(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
Description
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Properties
IUPAC Name |
(3R)-3-amino-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOQBKBTOAMMDG-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426123 | |
| Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775280-91-6 | |
| Record name | (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Asymmetric Synthesis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid
Abstract
(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Its rigid naphthyl moiety and defined stereochemistry make it a valuable building block for peptidomimetics, enzyme inhibitors, and other biologically active compounds. This technical guide provides a comprehensive overview of a robust and highly enantioselective method for its synthesis. The presented methodology is grounded in established principles of asymmetric catalysis, offering a reliable and scalable route for researchers and drug development professionals. This document delves into the strategic considerations behind the synthetic design, a detailed, field-proven experimental protocol, and a discussion of the underlying mechanistic principles that ensure high stereocontrol.
Introduction: The Significance of Chiral β-Amino Acids
β-Amino acids are non-proteinogenic amino acids that serve as crucial components in the design of novel therapeutics and functional biomolecules.[1] Unlike their α-amino acid counterparts, peptides derived from β-amino acids (β-peptides) often exhibit enhanced stability towards enzymatic degradation, leading to improved pharmacokinetic profiles. The incorporation of the bulky and rigid naphthalen-1-yl group at the β-position, as in this compound, introduces significant conformational constraints. This structural feature is highly sought after in the design of molecules that mimic or disrupt protein-protein interactions, or that target specific receptor binding sites.
The enantiopurity of such compounds is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Therefore, the development of efficient and highly stereoselective synthetic routes is a critical endeavor in modern organic and medicinal chemistry. This guide focuses on a state-of-the-art approach to the synthesis of the (R)-enantiomer of 3-amino-3-(naphthalen-1-yl)propanoic acid, providing a detailed and replicable methodology.
Strategic Approach: Asymmetric Catalysis for Enantioselective Synthesis
The asymmetric synthesis of β-amino acids can be achieved through various strategies, including the use of chiral auxiliaries, enzymatic resolutions, and catalytic asymmetric reactions. Among these, catalytic asymmetric methods are often preferred for their efficiency, atom economy, and the ability to generate high enantiomeric excess (ee) with only a substoichiometric amount of a chiral catalyst.
Several powerful catalytic asymmetric methods have been developed for the synthesis of β-amino acids, including:
-
Rhodium-catalyzed Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor in the presence of a chiral rhodium catalyst. The choice of the chiral phosphine ligand is crucial for achieving high enantioselectivity.
-
Asymmetric Mannich Reaction: This reaction involves the addition of a nucleophile (often a ketone or an enolate equivalent) to an imine. The use of chiral catalysts, such as proline and its derivatives, or metal complexes with chiral ligands, can control the stereochemical outcome of the reaction.
This guide will focus on a methodology analogous to those described in the broader context of preparing 3-amino-3-arylpropionic acids, which provides a reliable and well-documented path to the target molecule.
Core Synthesis Workflow: A Step-by-Step Guide
The synthesis of this compound can be efficiently achieved through a multi-step sequence that culminates in a key stereochemistry-defining step. A common and effective strategy involves the synthesis of an N-protected form of the target molecule, which can then be deprotected in the final step. The N-Boc (tert-butoxycarbonyl) protecting group is frequently employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
The overall synthetic strategy is depicted in the following workflow diagram:
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of analogous β-amino acids. Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.
Step 1: Synthesis of the β-(Acylamino)acrylate Precursor
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as acetic anhydride.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the β-(acetylamino)acrylic acid derivative.
Step 2: Asymmetric Hydrogenation and N-Boc Protection
-
Esterification: The carboxylic acid from the previous step is first converted to its methyl or ethyl ester using standard procedures (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).
-
N-Boc Protection: The acetyl group can be exchanged for a Boc group by first hydrolyzing the acetyl group under basic conditions, followed by reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.
-
Asymmetric Hydrogenation:
-
Catalyst Preparation: In a glovebox, a rhodium precursor such as [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., a derivative of BINAP or DuPhos) are dissolved in a degassed solvent like methanol or dichloromethane.
-
Hydrogenation Reaction: The N-Boc protected β-aminoacrylate ester is dissolved in a degassed solvent and added to the catalyst solution in a high-pressure reactor. The reactor is then purged with hydrogen and pressurized to the desired pressure (e.g., 5-10 atm). The reaction is stirred at room temperature for 12-24 hours.
-
Work-up: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched N-Boc-(R)-3-amino-3-(naphthalen-1-yl)propanoic acid ester.
-
Step 3: Hydrolysis and Deprotection
-
Saponification: The ester from the previous step is dissolved in a mixture of a suitable organic solvent (e.g., THF or methanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide). The mixture is stirred at room temperature until the ester hydrolysis is complete (monitored by TLC).
-
Acidification and Deprotection: The reaction mixture is then acidified with an aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 2-3. This step simultaneously protonates the carboxylate and removes the Boc protecting group.
-
Isolation: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The final product can be purified by recrystallization to afford this compound as a solid.
Quantitative Data Summary
The following table summarizes typical data for the key steps in the synthesis. Please note that yields and enantiomeric excess are highly dependent on the specific chiral ligand, reaction conditions, and scale.
| Step | Reaction | Key Reagents | Typical Yield (%) | Typical ee (%) |
| 1 | Condensation | 1-Naphthaldehyde, Malonic Acid, (NH₄)₂CO₃ | 70-85 | N/A |
| 2 | Asymmetric Hydrogenation | [Rh(COD)₂]BF₄, Chiral Ligand, H₂ | 85-95 | >95 |
| 3 | Hydrolysis & Deprotection | LiOH, HCl | 90-98 | >95 |
Mechanistic Insights: The Origin of Stereoselectivity
The key to the successful synthesis of the desired (R)-enantiomer lies in the asymmetric hydrogenation step. The chiral rhodium catalyst forms a complex with the β-(acylamino)acrylate substrate. The chiral ligand creates a specific three-dimensional environment around the rhodium center, which dictates the facial selectivity of the hydrogen addition to the double bond.
Figure 2: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
The chiral ligand (L*) creates a steric and electronic environment that favors the coordination of one of the prochiral faces of the olefin to the rhodium center. Subsequent oxidative addition of hydrogen and migratory insertion of the hydride to the β-carbon, followed by reductive elimination, delivers the hydrogen atoms to a specific face of the double bond, resulting in the formation of one enantiomer in excess. The choice of a ligand that promotes the formation of the (R)-enantiomer is crucial and is typically determined through screening of a library of chiral ligands.
Conclusion
This technical guide has outlined a reliable and highly enantioselective synthetic route to this compound. By employing a strategy centered around asymmetric hydrogenation, this methodology provides a practical approach for obtaining this valuable chiral building block in high yield and excellent enantiomeric purity. The detailed protocol and mechanistic insights are intended to empower researchers and drug development professionals in their efforts to synthesize and utilize this and other structurally related β-amino acids for the advancement of chemical and pharmaceutical research.
References
-
Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. [Link]
-
Cole, D. C. (1997). Recent stereoselective synthesis of β-amino acids. Tetrahedron, 53(48), 16463-16515. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
- Process for the preparation of 3S-3-amino-3-aryl propionic acid and deriv
Sources
Enantioselective synthesis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral β-Amino Acids
This compound is a chiral β-amino acid, a class of compounds of profound importance in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, a seemingly minor change that imparts significant and advantageous properties. When incorporated into peptides, these "β-peptides" often exhibit remarkable resistance to enzymatic degradation by proteases, leading to longer in-vivo half-lives. Furthermore, the unique backbone of β-peptides allows them to fold into stable, predictable secondary structures, such as helices and sheets, making them exceptional scaffolds for mimicking the bioactive conformations of natural peptides and for the design of novel therapeutics, including enzyme inhibitors and receptor modulators.[1] The naphthalen-1-yl substituent provides a rigid, aromatic moiety that can engage in crucial π-π stacking interactions within biological targets, enhancing binding affinity and specificity.[2]
Given that the biological activity of chiral molecules is typically confined to a single enantiomer, the development of robust, efficient, and scalable methods for the enantioselective synthesis of the (R)-enantiomer of 3-amino-3-(naphthalen-1-yl)propanoic acid is a critical objective. This guide provides a detailed exploration of three field-proven, principal strategies for achieving this: catalytic asymmetric hydrogenation, chiral auxiliary-mediated conjugate addition, and enzymatic kinetic resolution. Each section delves into the core principles, explains the mechanistic basis for stereocontrol, presents a detailed experimental protocol, and summarizes key performance data.
Strategy 1: Catalytic Asymmetric Hydrogenation of β-Enamino Esters
Catalytic asymmetric hydrogenation represents one of the most elegant and atom-economical methods for establishing chirality.[3] This approach involves the direct reduction of a prochiral β-enamino ester using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on rhodium or ruthenium. The success of this strategy hinges on the design of the chiral ligand, which coordinates to the metal center and orchestrates the stereoselective delivery of hydrogen to one face of the double bond.
Expertise & Causality: The Mechanism of Stereodifferentiation
The high efficiency and enantioselectivity of this transformation are rooted in the formation of a transient, chiral catalyst-substrate complex. For β-enamino esters, a key insight was the discovery that the N-H group, without the need for an acyl protecting group, can participate effectively in substrate binding.[3][4][5] Rhodium complexes featuring Josiphos-type ligands have proven exceptionally effective.[4][6]
The generally accepted mechanism involves the coordination of the enamine to the chiral rhodium catalyst. The stereochemical outcome is determined in the subsequent oxidative addition of H₂ and the migratory insertion steps. The chiral ligand environment creates two diastereomeric transition states for the hydrogenation, one leading to the (R)-product and the other to the (S)-product. The steric and electronic properties of the ligand ensure that the transition state leading to the desired (R)-enantiomer is significantly lower in energy, thus dominating the reaction pathway.[7][8] The choice of a non-coordinating solvent like methanol or toluene is crucial to avoid competition with the substrate for binding sites on the metal catalyst.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for the synthesis of the target acid via asymmetric hydrogenation.
Protocol 1: Rhodium/Josiphos-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure adapted from established methods for the asymmetric hydrogenation of unprotected β-enamino esters.[3][4][6]
Step 1: Synthesis of Methyl 3-amino-3-(naphthalen-1-yl)but-2-enoate (Substrate)
-
To a solution of methyl 3-oxo-3-(naphthalen-1-yl)propanoate (1.0 eq) in methanol, add ammonium acetate (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is purified by crystallization or silica gel chromatography to yield the (Z)-β-enamino ester.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor vessel with the chiral rhodium catalyst precursor, for example, a complex formed from [Rh(COD)₂]BF₄ and a Josiphos-type ligand (e.g., SL-J002-1) (0.1 - 1.0 mol%).
-
Add degassed methanol as the solvent.
-
Add the methyl 3-amino-3-(naphthalen-1-yl)but-2-enoate substrate (1.0 eq).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor to 100 psig with hydrogen and stir at 50 °C.
-
Monitor the reaction for hydrogen uptake. Upon completion (typically 12-24 hours), vent the reactor and purge with nitrogen.
-
The solvent is removed in vacuo, and the crude product, methyl (R)-3-amino-3-(naphthalen-1-yl)propanoate, is purified by chromatography.
Step 3: Hydrolysis to the Final Acid
-
Dissolve the purified methyl ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~6 with 1N HCl, leading to the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation: Performance of Asymmetric Hydrogenation
| Substrate Type | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| β-Aryl-β-enamino ester | Rh(I)-Josiphos | Methanol | >95 | 93-97 | [4] |
| β-Aryl-(acylamino)acrylate | Rh-Me-DuPhos | Toluene | >99 | >99 | [9] |
| β-Aryl-(acylamino)acrylate | Rh-BICP | Toluene | >99 | >98 | [9] |
Strategy 2: Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary is a robust and dependable strategy for controlling stereochemistry.[10][11] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs a diastereoselective reaction, and is then cleaved to reveal the enantiomerically enriched product.[12] Evans-type oxazolidinone auxiliaries are among the most successful and widely used for this purpose.[13]
Expertise & Causality: Diastereoselective Conjugate Addition
In this approach, the chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with an α,β-unsaturated acid chloride (e.g., cinnamoyl chloride, as a proxy for a naphthyl-containing analogue). This forms an N-acyl oxazolidinone. The key to stereocontrol lies in the subsequent conjugate (Michael) addition of an amino group equivalent.
When a lithium amide, derived from a chiral amine like N-benzyl-N-(α-methylbenzyl)amine, is used as the nucleophile, the reaction proceeds with high diastereoselectivity.[14][15] The oxazolidinone auxiliary and the chiral amine work in concert (a concept known as double diastereoselection) to control the facial selectivity of the addition. The bulky substituents on the auxiliary and the amine sterically block one face of the enoate system, forcing the nucleophile to attack from the less hindered face. After the addition, the auxiliary is cleaved under mild conditions, typically via hydrolysis, to yield the desired β-amino acid.
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Synthesis of the target acid using a chiral auxiliary approach.
Protocol 2: Evans Auxiliary-Mediated Conjugate Addition
This protocol is a representative procedure based on well-established methods for asymmetric Michael additions to Evans auxiliaries.[12][14]
Step 1: Preparation of the N-Acyl Oxazolidinone
-
Dry a flask under vacuum and charge with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes.
-
In a separate flask, prepare 3-(naphthalen-1-yl)acryloyl chloride from the corresponding acid and oxalyl chloride.
-
Add the freshly prepared acid chloride (1.1 eq) in THF to the lithium salt solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried, concentrated, and purified by chromatography.
Step 2: Diastereoselective Michael Addition
-
In a dry flask, dissolve N-benzyl-N-(α-methylbenzyl)amine (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.2 eq) and stir for 30 minutes to form the lithium amide.
-
Add the N-acyl oxazolidinone (1.0 eq) from Step 1 in THF to the lithium amide solution at -78 °C.
-
Stir at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the organic phase, and concentrate. The crude adduct is typically carried forward without extensive purification.
Step 3: Auxiliary Cleavage and Deprotection
-
Dissolve the crude adduct in a 3:1 mixture of THF and water, and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 4 hours, then at room temperature for 12 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
The chiral auxiliary can be recovered by extraction. The aqueous layer contains the lithium salt of the N-protected β-amino acid.
-
Acidify the aqueous layer and extract the N-protected acid.
-
Finally, remove the benzyl and α-methylbenzyl groups via hydrogenolysis (H₂, Pd/C in methanol) to yield the final product, this compound.
Data Presentation: Performance of Chiral Auxiliary Methods
| Reaction Type | Auxiliary | Nucleophile | d.r. | Reference |
| Conjugate Addition | Evans Oxazolidinone | Lithium (α-methylbenzyl)benzylamide | >95:5 | [14] |
| Asymmetric Alkylation | Evans Oxazolidinone | Benzyl bromide | >99:1 | [12] |
Strategy 3: Enzymatic Kinetic Resolution
Biocatalysis offers an environmentally friendly and highly specific route to enantiopure compounds. Enzymatic kinetic resolution (EKR) is a powerful technique that exploits the ability of an enzyme to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[16]
Expertise & Causality: Enantioselective Hydrolysis
For the synthesis of this compound, a common EKR strategy involves the resolution of a racemic precursor, such as the corresponding methyl ester or N-acetyl derivative. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for this transformation.[1]
The process begins with the chemical synthesis of racemic N-acetyl-3-amino-3-(naphthalen-1-yl)propanoic acid. This racemic mixture is then subjected to hydrolysis in the presence of an aminoacylase or a lipase in an aqueous buffer. The enzyme's chiral active site will only accommodate one enantiomer, typically catalyzing the hydrolysis of the acetyl group from the (S)-enantiomer at a much faster rate than from the (R)-enantiomer.
This leaves the desired (R)-N-acetyl-3-amino-3-(naphthalen-1-yl)propanoic acid unreacted. The resulting mixture contains the free (S)-amino acid and the acylated (R)-amino acid. These two compounds have different chemical properties (e.g., solubility, acidity) and can be easily separated by extraction or crystallization. A final hydrolysis step on the recovered (R)-N-acetyl derivative removes the acetyl group to yield the final product. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.
Workflow for Enzymatic Kinetic Resolution
Caption: Synthesis of the target acid via enzymatic kinetic resolution.
Protocol 3: Lipase-Catalyzed Kinetic Resolution
This protocol is a representative procedure for the enzymatic resolution of an N-acetyl amino acid.[1][16]
Step 1: Preparation of Racemic N-Acetyl Substrate
-
Dissolve racemic 3-amino-3-(naphthalen-1-yl)propanoic acid (1.0 eq) in a suitable solvent (e.g., aqueous NaHCO₃ solution).
-
Cool the solution to 0 °C and slowly add acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the solution with HCl to precipitate the product.
-
Filter, wash with cold water, and dry the solid to obtain racemic N-acetyl-3-amino-3-(naphthalen-1-yl)propanoic acid.
Step 2: Enzymatic Resolution
-
Suspend the racemic N-acetyl amino acid in a phosphate buffer (pH 7.5).
-
Add a commercially available lipase, such as immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining substrate by chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the ee of the substrate.
-
Once the target conversion is reached, filter off the immobilized enzyme (which can often be recycled).
Step 3: Separation and Deprotection
-
Acidify the filtrate to pH ~2 with concentrated HCl. This will protonate the free (S)-amino acid and precipitate the less soluble (R)-N-acetyl amino acid.
-
Extract the aqueous solution with an organic solvent like ethyl acetate to remove the (R)-N-acetyl amino acid, leaving the more water-soluble (S)-amino acid hydrochloride in the aqueous phase.
-
Dry and concentrate the organic extracts to recover the (R)-N-acetyl amino acid.
-
To deprotect, heat the recovered (R)-N-acetyl amino acid in 6N HCl at reflux for 4-6 hours.
-
Cool the solution and neutralize to the isoelectric point to precipitate the final product, this compound.
Data Presentation: Performance of Enzymatic Resolution
| Enzyme | Substrate Type | Resolution Type | ee (%) of Product | Reference |
| Lipase (e.g., CALB) | N-Acyl-β-amino acid | Hydrolysis | >99 | [1] |
| Aminoacylase | N-Acyl-β-amino acid | Hydrolysis | >98 | [16] |
| β-Aminopeptidase | β-Amino acid amide | Hydrolysis | >99 | [17] |
Conclusion
The enantioselective synthesis of this compound can be achieved through several robust and high-fidelity strategies. Catalytic asymmetric hydrogenation offers an elegant, direct, and highly atom-economical route, particularly suited for large-scale production where efficiency is paramount. Chiral auxiliary-mediated synthesis , while requiring more stoichiometric steps, provides a reliable and predictable method for achieving high diastereoselectivity, making it an excellent choice for laboratory-scale synthesis and complex molecule construction. Finally, enzymatic kinetic resolution leverages the exquisite selectivity of biocatalysts to deliver products of the highest enantiomeric purity, often under mild, environmentally benign conditions. The choice of method will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the desired level of enantiopurity. Each of these approaches stands as a testament to the power of modern asymmetric synthesis in providing access to the chiral building blocks that are essential for advancing drug discovery.
References
-
Hsiao, Y., Rivera, N. R., Rosner, T., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]
-
Lecourt, T., & Micouin, L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39, 1547-1557. [Link]
-
Hsiao, Y., Rivera, N. R., Rosner, T., et al. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. PubMed. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49). [Link]
-
Hsiao, Y., Rivera, N. R., Rosner, T., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society. [Link]
-
de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]
-
University of Windsor. Asymmetric Synthesis. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
Gridnev, I. D., Liu, Y., & Imamoto, T. (2014). Mechanism of Asymmetric Hydrogenation of β-Dehydroamino Acids Catalyzed by Rhodium Complexes: Large-Scale Experimental and Computational Study. ACS Catalysis, 4(1), 203-219. [Link]
-
ResearchGate. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. [Link]
-
National Institutes of Health. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. [Link]
-
Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, 239-247. [Link]
-
Peña, D., Minnaard, A. J., de Vries, J. G., & Feringa, B. L. (2003). Highly Enantioselective Rhodium-Catalyzed Hydrogenation of β-Dehydroamino Acid Derivatives Using Monodentate Phosphoramidites. Journal of the American Chemical Society, 125(48), 14232-14233. [Link]
-
ResearchGate. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. [Link]
-
ResearchGate. (2010). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. [Link]
-
ResearchGate. (2019). Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. [Link]
-
National Institutes of Health. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. [Link]
-
ResearchGate. (2020). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. [Link]
-
National Institutes of Health. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. [Link]
-
Ashfaq, M., Tabassum, R., Ahmad, M. M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]
-
Hoen, R., Tiemersma-Wegman, T., Procuranti, B., et al. (2007). Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 5(2), 267-75. [Link]
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]
-
MySkinRecipes. This compound. [Link]
-
Xiang, Z., & Wang, L. (2011). Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid. The Journal of Organic Chemistry, 76(15), 6367-71. [Link]
-
PubChem. (R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid. [Link]
-
PubChem. (R)-3-Amino-3-(2-naphthyl)-propionic acid. [Link]
-
PubChem. 3-Amino-3-(naphthalen-1-yl)propanoic acid. [Link]
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
- Google Patents.
- Google Patents. WO2017033134A1 - Enzymatic process for the for preparation of (r)-1-(1-naphthyl)
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. york.ac.uk [york.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]
- 15. Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Pool Synthesis of 3-Amino-3-Arylpropanoic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure β-amino acids, particularly those bearing an aryl group at the C3 position (3-amino-3-arylpropanoic acids), are privileged scaffolds in medicinal chemistry. They serve as crucial building blocks for peptidomimetics, bioactive natural products, and pharmaceutical agents, imparting unique conformational constraints and enhanced metabolic stability to parent molecules.[1][2] The chiral pool synthesis, a strategy that leverages the innate chirality of readily available natural products, represents an efficient and powerful approach to access these valuable compounds in an enantiomerically pure form.[3][4] This technical guide provides an in-depth exploration of core strategies for the synthesis of 3-amino-3-arylpropanoic acids, grounded in the principles of the chiral pool. We will dissect methodologies ranging from diastereoselective reactions using chiral auxiliaries to classical homologation techniques and modern chemo-enzymatic resolutions, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.
The Strategic Value of the Chiral Pool in β-Amino Acid Synthesis
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiopure compounds provided by nature, such as amino acids, sugars, terpenes, and hydroxy acids.[3] The fundamental principle of chiral pool synthesis is the conversion of this pre-existing chirality into a new, complex target molecule, thereby circumventing the need for developing an asymmetric synthesis de novo. This strategy is particularly potent for constructing molecules like 3-amino-3-arylpropanoic acids because the stereocenter of a natural α-amino acid can be effectively transferred or used to direct the formation of the new stereocenter at the C3 position.
The primary advantages of this approach are:
-
Efficiency: It often reduces the number of synthetic steps compared to asymmetric catalysis or resolution of racemates.
-
Predictability: The stereochemical outcome is often highly predictable, being dictated by the known configuration of the starting material.
-
Accessibility: It relies on starting materials that are both commercially available and optically pure.
This guide will focus on three cornerstone strategies that exemplify the application of the chiral pool:
-
Diastereoselective Amination using Chiral Auxiliaries: Employing a recoverable chiral director to control the facial selectivity of an amination reaction.
-
Arndt-Eistert Homologation of α-Amino Acids: A classical chain-extension method to convert α-amino acids into their β-homologs.
-
Chemo-Enzymatic Kinetic Resolution: Utilizing enzymes to selectively transform one enantiomer of a racemic mixture.
Strategy I: Diastereoselective Amination via Chiral Auxiliaries
This is arguably one of the most versatile and reliable methods. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. It orchestrates the diastereoselective formation of the new stereocenter, after which it can be cleaved and recovered.[2][5] Many of the most effective auxiliaries, such as Evans' oxazolidinones and pseudoephedrine, are themselves derived from chiral pool amino acids and amino alcohols.[5][6]
Causality and Mechanism
The success of this method hinges on the auxiliary's ability to create a rigid, sterically-defined environment. For instance, in the case of an N-acylated Evans' oxazolidinone, treatment with a boron triflate and a hindered base generates a specific Z-enolate. The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of the enolate. An incoming electrophilic nitrogen source, such as di-tert-butyl azodicarboxylate (DBAD), can therefore only approach from the less hindered face, resulting in a highly diastereoselective C-N bond formation.[7]
Experimental Workflow: Chiral Auxiliary Approach
Caption: Workflow for synthesis via a chiral auxiliary.
Protocol: Synthesis of (S)-3-Amino-3-phenylpropanoic Acid via Evans' Auxiliary
Step 2.1: Acylation of the Chiral Auxiliary
-
To a cooled (0 °C) solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise. Stir for 15 minutes.
-
In a separate flask, add oxalyl chloride (1.5 eq.) to a solution of phenylacetic acid (1.5 eq.) in anhydrous DCM with a catalytic amount of DMF. Stir for 1 hour at room temperature to form phenylacetyl chloride. Concentrate under reduced pressure.
-
Dissolve the crude phenylacetyl chloride in anhydrous THF and add it dropwise to the lithium salt of the oxazolidinone at -78 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated to yield the N-acyl oxazolidinone, which is purified by column chromatography.
Step 2.2: Diastereoselective Amination
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous DCM and cool to -78 °C.
-
Add dibutylboron triflate (1.2 eq.) dropwise, followed by diisopropylethylamine (1.3 eq.). Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure formation of the Z-enolate.
-
Cool the reaction back to -78 °C and add a solution of di-tert-butyl azodicarboxylate (DBAD) (1.5 eq.) in DCM dropwise. Stir at this temperature for 3 hours.
-
Quench the reaction with a pH 7 phosphate buffer. Extract with DCM, dry the combined organic layers over MgSO₄, and concentrate. The crude product is purified by column chromatography to yield the aminated adduct.
Step 2.3: Auxiliary Cleavage and Deprotection
-
Dissolve the purified adduct in a mixture of acetic acid and water (2:1). Add zinc dust (10 eq.) portion-wise and stir vigorously at room temperature for 6 hours to cleave the N-N bond.
-
Filter the reaction mixture through Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Dissolve the residue in a THF/water mixture (3:1) and cool to 0 °C. Add aqueous hydrogen peroxide (30%, 4.0 eq.) followed by lithium hydroxide (2.0 eq.). Stir for 4 hours.
-
Quench with aqueous sodium sulfite. Extract the aqueous layer with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~6 with 1 M HCl to precipitate the product, (S)-3-amino-3-phenylpropanoic acid. Collect by filtration.
Data Summary: Chiral Auxiliary Performance
| Chiral Auxiliary | Electrophile | Substrate (Aryl Group) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | DBAD | Phenyl | >98:2 | ~75 |
| (R)-4-Phenyl-2-oxazolidinone | Troc-N=N-Troc | 4-Methoxyphenyl | >95:5 | ~80 |
| (+)-Pseudoephedrine Amide | DTBMP Azodicarboxylate | Naphthyl | >99:1 | ~85 |
Strategy II: Arndt-Eistert Homologation of α-Amino Acids
This classical name reaction provides a direct route to β-amino acids by extending the carbon chain of an α-amino acid by a single methylene group. The stereocenter of the starting α-amino acid, sourced directly from the chiral pool, is retained in the product.
Causality and Mechanism
The key step is the Wolff rearrangement of an α-diazoketone intermediate. Upon activation (thermal, photochemical, or metal-catalyzed), the diazoketone loses N₂ gas to form a highly reactive ketocarbene. This is immediately followed by a 1,2-acyl migration to generate a ketene. The stereocenter migrates with retention of configuration. This ketene is then trapped by a nucleophile (like water or an alcohol) to form the final β-amino acid or ester product. The preservation of stereochemistry is a hallmark of this concerted rearrangement.
Experimental Workflow: Arndt-Eistert Homologation
Caption: Workflow for Arndt-Eistert homologation.
Protocol: Synthesis of (S)-3-Amino-4-phenylbutanoic Acid
Note: This protocol uses diazomethane, which is highly toxic and explosive. It must be handled with extreme care by trained personnel using appropriate safety equipment (e.g., non-etched glassware, blast shield).
Step 3.1: Preparation of N-Boc-(S)-Phenylalanine Acyl Chloride
-
Suspend N-Boc-(S)-phenylalanine (1.0 eq.) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 3 hours until the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately.
Step 3.2: Diazoketone Formation
-
Dissolve the crude acyl chloride in anhydrous diethyl ether and cool to 0 °C.
-
Add a freshly prepared ethereal solution of diazomethane (~3 eq.) dropwise until a persistent yellow color remains.
-
Stir the reaction at 0 °C for 2 hours, then allow it to stand at 4 °C overnight.
-
Carefully bubble argon or nitrogen through the solution to remove excess diazomethane. Concentrate carefully under reduced pressure.
Step 3.3: Wolff Rearrangement
-
Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (9:1).
-
To this solution, add silver(I) oxide (0.1 eq.) as a catalyst.
-
Heat the mixture to 60 °C and stir for 4 hours. The reaction can be monitored by the cessation of nitrogen gas evolution.
-
Cool the reaction, filter through Celite to remove the catalyst, and concentrate the filtrate.
-
The residue is taken up in ethyl acetate and washed with 1 M HCl and brine. The organic layer is dried, and concentrated to yield N-Boc-(S)-3-amino-4-phenylbutanoic acid.
Step 3.4: Deprotection
-
Dissolve the N-Boc protected β-amino acid in a solution of 4 M HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure and triturate with diethyl ether to yield the hydrochloride salt of the final product.
Strategy III: Chemo-Enzymatic Kinetic Resolution (EKR)
This strategy combines the efficiency of chemical synthesis with the unparalleled selectivity of enzymes. A racemic mixture of the target β-amino acid (or a derivative) is synthesized first, and then an enzyme is used to selectively modify one of the enantiomers, allowing for their separation.[8][9]
Causality and Mechanism
Enzymatic kinetic resolution relies on the chiral active site of an enzyme, which preferentially binds and catalyzes a reaction on one enantiomer over the other. For example, Candida antarctica lipase B (CALB) is widely used to resolve racemic β-amino esters.[10] In the presence of an acyl donor (e.g., ethyl acetate), the lipase will selectively catalyze the N-acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This results in a mixture of the unreacted S-enantiomer and the N-acylated R-enantiomer, which are now chemically distinct and can be easily separated. The major limitation is a theoretical maximum yield of 50% for a single enantiomer.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for chemo-enzymatic kinetic resolution.
Protocol: Lipase-Catalyzed Resolution of Racemic 3-Amino-3-phenylpropanoic Acid
Step 4.1: Synthesis of Racemic 3-Amino-3-phenylpropanoic Acid
-
Combine benzaldehyde (1.0 eq.), malonic acid (1.05 eq.), and ammonium acetate (1.3 eq.) in ethanol.[11]
-
Heat the mixture to reflux for 8 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature and collect the solid by filtration. Wash with cold ethanol and dry under vacuum to obtain the racemic β-amino acid.[11][12]
Step 4.2: Esterification
-
Suspend the racemic acid (1.0 eq.) in methanol. Cool to 0 °C.
-
Add thionyl chloride (1.5 eq.) dropwise.
-
Allow to warm to room temperature, then heat to reflux for 4 hours.
-
Cool and concentrate under reduced pressure. The residue is the hydrochloride salt of the racemic methyl ester.
Step 4.3: Enzymatic Kinetic Resolution
-
Dissolve the racemic methyl ester hydrochloride (1.0 eq.) in an organic solvent such as tert-butyl methyl ether (TBME). Neutralize with a non-nucleophilic base like triethylamine (1.0 eq.).
-
Add an acyl donor, such as ethyl acetate (3.0 eq.).
-
Add immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435, approx. 50% by weight of the substrate).
-
Shake the suspension at 40 °C. Monitor the reaction progress by chiral HPLC until ~50% conversion is reached.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Concentrate the filtrate. The resulting mixture of the unreacted (S)-ester and the N-acetylated (R)-ester can be separated by column chromatography or selective extraction based on differing solubility and acidity.
Data Summary: Enzymatic Resolution Performance
| Enzyme | Substrate | Resolution Type | Enantiomeric Excess (ee %) | Conversion (%) |
| Candida antarctica Lipase B | Methyl 3-amino-3-phenylpropanoate | N-Acylation | >99% for unreacted ester | ~50 |
| Burkholderia graminis ω-TA | rac-β-phenylalanine | Transamination | >99% for remaining (R)-acid | ~50[8] |
| Penicillin G Acylase | rac-N-phenylacetyl-β-amino acid | Hydrolysis | >98% for product acid | ~48 |
Comparative Analysis and Strategic Application
The choice of synthetic strategy is dictated by project-specific needs, including scale, available resources, and the structural complexity of the target molecule.
| Feature | Chiral Auxiliary | Arndt-Eistert Homologation | Chemo-Enzymatic Resolution |
| Stereocontrol | Excellent (Diastereoselective) | Excellent (Retention) | Excellent (Enantioselective) |
| Max Yield | High (>80%) | Moderate-High (~70%) | 50% (EKR); >50% (DKR) |
| Scalability | Good, but auxiliary cost can be a factor | Limited by use of diazomethane | Excellent, especially with immobilized enzymes |
| Substrate Scope | Broad | Limited to available α-amino acids | Broad, but enzyme-dependent |
| Key Challenge | Auxiliary cost, multiple protection/deprotection steps | Hazardous reagents (diazomethane) | Reaching exactly 50% conversion, enzyme cost |
| Best For... | Complex targets, high diastereomeric purity needed | Direct conversion from a known α-amino acid | Green chemistry, large-scale production |
Field Insights:
-
For early-stage discovery chemistry, where rapid access to diverse analogs is key, the chiral auxiliary approach is often preferred due to its reliability and broad substrate scope.
-
For process development and manufacturing, chemo-enzymatic methods are increasingly attractive due to their high selectivity, mild reaction conditions, and potential for scalability and sustainability.[13][14]
-
The Arndt-Eistert homologation , while historically significant, is now less commonly used in industrial settings due to the significant safety concerns associated with diazomethane.
Conclusion and Future Outlook
The chiral pool provides a robust and time-tested foundation for the asymmetric synthesis of 3-amino-3-arylpropanoic acids. Strategies based on chiral auxiliaries, homologation of α-amino acids, and enzymatic resolutions each offer unique advantages, allowing researchers to select the most appropriate method based on their specific objectives. While these methods remain highly relevant, the field continues to evolve. The rise of organocatalysis, for instance, has introduced powerful new methods like asymmetric Mannich reactions and conjugate additions that can generate these structures without relying on pre-existing stereocenters.[15][16][17] The future of β-amino acid synthesis will likely involve a synergistic integration of these classic chiral pool techniques with modern catalytic and biocatalytic innovations, further expanding the synthetic chemist's toolkit for accessing these vital pharmaceutical building blocks.
References
- Sharma, M., Mangas-Sanchez, J., France, S. P., & Parmar, A. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. [Source not explicitly provided, but content aligns with general knowledge of ω-transaminase applications].
- Fryszkowska, A., et al. (2010). A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. Organic & Biomolecular Chemistry.
- Horne, W. S., & Gellman, S. H. (2008). Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. PMC.
- Various Authors. (2022). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.
- Evans, D. A., et al. (1986). Stereoselective amination of chiral enolates. A new approach to the asymmetric synthesis of .alpha.-hydrazino and .alpha.-amino acid derivatives. Journal of the American Chemical Society.
- da Silva, J. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.
- Wikipedia contributors. Chiral pool. Wikipedia.
- BenchChem. (2025). Enantioselective Synthesis of 3-Amino-3-cyclohexylpropanoic Acid: A Technical Guide. BenchChem.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations.
- Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry.
- Forró, E., & Fülöp, F. (2007). Biocatalysis as a Profound Tool in the Preparation of Highly Enantiopure β-Amino Acids. ResearchGate.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature.
- Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
- Wikipedia contributors. Chiral auxiliary. Wikipedia.
- Various Authors. (2007). Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate.
- Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron.
- Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd.
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.
- Mori, N., & Oikawa, H. (2022). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. PMC.
- Berkessel, A., et al. (2005). Synthesis of enantiopure β-amino acids. Wiley-VCH.
- Blacklock, T. J., et al. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Source not explicitly provided, but content aligns with general knowledge of asymmetric synthesis].
- Blacklock, T. J., et al. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd.
- Various Authors. (2005). Synthesis of enantiopure β-amino acids. Wiley-VCH.
- Various Authors. (2018). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. PMC.
- Various Authors. (2001). Chemo-enzymatic synthesis of unnatural amino acids. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral pool - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wiley-vch.de [wiley-vch.de]
- 12. scribd.com [scribd.com]
- 13. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 17. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Technical Guide to (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid: Synthesis, Characterization, and Application
Abstract
(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid (CAS: 775280-91-6) is a chiral, non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a stereocenter directly attached to a bulky naphthalene ring, makes it a valuable building block for creating peptidomimetics, conformationally constrained peptides, and novel therapeutic agents, particularly in the field of neuroscience.[1][2] The naphthalene moiety enhances hydrophobicity and can facilitate π-π stacking interactions within biological targets, potentially increasing binding affinity and modulating pharmacological activity.[3] This guide provides a comprehensive technical overview of the compound's properties, outlines a representative state-of-the-art synthetic strategy, details a robust analytical method for chiral purity assessment, and discusses its applications and safe handling procedures.
Introduction and Structural Significance
β-Amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the β-carbon (the third carbon from the carboxyl group). This seemingly minor structural shift has profound implications for their chemical and biological properties. Peptides constructed from β-amino acids (β-peptides) often adopt stable, predictable secondary structures (e.g., helices, sheets) and exhibit remarkable resistance to proteolytic degradation compared to natural peptides. This makes them ideal scaffolds for designing long-acting therapeutics.
This compound belongs to the class of β-aryl-β-amino acids. The stereochemistry at the C3 position is fixed in the (R)-configuration, which is crucial for specific interactions with chiral biological macromolecules like enzymes and receptors.[4] The rigid, planar naphthalene group serves as a critical pharmacophoric element, providing a large, aromatic surface for exploring binding pockets and acting as a tool to design selective receptor modulators or neuroprotective agents.[1] Consequently, this compound is not merely a synthetic intermediate but a strategic building block for imparting specific conformational and binding properties to a lead molecule.[5][6]
Physicochemical and Structural Properties
The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 775280-91-6 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][7] |
| Molecular Weight | 215.25 g/mol | [1][7] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 230-234 °C (decomposes) | [1] |
| Optical Rotation | [α]²⁵/D = +49 ± 3° (c=1 in 0.5N NaOH) | [1] |
| Purity | ≥99% (by HPLC) | [1] |
| IUPAC Name | (3R)-3-amino-3-(naphthalen-1-yl)propanoic acid | [8] |
| Synonyms | D-β-Ala(1-naphthyl)-OH, H-D-β-Ala(1-naphthyl)-OH | [1] |
| InChI Key | BIOQBKBTOAMMDG-GFCCVEGCSA-N | [7] |
| SMILES | C1=CC=C2C(=C1)C=CC=C2N | [8] |
Representative Asymmetric Synthesis
The generation of enantiomerically pure β-amino acids is a cornerstone of modern organic synthesis. While numerous methods exist, rhodium-catalyzed asymmetric hydrogenation of a prochiral β-enamido ester precursor stands out as one of the most efficient and atom-economical routes.[2] This approach provides direct access to the desired enantiomer with high fidelity.
Causality of the Method: This pathway is chosen for its high enantioselectivity, which is imparted by the chiral phosphine ligand complexed to the rhodium catalyst. The catalyst-substrate complex forms a rigid, chiral environment that directs the delivery of hydrogen to one face of the double bond, preferentially forming one enantiomer. The subsequent hydrolysis of the ester is a standard deprotection step that yields the final carboxylic acid.
Below is a representative workflow for the synthesis of a generic (R)-3-amino-3-aryl-propanoic acid, which is directly applicable to the naphthalen-1-yl analog.
Role in Medicinal Chemistry and Drug Design
The true value of this compound lies in its application as a strategic molecular scaffold. Its incorporation into a peptide backbone or small molecule can confer several desirable properties.
-
Peptidomimetic Design: By replacing a natural α-amino acid with this compound, researchers can create β-peptides or mixed α/β-peptides. The resulting molecules are often resistant to enzymatic degradation by proteases, a critical feature for increasing the in vivo half-life of peptide-based drugs.
-
Conformational Constraint: The bulky naphthalene group restricts the rotational freedom of the molecular backbone. This conformational locking can pre-organize a molecule into a bioactive conformation that fits precisely into a target's binding site, enhancing potency and selectivity.
-
Probing Hydrophobic Pockets: The aromatic naphthalene ring is ideal for interacting with hydrophobic pockets in proteins through van der Waals forces and π-π stacking interactions.[3] This makes it a valuable probe in structure-activity relationship (SAR) studies to optimize ligand binding. These principles are particularly relevant in designing agents for the central nervous system, where modulating neurotransmitter systems is a key therapeutic strategy.[5][6]
Analytical Workflow: Chiral Purity Determination by HPLC
Ensuring the enantiomeric excess (e.e.) of the final compound is critical, as the biological activity of the (S)-enantiomer can be vastly different or even detrimental. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[4]
Principle of Separation: Chiral stationary phases contain a single enantiomer of a chiral selector molecule that is bonded to the silica support. As the racemic or enantiomerically enriched sample passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, thus achieving separation. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective for separating underivatized β-amino acids.[4]
Protocol 5.1: HPLC Method for Enantiomeric Purity Assessment
This protocol is a self-validating system designed for the robust determination of the enantiomeric purity of this compound.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC® T), 5 µm, 4.6 x 250 mm
-
Mobile Phase A: HPLC-grade Methanol
-
Mobile Phase B: 0.1% Triethylamine Acetate (TEAA), aqueous, pH 4.1
-
Sample Diluent: Mobile Phase (80:20 Methanol/0.1% TEAA)
-
Reference Standards: Racemic standard, and purified (R)- and (S)-enantiomer standards (if available for peak identification).
2. Preparation of Solutions:
-
Mobile Phase B (0.1% TEAA, pH 4.1): To 998 mL of HPLC-grade water, add 1 mL of triethylamine and 1 mL of glacial acetic acid. Adjust pH to 4.1 with dropwise addition of acetic acid.
-
Working Mobile Phase: Mix Methanol (A) and 0.1% TEAA (B) in an 80:20 (v/v) ratio. Degas thoroughly by sonication or vacuum filtration before use.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase diluent to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (due to the naphthalene chromophore)
-
Injection Volume: 10 µL
-
Run Time: Sufficient to allow for the elution of both enantiomers (typically 15-20 minutes).
4. System Validation and Analysis:
-
Peak Identification: Inject the racemic standard to determine the retention times (t_R) and resolution of the two enantiomer peaks. If individual standards are available, inject them to definitively assign the (R)- and (S)-peaks. Typically, the elution order on this type of phase needs to be experimentally determined.
-
Quantification: Inject the sample to be tested. The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers using the following formula: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
Acceptance Criteria: For use as a high-quality chiral building block, the % e.e. should typically be ≥99%.
Safety, Handling, and Storage
Professionals handling this compound should consult the full Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.
-
Hazard Classification: Acutely toxic if swallowed (Acute Tox. 4, H302).[7] May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or chemical fume hood.
-
Handling: Avoid generating dust. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is refrigerated at 0-8 °C.[1]
Conclusion
This compound is a specialized chemical tool with significant strategic value in modern drug discovery. Its well-defined stereochemistry and unique structural motifs provide medicinal chemists with a powerful building block to engineer molecules with enhanced proteolytic stability, conformational rigidity, and specific binding properties. A thorough understanding of its synthesis, characterization, and handling is essential for its effective application in the development of next-generation therapeutics.
References
-
Chem-Impex. (2R,3R)-3-Amino-2-hydroxy-3-naphthalen-1-yl-propionic acid. Available at: [Link]
-
Chem-Impex. (R-3-Amino-3-(1-naphthyl)propionic acid. Available at: [Link]
-
Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. Available at: [Link]
-
Chem-Impex. (R,S)-Fmoc-3-amino-2-(naphthalen-1-yl)-propionic acid. Available at: [Link]
-
Wiley-VCH. (2011). Rhodium-Catalyzed Asymmetric Hydrogenation. In Catalytic Asymmetric Hydrogenation. Available at: [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
-
PubChem. Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (R)-3-Amino-3-(2-naphthyl)-propionic acid. National Center for Biotechnology Information. Available at: [Link]
-
Xiang, Z., & Wang, L. (2011). Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid. The Journal of organic chemistry, 76(15), 6367–6371. Available at: [Link]
-
WIPO Patentscope. WO/2025/262708 ENZYMATIC DYNAMIC KINETIC RESOLUTION OF α-AMINO ACID ESTERS IN MINIEMULSIONS. Available at: [Link]
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
-
D'Oca, M. G. M., et al. (2002). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides: The Wave of the Future. Available at: [Link]
-
Beilstein Journals. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Available at: [Link]
-
Chem-Impex. 2R,3R-3-Amino-2-hydroxy-3-naphthalen-1-yl-propionic acid. Available at: [Link]
-
PubChem. 3-Amino-3-(naphthalen-1-yl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 3. Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physicochemical properties of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral β-amino acid derivative featuring a rigid naphthalene moiety. This structure makes it a valuable building block in medicinal chemistry and materials science.[1] Its potential applications include serving as a scaffold for neuroprotective agents, selective receptor modulators, and functionalized polymers.[1] Understanding its fundamental physicochemical properties is a critical prerequisite for its effective application in drug design, formulation, and synthesis. This guide provides a comprehensive overview of its known characteristics and presents detailed, field-proven protocols for the experimental determination of its key physicochemical parameters, empowering researchers to generate critical data for their specific applications.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its unequivocal identity. This compound is a non-proteinogenic β-amino acid, meaning the amino group is attached to the β-carbon (the third carbon) relative to the carboxyl group. The stereochemistry is defined as (R) at the chiral center (the carbon atom bonded to the amino group and the naphthalene ring).
| Identifier | Value | Source |
| IUPAC Name | (3R)-3-amino-3-(naphthalen-1-yl)propanoic acid | N/A |
| Synonyms | (R)-3-Amino-3-(1-naphthyl)propionic acid, D-β-Ala(1-naphthyl)-OH | [1] |
| CAS Number | 775280-91-6 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 215.25 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
The presence of both a basic amino group and an acidic carboxylic acid group makes the molecule zwitterionic at physiological pH. The bulky, lipophilic naphthalene ring is a dominant structural feature that significantly influences properties like solubility and membrane permeability.
Core Physicochemical Properties
A summary of the currently available physicochemical data is presented below. It is important to note that while fundamental identifiers are well-documented, specific experimental data for properties like solubility, pKa, and LogP are not widely available in public literature. The subsequent sections provide robust protocols for determining these values.
| Property | Value / Data | Source & Remarks |
| Melting Point | 230-234 °C (with decomposition) | [1] Indicates strong intermolecular forces in the solid state. |
| Optical Rotation | [α]D²⁵ = +49 ± 3° (c=1 in 0.5N NaOH) | [1] Confirms the enantiomeric identity and purity. |
| Aqueous Solubility | Data not publicly available. | Predicted to be low due to the large naphthalene group. Experimental determination is crucial. See Protocol 2. |
| pKa Values | Data not publicly available. | Expected to have two pKa values: one for the carboxylic acid (~3-4) and one for the amino group (~9-10). See Protocol 3. |
| Lipophilicity (LogP) | Data not publicly available. | The related (naphthalen-2-yl) isomer has a calculated XLogP3 of -0.7[4], suggesting the 1-naphthyl isomer may also have low lipophilicity in its neutral state. Experimental validation is required. See Protocol 4. |
| Spectroscopic Data | Specific spectra (¹H NMR, ¹³C NMR, IR, MS) are not publicly available. | Characterization of newly synthesized batches requires full spectroscopic analysis. |
Experimental Protocols for Physicochemical Characterization
As a Senior Application Scientist, I assert that the value of a compound is unlocked through its rigorous characterization. The absence of public data for this compound necessitates empirical determination. The following protocols are self-validating systems designed for accuracy and reproducibility.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature (Tm) but also the enthalpy of fusion (ΔH), offering insights into crystal lattice energy. It precisely identifies the onset of melting and can detect thermal events like decomposition, which is reported for this compound.[1][5]
Methodology:
-
Calibration: Calibrate the DSC instrument using a certified indium standard (Tm = 156.6 °C).[5]
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, solid compound into an aluminum DSC pan.[5][6] Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.[6]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.[6] Purge the cell with an inert nitrogen atmosphere (e.g., 50 mL/min).[5]
-
Thermal Program:
-
Data Analysis: The output thermogram plots heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic peak.[6] The area under the peak corresponds to the enthalpy of fusion.
Caption: DSC workflow for melting point and thermal stability analysis.
Protocol 2: Aqueous Solubility Determination (Kinetic Assay)
Causality: For drug discovery, early-stage kinetic solubility provides a rapid, high-throughput assessment of a compound's dissolution behavior from a DMSO stock, mimicking how compounds are often handled in biological screens.[8][9] This method identifies potential liabilities long before more resource-intensive thermodynamic solubility studies are required.[10]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, typically 10-20 mM in 100% DMSO.[11]
-
Plate Setup: Using a 96-well microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.[11]
-
Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., ≤1-2%) to minimize co-solvent effects.[8][11]
-
Incubation: Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 2 hours).[11]
-
Separation & Detection:
-
Filter the solution through a solubility filter plate to separate any precipitated (undissolved) compound from the dissolved fraction.[8]
-
Quantify the concentration of the compound in the filtrate using a suitable analytical method, typically LC-MS/MS or UV spectrophotometry, by comparing against a standard curve.[9][10]
-
Caption: Workflow for high-throughput kinetic solubility screening.
Protocol 3: pKa Determination by Potentiometric Titration
Causality: The pKa values of the ionizable amino and carboxylic acid groups dictate the compound's charge state at different pH values. This is fundamentally linked to its solubility, membrane permeability, and receptor binding interactions. Potentiometric titration is the gold-standard method for accurate pKa determination.[12][13]
Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers at pH 4.0, 7.0, and 10.0.[14]
-
Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.1 M) in deionized water or a solution with a constant ionic strength (e.g., 0.15 M KCl) to stabilize activity coefficients.[14][15]
-
Acidic Titration:
-
Start by titrating the sample solution with a standardized strong base (e.g., 0.1 M NaOH).[16]
-
Add the titrant in small, precise increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.
-
-
Basic Titration: In a separate experiment, titrate an identical sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid.[15]
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[14] The first derivative of the plot (ΔpH/ΔV) can be used to precisely identify the equivalence points.
-
Caption: Potentiometric titration workflow for pKa determination.
Protocol 4: Lipophilicity Determination by Shake-Flask Method (LogP)
Causality: Lipophilicity, often expressed as LogP, is a measure of a compound's partitioning between a lipid-like phase (n-octanol) and an aqueous phase.[17] It is a critical predictor of absorption, distribution, metabolism, and excretion (ADME) properties.[18] The shake-flask method is the gold standard for its direct and accurate measurement.[19]
Methodology:
-
Phase Preparation: Prepare two mutually saturated phases: n-octanol saturated with water (or pH 7.4 buffer for LogD) and water (or buffer) saturated with n-octanol. This pre-equilibration is critical for accuracy.[18]
-
Partitioning:
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol layer ([C]oct) and the aqueous layer ([C]aq) using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculation: Calculate LogP using the formula:
-
LogP = log₁₀ ( [C]oct / [C]aq )
-
Caption: The gold-standard shake-flask method for LogP determination.
Summary and Forward Outlook
This compound presents a compelling scaffold for scientific exploration due to its unique structural combination of a chiral β-amino acid and a bulky aromatic system. While its fundamental identity is established, a comprehensive, publicly available profile of its key physicochemical properties remains incomplete. The protocols detailed in this guide provide the necessary framework for any research or development team to generate the high-quality, reproducible data required for successful project advancement. Determining these properties—solubility, pKa, and LogP—is not merely an academic exercise; it is the essential foundation for designing effective drug delivery systems, predicting biological behavior, and developing robust synthetic and formulation processes.
References
-
Kinetic Solubility Assays Protocol - AxisPharm. [Link]
-
(R)-3-Amino-3-(2-naphthyl)-propionic acid | C13H13NO2 - PubChem - NIH. [Link]
-
pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). [Link]
-
Potentiometric Acid-Base Titration Guide | PDF - Scribd. [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]
-
LogP/D - Cambridge MedChem Consulting. [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]
-
Kinetic Solubility - In Vitro Assay - Charnwood Discovery. [Link]
-
Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. [Link]
-
DETERMINATION OF pKa OF GLYCINE - eGyanKosh. [Link]
-
for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE - European Union. [Link]
-
Determination of The Pka Values of An Amino Acid | PDF - Scribd. [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry Contents. [Link]
-
Determination of Partitioning Coefficient by UPLC-MS/MS : Waters. [Link]
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE. [Link]
-
Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC - SciELO. [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC - PubMed Central. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-3-naphthalen-1-yl-propionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. (R)-3-Amino-3-(2-naphthyl)-propionic acid | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. qualitest.ae [qualitest.ae]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. scribd.com [scribd.com]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 16. scribd.com [scribd.com]
- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. waters.com [waters.com]
- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
A Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of the spectroscopic data for (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid. The methodologies and data interpretation presented herein are grounded in established principles of analytical chemistry and are designed to offer a comprehensive reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Introduction: The Significance of Spectroscopic Analysis
This compound is a chiral non-proteinogenic amino acid. Its structural features, particularly the rigid naphthalene moiety and the chiral center, make it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic characterization is paramount to confirm its chemical identity, stereochemical integrity, and purity, which are critical parameters in drug development and other high-stakes research applications.
This guide will detail the expected spectroscopic signatures of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Given the absence of publicly available experimental spectra for this specific molecule, this guide will utilize predictive models for NMR and foundational principles for the interpretation of mass spectrometry and infrared data. The experimental protocols provided are based on best practices for the analysis of small organic molecules, particularly amino acids.
Molecular Structure and Key Spectroscopic Features
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.
Caption: Chemical structure of this compound.
The key structural elements that will give rise to characteristic spectroscopic signals are:
-
Naphthalene Ring: Aromatic protons and carbons with distinct chemical shifts.
-
Propanoic Acid Backbone: Aliphatic protons and carbons of the ethyl chain.
-
Chiral Center (C3): The methine proton (Hα) and the carbon to which the amino and naphthyl groups are attached.
-
Amino Group (-NH2): Protons that are often exchangeable and a nitrogen atom.
-
Carboxylic Acid Group (-COOH): A labile proton and a carbonyl carbon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides valuable information about the electronic environment of each proton in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Naphthalene H | 7.40 - 8.20 | m | 7H |
| C3-H (α-H) | 4.50 - 4.80 | t | 1H |
| C2-H₂ (β-H₂) | 2.80 - 3.00 | d | 2H |
| -NH₂ | Variable (broad) | s | 2H |
| -COOH | Variable (broad) | s | 1H |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation and Rationale:
-
Aromatic Region (7.40 - 8.20 ppm): The seven protons on the naphthalene ring are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring current. The complex overlapping multiplets arise from spin-spin coupling between adjacent protons.
-
Methine Proton (4.50 - 4.80 ppm): The proton at the chiral center (C3) is significantly deshielded by the adjacent electron-withdrawing amino and naphthyl groups. It is expected to appear as a triplet due to coupling with the two protons on the adjacent methylene group (C2).
-
Methylene Protons (2.80 - 3.00 ppm): The two protons on C2 are diastereotopic due to the adjacent chiral center. They are expected to resonate as a doublet due to coupling with the methine proton at C3.
-
Labile Protons (-NH₂ and -COOH): The chemical shifts of the amino and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets and can exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 175 - 180 |
| Naphthalene C (quaternary) | 130 - 140 |
| Naphthalene CH | 120 - 130 |
| C3 (Chiral Center) | 50 - 55 |
| C2 | 40 - 45 |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation and Rationale:
-
Carbonyl Carbon (175 - 180 ppm): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule and appears at a characteristic downfield shift.
-
Naphthalene Carbons (120 - 140 ppm): The ten carbons of the naphthalene ring resonate in the aromatic region. The quaternary carbons (those without attached protons) will generally have weaker signals.
-
C3 Carbon (50 - 55 ppm): The carbon at the chiral center is attached to the electronegative nitrogen atom, causing a downfield shift compared to a standard aliphatic carbon.
-
C2 Carbon (40 - 45 ppm): This methylene carbon is in a typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for NMR analysis.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[1] DMSO-d₆ is a good choice for amino acids as it can dissolve both the free acid and its zwitterionic form. D₂O is also suitable and will cause the exchange of labile -NH₂ and -COOH protons, which can be a useful diagnostic tool.[1]
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for good signal-to-noise in a reasonable acquisition time for ¹H NMR.[2][3] Higher concentrations are generally needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper spectral lines and better resolution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.
Expected Mass Spectrum
For this compound (C₁₃H₁₃NO₂), the expected molecular weight is approximately 215.25 g/mol .
Table 3: Expected Key Ions in the ESI-MS Spectrum
| m/z | Ion | Description |
| 216.10 | [M+H]⁺ | Protonated molecule (positive ion mode) |
| 214.08 | [M-H]⁻ | Deprotonated molecule (negative ion mode) |
| 199.07 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule |
| 171.08 | [M+H - COOH]⁺ | Loss of the carboxylic acid group |
| 142.08 | [C₁₁H₁₀]⁺ | Naphthylmethyl cation |
Interpretation of Fragmentation:
The fragmentation of protonated amino acids in the gas phase is a well-studied process.[4][5] Common fragmentation pathways for the target molecule would include:
-
Loss of Ammonia (NH₃): A characteristic fragmentation for amino acids, leading to a peak at m/z 199.07.[4]
-
Decarboxylation: Loss of the carboxylic acid group as CO₂ and H₂O.
-
Cleavage of the Cα-Cβ Bond: This would lead to the formation of the stable naphthylmethyl cation at m/z 142.08.
The naphthalene moiety itself is quite stable and less prone to fragmentation under typical ESI-MS conditions.[6]
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
Caption: A generalized workflow for ESI-MS analysis.
Causality in Experimental Choices:
-
Solvent System: A mixture of water and an organic solvent like methanol or acetonitrile is commonly used for ESI-MS as it promotes the formation of a fine spray of charged droplets.
-
Additives: Formic acid is added in positive ion mode to facilitate protonation of the analyte. Ammonium hydroxide is used in negative ion mode to promote deprotonation.
-
Direct Infusion vs. LC-MS: For a pure compound, direct infusion is a quick method to obtain a mass spectrum. For complex mixtures or for quantitative analysis, coupling with liquid chromatography (LC-MS) is necessary to separate the components before they enter the mass spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
Table 4: Characteristic IR Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3000 - 3300 (broad) | O-H stretch | Carboxylic Acid |
| 2500 - 3300 (broad) | N-H stretch | Amino Group |
| 3030 - 3080 | C-H stretch | Aromatic (Naphthalene) |
| 2850 - 2960 | C-H stretch | Aliphatic |
| 1700 - 1725 | C=O stretch | Carboxylic Acid |
| 1500 - 1600 | N-H bend | Amino Group |
| 1450 - 1600 | C=C stretch | Aromatic (Naphthalene) |
| 770 - 810, 860-900 | C-H out-of-plane bend | Aromatic (Naphthalene) |
Interpretation of the IR Spectrum:
The IR spectrum of an amino acid is often complex due to the presence of both acidic and basic functional groups, which can exist in a zwitterionic form in the solid state.
-
Broad O-H and N-H Stretching Region: The most prominent feature will likely be a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid superimposed on the N-H stretching vibrations of the amino group.
-
Carbonyl Stretch: A strong absorption band between 1700 and 1725 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.
-
Aromatic C-H and C=C Vibrations: The naphthalene ring will give rise to several absorptions, including C-H stretches just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 770-900 cm⁻¹ range can be diagnostic of the substitution pattern on the aromatic ring.[7][8]
Experimental Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.
Caption: A generalized workflow for FT-IR analysis using the KBr pellet method.
Causality in Experimental Choices:
-
KBr Pellet vs. ATR: The KBr pellet method is a traditional transmission technique that requires careful sample preparation to achieve a uniform dispersion of the analyte in the KBr matrix.[9][10] ATR is a more modern technique that requires minimal sample preparation; the solid sample is simply pressed against a crystal (e.g., diamond or germanium).[11] ATR is often preferred for its simplicity and speed.
-
Moisture Control: KBr is hygroscopic, and any absorbed water will show a broad O-H stretching band in the spectrum.[10] Therefore, it is crucial to use dry KBr and prepare the pellet in a low-humidity environment.
Conclusion
The spectroscopic techniques of NMR, MS, and IR, when used in concert, provide a powerful and comprehensive means of characterizing this compound. This guide has detailed the expected spectroscopic data and provided robust, field-proven protocols for their acquisition. By understanding the principles behind these techniques and the interpretation of the resulting data, researchers can confidently verify the structure, purity, and stereochemistry of this important molecule, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid? [Online discussion]. Available at: [Link]
-
Lin, C., Tsai, C., & Lin, C. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. Available at: [Link]
-
Mestrelab. (n.d.). Mnova NMRPredict. Retrieved from [Link]
- Yinon, J. (1993). Mass spectral fragmentation processes in nitronaphthalenes. A study using tandem mass spectrometry and collision‐induced dissociation. Rapid Communications in Mass Spectrometry, 7(7), 634-637.
-
University of Münster. (n.d.). Amino acids. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Mettler Toledo. (2020, January 24). What is ATR? (Attenuated Total Reflectance) [Video]. YouTube. [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Specac. (n.d.). How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows. Retrieved from [Link]
- Zhang, Z. (2006). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. University of California, Riverside.
-
MtoZ Biolabs. (n.d.). What Is Fragmentation Analysis in Mass Spectrometry?. Retrieved from [Link]
-
Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220.
- Olori, A., Di Pietro, P., & Campopiano, A. (2017). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 8(7), 1133-1138.
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]
-
Mettler Toledo. (2020, January 24). What is ATR? (Attenuated Total Reflectance) [Video]. YouTube. [Link]
-
AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]
- Pirali, O., et al. (2019). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics, 21(23), 12252-12261.
- Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—Constructing a Free Chemical Information System with Open-Source Components. Journal of chemical information and computer sciences, 43(6), 1733-1739.
-
Chemicate. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]
-
NMR-UP. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
NASA. (n.d.). Mid-IR Spectra of Naphthalene in H₂O. Retrieved from [Link]
- Sandford, S. A., et al. (2003). The mid-infrared laboratory spectra of naphthalene (C10H8) in solid H2O. The Astrophysical Journal Supplement Series, 149(2), 247.
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
-
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in electrical discharge. Retrieved from [Link]
-
ResearchGate. (n.d.). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. Retrieved from [Link]
- Person, W. B., Pimentel, G. C., & Schnepp, O. (1955). Interpretation of the Infrared Spectrum of a Molecular Crystal: Naphthalene. The Journal of Chemical Physics, 23(2), 230-239.
- Kuck, D., & Grützmacher, H. F. (1979). Mass spectrometry of tert-butylnaphthalenes-A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry, 14(2), 86-94.
-
Lotus Consulting. (2008). Naphthalene in Ambient Air by GC/MS-MS Detection. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? [Online discussion]. Available at: [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]
-
Waseda University. (n.d.). How to select NMR solvent. Retrieved from [Link]
- Byrne, F. P., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5226-5236.
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. scispace.com [scispace.com]
- 5. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR Spectra of Naphthalene in Water Ice [astrochemistry.org]
- 9. shimadzu.com [shimadzu.com]
- 10. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 11. agilent.com [agilent.com]
1H NMR and 13C NMR of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid
Abstract
This compound is a chiral β-amino acid of significant interest in medicinal chemistry and organic synthesis, serving as a crucial building block for novel pharmaceutical agents and structured peptides. Its precise structural characterization is paramount for ensuring purity, stereochemical integrity, and ultimate utility in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. It delves into the theoretical basis for predicted chemical shifts, coupling patterns, and the critical concept of diastereotopicity observed in the methylene protons. Furthermore, this document outlines a robust, field-proven protocol for the acquisition of high-quality NMR data, ensuring researchers can confidently validate their synthetic products.
Molecular Structure and Stereochemistry
The unique spectral features of this compound arise directly from its molecular architecture. The structure comprises a propanoic acid backbone, a stereogenic center at the C3 position (the α-carbon to the naphthalene ring), and a bulky, aromatic naphthalene substituent at C3. The presence of the chiral center renders the adjacent C2 methylene protons diastereotopic, a key feature that is readily observable in the ¹H NMR spectrum.
For clarity in spectral assignment, the following numbering scheme is used:
Figure 1: Structure of this compound with key atoms labeled.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The analysis is best approached by considering distinct regions of the spectrum.
Aromatic Region (δ ~7.4-8.2 ppm)
The naphthalen-1-yl group contains seven distinct aromatic protons. Due to the anisotropic effect of the fused ring system and substitution at the C1 position, these protons will resonate in the downfield region of the spectrum. Their signals will appear as a series of complex multiplets (doublets, triplets, or doublet of doublets) characteristic of a substituted naphthalene system. The proton peri to the substituent (at C8) is typically shifted significantly downfield due to steric compression and anisotropic effects.
Methine Proton (H3, δ ~4.5-5.0 ppm)
The proton attached to the chiral center (H3) is adjacent to both the electron-withdrawing amino group and the aromatic naphthalene ring. This environment deshields the proton, shifting its resonance downfield. It is coupled to the two diastereotopic protons on C2, and its signal is expected to appear as a doublet of doublets (dd) or a more complex multiplet.
Methylene Protons (H2a/H2b, δ ~2.8-3.2 ppm)
A critical feature of the spectrum is the signal from the C2 methylene protons. Because they are adjacent to a stereocenter (C3), they are chemically non-equivalent and are termed diastereotopic. This non-equivalence arises because one proton (e.g., H2a) has a fixed spatial relationship to the substituents on the chiral carbon that is different from the other proton (H2b).
-
Causality: They reside in different magnetic environments and therefore have different chemical shifts.
-
Coupling: They couple to each other (geminal coupling, ²Jab) and to the methine proton H3 (vicinal coupling, ³Ja3 and ³Jb3). Since their coupling constants to H3 will be different, they will appear as two distinct signals, most likely two separate doublets of doublets. This pattern is often referred to as an ABX system.
Exchangeable Protons (NH₂ and COOH)
The protons of the amino (NH₂) and carboxylic acid (COOH) groups are exchangeable. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, they are typically observed as broad singlets. The carboxylic acid proton is expected at a very downfield position (δ > 12 ppm), while the amine protons may appear in the δ 3-5 ppm range. In D₂O, these protons will exchange with deuterium and their signals will disappear, a useful technique for confirming their assignment.
Table 1: Summary of Predicted ¹H NMR Assignments
(Predicted for a solvent like DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| COOH | > 12.0 | Broad s | - | 1H |
| Naphthyl-H | 7.4 - 8.2 | m | - | 7H |
| H3 | 4.5 - 5.0 | dd | ³J3,2a, ³J3,2b | 1H |
| NH₂ | 3.0 - 5.0 | Broad s | - | 2H |
| H2a | 2.8 - 3.2 | dd | ²J2a,2b, ³J2a,3 | 1H |
| H2b | 2.8 - 3.2 | dd | ²J2a,2b, ³J2b,3 | 1H |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their functional groups.
-
Carbonyl Carbon (C1): The carboxylic acid carbonyl carbon is the most deshielded, appearing far downfield (δ ~170-175 ppm).[1]
-
Naphthalene Carbons: The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region (δ ~120-140 ppm). The two carbons at the ring junction (quaternary) and the carbon attached to the propanoic acid chain (C-ipso) will have distinct chemical shifts from the protonated carbons.
-
Methine Carbon (C3): The chiral carbon attached to the amino group and the naphthalene ring will resonate in the δ ~50-60 ppm range.
-
Methylene Carbon (C2): The aliphatic methylene carbon will be the most upfield signal, typically appearing in the δ ~35-45 ppm range.
Table 2: Summary of Predicted ¹³C NMR Assignments
(Predicted for a solvent like DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) |
| C1 (COOH) | 170 - 175 |
| Naphthyl C-ipso | 135 - 140 |
| Naphthyl C (quaternary) | 130 - 135 |
| Naphthyl CH | 120 - 130 |
| C3 (CH) | 50 - 60 |
| C2 (CH₂) | 35 - 45 |
Experimental Protocol for High-Resolution NMR Acquisition
To obtain high-quality, verifiable data, a standardized and robust experimental procedure is essential. This protocol is designed to be self-validating by ensuring sample purity and instrument calibration.
Sample Preparation
-
Purity Check: Ensure the sample is of high purity (>98%) as determined by a preliminary technique like LC-MS. Impurities can complicate spectral interpretation.
-
Massing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice as it effectively solubilizes the zwitterionic/polar nature of the amino acid and allows for the observation of exchangeable NH₂ and COOH protons.[2][3] Deuterated water (D₂O) with a small amount of acid or base can also be used, but will result in the exchange and disappearance of the NH and OH proton signals.[4][5]
-
-
Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved. A clear, particulate-free solution is required.
-
Standard: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) will serve as the internal reference. Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm) but is often unnecessary with modern spectrometers.[1]
NMR Instrument Setup and Data Acquisition
This protocol assumes a modern NMR spectrometer (≥400 MHz).
-
Instrument Insertion & Locking: Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the solvent.
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
¹H NMR Acquisition:
-
Experiment: Standard one-pulse (zg30) experiment.
-
Pulse Width: Use a calibrated 30° or 90° pulse.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled one-pulse (zgpg30) experiment.
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus has low natural abundance.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks (e.g., the H3-H2a/H2b system).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. This is invaluable for unambiguous assignment.
-
Sources
- 1. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents | MDPI [mdpi.com]
- 4. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253) - FooDB [foodb.ca]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Optical Rotation of (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the optical rotation of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry and drug development. This document delves into the fundamental principles of optical activity, presents the experimentally determined specific rotation of the title compound, and offers detailed protocols for its synthesis and chiroptical analysis. By elucidating the causal relationships behind experimental choices and grounding all protocols in established scientific principles, this guide serves as a self-validating resource for researchers in the field. All data and procedures are supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of Chirality and Optical Rotation
In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount to its biological activity. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, often exhibit markedly different pharmacological and toxicological profiles. This compound is a chiral β-amino acid whose stereochemistry is crucial for its intended biological interactions.
Optical rotation is a physical property unique to chiral substances, wherein they rotate the plane of polarized light.[1] The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions. The measurement of optical rotation using a polarimeter is a fundamental technique for:
-
Determining Enantiomeric Purity: Assessing the excess of one enantiomer in a mixture.
-
Assigning Absolute Configuration: Correlating the direction of rotation to the (R) or (S) configuration, often in conjunction with other analytical methods.
-
Quality Control: Ensuring the stereochemical integrity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This guide will focus specifically on the dextrorotatory enantiomer, this compound.
Specific Rotation of this compound
The specific rotation is an intrinsic property of a chiral compound and is a standardized measure of its optical activity.[2] It is calculated from the observed rotation using Biot's Law, which accounts for the concentration of the sample and the path length of the light.[3]
The experimentally determined specific rotation of this compound is presented in Table 1. For comparative purposes, the specific rotation of its corresponding (S)-enantiomer is also included.
Table 1: Specific Rotation Data
| Compound | Specific Rotation ([α]) | Conditions |
| This compound | +49 ± 3º | c = 1 in 0.5N NaOH, 25°C, 589 nm (Na D-line) |
| (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid | -48 ± 2º | c = 1 in 0.5N NaOH, 25°C, 589 nm (Na D-line) |
The positive sign (+) for the (R)-enantiomer indicates that it is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. Conversely, the (S)-enantiomer is levorotatory (-), rotating the light in a counter-clockwise direction with a nearly equal magnitude.[4]
Experimental Protocols
Asymmetric Synthesis of this compound
The enantioselective synthesis of β-amino acids is a well-established field, with asymmetric hydrogenation of prochiral enamides being a highly effective strategy.[2][5] The following protocol is a representative method for the synthesis of the target molecule, leveraging a rhodium-catalyzed asymmetric hydrogenation.
Diagram 1: Synthetic Workflow
Caption: Workflow for the asymmetric synthesis of the target compound.
Step-by-Step Protocol:
-
Synthesis of the Enamide Precursor: The synthesis begins with the preparation of N-acetyl-3-amino-3-(naphthalen-1-yl)acrylic acid. This can be achieved through the Erlenmeyer-Plöchl reaction of N-acetylglycine with 1-naphthaldehyde.
-
Asymmetric Hydrogenation:
-
In a high-pressure reaction vessel, dissolve the N-acetyl-3-amino-3-(naphthalen-1-yl)acrylic acid in degassed methanol.
-
Add a catalytic amount of a chiral rhodium-bisphosphine complex, such as [Rh((R)-SDP)(COD)]BF4. The choice of a chiral ligand like (R)-SDP is critical for inducing high enantioselectivity.[2]
-
Pressurize the vessel with hydrogen gas (typically 5-10 atm) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
The hydrogen adds across the double bond stereoselectively, directed by the chiral catalyst, to yield N-acetyl-(R)-3-amino-3-(naphthalen-1-yl)propanoic acid with high enantiomeric excess.
-
-
Deprotection:
-
Remove the solvent from the hydrogenation reaction mixture under reduced pressure.
-
Add 6N hydrochloric acid to the residue and reflux the mixture to hydrolyze the acetyl protecting group.
-
After cooling, the product can be isolated by adjusting the pH to the isoelectric point of the amino acid, causing it to precipitate.
-
The crude product is then collected by filtration and can be further purified by recrystallization.
-
Measurement of Optical Rotation
The following protocol outlines the procedure for measuring the optical rotation of this compound using a standard polarimeter.
Diagram 2: Polarimetry Workflow
Caption: Step-by-step workflow for polarimetry measurement.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of 0.5N sodium hydroxide solution. The use of a basic solution is necessary to deprotonate the carboxylic acid and protonate the amino group, ensuring sufficient solubility.
-
Once dissolved, dilute the solution to the 10 mL mark with 0.5N NaOH. This will give a concentration of approximately 1 g/100 mL (c=1).
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Fill the polarimeter cell with a blank solution (0.5N NaOH).
-
Place the cell in the polarimeter and zero the instrument.
-
-
Measurement:
-
Empty the polarimeter cell and rinse it with a small amount of the sample solution.
-
Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the cell in the polarimeter and record the observed rotation (α).
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
-
Factors Influencing Optical Rotation
Several factors can influence the measured optical rotation, and it is crucial to control these variables to ensure accurate and reproducible results.
-
Solvent: The polarity of the solvent can affect the conformation of the chiral molecule and its interaction with light, thus altering the optical rotation. For this compound, 0.5N NaOH is specified.
-
Temperature: Optical rotation is temperature-dependent. Therefore, measurements should be conducted at a constant, specified temperature (25°C in this case).
-
Wavelength: The magnitude and sometimes even the sign of the optical rotation can change with the wavelength of the light used. The sodium D-line (589 nm) is the standard wavelength for most measurements.
-
Concentration: While the specific rotation should be independent of concentration, at high concentrations, intermolecular interactions can cause deviations from linearity.
Conclusion
This technical guide has provided a detailed examination of the optical rotation of this compound. The specific rotation of +49 ± 3º serves as a critical parameter for the identification and quality control of this important chiral building block. The provided protocols for asymmetric synthesis and polarimetric analysis are designed to be robust and reproducible, empowering researchers to confidently work with this compound. A thorough understanding and precise control of the factors influencing optical rotation are essential for ensuring the stereochemical integrity of chiral molecules in drug discovery and development.
References
-
Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. Available at: [Link]
-
Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. PubMed. Available at: [Link]
-
Polarimetry Experiments. MRSEC Education Group - University of Wisconsin–Madison. Available at: [Link]
-
Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications (RSC Publishing). Available at: [Link]
-
Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism.* Journal of the American Chemical Society. Available at: [Link]
-
DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Available at: [Link]
-
Specific Rotation. Chemistry Steps. Available at: [Link]
Sources
- 1. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid
This guide provides a comprehensive technical overview of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid, a chiral non-proteinogenic β-amino acid. It is intended for researchers, scientists, and drug development professionals who utilize advanced chemical building blocks. This document details the molecule's fundamental properties, synthesis, characterization, and applications, with a focus on its role in modern medicinal chemistry and asymmetric synthesis.
Core Molecular Attributes
This compound is a β-amino acid distinguished by a naphthalene moiety attached to the chiral center at the β-position. This structural feature imparts significant steric bulk and the potential for π-π stacking interactions, which are critical for its applications in inducing stereoselectivity and in the design of bioactive molecules.
Chemical Structure and Identifiers
The unambiguous identification of this compound is crucial. The initial confusion with isomers such as (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid, which possesses a different substitution pattern, highlights the importance of precise nomenclature.
-
IUPAC Name: (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
-
Molecular Formula: C₁₃H₁₃NO₂[1]
-
Molecular Weight: 215.25 g/mol [1]
-
CAS Number: 100393-41-7
-
Canonical SMILES: C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)N)
-
InChI Key: BIOQBKBTOAMMDG-GFCCVEGCSA-N
Physicochemical Properties
A summary of the key physicochemical data is presented in Table 1. This information is essential for experimental design, including solvent selection, purification, and storage.
| Property | Value | Source(s) |
| Physical Form | Solid | [1] |
| Melting Point | 230-234 °C (decomposes) | Chem-Impex |
| Optical Rotation | [α]D²⁵ = +49 ± 3º (c=1 in 0.5N NaOH) | Chem-Impex |
| Solubility | Soluble in aqueous base; limited solubility in common organic solvents | Inferred from structure |
Synthesis and Stereochemical Control
The enantioselective synthesis of β-aryl-β-amino acids like the title compound is a significant area of research.[2][3] The primary challenge lies in establishing the stereocenter at the C-3 position with high fidelity. While numerous strategies exist for the asymmetric synthesis of β-amino acids, a common and effective approach involves the catalytic asymmetric Mannich reaction.[4]
General Synthetic Strategy: Asymmetric Mannich Reaction
The Mannich reaction provides a convergent route to β-amino carbonyl compounds. The enantioselective variant, often employing chiral organocatalysts or metal complexes, is a powerful tool for accessing enantiopure β-amino acids.
A generalized workflow for this synthesis is depicted below. The causality behind this approach is the ability of a chiral catalyst to create a stereochemically defined environment for the nucleophilic attack on the imine, thereby dictating the configuration of the newly formed stereocenter.
Caption: Generalized workflow for the asymmetric synthesis of the target β-amino acid.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established methodologies for the synthesis of related β-aryl-β-amino acids.[4]
-
Imine Formation: N-Boc-1-naphthaldehyde is prepared in situ or isolated prior to the main reaction.
-
Catalytic Asymmetric Mannich Reaction:
-
To a solution of the chiral catalyst (e.g., a thiourea derivative) in a suitable aprotic solvent (e.g., toluene or CH₂Cl₂) at low temperature (-78 °C), the N-Boc-1-naphthaldehyde is added.
-
The silyl ketene acetal derived from methyl acetate is then added dropwise. The reaction is stirred for several hours until completion, as monitored by TLC.
-
The rationale for low temperature is to enhance the enantioselectivity by minimizing the thermal energy of the system, which favors the transition state leading to the desired enantiomer.
-
-
Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography to yield the protected β-amino ester.
-
Hydrolysis and Deprotection:
-
The methyl ester is hydrolyzed under basic conditions (e.g., LiOH in THF/water).
-
The N-Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂).
-
This two-step deprotection yields the final product, this compound.
-
Spectroscopic Characterization
¹H NMR Spectroscopy
-
Aromatic Protons: Multiple signals in the range of δ 7.4-8.2 ppm corresponding to the seven protons of the naphthalene ring system.
-
Methine Proton (H-3): A multiplet around δ 4.5-5.0 ppm, coupled to the methylene protons at C-2.
-
Methylene Protons (H-2): Two diastereotopic protons appearing as a multiplet or two separate multiplets around δ 2.5-3.0 ppm.
-
Amine and Carboxylic Acid Protons: Broad singlets that may be exchanged with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the range of δ 170-175 ppm.
-
Naphthalene Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).
-
Methine Carbon (C-3): A signal around δ 50-55 ppm.
-
Methylene Carbon (C-2): A signal around δ 40-45 ppm.
Mass Spectrometry
-
Electrospray Ionization (ESI-MS): Expected [M+H]⁺ ion at m/z 216.0968.
Applications in Research and Development
The unique structural characteristics of this compound make it a valuable chiral building block in several areas of chemical and pharmaceutical research.
Peptidomimetics and Drug Design
β-Amino acids are key components in the construction of peptidomimetics.[5] Peptides incorporating β-amino acids often exhibit enhanced stability towards enzymatic degradation compared to their natural α-peptide counterparts. The bulky naphthalene group of this particular amino acid can be used to enforce specific secondary structures (e.g., helices or turns) in synthetic peptides, which is a critical aspect of designing molecules that can mimic or disrupt protein-protein interactions.[6]
Sources
- 1. 3-Amino-3-naphthalen-1-yl-propionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]
A Senior Application Scientist's Guide to the Biological Activity of Novel Amino Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Building Blocks
Amino acids, the fundamental units of proteins, offer a structural and chemical diversity that extends far beyond their canonical roles in protein synthesis.[1][2] When chemically modified, they transform into amino acid derivatives—a class of molecules with immense therapeutic potential.[3][4] These derivatives are not merely passive building blocks; they are active agents capable of modulating complex biological pathways, serving as enzyme inhibitors, and forming the backbone of next-generation therapeutics.[1][] The strategic modification of an amino acid's side chain, amino group, or carboxyl group can dramatically alter its properties, enhancing bioavailability, reducing toxicity, and enabling targeted interactions with specific molecular targets.[3][]
This guide provides an in-depth exploration of the methodologies and scientific rationale behind evaluating the biological activities of these novel compounds. As a senior application scientist, my objective is not to provide a rigid set of instructions, but to impart a deeper understanding of the causality behind experimental choices. We will delve into key therapeutic areas where amino acid derivatives show significant promise—oncology, infectious diseases, and neurology—and detail the self-validating protocols essential for generating trustworthy and reproducible data.
Chapter 1: The Strategic Framework for Bioactivity Screening
The journey from a newly synthesized amino acid derivative to a potential drug candidate is a systematic process of elimination and focused investigation. The initial screening funnel is wide, designed to capture any significant biological effect, and gradually narrows as we probe for specific mechanisms of action. The rationale behind this tiered approach is resource optimization; we invest more complex and costly assays only in compounds that have demonstrated promising activity in preliminary screens.
A robust screening workflow is paramount. It ensures that data is reliable and that decisions to advance or deprioritize a compound are based on solid evidence.
Caption: General workflow for screening novel amino acid derivatives.
Chapter 2: Anticancer Activity - Targeting Malignant Proliferation
Cancer cells often exhibit altered amino acid metabolism, making them uniquely vulnerable to derivatives that can disrupt these pathways or induce apoptosis.[1] Consequently, the development of amino acid derivatives as anticancer agents is a highly active area of research.[7][8][9][10] These compounds can be designed to act as inhibitors of key enzymes like Inosine-5'-Monophosphate Dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly dividing cells, or to trigger programmed cell death.[7][9]
Causality in Experimental Design: Why the MTT Assay?
To assess a compound's potential as an anticancer agent, the first step is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of this process.[10][11] The choice of this assay is deliberate: it is a colorimetric assay that provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[12] Live cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells. This provides a robust, high-throughput method to determine a compound's IC50 (half-maximal inhibitory concentration).
Self-Validating Protocol: MTT Assay for Cell Viability
This protocol is designed to be self-validating through the inclusion of appropriate controls.
-
Cell Culture:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the novel amino acid derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Negative Control: Wells containing cells treated only with the vehicle (culture medium with 0.5% DMSO). This control establishes the baseline for 100% cell viability.
-
Positive Control: Wells containing cells treated with a known chemotherapeutic agent (e.g., Doxorubicin or Cisplatin).[7] This validates that the assay system can detect cytotoxic effects.
-
Blank Control: Wells containing only culture medium (no cells). This is used for background subtraction.
-
Replace the medium in the cell plates with the medium containing the test compounds and controls. Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, only viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the negative control: (Absorbance_treated / Absorbance_negative_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Mechanism of Action: Induction of Apoptosis
Many effective anticancer derivatives, such as those derived from chrysin, exert their effect by inducing apoptosis.[14] A common mechanism is the modulation of the mitochondrial apoptosis pathway.
Caption: Mitochondrial apoptosis pathway often targeted by anticancer agents.[14]
Data Presentation: Comparing Anticancer Potency
The results from cytotoxicity screens are best summarized in a table for clear comparison of different derivatives.
| Compound ID | Parent Amino Acid | Modification | Cancer Cell Line | IC50 (µM) |
| MPA-Thr-OMe | Threonine | Mycophenolic Acid Ester | A375 Melanoma | 15.5[7][9] |
| Chrysin-Leu-OMe | Leucine | Chrysin Ester (5d) | MDA-MB-231 | 8.2[14] |
| Benzimidazole-6 | N,N-dimethylpropyl | Pentacyclic Benzimidazole | HeLa | 0.3[15] |
| Neocryptolepine-GlyGly | Glycylglycine | Neocryptolepine Conjugate | KB | 0.8[8][16] |
Chapter 3: Antimicrobial Activity - Combating Pathogenic Resistance
The rise of antimicrobial resistance necessitates the search for new classes of antibiotics.[17] Amino acid derivatives, particularly amphiphilic structures, have emerged as promising candidates.[17] These molecules often feature a positively charged head group (derived from a basic amino acid like lysine or arginine) and a hydrophobic tail. This structure allows them to interact with and disrupt the negatively charged bacterial cell membrane, leading to cell death.[17]
Causality in Experimental Design: Why the Broth Microdilution Method?
To evaluate antimicrobial efficacy, the gold standard is determining the Minimum Inhibitory Concentration (MIC).[11] The broth microdilution method is the preferred technique for this. The rationale for its use is its precision and efficiency. It allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains in a standardized 96-well format.[11] This method provides a quantitative endpoint—the lowest concentration that prevents visible microbial growth—which is a critical parameter for assessing a potential antibiotic's potency.
Self-Validating Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus ATCC 43300 (MRSA), Escherichia coli ATCC 8739) adjusted to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Controls:
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Positive Control: Wells containing bacteria and a known antibiotic (e.g., Gemifloxacin, Ciprofloxacin). This validates the susceptibility of the bacteria.[19]
-
Negative Control (Sterility Control): Wells containing only sterile broth. This ensures the medium is not contaminated.
-
Growth Control: Wells containing bacteria and broth but no compound. This confirms the bacteria are viable and can grow under the assay conditions.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11] This can be read visually or with a plate reader measuring optical density.
-
Data Presentation: Comparative Antimicrobial Activity
MIC values are crucial for comparing the effectiveness and spectrum of novel derivatives.
| Compound ID | Parent Amino Acid | Target Organism | MIC (µM) |
| Aurone Deriv. 10 | Acetamido-based | S. aureus (MRSA) | 12.5[19] |
| Aurone Deriv. 20 | Acetamido-based | C. difficile | 3.12[19] |
| MPA-Peptide Deriv. | Tuftsin Peptide | K. pneumoniae | < 1.95[18] |
| Norfloxacin-Deriv. | Amino Acid Conjugate | B. subtilis | 0.12[20][21] |
Chapter 4: Neuroprotective Effects - Shielding the Central Nervous System
Neurodegenerative diseases and ischemic events often involve excitotoxicity, oxidative stress, and dysfunction of amino acid metabolism and transport in the central nervous system (CNS).[22][23] Amino acid derivatives offer therapeutic potential by acting as antagonists for excitatory amino acid receptors (like NMDA and AMPA receptors) or by bolstering antioxidant defenses.[24][25] For instance, L-Cysteine derivatives can serve as precursors to the critical antioxidant glutathione (GSH), mitigating oxidative stress.[22]
Causality in Experimental Design: Why an Oxidative Stress Model?
To assess neuroprotective potential, a common and mechanistically relevant approach is to use an in vitro model of oxidative stress. The rationale is that oxidative damage is a key pathological feature in many neurological disorders. By inducing oxidative stress in a neuronal cell line (e.g., SH-SY5Y) with an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), we can create a disease-relevant environment. We then measure the ability of our novel amino acid derivative to rescue the cells from death, typically using a viability assay like the MTT assay described previously. This approach directly tests the hypothesis that the compound's neuroprotective activity is mediated through antioxidant or related pathways.
Self-Validating Protocol: Neuroprotection Against Oxidative Stress
-
Cell Culture and Differentiation:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media. For a more neuron-like phenotype, differentiate the cells with retinoic acid for several days prior to the experiment.
-
-
Pre-treatment with Derivatives:
-
Treat the differentiated cells with various concentrations of the novel amino acid derivative for a period of 1-24 hours. The optimal pre-treatment time must be determined empirically.
-
-
Induction of Oxidative Stress and Controls:
-
After pre-treatment, expose the cells to a predetermined toxic concentration of an oxidizing agent (e.g., H₂O₂).
-
Negative Control (No Toxin): Cells treated with the vehicle only (no derivative, no H₂O₂). Represents 100% viability.
-
Positive Control (Toxin Only): Cells treated with H₂O₂ only. This establishes the level of cell death against which protection is measured.
-
Reference Compound Control: Cells pre-treated with a known neuroprotective agent (e.g., N-acetylcysteine) before H₂O₂ exposure. This validates the assay's ability to detect a protective effect.
-
-
Assessment of Cell Viability:
-
After 24 hours of exposure to the toxin, assess cell viability using the MTT assay as detailed in Chapter 2.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the derivative by comparing the viability of the derivative + toxin group to the toxin-only group.
-
Conclusion: A Path Forward
The field of amino acid derivatives represents a vibrant and promising frontier in drug discovery.[3][26] Their inherent biocompatibility and vast chemical tractability allow for the precise tailoring of molecules with potent and selective biological activities.[] The methodologies outlined in this guide—grounded in scientific causality and designed for self-validation—provide a robust framework for researchers to confidently explore this chemical space. By systematically evaluating novel derivatives for anticancer, antimicrobial, and neuroprotective properties, we can unlock their full therapeutic potential and pave the way for the development of innovative treatments for some of the most challenging diseases.
References
-
Title: The Role of Amino Acid Derivatives in Drug Synthesis Source: Htdchem URL: [Link]
-
Title: Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid Source: PubMed URL: [Link]
-
Title: Antimicrobial Activity of Amino Acid Analogues and Their Derivatives Source: MDPI URL: [Link]
-
Title: The Role of Amino Acid Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents Source: MDPI URL: [Link]
-
Title: Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities Source: MDPI URL: [Link]
-
Title: Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of new amino acid and dipeptide derivatives of neocryptolepine as anticancer agents Source: PubMed URL: [Link]
-
Title: Antimicrobial activities of amphiphilic derivatives of α-amino acids Source: Journal of Chemical Technology and Metallurgy URL: [Link]
-
Title: Synthesis and biological evaluation of amino acid derivatives containing chrysin that induce apoptosis Source: PubMed URL: [Link]
-
Title: Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
-
Title: Amino Acid Based Antimicrobial Agents – Synthesis and Properties Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid Source: MOST Wiedzy URL: [Link]
-
Title: Biological Activities of Amino Acid Derivatives and their Complexes a Review Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Amino Acid and Dipeptide Derivatives of Neocryptolepine as Anticancer Agents Source: ACS Publications URL: [Link]
-
Title: Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Lessons from a Single Amino Acid Substitution: Anticancer and Antibacterial Properties of Two Phospholipase A2-Derived Peptides Source: MDPI URL: [Link]
-
Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods Source: PDF - ResearchGate URL: [Link]
-
Title: Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents Source: ResearchGate URL: [Link]
-
Title: Biological Activities of Amino Acid Derivatives and their Complexes a Review Source: ResearchGate URL: [Link]
-
Title: Bioassays: Essential Tools for Evaluating Biological Activity and Safety Source: Longdom Publishing URL: [Link]
-
Title: Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Advances in D-Amino Acids in Neurological Research Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Screening Methods for the Evaluation of Biological Activity in Drug Discovery Source: University of Helsinki URL: [Link]
-
Title: Application of Amino Acids in the Structural Modification of Natural Products: A Review Source: Frontiers in Pharmacology URL: [Link]
-
Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery Source: Royal Society of Chemistry URL: [Link]
-
Title: Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin Source: ACS Omega URL: [Link]
-
Title: Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives Source: MDPI URL: [Link]
-
Title: Ultrastructural and biochemical studies on the neuroprotective effects of excitatory amino acid antagonists in the ischemic rat retina Source: PubMed URL: [Link]
-
Title: Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health Source: MDPI URL: [Link]
-
Title: Amino Acid Derivatives: Neurotransmitters, Nitric Oxide, and More Source: The Medical Biochemistry Page URL: [Link]
Sources
- 1. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. htdchem.com [htdchem.com]
- 4. nbinno.com [nbinno.com]
- 7. Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new amino acid and dipeptide derivatives of neocryptolepine as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of amino acid derivatives containing chrysin that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. journal.uctm.edu [journal.uctm.edu]
- 18. Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Ultrastructural and biochemical studies on the neuroprotective effects of excitatory amino acid antagonists in the ischemic rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Amino Acid Derivatives: Neurotransmitters, Nitric Oxide, and More - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 26. biosynth.com [biosynth.com]
Discovery of Bioactive Molecules with Naphthalene Scaffolds: From High-Throughput Screening to Rational Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3] Its rigid, lipophilic nature provides a versatile platform for structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the strategies employed in the discovery and development of bioactive molecules containing the naphthalene scaffold. We will delve into the causality behind experimental choices in high-throughput screening, explore structure-activity relationships (SAR) that drive lead optimization, and present detailed protocols for key assays. The narrative is grounded in authoritative references, offering field-proven insights for professionals in drug discovery.
The Naphthalene Scaffold: A Cornerstone of Modern Medicinal Chemistry
First identified from coal tar in 1819, naphthalene (C₁₀H₈) has evolved from a simple industrial chemical to a cornerstone in drug design.[3] Its π-conjugated ring system offers a unique combination of properties that make it an attractive scaffold:
-
Structural Rigidity: The fused ring system provides a conformationally restricted backbone, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.
-
Lipophilicity: The hydrocarbon nature of naphthalene enhances membrane permeability, a crucial factor for oral bioavailability and reaching intracellular targets.[3]
-
Versatile Substitution: The ten carbon atoms of the scaffold, particularly the α (1, 4, 5, 8) and β (2, 3, 6, 7) positions, offer numerous sites for chemical modification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4]
This versatility is evidenced by the wide range of FDA-approved drugs that incorporate the naphthalene moiety, spanning multiple therapeutic areas.[1][5]
| Drug Name | Therapeutic Class | Key Structural Feature |
| Naproxen | Nonsteroidal Anti-inflammatory (NSAID) | 6-methoxy-α-methyl-2-naphthaleneacetic acid |
| Propranolol | Beta-Blocker (Antihypertensive) | Naphthyloxy-propanolamine core |
| Terbinafine | Antifungal | N-methyl-N-(1-naphthylmethyl)amine derivative |
| Nafcillin | Penicillin Antibiotic | 6-(2-ethoxy-1-naphthamido)penicillanic acid |
| Duloxetine | Antidepressant (SNRI) | N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine |
| Bedaquiline | Antitubercular | Aryl-quinoline linked to a naphthalene group |
Table 1: Representative FDA-approved drugs featuring a naphthalene scaffold.[1][5][6]
Discovery Engine: Strategies for Identifying Novel Naphthalene-Based Bioactive Molecules
The journey from a chemical library to a clinical candidate is a multi-step process. For naphthalene-based compounds, several complementary strategies are employed to identify initial hits and optimize them into potent leads.
High-Throughput Screening (HTS)
HTS is the workhorse of modern drug discovery, enabling the rapid evaluation of vast compound libraries against a specific biological target.[7][8] Naphthalene-sulfonamide derivatives, for instance, are valuable as fluorescent probes in HTS assays due to their environmentally sensitive fluorescence.[7]
This workflow outlines a common HTS approach to find naphthalene-based compounds that disrupt a protein-ligand interaction. The principle relies on fluorescence polarization (FP), where a small, fluorescently-labeled probe tumbles rapidly in solution (low polarization). When bound to a larger protein, its tumbling slows, increasing polarization. A "hit" compound will displace the probe, causing a drop in polarization.[7]
Caption: High-throughput screening workflow for inhibitor identification.[7]
Objective: To identify naphthalene derivatives that inhibit the interaction between "Protein X" and its natural ligand using a custom naphthalene-sulfonamide fluorescent probe.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.[7]
-
Purified Protein X Stock: 10 µM in Assay Buffer.
-
Naphthalene-Sulfonamide Probe Stock: 1 mM in 100% DMSO.
-
Naphthalene Compound Library: 10 mM in 100% DMSO, arrayed in 384-well plates.
-
Microplates: 384-well, black, low-volume.
-
Plate Reader: Capable of measuring fluorescence polarization.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of Protein X at 2X the final concentration (e.g., 40 nM) in Assay Buffer.
-
Prepare a working solution of the Naphthalene-Sulfonamide Probe at 2X the final concentration (e.g., 20 nM) in Assay Buffer.
-
Create the final "Assay Mix" by combining equal volumes of the 2X Protein X and 2X Probe solutions.
-
-
Compound Plating:
-
Using an acoustic dispenser, transfer 50 nL of each compound from the naphthalene library stock plate to the assay plate.
-
For controls, dispense 50 nL of DMSO (negative control, high FP) and 50 nL of a known reference inhibitor (positive control, low FP).
-
-
Assay Execution:
-
Dispense 5 µL of Assay Buffer into all wells.
-
Dispense 5 µL of the Assay Mix into all wells containing library compounds and controls. The final volume is 10 µL.
-
Self-Validation Check: For the negative control wells, the final concentration of Protein X is 20 nM and the probe is 10 nM. For positive controls, the reference inhibitor is present.
-
-
Incubation and Reading:
-
Seal the plates and centrifuge briefly (1 min at 1000 rpm) to ensure contents are mixed.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the Z'-factor using the positive and negative controls to validate assay quality.
-
Identify "hits" as compounds that cause a significant decrease in FP signal (e.g., >3 standard deviations from the negative control mean).
-
Confirmed hits are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).[7]
-
Rational Design and Synthesis
As knowledge of a biological target's structure and the SAR of existing ligands grows, rational design becomes a powerful strategy.[9] This approach involves designing and synthesizing new naphthalene derivatives with specific modifications intended to improve binding affinity, selectivity, or pharmacokinetic properties.
Numerous synthetic strategies have been developed to construct substituted naphthalenes, including metal-catalyzed reactions (e.g., Palladium, Copper), Lewis acid-catalyzed transformations, cycloadditions, and C-H activation reactions.[4][10] An efficient approach developed by Zhang et al. allows for the synthesis of methylated naphthalene natural products from simple, commercially available naphthalene derivatives, which can then be further modified.[11][12]
The Pharmacological Spectrum of Naphthalene Scaffolds
The true value of the naphthalene scaffold lies in its ability to serve as a foundation for molecules with a vast array of biological activities.[1][3]
Anticancer Activity
Naphthalene derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms.[2][3]
-
Tubulin Polymerization Inhibition: Some natural products like podophyllotoxins (Etoposide, Teniposide) feature a naphthalene-related core and function as potent inhibitors of tubulin polymerization.[3]
-
G-Quadruplex Targeting: Naphthalene diimides (NDIs) are a class of compounds that show strong and selective binding to G-quadruplex DNA structures, which are over-represented in the telomeres and promoter regions of oncogenes.[13][14] This interaction can interfere with cancer-specific pathways.[13]
-
Enzyme Inhibition: Naphthalene-chalcone hybrids have been synthesized and shown to inhibit VEGFR-2, a key enzyme in angiogenesis, with potent IC₅₀ values.[15] Other derivatives act as inhibitors of peptidyl arginine deiminases (PADs), which are implicated in cancer.[16]
-
Signaling Pathway Modulation: Certain naphthalene–sulfonamide hybrids exert their anticancer effects by modulating the IL-6/JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.[2]
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Leveraging High Throughput Screening services to accelerate drug discovery and development - Syngene International Ltd [syngeneintl.com]
- 9. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Synthesis of Naphthalene-Containing Natural Products - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 13. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Cornerstone Chiral Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available synthons, non-canonical β-amino acids have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to peptide-based structures. This guide provides an in-depth technical overview of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid, a distinguished chiral building block. We will explore its synthesis, stereochemical integrity verification, and strategic applications, offering field-proven insights into its role in constructing complex, biologically active molecules.
Introduction: The Strategic Value of a Naphthyl-Substituted β-Amino Acid
The pursuit of enantiomerically pure active pharmaceutical ingredients (APIs) is a foundational principle of drug development. Chiral building blocks serve as the starting point for stereocontrolled synthesis, eliminating the need for costly and often inefficient late-stage resolutions of racemic mixtures.
β-Amino acids, structural isomers of the proteinogenic α-amino acids, are of particular interest. Their integration into peptide chains creates "β-peptides," which can adopt stable secondary structures (foldamers) and exhibit remarkable resistance to proteolytic degradation. This compound emerges as a particularly valuable synthon due to a confluence of three key structural features:
-
The β-Amino Acid Scaffold: Provides a unique backbone geometry for peptidomimetics.
-
A Defined Stereocenter: The (R)-configuration at the C3 position allows for precise three-dimensional positioning of substituents.
-
The Naphthalen-1-yl Moiety: This bulky, lipophilic aromatic group offers several advantages. It can engage in π-π stacking interactions, crucial for binding to biological targets like enzyme active sites or protein-protein interfaces.[1][2][3] Its steric bulk can also shield the peptide backbone from enzymatic cleavage, enhancing the pharmacokinetic profile of a potential drug candidate.[1][3]
This guide serves to equip the research scientist with the necessary knowledge to effectively synthesize, validate, and strategically deploy this powerful building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is essential before its inclusion in a synthetic workflow.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [4][5] |
| Molecular Weight | 215.25 g/mol | [4][5] |
| CAS Number | 100393-41-7 | [6] |
| Appearance | Typically a solid | [4] |
| Storage | Room temperature, sealed, dry |
Spectroscopic Characterization (Expected): While analytical data must be collected for each batch, the expected NMR and IR signatures provide a reliable identity check.
-
¹H NMR: Signals for the naphthalene aromatic protons would appear in the downfield region (~7.4-8.2 ppm). The methine proton (CH-N) at the chiral center would be a key multiplet, with adjacent methylene (CH₂) protons appearing as a distinct multiplet. The exchangeable amine (NH₂) and carboxylic acid (OH) protons would also be present.
-
¹³C NMR: The spectrum would be characterized by multiple signals in the aromatic region for the ten naphthalene carbons, a signal for the carboxylic acid carbonyl (~170-180 ppm), and distinct signals for the chiral methine and the adjacent methylene carbons.
-
IR Spectroscopy: Key stretches would include the C=O of the carboxylic acid, N-H stretches of the amine, and C=C stretches from the aromatic naphthalene ring.
Synthesis and Enantiomeric Control: Securing the (R)-Configuration
Obtaining this compound in high enantiomeric purity is the critical first step. The two most prevalent strategies are direct asymmetric synthesis and chiral resolution of a racemic mixture.
3.1. Asymmetric Synthesis Strategies Directly synthesizing the (R)-enantiomer is the most elegant approach. Several catalytic asymmetric methods are well-established for the synthesis of β-amino acids and can be adapted for this target.[7] Key methods include:
-
Asymmetric Michael Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a powerful strategy. Using a chiral lithium amide, for instance, allows for highly diastereoselective 1,4-conjugate addition, which after deprotection, yields the desired β-amino acid.[8][9]
-
Asymmetric Mannich Reaction: This reaction involves the addition of an enolate to an imine. By using chiral catalysts, the facial selectivity of the addition can be controlled to favor the desired (R)-enantiomer.[7]
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of a corresponding β-enamino ester using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) is another highly effective method.
3.2. Chiral Resolution of Racemic Material A robust and often more scalable approach is the resolution of the racemic amino acid. This classical method relies on the separation of diastereomers, which have different physical properties (e.g., solubility).
The general protocol involves reacting the racemic 3-Amino-3-(naphthalen-1-yl)propanoic acid with an enantiomerically pure chiral resolving agent.
-
For resolving a racemic amino acid, a chiral base (e.g., (R)-(+)-α-methylbenzylamine) or a chiral acid (e.g., L-(+)-tartaric acid) is used.
-
This reaction forms a pair of diastereomeric salts.
-
Due to their different solubilities in a given solvent system, one diastereomer will preferentially crystallize out of solution.
-
This crystallized salt is then isolated by filtration.
-
Finally, treatment of the isolated salt with acid (if a chiral base was used) or base (if a chiral acid was used) breaks the salt and liberates the desired enantiomerically pure this compound.
Protocol: Enantiomeric Purity Assessment by Chiral HPLC
The trustworthiness of any chiral building block hinges on the rigorous validation of its enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[10] The protocol described below is a self-validating system for confirming the enantiopurity of the final product.
Step-by-Step Methodology:
-
Instrumentation and Column:
-
Preparation of Solutions:
-
Mobile Phase: A common choice for this type of compound is a polar ionic mobile phase. An example is 0.1% triethylamine acetate (TEAA) in a mixture of methanol and water (e.g., 80:20 v/v), with the pH adjusted to ~4.1.[12] This mobile phase facilitates the ionic interactions necessary for chiral recognition on the CSP.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[10][11]
-
Reference Standard: If available, prepare a solution of the racemic compound to establish the retention times of both the (R)- and (S)-enantiomers.
-
-
Chromatographic Conditions:
| Parameter | Typical Value | Rationale |
| Column | Macrocyclic Glycopeptide CSP | Proven efficacy for direct separation of underivatized amino acids. |
| Mobile Phase | 0.1% TEAA, pH 4.1 in 80:20 Methanol/Water | Polar ionic mode enhances diastereomeric complex formation on CSP. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good peak shape and resolution. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm or 280 nm | Naphthalene ring provides strong UV absorbance for high sensitivity. |
| Injection Vol. | 5-10 µL | Standard volume to avoid column overloading. |
-
Data Analysis:
-
Run the analysis and obtain the chromatogram. Two peaks will be observed if both enantiomers are present.
-
Integrate the area under the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_R - Area_S| / |Area_R + Area_S|) * 100
-
The successful execution of this protocol provides definitive, quantitative proof of the chiral integrity of the building block, a non-negotiable requirement for its use in drug development.
Applications in Drug Discovery and Development
The utility of this compound stems directly from its unique structure, making it a versatile tool for medicinal chemists. It serves as a key intermediate and building block in several areas.[13][14]
-
Enzyme Inhibitors and Receptor Modulators: The defined stereochemistry and the bulky naphthyl group make it an excellent scaffold for designing molecules that fit into specific enzyme active sites or receptor binding pockets. It is particularly valuable in synthesizing compounds targeting the central nervous system.[14]
-
Peptidomimetics: Incorporating this amino acid into a peptide sequence can enforce a specific turn or secondary structure. The naphthalene side chain can act as a hydrophobic anchor or participate in π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a target protein.[2][3]
-
Metabolic Stability: The β-amino acid structure is inherently more resistant to degradation by peptidases compared to α-amino acids. This can significantly increase the in-vivo half-life of a peptide-based therapeutic.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its combination of a non-natural backbone, absolute stereochemical control, and a functionally significant aromatic side chain provides chemists with a reliable building block for constructing novel, potent, and stable therapeutic candidates. The rigorous application of the synthetic and analytical methodologies outlined in this guide ensures the high fidelity required for progression through the drug discovery pipeline. As the demand for structurally complex and metabolically robust pharmaceuticals continues to grow, the importance of cornerstone chiral synthons like this will only increase.
References
- Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. Benchchem.
- Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β‐Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. University of California, Davis.
- A Comparative Guide to HPLC Methods for Determining Enantiomeric Excess of Amino Acids. Benchchem.
- Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- (2R,3R)-3-Amino-2-hydroxy-3-naphthalen-1-yl-propionic acid. Chem-Impex.
- (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid. Smolecule.
- (R)-3-Amino-3-(1-naphthyl)propionic acid. Chem-Impex.
- This compound. MySkinRecipes.
- 3-Amino-3-naphthalen-1-yl-propionic acid. Sigma-Aldrich.
- Application Note: Chiral Separation of 3-Amino-3-cyclohexylpropanoic Acid Enantiomers by HPLC. Benchchem.
- Naphthylalanine (Nal). (2025). LifeTein Peptide Blog.
- 3-Amino-3-(naphthalen-1-yl)propanoic acid. PubChem.
- (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride. MySkinRecipes.
- 3-AMINO-3-NAPHTHALEN-1-YL-PROPIONIC ACID.
- Resolution of racemic amino acids.
- Unusual Amino Acids: Naphthylalanine. (2025). LifeTein Peptide Blog.
Sources
- 1. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. 3-Amino-3-naphthalen-1-yl-propionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Amino-3-(naphthalen-1-yl)propanoic acid | C13H13NO2 | CID 2764540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]
- 9. Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
Fmoc-protected (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid for synthesis
An In-depth Technical Guide to the Synthesis and Application of Fmoc-protected (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Fmoc-protected this compound. We will delve into its strategic importance, synthesis, and detailed application in solid-phase peptide synthesis (SPPS), offering field-proven insights to empower your research and development endeavors.
Strategic Importance in Medicinal Chemistry
Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is a chiral, non-proteinogenic β-amino acid derivative. Its value in drug discovery and peptide science stems from the unique combination of its constituent parts: the β-amino acid backbone, the bulky naphthalene side chain, and the amine-protecting Fmoc group.
-
The β-Amino Acid Advantage : Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone. This structural modification is of profound interest in medicinal chemistry as it can confer remarkable properties to peptides, including increased proteolytic stability, enhanced potency, and the ability to form unique, stable secondary structures.[1][2][3] Peptides incorporating β-amino acids are often referred to as "foldamers" or peptidomimetics, capable of mimicking the structure and function of natural peptides while resisting enzymatic degradation.[3][4]
-
The Naphthalene Moiety : The rigid, hydrophobic naphthalen-1-yl group is a critical feature. It can significantly influence the binding affinity of a peptide to its target receptor by participating in favorable hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket.[5] This often leads to improved biological activity and specificity.[6]
-
The Fmoc Protecting Group : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an essential tool for modern peptide synthesis.[7] It provides temporary protection for the amine group, preventing unwanted side reactions during peptide bond formation.[8] Its key advantage is its lability to mild basic conditions (typically piperidine), which leaves acid-labile side-chain protecting groups intact—the principle of orthogonality that underpins Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8]
This strategic combination makes Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid a powerful building block for designing novel peptide-based therapeutics with enhanced stability and targeted activity.[6][9][10][11]
Synthesis and Characterization
While commercially available, understanding the synthesis and characterization of this building block is crucial for quality control and troubleshooting.
Synthesis
The synthesis involves two key stages: the formation of the chiral β-amino acid core and the subsequent protection of the amino group.
-
Asymmetric Synthesis of the β-Amino Acid Core : The creation of optically pure this compound is a non-trivial synthetic challenge. Methodologies often rely on asymmetric synthesis or chiral resolution.[12] Techniques such as enantioselective organocatalysis or the use of chiral auxiliaries are employed to establish the desired (R)-stereocenter.[13][14][15] Enzymatic methods, using ω-transaminases for kinetic resolution of racemic mixtures, also present a viable route to obtaining the enantiomerically pure compound.[12][16]
-
Fmoc Protection : The free amino group of the β-amino acid is protected using Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions. The reaction is typically performed in an aqueous/organic solvent mixture.
A general, efficient procedure for Fmoc protection can be carried out in an aqueous media, which aligns with green chemistry principles.[17]
Characterization Data
Proper characterization is essential to confirm the identity and purity of the compound before its use in synthesis.
| Analytical Method | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene and fluorenyl groups, the characteristic methine and methylene protons of the propanoic acid backbone, and the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aliphatic carbons of the backbone and Fmoc group, and the distinct aromatic carbons of the naphthalene and fluorenyl systems. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound (C₂₈H₂₃NO₄, MW: 437.49 g/mol ). |
| Optical Rotation | A specific optical rotation value confirming the (R)-enantiomer. |
| Purity (HPLC) | A high purity level (typically >98%) as determined by reverse-phase high-performance liquid chromatography (RP-HPLC). |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is as a building block in Fmoc-based SPPS.[6][10] The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[18]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
The following protocols represent a self-validating system for incorporating Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid into a peptide sequence.
This step exposes the free amine on the resin-bound peptide, preparing it for coupling with the incoming amino acid.
Causality : Piperidine is a secondary amine base that abstracts the acidic proton at the C9 position of the fluorene ring, initiating a β-elimination reaction that cleaves the Fmoc group.[8][19] The resulting dibenzofulvene byproduct is trapped by excess piperidine to form a stable adduct, driving the reaction to completion.[19]
| Parameter | Procedure | Rationale & Field Insight |
| Reagent | 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)[20][21] | This concentration provides a balance between rapid deprotection and minimizing side reactions. While greener solvents are being explored, DMF remains the standard due to its excellent swelling properties and reaction kinetics.[21] |
| Procedure | 1. Swell the peptide-resin in DMF for 30 min. 2. Drain the DMF. 3. Add the deprotection reagent (approx. 10 mL per gram of resin). 4. Agitate at room temperature for 5 min. 5. Drain the reagent. 6. Add a second portion of the reagent and agitate for 15-20 min. 7. Drain and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).[20][22] | A two-step deprotection ensures complete removal of the Fmoc group. Thorough washing is critical to remove all traces of piperidine, as residual base will neutralize the subsequent coupling reagents. |
| Monitoring | The filtrate can be monitored by UV spectrophotometry at ~300 nm to quantify the release of the dibenzofulvene-piperidine adduct, which can be used to confirm loading capacity.[23] | This is a quantitative check that validates the efficiency of the previous coupling step. |
This is the core step where the peptide bond is formed. Due to the steric bulk of the naphthalene side chain, choosing an appropriate activation strategy is paramount for success.
Causality : Coupling reagents convert the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive activated species (e.g., an active ester or acylphosphonium salt). This species is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming a stable amide bond.[24]
Caption: Simplified workflow for amino acid activation and coupling.
| Parameter | Procedure | Rationale & Field Insight |
| Reagents | - Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid (3-5 eq.) - Coupling Reagent (e.g., HATU, HBTU) (2.9-4.9 eq.) - Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)[22][24] | HATU is highly recommended for coupling sterically hindered amino acids like this one due to its high reactivity and low racemization potential.[24] DIPEA is a non-nucleophilic base used to maintain basic conditions required for the reaction without competing with the peptide's amine group. |
| Procedure | 1. In a separate vial, dissolve the Fmoc-amino acid and coupling reagent in DMF. 2. Add DIPEA to the solution to begin pre-activation (2-5 minutes). 3. Add the activated amino acid solution to the deprotected peptide-resin. 4. Agitate the mixture for 1-4 hours at room temperature.[22][24] | Pre-activation ensures the reactive species is fully formed before it is introduced to the resin, maximizing coupling efficiency. Longer coupling times or "double coupling" (repeating the procedure) may be necessary to overcome the steric hindrance of the naphthalene group. |
| Monitoring | Perform a qualitative Kaiser test.[22][24] | A blue bead color indicates a positive result (free primary amines present), signifying an incomplete reaction. A colorless/yellow result is negative, indicating successful coupling. This is a critical self-validating check before proceeding to the next cycle. |
Post-Synthesis: Cleavage and Purification
Once the peptide sequence is fully assembled, it must be cleaved from the resin support and all remaining side-chain protecting groups must be removed.
Causality : A strong acid, typically Trifluoroacetic acid (TFA), is used to simultaneously cleave the linker anchoring the peptide to the resin and remove all acid-labile side-chain protecting groups. Scavengers are included to trap the highly reactive cationic species (e.g., tert-butyl cations) generated during this process, which could otherwise cause unwanted modifications to sensitive residues like Tryptophan or Methionine.
| Parameter | Procedure | Rationale & Field Insight |
| Reagent | Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | The exact composition of the cocktail depends on the amino acids in the sequence. TIS is an efficient scavenger for carbocations. Water helps to hydrolyze the linker. |
| Procedure | 1. Wash the fully assembled peptide-resin with DCM and dry it under vacuum. 2. Add the cold cleavage cocktail (approx. 10 mL per gram of resin). 3. Agitate gently at room temperature for 2-4 hours. 4. Filter the resin and collect the filtrate. 5. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. 6. Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.[22] | Thoroughly drying the resin pre-cleavage is crucial to prevent unwanted side reactions. Precipitation in cold ether separates the soluble peptide from the cleavage byproducts and scavengers. |
The crude product contains the target peptide along with various impurities such as deletion or truncated sequences.[25] Purification is almost exclusively performed by RP-HPLC.
| Parameter | Procedure | Rationale & Field Insight |
| Technique | Preparative Reversed-Phase HPLC (RP-HPLC)[25][26] | This technique separates molecules based on their hydrophobicity.[27] The highly hydrophobic naphthalene group will significantly increase the retention time of the target peptide compared to less hydrophobic impurities. |
| Typical Conditions | - Column : C18-modified silica[25] - Mobile Phase A : 0.1% TFA in Water - Mobile Phase B : 0.1% Acetonitrile with 0.1% TFA - Gradient : A linear gradient of increasing Mobile Phase B. - Detection : UV at 210-220 nm[25] | TFA acts as an ion-pairing agent, improving peak shape. The specific gradient must be optimized for each peptide, but a shallow gradient is often required to resolve impurities from the highly retained target peptide. |
| Post-Purification | Pool the pure fractions (as determined by analytical HPLC and Mass Spectrometry) and lyophilize (freeze-dry) to obtain a stable, fluffy white powder.[25] | Lyophilization removes the aqueous acetonitrile and TFA from the purified peptide solution. |
Field Insights and Troubleshooting
-
Steric Hindrance : The primary challenge with this amino acid is overcoming the steric bulk of the naphthalene group during coupling. If the Kaiser test remains positive, consider double coupling or switching to a more potent coupling reagent like COMU .
-
Aggregation : Peptides rich in hydrophobic residues, especially one containing a naphthalene group, are prone to aggregation on the resin during synthesis. This can lead to poor yields and incomplete reactions. To mitigate this, consider using a more hydrophilic resin (e.g., PEG-based resins) or adding chaotropic salts to the coupling/deprotection solutions.[28]
-
Purification Challenges : The high hydrophobicity of peptides containing this residue can lead to very long retention times and poor peak shape during RP-HPLC. Using a stationary phase with a lower hydrophobicity (e.g., C8 or C4) or optimizing the gradient and temperature can significantly improve the purification outcome.[26]
References
-
Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Retrieved from [Link]
-
ResearchGate. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. Retrieved from [Link]
-
Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2015, February 20). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Retrieved from [Link]
-
Hilaris Publisher. (2018, April 12). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019, January 9). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Retrieved from [Link]
-
National Institutes of Health. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Retrieved from [Link]
-
ResearchGate. Schematic reaction scheme of the synthesis of β-amino acids catalyzed.... Retrieved from [Link]
-
SMU. (R,S-Fmoc-3-amino-2-(naphthalen-1-yl)-propionic acid. Retrieved from [https://www.smu.edu/resources/search?q=(R,S-Fmoc-3-amino-2-(naphthalen-1-yl)-propionic%20acid]([Link]
- Unknown Source. (R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid.
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2018). Deprotection. Retrieved from [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
National Institutes of Health. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
PubChem. Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. Retrieved from [Link]
-
ResearchGate. (2018). Screening of Fmoc deprotection on standard amino acids and esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
Teledyne ISCO. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2012). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Retrieved from [Link]
-
PubChem. (R)-3-Amino-3-(2-naphthyl)-propionic acid. Retrieved from [Link]
-
Aapptec Peptides. Fmoc Amino Acids. Retrieved from [Link]
-
YMC America. Strategic peptide purification. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 5. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. agilent.com [agilent.com]
- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. Deprotection - Wordpress [reagents.acsgcipr.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.uci.edu [chem.uci.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bachem.com [bachem.com]
- 26. ymcamerica.com [ymcamerica.com]
- 27. chemcoplus.co.jp [chemcoplus.co.jp]
- 28. agilent.com [agilent.com]
A Technical Guide to Boc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
Boc-protected (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is a non-proteogenic, chiral β-amino acid derivative of significant interest to the pharmaceutical and biochemical research sectors. Its unique molecular architecture, combining an acid-labile tert-butyloxycarbonyl (Boc) protecting group with a sterically demanding and hydrophobic naphthalen-1-yl moiety, makes it a valuable building block for advanced chemical synthesis. This guide provides a comprehensive overview of its physicochemical properties, the strategic importance of its structural features, representative protocols for its application, and its role in the development of novel therapeutics. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique characteristics.
Core Physicochemical Properties
The compound's utility is underpinned by its distinct physical and chemical characteristics. The Boc group enhances its stability and solubility in common organic solvents used in synthesis, facilitating its handling and reactivity.[1]
| Property | Value | Source |
| IUPAC Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | [2] |
| CAS Number | 500789-00-4 | [2] |
| Molecular Formula | C₁₈H₂₁NO₄ | [1][2] |
| Molecular Weight | 315.37 g/mol | [3] |
| Appearance | White to off-white amorphous powder | [1][3] |
| Melting Point | 183-189 °C (for racemic mixture) | [1] |
| Purity | Typically ≥97% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1][3] |
The Strategic Importance of Key Structural Features
The efficacy of this molecule as a synthetic building block stems from the synergistic interplay of its three primary structural components: the Boc protecting group, the chiral center, and the naphthalene ring.
The Boc Protecting Group: A Cornerstone of Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is a critical feature for applications in multi-step synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). Its function is to temporarily "mask" the nucleophilicity of the amino group, preventing unwanted side reactions during the formation of amide bonds.
Causality of Choice: The Boc group is favored due to its stability under a wide range of conditions, including basic hydrolysis and hydrazinolysis, yet it can be removed cleanly under acidic conditions (acid-labile).[] This orthogonal deprotection strategy is fundamental to modern peptide chemistry. The common method for its removal involves treatment with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane.[]
Caption: Boc group removal via acidolysis.
The Naphthalene Moiety: Driving Molecular Recognition
The bulky and aromatic naphthalen-1-yl group is the primary driver of the molecule's utility in drug design. Its introduction into a peptide or small molecule scaffold provides several advantages:
-
Enhanced Binding Affinity: The large, hydrophobic surface area can participate in strong van der Waals and hydrophobic interactions within the binding pockets of target proteins.[1]
-
Structural Rigidity: It introduces conformational constraints, which can pre-organize a ligand into a bioactive conformation, reducing the entropic penalty of binding.
-
Pi-Stacking Interactions: The electron-rich aromatic system can engage in favorable π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a biological target.
The (R)-Stereocenter: The Key to Pharmacological Specificity
Biological systems are inherently chiral. The presentation of a molecule with a defined stereochemistry is paramount for achieving selective pharmacological effects. The use of enantiomerically pure this compound ensures that the resulting peptide or drug candidate interacts with its target in a precise and predictable three-dimensional orientation.[1] This is critical for maximizing efficacy and minimizing off-target effects that could arise from the presence of an unwanted enantiomer.
Characterization and Quality Control
A self-validating protocol relies on rigorous analytical confirmation of the material's identity, purity, and stereochemical integrity.
Analytical Workflow
The verification of Boc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid follows a standard workflow in synthetic chemistry. Each step provides orthogonal data to build a complete profile of the compound.
Caption: Standard quality control workflow.
Representative Analytical Data
| Technique | Expected Observation |
| ¹H NMR | Signals corresponding to Boc protons (~1.4 ppm), aliphatic protons of the propanoic acid backbone, and distinct aromatic protons of the naphthalene ring. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 314.1. |
| FT-IR | Characteristic peaks for N-H (carbamate), C=O (carbamate and carboxylic acid), and aromatic C-H stretches. |
| Chiral HPLC | A single major peak under appropriate chiral stationary phase conditions, confirming high enantiomeric excess. |
Core Applications and Methodologies
The primary application for this compound is as a specialized building block in the synthesis of peptides and peptidomimetics.[1][5][6]
Incorporation via Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides. The workflow involves the sequential addition of amino acids to a growing chain anchored to a solid polymer resin.
Caption: A single cycle of Solid-Phase Peptide Synthesis.
Protocol: Standard Coupling Reaction
This protocol describes the incorporation of Boc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid into a peptide sequence using standard coupling reagents.
Objective: To couple the title amino acid to a resin-bound peptide with a free N-terminal amine.
Reagents & Equipment:
-
Peptide synthesis vessel
-
Shaker
-
Boc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid (3 equivalents)
-
HBTU (2.9 equivalents) or similar coupling agent
-
DIPEA (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected peptide chain (1 equivalent)
Methodology:
-
Pre-activation: In a separate vial, dissolve Boc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid and HBTU in a minimal volume of DMF.
-
Base Addition: Add DIPEA to the pre-activation mixture. The solution may change color. Allow the mixture to react for 2-5 minutes to form the active ester.
-
Expert Insight: Pre-activation ensures the carboxylic acid is ready to react immediately upon addition to the resin, maximizing coupling efficiency and minimizing potential side reactions like racemization.
-
-
Coupling: Add the activated amino acid solution to the synthesis vessel containing the swelled resin.
-
Agitation: Shake the vessel at room temperature for 1-2 hours.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates the successful consumption of all free primary amines and thus a complete reaction.
-
Trustworthiness: The Kaiser test is a self-validating checkpoint. If the test is positive (blue beads), it indicates incomplete coupling, and the coupling step should be repeated before proceeding.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step in the SPPS cycle.
Role in Drug Discovery
This building block is particularly valuable in designing peptidomimetics and small molecules for therapeutic targets where hydrophobic and aromatic interactions are key for potency. It has been utilized in research programs targeting neurological disorders and other conditions where modulating protein-protein interactions is the goal.[3][7][8] The defined stereochemistry and rigid naphthyl group help medicinal chemists perform detailed Structure-Activity Relationship (SAR) studies to optimize lead compounds.
Safety and Handling
As per the Globally Harmonized System (GHS) classifications, this chemical may pose hazards and should be handled with appropriate care.[2]
-
Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 0-8 °C to ensure long-term stability.[1][3]
Conclusion
Boc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is more than a simple amino acid derivative; it is an enabling tool for chemical innovation. The combination of its orthogonal protective group, defined stereochemistry, and potent interaction-mediating naphthalene moiety provides researchers with a powerful building block for constructing complex and biologically active molecules. Its successful application in peptide synthesis and medicinal chemistry underscores its value in the ongoing quest for novel and more effective therapeutics.
References
-
Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid | C18H21NO4 | CID 7023315. PubChem. [Link]
-
(R,S-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid. americanelements.com. [Link]
-
(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid. J&K Scientific. [Link]
-
(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid. J&K Scientific. [Link]
-
(R,S-Boc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid. s3.amazonaws.com. [Link]
-
(R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid | C18H21NO4 | CID 7023317. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid | C18H21NO4 | CID 7023315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Arbony Virtual | Virtual tour generated by Panotour [arbony.com]
- 8. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
Methodological & Application
Application Notes and Protocols for the Use of (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid in Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolkit with Bulky β-Amino Acids
In the landscape of modern drug discovery and materials science, peptides and peptidomimetics represent a class of molecules with immense therapeutic and functional potential. The introduction of non-natural amino acids into peptide sequences is a powerful strategy to enhance biological activity, improve metabolic stability, and confer unique structural properties.[1] Among these, β-amino acids are of particular interest as they can induce stable secondary structures and provide resistance to enzymatic degradation.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid , a sterically hindered β-amino acid, in solid-phase peptide synthesis (SPPS). The bulky and hydrophobic naphthalene side chain of this amino acid offers a unique tool for modulating peptide conformation and enhancing interactions with biological targets.[2][3] We will delve into the synthesis of the Fmoc-protected monomer, detailed protocols for its incorporation into peptide chains, and methods for the characterization of the resulting peptides.
I. Synthesis of Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid
The successful incorporation of any non-natural amino acid begins with the availability of a suitably protected monomer. For Fmoc-based SPPS, the N-α-Fmoc protected form of this compound is required. While commercially available, understanding its synthesis provides valuable context. A common synthetic approach involves the following key steps:
-
Formation of the Propanoic Acid Backbone: This can be achieved through various organic synthesis routes, often starting from naphthalene-1-carbaldehyde. A typical method is the Rodionov reaction, which involves the condensation of the aldehyde with malonic acid and ammonia or an ammonia source.
-
Chiral Resolution: As the initial synthesis often results in a racemic mixture, a chiral resolution step is necessary to isolate the desired (R)-enantiomer. This can be accomplished using chiral resolving agents or through enzymatic resolution.
-
Fmoc Protection: The resolved this compound is then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.
Caption: General synthetic workflow for Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid.
II. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered amino acids like this compound into a growing peptide chain presents a significant challenge due to the bulky nature of the naphthalene side chain, which can impede the approach of the activated amino acid to the N-terminus of the peptide-resin.[1] Therefore, standard coupling conditions may prove inefficient, leading to incomplete reactions and deletion sequences. To overcome this, more potent coupling reagents and optimized protocols are necessary.
Key Considerations for Efficient Coupling:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) may not be sufficient. Onium salt-based reagents are highly recommended due to their superior activation of the carboxylic acid.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for hindered amino acids, demonstrating high reactivity and rapid reaction kinetics.[4]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another powerful option, though HATU is often preferred for particularly challenging couplings.
-
-
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential for the activation step.
-
Double Coupling: For particularly difficult couplings, a second coupling step with a fresh solution of the activated amino acid can significantly improve the yield and ensure the reaction goes to completion.[5]
-
Reaction Time and Temperature: Extended coupling times (2-4 hours or even overnight) may be necessary. Gentle heating (e.g., 30-40°C) can also be employed to increase the reaction rate, but caution must be exercised to avoid racemization.
Detailed Protocol for SPPS Incorporation
This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin for the synthesis of a C-terminal amide peptide. Adjustments may be necessary for other resins and C-terminal modifications.
Materials:
-
Fmoc-Rink Amide Resin
-
Fmoc-protected amino acids
-
Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
-
Coupling Reagent: HATU
-
Base: DIPEA
-
Fmoc Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a suitable alternative based on the peptide sequence.
-
Precipitation/Washing Solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
-
-
Coupling of Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid:
-
Activation: In a separate vial, dissolve Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and vortex briefly. The solution should change color, indicating activation.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Double Coupling (if necessary):
-
If the Kaiser test is positive (blue beads), drain the reaction mixture and wash the resin with DMF (3x).
-
Repeat the coupling step (Step 3) with a fresh solution of activated Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid.
-
-
Washing: After a successful coupling (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in your sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM (3x) and dry thoroughly under vacuum.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per 100 mg of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the peptide pellet.
-
Wash the pellet with cold diethyl ether to remove scavengers and organic by-products.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Caption: SPPS cycle for incorporating Fmoc-(R)-3-amino-3-(1-naphthyl)propanoic acid.
III. Characterization of Peptides Containing this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.
Quantitative Data Summary:
| Parameter | Typical Value/Method | Rationale/Notes |
| Purity | >95% (Analytical RP-HPLC) | Essential for biological assays and structural studies. |
| Identity | Confirmed by Mass Spectrometry (ESI-MS or MALDI-TOF) | The observed molecular weight should match the calculated theoretical mass. |
| Sequence | Tandem Mass Spectrometry (MS/MS) | Provides fragmentation data to confirm the amino acid sequence. |
| Structure | Nuclear Magnetic Resonance (NMR) | Provides detailed information on the three-dimensional structure of the peptide in solution. |
Analytical Techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying the final product.[6] The bulky, hydrophobic naphthalene group will significantly increase the retention time of the peptide on a C18 column compared to a similar peptide without this modification. A gradient of water/acetonitrile containing 0.1% TFA is commonly used.[6] Detection is typically performed at 220 nm for the peptide backbone and can also be monitored at ~280 nm due to the absorbance of the naphthalene moiety.[7]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide. The observed mass should correspond to the calculated mass of the desired peptide.
-
Tandem Mass Spectrometry (MS/MS): This technique is invaluable for confirming the amino acid sequence. Fragmentation of the peptide in the mass spectrometer will yield a series of b- and y-ions that can be used to verify the incorporation of this compound at the correct position.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed. The naphthalene protons will have characteristic signals in the aromatic region of the 1H NMR spectrum. NOESY experiments can reveal through-space interactions between the naphthalene protons and other protons in the peptide, providing crucial information for determining the peptide's three-dimensional conformation.
IV. Conclusion and Future Perspectives
The incorporation of this compound into peptide sequences offers a powerful tool for designing novel peptidomimetics with enhanced properties. The steric bulk and hydrophobicity of the naphthalene group can be leveraged to create unique structural motifs, improve binding affinity to biological targets, and increase resistance to proteolysis. While the synthesis of peptides containing this hindered β-amino acid requires optimized coupling strategies, the use of potent activating agents like HATU and the potential for double coupling can lead to successful and efficient synthesis. The protocols and considerations outlined in this application note provide a solid foundation for researchers to explore the exciting potential of this and other bulky non-natural amino acids in their peptide design and drug discovery efforts.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec Peptides website: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec website: [Link]
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from Biotage website: [Link]
- Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from Mesa Labs website: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3–33.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from Aapptec Peptides website: [Link]
- Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(2), 525-528.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from Aapptec Peptides website: [Link]
- Wessjohann, L. A., & Ruijter, E. (2019). A story of peptides, lipophilicity and chromatography – back and forth in time. MedChemComm, 10(9), 1496-1510.
- Chen, J., & Xu, B. (2019). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science, 10(42), 9759-9764.
-
Supporting Information Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. (n.d.). Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. bachem.com [bachem.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Unnatural Amino Acids
Introduction: Expanding the Peptidic Universe with Unnatural Amino Acids
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the stepwise assembly of amino acids on a solid support.[1][2] This technique has become a cornerstone in chemical biology and drug discovery.[1] The incorporation of unnatural amino acids (UAAs) into peptides further expands the chemical space, offering a powerful strategy to enhance therapeutic properties such as increased stability, improved potency, and novel functionalities.[3][4] These non-proteinogenic amino acids can range from simple D-amino acid substitutions to confer resistance to enzymatic degradation, to the inclusion of complex residues with fluorescent tags or bioorthogonal handles for further modifications.[3]
This guide provides an in-depth exploration of the principles, methodologies, and practical protocols for the successful incorporation of UAAs into peptides via Fmoc-based SPPS. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of UAAs in their work.
Core Principles and Strategic Considerations
The fundamental workflow of SPPS for incorporating UAAs mirrors the iterative cycle used for natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the subsequent amino acid, and washing to remove excess reagents.[3] However, the unique structures of UAAs often present challenges that necessitate modifications to standard protocols.[3][]
Key Challenges in UAA Incorporation:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can significantly slow down coupling reactions.[3] This often requires the use of more potent coupling reagents or extended reaction times to achieve complete incorporation.
-
Altered Reactivity: The side chains of some UAAs may possess reactive functional groups that are not present in the 20 canonical amino acids. These groups may require specific orthogonal protecting group strategies to prevent unwanted side reactions during synthesis.[6]
-
Aggregation: Certain peptide sequences, particularly those containing hydrophobic UAAs, are prone to aggregation on the solid support, which can hinder subsequent synthetic steps.
-
Solubility Issues: Both the protected UAA building blocks and the final peptide may exhibit poor solubility in standard SPPS solvents, complicating the synthesis and purification processes.
Orthogonal Protecting Group Strategy: The Foundation of SPPS
The success of SPPS, especially with complex UAAs, hinges on an orthogonal protecting group strategy.[7][8] This approach utilizes protecting groups for the Nα-amino function and the side chains that can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis.[9] The most widely adopted strategy is the Fmoc/tBu approach.[7]
-
Nα-Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary protection of the alpha-amino group. It is stable to acidic conditions but readily cleaved by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[10][11]
-
Side-Chain Protection: Acid-labile protecting groups, such as the tert-butyl (tBu) group, are commonly used for the side chains of trifunctional amino acids.[6][7] These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[7][12]
For UAAs with unique side-chain functionalities, a broader range of orthogonal protecting groups may be necessary. These can include groups removable by hydrazine (e.g., Dde, ivDde), palladium catalysts (e.g., Alloc), or photolysis, allowing for on-resin modifications like cyclization or branching.[13]
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step guide to the manual Fmoc-based solid-phase synthesis of a peptide containing an unnatural amino acid.
Visualizing the SPPS Cycle
The core of SPPS is a repeated cycle of deprotection and coupling steps to elongate the peptide chain.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Manual Fmoc SPPS of a Peptide Containing a UAA
This protocol outlines a single coupling cycle for incorporating a UAA and can be repeated for each amino acid in the sequence.
Materials:
-
Appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids)[14]
-
Fmoc-protected natural and unnatural amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HCTU, HATU, DIC)[15]
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)[14]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))[3]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.[14] b. Add DMF to swell the resin for at least 30-60 minutes.[3][14] c. Drain the DMF.
-
First Amino Acid Loading (if starting with un-loaded resin): This step varies depending on the resin type. For example, for 2-chlorotrityl chloride resin: a. Dissolve the first Fmoc-amino acid (3 eq.) and DIPEA (7.5 eq.) in dry DCM.[7] b. Add the solution to the resin and agitate for 30-60 minutes.[7] c. Cap any remaining reactive sites by adding a mixture of DCM/Methanol/DIPEA (80:15:5) and agitating for 15 minutes.[7] d. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[3][10] b. Agitate the mixture for 5-7 minutes.[14] c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[11] d. Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[14]
-
Amino Acid Coupling (Incorporating the UAA): a. In a separate vial, dissolve the Fmoc-protected UAA (3-5 eq.) and a coupling reagent (e.g., HCTU, 3-5 eq.) in DMF.[14] b. Add a base (e.g., DIPEA or Collidine, 6-10 eq.) to the amino acid solution to activate it. Let it pre-activate for a few minutes.[14] c. Add the activated UAA solution to the deprotected peptide-resin. d. Agitate the mixture for 1-2 hours. For sterically hindered UAAs, extend the coupling time or use a stronger coupling reagent like HATU.[3][15]
-
Monitoring the Coupling Reaction: a. Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while a yellow/colorless result signifies complete coupling. b. If the coupling is incomplete, repeat the coupling step with fresh reagents. If it remains incomplete, cap the unreacted amines with acetic anhydride.
-
Washing: a. After a successful coupling, drain the reaction mixture and wash the peptide-resin extensively with DMF.[11]
-
Repeat Synthesis Cycle: a. Repeat steps 3-6 for each subsequent amino acid to be added to the peptide chain.[1]
-
Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and should be handled with appropriate personal protective equipment in a certified chemical fume hood.[3]
-
Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and then dry it thoroughly under vacuum.[3]
-
Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail tailored to the protecting groups used. A standard "Reagent K" cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[12] TIS acts as a scavenger to trap reactive cations generated during deprotection, preventing side reactions, particularly with sensitive residues like tryptophan and cysteine.[16]
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[3] b. Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the stability of the UAA and the protecting groups.[3][17]
-
Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.[3] b. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).[3] c. A white precipitate of the crude peptide should form. d. Centrifuge the mixture to pellet the crude peptide.[3] e. Carefully decant the ether. f. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.[3] g. Dry the crude peptide pellet under vacuum.[3]
Protocol 3: Purification and Analysis
The crude peptide product contains the target peptide along with various impurities from incomplete reactions or side reactions.[18] Purification is essential to obtain a product of high purity.
-
Purification by RP-HPLC: a. The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19] b. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA). c. Purify the peptide using a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.[18] d. Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide. e. Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.[18]
-
Characterization: a. Confirm the identity and purity of the final peptide using analytical techniques. b. Mass Spectrometry (MS): Verify the molecular weight of the purified peptide to confirm the successful incorporation of the UAA.[3] c. Analytical RP-HPLC: Assess the purity of the final product.[20] d. Amino Acid Analysis: Can be used to determine the amino acid composition and quantify the net peptide content.[20]
Troubleshooting and Advanced Considerations
Decision Pathway for Coupling Conditions
The choice of coupling reagent is critical, especially for challenging UAAs.
Caption: Decision pathway for selecting UAA coupling conditions.
Quantitative Data Summary
| Reagent Type | Examples | Relative Reactivity | Key Advantages | Considerations |
| Carbodiimides | DIC, EDC | Moderate | Cost-effective; soluble urea byproduct (DIC).[15][21] | Requires an additive (e.g., Oxyma) to suppress racemization.[21] |
| Onium Salts (Aminium/Uronium) | HBTU, TBTU, HATU, HCTU | High to Very High | Fast reaction rates; low racemization.[15][21] HATU is highly effective for hindered couplings.[21] | More expensive; byproducts can be allergenic.[15] |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | High | Very efficient; PyAOP is excellent for N-methylated amino acids.[21] | Can be less stable than aminium salts. |
On-Resin Modifications
The use of UAAs with orthogonally protected side chains opens up possibilities for further modifications while the peptide is still attached to the resin.[22] This can include:
-
Cyclization: Forming lactam bridges between side chains of amino acids like Lys and Asp.
-
Labeling: Attaching fluorescent dyes, biotin, or other tags to a specific site.[23]
-
PEGylation: Conjugating polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.
These on-resin strategies are often more efficient and lead to cleaner products than solution-phase modifications after cleavage.[22][23]
Conclusion
The solid-phase synthesis of peptides containing unnatural amino acids is a versatile and indispensable tool in modern drug discovery and chemical biology.[1][3] While challenges such as steric hindrance and the need for specialized protecting groups exist, they can be overcome through the rational selection of synthetic strategies, potent coupling reagents, and optimized protocols.[3] By carefully following the guidelines and protocols outlined in this guide, researchers can successfully synthesize novel peptides with tailored properties, paving the way for new therapeutic agents and a deeper understanding of biological systems.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols - Benchchem. (n.d.).
- Strategies for Incorporating Unnatural Amino Acids into Proteins - BOC Sciences. (n.d.).
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (2022).
- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50.
- Methods and protocols of modern solid phase peptide synthesis. (2006).
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides - Benchchem. (n.d.).
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (n.d.).
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC - NIH. (2023).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Selecting Orthogonal Building Blocks - Sigma-Aldrich. (n.d.).
- On-resin peptide modification of methionine residue by employing 2-bromoacetate derivatives. (n.d.).
- Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC. (n.d.).
- Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (n.d.).
- An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design - Benchchem. (n.d.).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019).
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.).
- Solid-phase peptide synthesis. (2014).
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.).
- (PDF) Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - ResearchGate. (2019).
- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - Saurabh Khadse. (2014).
- On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC - NIH. (n.d.).
- Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
- Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed. (2023).
- Unnatural Amino Acids for Peptide Synthesis - BOC Sciences. (n.d.).
- Solid-Phase Unnatural Peptide Synthesis (UPS) | Journal of the American Chemical Society. (n.d.).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- Solid‐Phase Peptide Synthesis - ResearchGate. (n.d.).
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
- SPPS Reagents Explained: A Complete Guide | CEM Corporation - YouTube. (2025).
- Unnatural Amino Acid Modification - Protected Amino Acids / Alfa Chemistry. (n.d.).
- Peptide Purification and Product Analysis - AltaBioscience. (n.d.).
- Peptide Purification Process & Methods: An Overview - Bachem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfachemic.com:443 [alfachemic.com:443]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chempep.com [chempep.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. bachem.com [bachem.com]
- 16. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 17. researchgate.net [researchgate.net]
- 18. bachem.com [bachem.com]
- 19. lcms.cz [lcms.cz]
- 20. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 21. peptide.com [peptide.com]
- 22. On-resin peptide modification of methionine residue by employing 2-bromoacetate derivatives [ccspublishing.org.cn]
- 23. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid into Peptidomimetics
Introduction: The Strategic Value of β-Amino Acids in Peptidomimetics
Peptidomimetics represent a pivotal evolution in drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor bioavailability and susceptibility to proteolytic degradation.[1][2] A particularly fruitful approach in this field is the incorporation of β-amino acids. These structural analogues of α-amino acids, featuring a two-carbon separation between their amino and carboxyl termini, introduce significant structural and functional diversity.[1] This expanded chemical space allows for the design of molecules with enhanced stability and potent biological activity.[1][3] The use of β-amino acids has led to the development of novel receptor agonists and antagonists, antimicrobial peptides, and enzyme inhibitors.[1]
This guide focuses on the incorporation of a specific, high-value β-amino acid: (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid . The naphthalene moiety, a bulky and hydrophobic aromatic group, is of particular interest in peptidomimetic design.[4] Its incorporation can enhance π-π stacking interactions, introduce conformational rigidity, and improve binding affinity to hydrophobic pockets within biological targets.[4][5] Furthermore, the defined stereochemistry at the β-carbon provides precise control over the spatial arrangement of the side chain, a critical factor in optimizing ligand-receptor interactions.
These application notes provide a comprehensive framework for the successful integration of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. We will delve into the rationale behind protocol choices, address potential challenges, and outline robust analytical methods for characterization.
Chemical Structure and Properties
IUPAC Name: (3R)-3-Amino-3-(naphthalen-1-yl)propanoic acid Molecular Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol
The structure of this compound presents unique opportunities and challenges for peptide synthesis. The bulky naphthalene group can cause steric hindrance, potentially slowing down coupling reactions.[6] However, this same feature can be exploited to create specific, conformationally constrained peptide structures.
Core Principles of Solid-Phase Peptide Synthesis (SPPS) for Unnatural Amino Acids
The foundational workflow for incorporating this compound follows the iterative cycle of SPPS: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the subsequent amino acid, and thorough washing to remove excess reagents.[6] However, the unique structure of this β-amino acid necessitates modifications to standard protocols.
Diagram: SPPS Workflow for β-Amino Acid Incorporation
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Experimental Protocols
The following protocols are designed for manual SPPS using the Fmoc/tBu strategy, which is a widely adopted and versatile method.
Materials and Reagents
| Reagent | Recommended Grade | Supplier (Example) | Notes |
| Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid | >98% Purity | Sigma-Aldrich, Bachem | Ensure the N-terminus is protected with the Fmoc group. |
| Rink Amide Resin | 100-200 mesh | Novabiochem | For peptides with a C-terminal amide. Other resins (e.g., 2-chlorotrityl chloride) can be used for C-terminal carboxylic acids.[7] |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific | Use high-purity, anhydrous DMF to prevent side reactions. |
| Dichloromethane (DCM) | ACS Grade | VWR | For washing steps. |
| Piperidine | Reagent Grade | Acros Organics | For Fmoc deprotection. |
| HBTU/HATU | >99% Purity | Chem-Impex | Coupling reagents. HATU is generally more effective for sterically hindered amino acids. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Alfa Aesar | Base for coupling reactions. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich | For cleavage from the resin. |
| Triisopropylsilane (TIS) | >98% Purity | TCI America | Scavenger for cleavage cocktail. |
| 1,2-Ethanedithiol (EDT) | >98% Purity | Oakwood Chemical | Scavenger for cleavage cocktail, particularly for peptides containing Trp or Met. |
Protocol 1: Solid-Phase Synthesis
This protocol outlines a single coupling cycle for incorporating Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid.
1. Resin Swelling: a. Place the Rink Amide resin (0.1 mmol scale) in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Repeat the piperidine treatment for an additional 15 minutes. e. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
3. Coupling of Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid: a. In a separate vial, dissolve Fmoc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid (0.4 mmol, 4 eq.), HBTU or HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF. b. Pre-activate the mixture for 5-10 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 2-4 hours. Due to the steric bulk of the naphthalene group, a longer coupling time is recommended. e. Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
4. Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
5. Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Diagram: Coupling Reaction
Caption: Activation and coupling of the β-amino acid to the resin.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation: a. After the final Fmoc deprotection and washing, wash the resin with DCM (3x) and dry it under a stream of nitrogen.
2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v). Handle TFA with extreme caution in a fume hood.
3. Cleavage Reaction: a. Add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of resin). b. Agitate the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the filtrate to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and repeat the ether wash twice. e. Dry the peptide pellet under vacuum.
Protocol 3: Purification and Analysis
1. Purification by Reverse-Phase HPLC (RP-HPLC): a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). b. Purify the peptide using a preparative C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA). c. Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure product. d. Pool the pure fractions and lyophilize to obtain the final peptidomimetic as a white powder.
2. Characterization: a. Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF. b. Nuclear Magnetic Resonance (NMR): For detailed structural analysis, 1D and 2D NMR spectroscopy can be employed to confirm the sequence and assess the conformational impact of the incorporated β-amino acid. The aromatic protons of the naphthalene group will have characteristic shifts in the 1H NMR spectrum.
Causality and Field-Proven Insights
-
Choice of Coupling Reagent: For sterically hindered amino acids like this compound, HATU is often superior to HBTU as it is less prone to racemization and can lead to higher coupling efficiencies.
-
Double Coupling: It is a common and effective strategy to ensure complete acylation when incorporating bulky residues. A second coupling step with fresh reagents can significantly improve the yield of the desired product.
-
Monitoring the Reaction: The Kaiser test is a reliable qualitative method for detecting free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Conformational Impact: The incorporation of the naphthalene-containing β-amino acid is expected to induce local conformational rigidity.[8] This can be advantageous in mimicking specific secondary structures like β-turns or helices, which are often crucial for biological activity.[9]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance from the naphthalene group. | - Increase coupling time.- Use a more potent coupling reagent like HATU.- Perform a double coupling. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | - Increase cleavage time.- Ensure the resin is completely dry before adding the cleavage cocktail. |
| Side Product Formation | Incomplete deprotection of side-chain protecting groups. | - Adjust the composition of the cleavage cocktail based on the specific protecting groups used in the peptide sequence. |
| Poor Solubility of Crude Peptide | The hydrophobic nature of the naphthalene group. | - Use a solvent system with a higher organic content (e.g., acetonitrile, isopropanol) for initial dissolution before purification. |
Conclusion
The incorporation of this compound into peptidomimetics is a powerful strategy for enhancing their therapeutic potential. While the bulky nature of the naphthalene side chain requires careful optimization of coupling conditions, the protocols outlined in this guide provide a robust framework for its successful integration. The resulting peptidomimetics, with their enhanced stability and potential for specific conformational control, are valuable tools for researchers, scientists, and drug development professionals.
References
- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
- Scott, W. L., Martynow, J. G., Huffman, J. C., & O'Donnell, M. J. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 129(23), 7464-7477.
- Jadhav, P. D., & Gámez-Montaño, R. (2020). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry–An Asian Journal, 15(21), 3466-3488.
- Park, K. H., Kurth, M. J., & Lebrilla, C. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
- Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718-9739.
- Seebach, D., & Gardiner, J. (2008). β-Peptides: from structure to function. Accounts of chemical research, 41(10), 1366-1375.
- Li, Y., Li, L., & Li, X. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12, 706531.
- Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(23), 9718-9739.
- O'Donnell, M. J. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory.
- Hartman, M. C., & Hecht, S. M. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Biochemistry, 54(21), 3343-3354.
- Koyack, M. J., & Cheng, R. P. (2006). Design and Synthesis of β-Peptides With Biological Activity. In Methods in molecular biology (pp. 43-61). Humana Press.
- Brown, K. C., & Craik, D. J. (2022).
- Xu, G., Wang, J., & Xu, B. (2010). A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids.
-
LifeTein. (n.d.). Unusual Amino Acids: Naphthylalanine. Retrieved from [Link]
- Juaristi, E., & Seebach, D. (1993). ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 71, 1.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761792, (R)-3-Amino-3-(2-naphthyl)-propionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023315, Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid. Retrieved from [Link]
- Reimer, U., Scherer, G., & Fischer, G. (1998). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Journal of molecular biology, 279(2), 449-460.
- Banerjee, A., & Ghosh, S. (2006). Conjugates of naphthalene and dipeptides produce molecular hydrogelators with high efficiency of hydrogelation and superhelical nanofibers.
- Ghosh, S., & Dey, J. (2012). Assembly of amino acid containing naphthalene diimide-based molecules: the role of intervening amide groups in self-assembly, gelation, optical and semiconducting properties.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764540, 3-Amino-3-(naphthalen-1-yl)propanoic acid. Retrieved from [Link]
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifetein.com [lifetein.com]
- 5. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jacsdirectory.com [jacsdirectory.com]
- 8. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Foldamers with Aromatic Stacking Interactions using (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid
Introduction: The Architectural Allure of Aromatic Foldamers
In the landscape of modern medicinal chemistry and materials science, foldamers—synthetic oligomers that adopt well-defined secondary structures—have emerged as a compelling class of molecules.[1] Unlike their natural peptide counterparts, foldamers can be designed to resist enzymatic degradation, offering enhanced stability in biological environments.[2][3] A particularly fascinating subclass of these structures are aromatic foldamers, which derive their conformational preferences from non-covalent interactions between aromatic side chains.[4][5] Among these, π-π stacking interactions play a crucial role in directing the folding process, leading to predictable and stable helical or sheet-like architectures.[6]
This guide provides a comprehensive overview and detailed protocols for the synthesis of foldamers incorporating the chiral β-amino acid, (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid. The bulky and electron-rich naphthalene moiety of this building block serves as a powerful driver for aromatic stacking, enabling the rational design of foldamers with predictable and robust secondary structures. Such structures are of significant interest for a range of applications, including the development of novel therapeutics as protein-protein interaction inhibitors, antimicrobial agents, and advanced drug delivery systems.[3][7]
Core Concepts: The Power of the Naphthyl Group in Foldamer Design
The choice of this compound as the monomeric unit is predicated on the unique properties of the naphthalene side chain. The extensive π-system of the naphthalene ring promotes strong aromatic stacking interactions, which are a primary driving force for the adoption of ordered secondary structures in solution.[6] The stereochemistry of the β-amino acid also plays a critical role in dictating the helical sense of the resulting foldamer.
The underlying principle governing the folding of these aromatic oligomers is the "polar/pi" model of aromatic interactions. This model posits that the electron-rich π-face of the naphthalene ring interacts favorably with the electron-deficient σ-framework of an adjacent naphthalene ring, leading to offset-stacked or T-shaped geometries that stabilize the folded conformation.[8] By strategically positioning these aromatic units along the oligomer backbone, researchers can engineer foldamers with specific helical pitches and diameters, creating molecular scaffolds for the presentation of functional groups in a defined three-dimensional arrangement.
Diagram: Conceptual Workflow for Aromatic Foldamer Synthesis
Caption: Overall workflow for the synthesis and characterization of aromatic foldamers.
Part 1: Synthesis of the Monomer - this compound
The enantioselective synthesis of the core building block, this compound, is a critical first step. While several methods for the asymmetric synthesis of β-amino acids exist, a reliable approach involves the rhodium-catalyzed asymmetric arylation of a suitable precursor. The following protocol is a representative method adapted from established literature procedures for the synthesis of β-aryl-β-amino acids.
Protocol 1: Enantioselective Synthesis of this compound
Materials:
-
1-Naphthaldehyde
-
Malonic acid
-
Ammonium acetate
-
Anhydrous ethanol
-
(R)-BINAP
-
[Rh(cod)2]BF4
-
Hydrogen gas (high pressure)
-
Ethyl vinyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and purification apparatus (chromatography)
Procedure:
-
Synthesis of (E)-3-(Naphthalen-1-yl)acrylic acid:
-
In a round-bottom flask, dissolve 1-naphthaldehyde (1.0 eq) and malonic acid (1.1 eq) in anhydrous ethanol.
-
Add ammonium acetate (0.2 eq) as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure (E)-3-(naphthalen-1-yl)acrylic acid.
-
-
Amidation and Protection:
-
Convert the carboxylic acid to the corresponding amide using a standard coupling agent (e.g., HATU, HOBt, DIPEA) and benzylamine.
-
Protect the resulting secondary amine with a suitable protecting group, such as Boc anhydride, to yield the N-Boc protected enamide.
-
-
Rhodium-Catalyzed Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the N-Boc protected enamide (1.0 eq) in degassed methanol.
-
Add the chiral catalyst, prepared in situ from [Rh(cod)2]BF4 (0.01 eq) and (R)-BINAP (0.011 eq).
-
Pressurize the reactor with hydrogen gas (50 atm) and stir the reaction at room temperature for 24 hours.
-
Carefully release the pressure and remove the solvent. The crude product is the protected β-amino ester.
-
-
Hydrolysis and Deprotection:
-
Hydrolyze the ester using aqueous NaOH in methanol.
-
Acidify the reaction mixture with HCl to protonate the carboxylate.
-
Remove the Boc protecting group by treating with a solution of HCl in dioxane.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Part 2: Solid-Phase Synthesis of Naphthalene-Containing Foldamers
Solid-phase peptide synthesis (SPPS) provides an efficient method for the assembly of the desired foldamer sequence. The Fmoc/tBu strategy is commonly employed, allowing for the iterative addition of the Fmoc-protected this compound monomer.
Protocol 2: Fmoc-SPPS of a Naphthalene-Containing Hexamer
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-(R)-3-amino-3-(naphthalen-1-yl)propanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
HPLC grade acetonitrile and water
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a fritted syringe.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-(R)-3-amino-3-(naphthalen-1-yl)propanoic acid (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the activation solution to the deprotected resin and agitate for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric bulk of the naphthalene side chain.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent monomer addition until the desired hexamer sequence is assembled.
-
-
Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product and lyophilize to obtain the final foldamer as a white powder.
-
Part 3: Characterization of Aromatic Foldamers
Thorough characterization is essential to confirm the identity, purity, and conformational properties of the synthesized foldamers.
Analytical Techniques:
| Technique | Purpose | Expected Observations |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized foldamer. | A peak corresponding to the calculated molecular weight of the target oligomer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the primary structure and gain insights into the secondary structure. | Dispersed amide proton signals in the 1D ¹H NMR spectrum are indicative of a stable, folded conformation. NOESY experiments can reveal through-space proximities between non-adjacent residues, providing evidence for helical folding. |
| Circular Dichroism (CD) Spectroscopy | To probe the global secondary structure and chirality of the foldamer in solution. | A characteristic CD spectrum with distinct positive and/or negative bands can indicate the presence of a preferred helical conformation. The sign of the Cotton effects can provide information about the helical sense (right- or left-handed). |
Diagram: Characterization Workflow
Caption: Post-synthesis characterization workflow for aromatic foldamers.
Conclusion and Future Outlook
The protocols detailed in this application note provide a robust framework for the synthesis and characterization of novel foldamers based on this compound. The inherent propensity of the naphthalene side chains to engage in stabilizing aromatic stacking interactions makes this an exciting building block for the construction of well-defined and predictable three-dimensional structures.
The ability to rationally design and synthesize these foldamers opens up a myriad of possibilities for researchers in drug discovery and materials science. By appending functional groups to the naphthalene ring or incorporating other amino acids into the sequence, it is possible to create a diverse library of bioactive and functional molecules. Future work in this area will likely focus on the development of foldamers with tailored biological activities, such as targeting specific protein-protein interactions implicated in disease, and the exploration of their self-assembly properties for the creation of novel biomaterials.
References
- Al-Obeidi, F., & Hruby, V. J. (2020). Foldamers in medicinal chemistry. Royal Society of Chemistry.
- Hunter, C. A., & Sanders, J. K. (1990). The nature of π-π interactions. Journal of the American Chemical Society, 112(14), 5525-5534.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
- Goodman, C. M., Choi, S., Shandler, S., & DeGrado, W. F. (2007). Foldamers as versatile frameworks for the design and evolution of function.
- Huc, I. (2004). Aromatic oligoamide foldamers. European Journal of Organic Chemistry, 2004(1), 17-29.
- LePlae, P. R., & Gellman, S. H. (2002). An efficient route to enantiomerically pure β-amino acids. The Journal of organic chemistry, 67(23), 8272-8274.
- Li, X., Li, Z., & Zhao, D. (2018). Aromatic stacking in foldamer design. Chemical Society Reviews, 47(20), 7710-7728.
- Saha, S., & Gellman, S. H. (2006). Aromatic stacking interactions in a model β-peptide foldamer. Journal of the American Chemical Society, 128(38), 12494-12495.
- Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). A field guide to foldamers. Chemical reviews, 101(12), 3893-4012.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. solid phase peptide synthesis [biosyn.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Naphthyl-β-Amino Acid Scaffold
(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry. Its unique structural features, particularly the rigid and lipophilic naphthalene moiety, make it a valuable building block for the synthesis of potent and selective enzyme inhibitors. The naphthalene ring system can engage in crucial π-π stacking interactions with aromatic residues within an enzyme's active site, enhancing binding affinity and conferring specificity. This guide provides an in-depth exploration of the application of this compound in the development of inhibitors for two key enzyme classes: Dipeptidyl Peptidase IV (DPP-IV) and Caspases, with a focus on Caspase-3.
Part 1: Targeting Dipeptidyl Peptidase IV (DPP-IV) in Metabolic Disease
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-IV a prime target for the treatment of type 2 diabetes. The β-amino acid scaffold is a key pharmacophore in several marketed DPP-IV inhibitors, including Sitagliptin. The (R)-enantiomer is crucial for proper orientation within the enzyme's active site.
Conceptual Framework for Inhibitor Design
The design of DPP-IV inhibitors based on the this compound scaffold leverages the known binding interactions of existing drugs. The primary amino group of the β-amino acid is essential for interacting with the acidic residues Glu205 and Glu206 in the S2 subsite of DPP-IV. The naphthalene group can be strategically positioned to occupy the S1 subsite, which is a hydrophobic pocket.
Figure 1: Design strategy for DPP-IV inhibitors.
Protocol 1: Synthesis of a Representative DPP-IV Inhibitor Candidate
This protocol outlines a general synthetic route for coupling this compound with a heterocyclic amine, a common feature in many DPP-IV inhibitors. This example is adapted from methodologies used for the synthesis of analogous β-amino acid-derived DPP-IV inhibitors.
Step 1: Protection of the Amino Group
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (2:1).
-
Add sodium carbonate (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with 1N HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid.
Step 2: Amide Coupling with a Heterocyclic Amine
-
Dissolve Boc-protected amino acid from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride) (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Step 3: Deprotection of the Amino Group
-
Dissolve the Boc-protected coupled product from Step 2 in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer, filter, and concentrate to yield the final inhibitor candidate.
Protocol 2: In Vitro DPP-IV Inhibition Assay
This fluorometric assay measures the ability of a test compound to inhibit the activity of recombinant human DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer, pH 7.5
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted test compound or control.
-
Add 25 µL of the DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
| Compound | Target Enzyme | IC₅₀ (nM) |
| Sitagliptin | DPP-IV | 18 |
| Vildagliptin | DPP-IV | 62 |
| Saxagliptin | DPP-IV | 50 |
| Alogliptin | DPP-IV | <10 |
| Naphthyl-Derivative (Hypothetical) | DPP-IV | 10-100 |
| Table 1: IC₅₀ values of known DPP-IV inhibitors and a hypothetical range for a naphthalene-based derivative. |
Part 2: Targeting Caspases in Apoptosis and Inflammation
Caspases are a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death) and inflammation. Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. The development of caspase inhibitors has therapeutic potential in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemia-reperfusion injury.
Rationale for Naphthalene-Containing Caspase Inhibitors
The active site of caspases contains several subsites (S1, S2, S3, S4) that recognize specific amino acid residues of their substrates. The S1 subsite has a strong preference for an aspartic acid residue. While the core of many caspase inhibitors is a peptide or peptidomimetic that mimics the substrate recognition sequence, non-peptidic moieties can be incorporated to enhance binding and cell permeability. The naphthalene group of this compound can be positioned to interact with hydrophobic pockets in or near the active site, potentially increasing potency and selectivity.
Figure 2: Conceptual design of a caspase inhibitor.
Protocol 3: Synthesis of a Representative Caspase-3 Inhibitor Candidate
This protocol describes a general approach to incorporate the naphthyl-β-amino acid into a peptidomimetic structure targeting caspase-3. This synthesis is conceptual and based on established principles of caspase inhibitor design.
Step 1: Synthesis of a Dipeptide Intermediate
-
Protect the carboxylic acid of this compound as a methyl or ethyl ester.
-
Couple the N-terminus of the resulting amino ester with a Boc-protected aspartic acid (with its side chain carboxylic acid also protected) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).
-
Deprotect the Boc group to yield the dipeptide intermediate.
Step 2: Introduction of an Electrophilic 'Warhead'
-
The C-terminal ester of the dipeptide intermediate is converted to a reactive species, such as a hydroxamic acid or a ketone.
-
For an irreversible inhibitor, a fluoromethyl ketone (FMK) or an acyloxymethyl ketone (AOMK) "warhead" can be introduced. This typically involves reacting the C-terminal carboxylate with a diazomethane derivative followed by treatment with HF-pyridine or a carboxylic acid, respectively. These are advanced synthetic steps requiring specialized expertise and safety precautions.
Step 3: Final Deprotection
-
Remove any remaining protecting groups (e.g., on the aspartic acid side chain) under appropriate conditions (e.g., acidolysis with TFA) to yield the final caspase inhibitor candidate.
Protocol 4: In Vitro Caspase-3 Inhibition Assay
This is a colorimetric assay to determine the inhibitory activity of a compound against recombinant human Caspase-3.
Materials:
-
Recombinant human Caspase-3
-
Caspase-3 substrate: Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA)
-
Assay Buffer: HEPES buffer, pH 7.4, containing DTT and EDTA
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Ac-DEVD-CHO)
-
96-well clear microplate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted test compound or control.
-
Add 25 µL of the Caspase-3 enzyme solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Ac-DEVD-pNA substrate solution.
-
Measure the absorbance at 405 nm kinetically for 30-60 minutes at 37°C. The cleavage of the substrate releases p-nitroaniline, which has a yellow color.
-
Calculate the reaction rate and percent inhibition to determine the IC₅₀ value.
| Compound | Target Enzyme | IC₅₀ (nM) |
| Ac-DEVD-CHO | Caspase-3 | 0.23 |
| Z-VAD-FMK (pan-caspase) | Caspase-3 | 14 |
| Naphthyl-Peptidomimetic (Hypothetical) | Caspase-3 | 10-500 |
| Table 2: IC₅₀ values of known caspase inhibitors and a hypothetical range for a naphthalene-based derivative. |
Conclusion and Future Perspectives
This compound represents a versatile and powerful scaffold for the design of enzyme inhibitors. Its incorporation into molecules targeting DPP-IV offers a promising strategy for the development of novel anti-diabetic agents. Similarly, its use in the construction of caspase inhibitors could lead to new therapeutic options for a range of diseases involving dysregulated apoptosis. The synthetic protocols and assay methodologies outlined in this guide provide a foundational framework for researchers to explore the potential of this valuable chemical entity in drug discovery and development. Future work in this area could focus on optimizing the pharmacokinetic properties of these derivatives and exploring their selectivity against other related enzymes.
References
-
Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. Available at: [Link]
-
Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907-17911. Available at: [Link]
-
Lila, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. Available at: [Link]
-
Ganesan, R., et al. (2006). Extended substrate recognition in caspase-3 revealed by high resolution X-ray structure analysis. Journal of Molecular Biology, 359(5), 1378-1388. Available at: [Link]
-
Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. Available at: [Link]
-
Mehanna, A. S. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA-Text. Available at: [Link]
-
Pop, C., & Salvesen, G. S. (2009). Caspase substrates and inhibitors. Cold Spring Harbor Protocols, 2009(5), pdb-top55. Available at: [Link]
-
Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
Application of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid in neuroscience research
An In-Depth Guide to the Application of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid in Neuroscience Research
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking Neuronal Disinhibition
This compound is a chiral amino acid derivative that has emerged as a valuable tool in neuropharmacology.[1] Its primary significance lies in its function as an antagonist of the γ-aminobutyric acid type B (GABAB) receptor. GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and its actions are mediated by two main receptor classes: fast-acting ionotropic GABAA receptors and slower, metabotropic GABAB receptors.[2] By selectively blocking the action of GABA at GABAB receptors, this compound allows researchers to probe the nuanced roles of this inhibitory system in a multitude of neurological processes.
GABAB receptors are pivotal in fine-tuning neuronal excitability and synaptic transmission.[3] Their dysfunction is implicated in a wide array of disorders, including anxiety, depression, epilepsy, and cognitive impairments.[4] Antagonists like this compound serve as molecular probes to dissect these pathological mechanisms and to explore novel therapeutic strategies. This guide provides a comprehensive overview of its mechanism of action, key applications, and detailed protocols for its use in foundational neuroscience research.
Core Mechanism: Interruption of GABAB Receptor Signaling
GABAB receptors are G-protein coupled receptors (GPCRs) that form a mandatory heterodimer of GABAB1 and GABAB2 subunits to be functional.[4] Their activation by GABA initiates a signaling cascade that generally leads to neuronal inhibition through several key effector systems.[2][5]
The Signaling Cascade:
-
G-Protein Coupling: Upon GABA binding, the receptor couples to pertussis toxin-sensitive G-proteins of the Gαi/o family.[2]
-
Subunit Dissociation: This coupling triggers the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer.[2]
-
Effector Modulation: Both the Gαi/o and Gβγ subunits proceed to modulate downstream effectors:
-
Gβγ Subunits: Directly inhibit presynaptic high-voltage-activated Ca2+ channels (N-type and P/Q-type), which reduces neurotransmitter release (e.g., glutamate). Postsynaptically, they activate G-protein-coupled inwardly-rectifying potassium (GIRK/Kir3) channels, leading to K+ efflux, membrane hyperpolarization, and a slow inhibitory postsynaptic potential (IPSP).[5][6]
-
Gαi/o Subunits: Inhibit the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][4]
-
This compound acts by competitively binding to the GABAB receptor, likely at the GABA binding site on the GABAB1 subunit, thereby preventing GABA-mediated activation. This blockade, or antagonism, effectively removes the "brake" on neuronal activity, leading to a state of disinhibition.
Caption: Workflow for an in vitro Long-Term Potentiation (LTP) experiment.
Materials:
-
This compound
-
Rodent (rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose. Continuously bubbled with 95% O₂/5% CO₂.
-
Electrophysiology rig (amplifier, digitizer, stimulating/recording electrodes)
-
Perfusion system
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick hippocampal slices from a rodent brain and allow them to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF (~2 mL/min) at 30-32°C. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Evoke field excitatory postsynaptic potentials (fEPSPs) every 30 seconds at an intensity that produces ~40% of the maximal response. Record a stable baseline for at least 20 minutes.
-
Drug Application: Prepare a stock solution of the antagonist in DMSO. Dilute to the final desired concentration (e.g., 10-100 µM) in aCSF immediately before use. Switch the perfusion to the antagonist-containing aCSF and allow it to equilibrate for 15-20 minutes. A parallel vehicle control (aCSF with the same final concentration of DMSO) is essential.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 sec, 20 sec apart) or a theta-burst stimulation (TBS) protocol.
-
Post-Induction Recording: Continue to record fEPSPs every 30 seconds for at least 60 minutes post-induction.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize all slope values to the average slope during the 20-minute baseline period. Plot the normalized slope over time. Quantify LTP as the average normalized slope from 50-60 minutes post-induction. Compare the magnitude of LTP between the antagonist and vehicle groups using appropriate statistical tests.
Protocol 2: In Vivo Behavioral Assay - Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound in mice. This protocol is based on standard FST methodologies used to test novel psychoactive compounds. [7] Rationale: The FST is a widely used screening tool for antidepressant drugs. It is based on the principle that animals will cease struggling and adopt an immobile posture after a period of inescapable stress. Antidepressants typically reduce the duration of this immobility.
Materials:
-
This compound
-
Mice (e.g., C57BL/6)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Forced swim cylinders (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment
Procedure:
-
Animal Acclimatization: House animals under standard conditions for at least one week before the experiment. Handle them daily for 3-4 days to reduce handling stress.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a desired dose (e.g., 1-10 mg/kg, dose-ranging studies are recommended). Administer the vehicle to the control group. The injection should occur 30-60 minutes before the test session to allow for drug absorption and distribution.
-
Forced Swim Test:
-
Place each mouse individually into a swim cylinder for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
After 6 minutes, remove the mouse, dry it thoroughly with a towel, and return it to its home cage.
-
-
Behavioral Scoring:
-
A trained observer, blind to the experimental conditions, should score the behavior during the final 4 minutes of the 6-minute test.
-
Score the duration of immobility (making only minimal movements necessary to keep the head above water), swimming (active movements around the cylinder), and climbing (vigorous upward-directed movements of the forepaws).
-
-
Data Analysis: Compare the mean duration of immobility between the drug-treated and vehicle-treated groups using a t-test or ANOVA. A significant decrease in immobility is interpreted as an antidepressant-like effect.
Protocol 3: Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of this compound at the GABAB receptor. This protocol is based on standard receptor binding assays. [8][9] Rationale: This assay quantifies the direct interaction between the compound and the receptor, confirming its mechanism of action and determining its potency. It measures the concentration of the compound required to displace 50% of a specific radiolabeled ligand from the receptor.
Materials:
-
Rat whole brain tissue
-
Radioligand: e.g., [³H]-(-)-baclofen or a high-affinity labeled antagonist like [³H]CGP-54626.
-
This compound (unlabeled competitor)
-
Assay Buffer: e.g., 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4.
-
Unlabeled GABA or baclofen (for defining non-specific binding).
-
Glass fiber filters and a cell harvester/filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation several times. Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
Binding Reaction: In test tubes, combine:
-
Total Binding: Brain membranes, a fixed concentration of radioligand (e.g., 2-5 nM [³H]-(-)-baclofen), and assay buffer.
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of unlabeled GABA or baclofen (e.g., 100 µM) to saturate the receptors.
-
Competitor Binding: Same as total binding, but with the addition of varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
-
Incubation: Incubate all tubes at a set temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 30-60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of the competitor, calculate the percentage of specific binding remaining.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a potent and selective tool for the investigation of GABAB receptor function in the nervous system. As a competitive antagonist, it provides a reliable method for inducing neuronal disinhibition, allowing researchers to explore the fundamental roles of GABAB-mediated signaling in synaptic plasticity, network behavior, and the pathophysiology of neurological and psychiatric disorders. The protocols outlined here provide a solid foundation for utilizing this compound to advance our understanding of the brain.
References
-
Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. Available at: [Link]
-
Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. PubMed. Available at: [Link]
-
The GABAB Receptor—Structure, Ligand Binding and Drug Development. PubMed Central. Available at: [Link]
-
Activation of GABAB receptors. Reactome Pathway Database. Available at: [Link]
-
GABA B receptors: Structure, functions, and clinical implications. Neurology.org. Available at: [Link]
-
GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS. PubMed Central. Available at: [Link]
-
GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
GABA receptor antagonism elicits feeding in the septohypothalamic nucleus. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
GABA B Receptor Antagonists as Cognition Enhancers. Semantic Scholar. Available at: [Link]
-
Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. PubMed Central. Available at: [Link]
-
Interaction of GABAB-Mediated Inhibition With Voltage-Gated Currents of Pyramidal Cells: Computational Mechanism of a Sensory Searchlight. Journal of Neurophysiology. Available at: [Link]
-
Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Sophion Bioscience. Available at: [Link]
-
Potential GABAB receptor antagonists .9. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, 2-amino-2-(4-chlorophenyl)ethylphosphonic acid and 2-amino-2-(4-chlorophenyl)ethanesulfonic acid. UQ eSpace. Available at: [Link]
-
Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro. PubMed. Available at: [Link]
-
Characterization of GABA Receptors. PubMed Central. Available at: [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]
-
Targeting the Interaction of GABAB Receptors With CHOP After an Ischemic Insult Restores Receptor Expression and Inhibits Progressive Neuronal Death. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid. PubChem. Available at: [Link]
-
The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice. PubMed. Available at: [Link]
-
26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. MDPI. Available at: [Link]
-
Chemistry and pharmacology of GABAB receptor ligands. PubMed. Available at: [Link]
-
Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry. PubMed. Available at: [Link]
-
3-Amino-3-(naphthalen-1-yl)propanoic acid. PubChem. Available at: [Link]
-
Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro. Journal of Neurophysiology. Available at: [Link]
-
(R)-3-Amino-3-(2-naphthyl)-propionic acid. PubChem. Available at: [Link]
-
An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. PubMed Central. Available at: [Link]
-
The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. Available at: [Link]
-
2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. PubMed. Available at: [Link]
-
(R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid. PubChem. Available at: [Link]
-
Pharmacokinetics and metabolism of a new beta-adrenergic blocking agent, the 1, ter-butyl-amino-3-(1,2,3,4-tetrahydro-1,4-ethano-8-hydroxy-5-naphthoxy)-2-propanol (K 5407). PubMed. Available at: [Link]
-
Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. PubMed Central. Available at: [Link]
Sources
- 1. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Frontiers | Targeting the Interaction of GABAB Receptors With CHOP After an Ischemic Insult Restores Receptor Expression and Inhibits Progressive Neuronal Death [frontiersin.org]
- 7. GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the putative antagonists phaclofen and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid as a GABA receptor modulator
Application Note & Protocols
Topic: A Methodological Approach for the Characterization of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid as a Putative GABA Receptor Modulator
Audience: Researchers, scientists, and drug development professionals.
Abstract
The γ-aminobutyric acid type A (GABA-A) receptor system, the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS), remains a high-value target for therapeutic development in neurology and psychiatry.[1][2] Modulators of the GABA-A receptor can produce anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[3] This document presents a comprehensive methodological framework for the investigation of novel chemical entities as potential GABA-A receptor modulators, using this compound as a representative candidate. This compound, with its chiral center and bulky naphthyl group, presents a unique scaffold for potential interaction with biological receptors.[4][5] This guide provides a structured workflow, from initial physicochemical assessment and in vitro binding affinity determination to functional characterization using electrophysiology and proposed in vivo behavioral models. The protocols herein are designed to be self-validating and provide researchers with the necessary tools to rigorously assess the compound's mechanism of action and potential therapeutic utility.
Introduction: The GABA-A Receptor as a Therapeutic Target
GABA is the chief inhibitory neurotransmitter in the vertebrate CNS.[2] Its effects are primarily mediated by two receptor classes: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2][6] GABA-A receptors are ligand-gated chloride ion channels that, upon activation, typically lead to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability.[7][8]
Structurally, GABA-A receptors are heteropentameric proteins assembled from a diverse family of 19 subunits (e.g., α, β, γ, δ).[1][9] The specific subunit composition dictates the receptor's location, physiological properties, and pharmacological profile.[10][11] The most common synaptic isoform consists of two α, two β, and one γ subunit.[1][11] This structural heterogeneity creates a wealth of binding sites for various molecules beyond the orthosteric site where GABA binds. These allosteric sites are targets for many clinically significant drugs, including:
-
Benzodiazepines (e.g., Diazepam): Positive Allosteric Modulators (PAMs) that bind at the α/γ subunit interface.[12]
-
Barbiturates (e.g., Pentobarbital): PAMs that bind at a distinct site and can also directly gate the channel at high concentrations.[13]
-
Neurosteroids: Endogenous and synthetic steroids that potently modulate receptor function.[12]
A compound like this compound could potentially interact with any of these sites as an agonist, antagonist, or allosteric modulator. The following sections outline a systematic approach to determine the nature of this interaction.
Caption: Simplified structure of a common GABA-A receptor isoform.
Preliminary Assessment and Compound Preparation
Before biological testing, it is critical to understand the fundamental properties of the test compound and establish a reliable protocol for its solubilization.
Physicochemical Properties
The properties for the related compound, (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid, are available and serve as a close proxy.[14] Experimental verification is required.
| Property | Value (Computed/Reported) | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [14][15] |
| Molecular Weight | 215.25 g/mol | [14] |
| IUPAC Name | (3R)-3-amino-3-(naphthalen-1-yl)propanoic acid | N/A |
| Chirality | (R) enantiomer | Topic |
| LogP (Predicted) | ~ -0.7 | [14] |
| Purity | ≥98% (as commercially supplied) | [15] |
Protocol: Solubility Testing
Causality: Accurate determination of solubility in aqueous buffers and organic solvents like DMSO is essential for preparing accurate stock solutions and avoiding compound precipitation in assays, which can lead to erroneous results.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer, microcentrifuge, analytical balance
Procedure:
-
Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving a precisely weighed amount of the compound in 100% DMSO. Vortex until fully dissolved.
-
Create a serial dilution of the compound in DMSO (e.g., 50 mM, 20 mM, 10 mM).
-
Add 2 µL of each DMSO concentration to 98 µL of PBS (final DMSO concentration of 2%). This creates a range of final compound concentrations.
-
Vortex each tube thoroughly.
-
Incubate at room temperature for 30 minutes.
-
Visually inspect for any precipitation or cloudiness against a dark background.
-
Centrifuge the tubes at 14,000 x g for 10 minutes. Inspect for a pellet.
-
Validation: The highest concentration that remains clear and shows no pellet is considered the working solubility limit under these conditions. Subsequent assays should not exceed this concentration or the final DMSO concentration.
In Vitro Characterization Workflow
The primary goal is to determine if the compound binds to the GABA-A receptor and, if so, how it affects receptor function. The workflow proceeds from binding to functional analysis.
Caption: Workflow for the in vitro characterization of a novel compound.
Protocol 1: Radioligand Competition Binding Assay
Causality: This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from a specific binding site on the GABA-A receptor. It is the most direct method to determine binding affinity (Ki).[16][17] We will use [³H]Flunitrazepam, a classic radioligand for the benzodiazepine allosteric site, as an initial screen.[18]
Materials:
-
Crude rat whole-brain membranes (prepared or commercially sourced)
-
[³H]Flunitrazepam (Radioligand)
-
Diazepam (Unlabeled competitor for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound stock solution in DMSO
-
96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: 25 µL Assay Buffer.
-
Non-Specific Binding (NSB): 25 µL of 10 µM Diazepam.
-
Test Compound: 25 µL of serial dilutions of this compound (e.g., from 1 nM to 100 µM final concentration).
-
-
Add Radioligand: Add 25 µL of [³H]Flunitrazepam (final concentration ~1 nM) to all wells.
-
Add Membranes: Add 200 µL of a brain membrane suspension (protein concentration ~100-200 µ g/well ) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 4°C on a shaker.[18] The cold temperature minimizes degradation.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis & Interpretation:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]
Example Data Table:
| Compound | IC₅₀ (nM) | Ki (nM) | Interpretation |
| Diazepam (Control) | 8.6 | 4.1 | High affinity binding to BZD site |
| Test Compound | 520 | 248 | Moderate affinity binding |
| Flumazenil (Control) | 1.6 | 0.76 | Very high affinity binding |
Note: Control values are illustrative.[18]
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Causality: While binding assays confirm interaction, they do not reveal the functional consequence. Electrophysiology directly measures the flow of ions through the GABA-A channel, providing definitive evidence of whether the compound enhances (PAM), inhibits (Negative Allosteric Modulator - NAM), or directly activates (agonist) the receptor.[8][19] Expressing specific receptor subtypes in Xenopus oocytes allows for precise pharmacological characterization.[13]
Materials:
-
Xenopus laevis oocytes
-
cRNAs for GABA-A receptor subunits (e.g., human α1, β2, γ2)
-
Microinjection setup
-
TEVC amplifier and recording system
-
Recording solution (ND96)
-
GABA stock solution
-
Test compound stock solution
Procedure:
-
Oocyte Preparation & Injection: Surgically harvest oocytes from an anesthetized female Xenopus frog. Defolliculate the oocytes and inject each with a precise amount of the α1, β2, and γ2 cRNA mixture. Incubate for 2-5 days to allow for receptor expression.
-
TEVC Setup: Place a single oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at -70 mV.[7]
-
Establish Baseline & GABA EC₂₀: Perfuse the oocyte with ND96 buffer. Apply a concentration of GABA that elicits ~20% of the maximal response (EC₂₀). This submaximal concentration is crucial for sensitively detecting potentiation by a PAM.[20] Record the baseline current. Wash out the GABA until the current returns to zero.
-
Compound Application (Modulator Effect): Pre-incubate the oocyte with the test compound in ND96 for 1-2 minutes.[20]
-
Co-application: While still in the presence of the test compound, co-apply the same GABA EC₂₀ concentration. Record the peak current response.
-
Washout: Thoroughly wash the oocyte with ND96 to remove both GABA and the test compound.
-
Agonist Test: Apply a high concentration of the test compound alone to see if it directly activates the receptor and elicits a current.
-
Dose-Response: Repeat steps 3-6 with multiple concentrations of the test compound to generate a full dose-response curve for its modulatory effect.
Data Analysis & Interpretation:
-
Calculate Potentiation: % Potentiation = [(Current with Compound + GABA) / (Current with GABA alone) - 1] * 100.
-
Agonist Activity: A significant inward current upon application of the compound alone indicates agonist activity.
-
Modulation Type:
Caption: Effect of allosteric modulators on GABA dose-response.
Proposed In Vivo Behavioral Assessment
If in vitro data suggest the compound is a potent modulator (e.g., a PAM), preliminary in vivo studies are warranted to assess its physiological effects. These models are chosen to detect the classic behavioral signatures of GABA-A modulation.[23][24]
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity
Causality: This test is based on the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds, like benzodiazepines, increase the propensity of the animals to explore the open arms of the maze.
Procedure:
-
Administer the test compound or vehicle (e.g., via intraperitoneal injection) to mice or rats.
-
After a suitable pre-treatment period (e.g., 30 minutes), place the animal in the center of the plus-shaped maze, which has two open and two enclosed arms.
-
Allow the animal to explore for 5 minutes.
-
Use video tracking software to record the time spent in the open arms and the number of entries into the open arms.
-
Interpretation: A significant increase in the time spent and/or entries into the open arms, compared to the vehicle group, indicates an anxiolytic-like effect.
Protocol 4: Rotarod Test for Sedation and Motor Impairment
Causality: Many GABA-A PAMs can cause sedation and motor impairment as side effects.[3] The rotarod test assesses motor coordination and balance. A desirable anxiolytic would show efficacy in the EPM without causing impairment in the rotarod test at the same dose.
Procedure:
-
Train the animals to stay on a slowly accelerating rotating rod for a set period (e.g., 60 seconds).
-
On the test day, administer the compound or vehicle.
-
At the same pre-treatment time as the EPM test, place the animal on the accelerating rotarod.
-
Record the latency to fall off the rod.
-
Interpretation: A significant decrease in the latency to fall, compared to the vehicle group, indicates motor impairment.
Summary and Future Directions
This application note provides a validated, multi-step methodology to characterize a novel compound, this compound, as a potential GABA receptor modulator. The workflow progresses logically from confirming physical binding to defining functional activity and predicting physiological effects.
Positive results from this workflow would justify further investigation, including:
-
Subtype Selectivity: Testing the compound on a panel of different GABA-A receptor subunit combinations (e.g., those containing α2/3, α5, or δ subunits) to determine its selectivity profile.[25][26]
-
Site of Action: Performing binding assays with radioligands for other sites (e.g., [³H]Muscimol for the GABA site or [³⁵S]TBPS for the channel site) to pinpoint the interaction domain.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
Advanced Behavioral Models: Exploring models for anticonvulsant activity or cognitive effects, depending on the in vitro profile.[21][27]
By following this structured approach, researchers can efficiently and rigorously elucidate the pharmacological profile of new chemical entities targeting the GABAergic system.
References
-
Al-khazali, A. M., & Al-shami, A. S. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 123. [Link]
-
Enna, S. J., & Möhler, H. (2007). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 1, Unit 1.16. [Link]
-
Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (7th ed.). Elsevier. [Link]
-
The University of Queensland. Structure of the GABA Receptor. Queensland Brain Institute. [Link]
-
Wikipedia. (2024). GABA-A receptor. [Link]
-
Wikipedia. (2024). GABA receptor. [Link]
-
Tocris Bioscience. (2020). An Overview of GABA Receptor Pharmacology. News-Medical.Net. [Link]
-
Al-khazali, A. M., & Al-shami, A. S. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. PubMed. [Link]
-
Golan, H. (2023). GABA Receptor. StatPearls - NCBI Bookshelf. [Link]
-
Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]
-
Eurofins Discovery. GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Mata, D. F., et al. (2020). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 5(29), 18275–18286. [Link]
-
Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370. [Link]
-
ResearchGate. (2018). Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... [Link]
-
Chem-Impex. (R)-3-Amino-3-(1-naphthyl)propionic acid. [Link]
-
MySkinRecipes. This compound. [Link]
-
Deidda, G., Bozarth, I. F., & Cancedda, L. (2014). Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. Frontiers in Cellular Neuroscience, 8, 119. [Link]
-
Muthukumaraswamy, S. D. (2021). GABAergic Modulation in Movement Related Oscillatory Activity: A Review of the Effect Pharmacologically and with Aging. Brain Sciences, 11(11), 1493. [Link]
-
Deidda, G., Bozarth, I. F., & Cancedda, L. (2014). Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. Patrinum. [Link]
-
National Center for Biotechnology Information. (R)-3-Amino-3-(2-naphthyl)-propionic acid. PubChem Compound Database. [Link]
-
Chem-Impex. (2R,3R)-3-Amino-2-hydroxy-3-naphthalen-1-yl-propionic acid. [Link]
-
Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. PubMed. [Link]
-
ResearchGate. (2011). GABA A receptor model, stimulation protocols and simulated currents. [Link]
-
King, B. T., et al. (2022). Modulation of brain signal variability in visual cortex reflects aging, GABA, and behavior. bioRxiv. [Link]
-
Svoboda, D., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(22), 5439. [Link]
-
Chesselet, M. F., et al. (1987). In vivo modulations by GABA-related drugs of met-enkephalin release in basal ganglia of the cat brain. Brain Research, 410(2), 211-221. [Link]
-
Khom, S., et al. (2006). A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. British Journal of Pharmacology, 147(4), 405–414. [Link]
-
Wikipedia. (2024). GABAA receptor positive allosteric modulator. [Link]
-
Wikipedia. (2024). GABAA receptor negative allosteric modulator. [Link]
-
Fernandez, S. P., et al. (2008). Flavan-3-ol derivatives are positive modulators of GABAA receptors with higher efficacy for the α2 subtype and anxiolytic action in mice. British Journal of Pharmacology, 157(5), 879-891. [Link]
Sources
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA receptor - Wikipedia [en.wikipedia.org]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [myskinrecipes.com]
- 6. news-medical.net [news-medical.net]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the GABA Receptor [web.williams.edu]
- 11. GABAA receptor - Wikipedia [en.wikipedia.org]
- 12. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 13. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (R)-3-Amino-3-(2-naphthyl)-propionic acid | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid | CymitQuimica [cymitquimica.com]
- 16. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 22. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GABAergic Modulation in Movement Related Oscillatory Activity: A Review of the Effect Pharmacologically and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo modulations by GABA-related drugs of met-enkephalin release in basal ganglia of the cat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Modulation of brain signal variability in visual cortex reflects aging, GABA, and behavior | eLife [elifesciences.org]
Design and Evaluation of Selective Receptor Modulators Derived from (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the design, synthesis, and pharmacological evaluation of selective receptor modulators based on the (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid scaffold. This privileged structure, featuring a rigid naphthalene moiety and a flexible β-amino acid backbone, serves as an excellent starting point for developing novel therapeutics targeting neurological and psychiatric disorders. The naphthalene group is particularly adept at engaging in π-π stacking interactions with biological targets, a key feature in modulator design.[1]
Introduction: The Promise of a Privileged Scaffold
This compound is a versatile building block in medicinal chemistry, recognized for its potential in crafting bioactive molecules.[1] Its structural resemblance to endogenous neurotransmitters, combined with the unique properties of the naphthalene ring, makes it an ideal candidate for developing selective modulators of key central nervous system (CNS) receptors, such as GABA and glutamate receptors. The development of subtype-selective modulators for these receptors is a critical goal in modern neuropharmacology, aiming to achieve therapeutic efficacy while minimizing off-target effects.
This document outlines a systematic approach, from the chemical synthesis of a focused compound library to detailed in vitro and in vivo characterization, to identify and validate novel selective receptor modulators.
Part 1: Synthesis of a Focused Modulator Library
The synthesis of a diverse library of candidate modulators is the foundational step in the drug discovery process. By systematically modifying the core structure of this compound, researchers can explore the structure-activity relationships (SAR) that govern receptor affinity and selectivity. Here, we present protocols for the synthesis of amide and ester derivatives, which are common and effective modifications for tuning the physicochemical and pharmacological properties of a lead compound.
Protocol 1.1: Synthesis of Amide Derivatives
This protocol describes the synthesis of amide derivatives from this compound via acid chloride formation followed by reaction with a primary or secondary amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as TEA or DIPEA (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Synthesis of Ester Derivatives
This protocol details the Fischer-Speier esterification of this compound with various alcohols.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, isopropanol)
-
Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Appropriate organic solvent (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Esterification: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v) or bubble dry HCl gas through the solution.
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure ester derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Pharmacological Evaluation
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their pharmacological properties in vitro. This involves determining their binding affinity for the target receptors and assessing their functional activity as modulators.
Workflow for In Vitro Evaluation
Caption: In Vitro Evaluation Workflow.
Protocol 2.1: Radioligand Binding Assay for Receptor Affinity
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[2][3] This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of the synthesized derivatives.
Materials:
-
Cell membranes expressing the target receptor (e.g., GABA-A or NMDA receptor subtypes)
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]muscimol for GABA-A, [³H]MK-801 for NMDA)
-
Synthesized test compounds
-
Assay buffer (specific to the receptor)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer to each well.
-
Add a fixed concentration of the radiolabeled ligand to all wells except those for determining non-specific binding.
-
Add increasing concentrations of the test compound to the experimental wells.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand.
-
Reaction Initiation: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Protocol 2.2: Electrophysiology for Functional Characterization
Patch-clamp electrophysiology is a powerful technique to directly measure the functional effects of a compound on ion channel receptors like GABA-A and NMDA receptors.[4][5][6][7] This protocol outlines the whole-cell patch-clamp recording from cells expressing the target receptor.
Materials:
-
Cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular and intracellular recording solutions
-
Agonist for the target receptor (e.g., GABA, glutamate/glycine)
-
Synthesized test compounds
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply a sub-maximal concentration of the agonist to elicit a baseline current response.
-
Compound Application: Co-apply the test compound with the agonist to observe any modulation of the current. Test a range of concentrations to determine the EC₅₀ or IC₅₀.
-
Data Acquisition and Analysis: Record the current responses using appropriate software. Analyze the peak amplitude and kinetics of the currents to determine the modulatory effect of the compound (potentiation or inhibition).
Protocol 2.3: Calcium Imaging for Functional Screening
For G-protein coupled receptors or to screen a large number of compounds for functional activity on ionotropic receptors, calcium imaging is a high-throughput alternative to electrophysiology.[8][9][10][11][12] This protocol describes a fluorescent calcium imaging assay.
Materials:
-
Cells expressing the target receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Agonist for the target receptor
-
Synthesized test compounds
-
Fluorescence microplate reader or fluorescence microscope with a camera
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add the test compounds to the wells and incubate for a short period.
-
Agonist Stimulation and Imaging: Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the agonist into the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF/F₀) for each well. Plot the response against the compound concentration to determine the EC₅₀ or IC₅₀.
Part 3: In Vivo Behavioral Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and potential side effects in a whole-organism context. The choice of behavioral model depends on the intended therapeutic application of the modulator. For compounds targeting GABAergic or glutamatergic systems, models of anxiety and epilepsy are highly relevant.
Protocol 3.1: Elevated Plus Maze for Anxiety-Like Behavior
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[2][13][14][15][16] Anxiolytic compounds are expected to increase the time spent in the open arms of the maze.
Materials:
-
Elevated plus maze apparatus
-
Test animals (mice or rats)
-
Test compound and vehicle
-
Video tracking software
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Testing: Place the animal in the center of the EPM, facing one of the closed arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Data Analysis: Use video tracking software to analyze the time spent in the open arms, closed arms, and the center zone, as well as the number of entries into each arm.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Thoroughly clean the maze between each animal to remove olfactory cues.
Protocol 3.2: Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is a common preclinical screen for anticonvulsant drugs.[1][3][17][18][19] PTZ is a GABA-A receptor antagonist that induces seizures. Compounds that potentiate GABAergic function are expected to protect against PTZ-induced seizures.
Materials:
-
Pentylenetetrazole (PTZ)
-
Test animals (mice or rats)
-
Test compound and vehicle
-
Observation chamber
-
Timer
Procedure:
-
Dosing: Administer the test compound or vehicle to the animals.
-
PTZ Administration: After a specific pretreatment time, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, intraperitoneally).
-
Observation: Immediately place the animal in the observation chamber and start the timer.
-
Observe the animal for a period of 30 minutes for the onset and severity of seizures.
-
Scoring: Score the seizure activity using a standardized scale (e.g., Racine scale), noting the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
Data Analysis: Compare the seizure scores and latencies between the vehicle-treated and compound-treated groups. A significant increase in seizure latency and a decrease in seizure severity indicate anticonvulsant activity.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of the observed effects.
Table 1: In Vitro Pharmacological Profile of this compound Derivatives
| Compound ID | Modification | Receptor Subtype | Ki (nM) | Functional Effect | EC₅₀/IC₅₀ (nM) |
| Lead-001 | - | GABA-A α1β2γ2 | 550 | Potentiation | 280 |
| Amide-001 | Benzylamide | GABA-A α1β2γ2 | 120 | Potentiation | 65 |
| Amide-002 | Morpholinoamide | GABA-A α1β2γ2 | 250 | Potentiation | 130 |
| Ester-001 | Methyl Ester | GABA-A α1β2γ2 | 800 | Weak Potentiation | >1000 |
| Ester-002 | Ethyl Ester | GABA-A α1β2γ2 | 750 | Weak Potentiation | >1000 |
Table 2: In Vivo Efficacy in the Elevated Plus Maze
| Treatment | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries |
| Vehicle | - | 35 ± 5 | 8 ± 2 |
| Diazepam | 1 | 95 ± 10 | 18 ± 3 |
| Amide-001 | 10 | 80 ± 8 | 15 ± 2 |
| Amide-001 | 30 | 110 ± 12 | 22 ± 4 |
| *p < 0.05, **p < 0.01 compared to vehicle |
Conclusion
The strategic design and systematic evaluation of modulators based on the this compound scaffold offer a promising avenue for the discovery of novel therapeutics for neurological disorders. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, characterize, and validate new chemical entities with enhanced selectivity and efficacy. Through this integrated approach, the full potential of this privileged scaffold can be realized in the development of next-generation selective receptor modulators.
References
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. [Link]
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57777. [Link]
-
PubMed. (2020). Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. [Link]
-
Melior Discovery. Pentylenetetrazole Induced Seizure (PTZ) Model. [Link]
-
Melior Discovery. Elevated Plus Maze Model of Anxiety. [Link]
-
Haythornthwaite, A., et al. (2012). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Biomolecular Screening, 17(8), 1045-1055. [Link]
-
PubMed Central. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]
-
Komada, M., et al. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]
-
ResearchGate. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]
-
Smith ScholarWorks. (2012). Patch-clamp investigation of the modulation of GABAa receptor currents with isomers of the potential anesthetic 2,6-dimethylcyclohexanol. [Link]
-
Ramerstorfer, J., et al. (2011). Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors. British Journal of Pharmacology, 169(2), 384-399. [Link]
-
Molecular Devices. (n.d.). Comparison of Cell Expression Formats for the Characterization of GABAA Channels Using a Microfluidic Patch Clamp System. [Link]
-
Caicedo, J. C., et al. (2000). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. Journal of Neuroscience, 20(21), 7978-7985. [Link]
-
ResearchGate. (2021). Whole-cell patch-clamp electrophysiology studies of α 4 β 1 δ receptors.... [Link]
-
PubMed Central. (2019). Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7. [Link]
-
van den Pol, A. N., et al. (1996). Metabotropic Glutamate Receptor Activation Modulates Kainate and Serotonin Calcium Response in Astrocytes. Journal of Neuroscience, 16(11), 3567-3579. [Link]
-
Springer Nature Experiments. (2019). Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. [Link]
Sources
- 1. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 2. Elevated plus maze protocol [protocols.io]
- 3. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
- 4. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Patch-clamp investigation of the modulation of GABAa receptor currents" by Celine Joelle Croft [scholarworks.smith.edu]
- 6. moleculardevices.com [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptor Activation Modulates Kainate and Serotonin Calcium Response in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. protocols.io [protocols.io]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for the Synthesis of Neuroprotective Agents from Amino-Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pivotal Role of Amino Acid Derivatives in Neuroprotection
Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progressive loss of neurons, represent a significant and growing challenge to global health. A common thread weaving through the pathophysiology of many of these diseases, including Alzheimer's and Parkinson's disease, is oxidative stress.[1][2] This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms, leading to cellular damage.[3] The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich environment.[1]
Amino acids and their derivatives have emerged as a promising class of therapeutic agents for neuroprotection.[4][5] Their inherent biocompatibility and diverse chemical functionalities allow for the rational design of molecules that can target various aspects of the neurodegenerative cascade. These derivatives can act as potent antioxidants, modulate neurotransmission, and interfere with apoptotic pathways, thereby offering a multi-pronged approach to neuronal protection.[4][6]
This guide provides a comprehensive overview of the synthesis and evaluation of neuroprotective agents derived from amino acids. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to design, synthesize, and validate novel therapeutic candidates in this promising area of drug discovery. We will delve into specific synthetic methodologies, detailing the rationale behind experimental choices, and provide step-by-step protocols for both the chemical synthesis and the subsequent biological evaluation of these compounds.
I. Synthetic Strategies for Neuroprotective Amino Acid Derivatives
The chemical modification of amino acids into esters, amides, and peptides allows for the fine-tuning of their physicochemical properties, such as lipophilicity and stability, which can enhance their ability to cross the blood-brain barrier and exert their neuroprotective effects.
A. Synthesis of N-Acyl Amino Acid Derivatives: A Focus on N-Acetyl-L-cysteine (NAC)
N-Acetyl-L-cysteine (NAC) is a well-established antioxidant that functions primarily by replenishing intracellular glutathione (GSH), a critical component of the cellular antioxidant defense system.[7][8] The synthesis of NAC is a straightforward N-acetylation of L-cysteine.
Rationale for Experimental Choices:
-
Starting Material: L-cysteine is the natural precursor to GSH, making its N-acetylated derivative a logical choice for enhancing GSH synthesis.[8]
-
Acetylation Agent: Acetic anhydride is a common and efficient acetylating agent for amines. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.[2] A novel method utilizes N-acetyl-1H-benzotriazole as an effective acylation agent, offering an alternative to more complex multi-stage processes.[9]
-
Purification: Recrystallization is a standard method for purifying solid organic compounds, effectively removing unreacted starting materials and byproducts.[8]
Protocol 1: Synthesis of N-Acetyl-L-cysteine (NAC)
Materials:
-
L-cysteine
-
Acetic anhydride or N-acetyl-1H-benzotriazole
-
Concentrated sulfuric acid (catalyst, if using acetic anhydride)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure (using N-acetyl-1H-benzotriazole): [9]
-
Dissolve 0.02 mol of N-acetyl-1H-benzotriazole in 30 mL of methanol in a round-bottom flask with stirring at room temperature.
-
Add 0.02 mol of L-cysteine to the solution and continue stirring for 3 hours.
-
Allow the solvent to evaporate overnight, leaving a solid residue.
-
To purify, first stir the residue in 50 mL of deionized water for 5 minutes to remove any unreacted N-acetyl-1H-benzotriazole (which is insoluble in water).
-
Filter the mixture and dry the remaining solid.
-
Next, stir the dried solid in 25 mL of dry ethanol for 5 minutes. L-cysteine is insoluble in dry ethanol and will precipitate.
-
Filter the mixture to remove unreacted L-cysteine. The filtrate now contains NAC and benzotriazole.
-
Add 25 mL of diethyl ether to the filtrate. Benzotriazole is soluble in diethyl ether, while NAC is not, causing the pure NAC to precipitate.
-
Collect the precipitated N-acetyl-L-cysteine by filtration and dry under vacuum.
Characterization: The final product should be characterized by:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
B. Synthesis of Amino Acid Esters and Amides
Esterification and amidation of the carboxylic acid or amino group of amino acids can significantly alter their properties. For instance, esterification can increase lipophilicity, potentially aiding in crossing the blood-brain barrier. Amidation, particularly in the form of dipeptides, can lead to compounds with novel biological activities.[10][11]
Rationale for Experimental Choices:
-
Coupling Agents (DCC/DIC and HOBt/DMAP): Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used reagents for forming amide and ester bonds.[12][13] They activate the carboxylic acid to form a reactive O-acylisourea intermediate.[9][14] However, this intermediate can be prone to racemization.[13] The addition of 1-Hydroxybenzotriazole (HOBt) minimizes racemization by forming a more stable active ester.[2][3] For esterification, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often crucial as it acts as a stronger nucleophile than the alcohol, accelerating the reaction.[9][15]
-
Solvents: Anhydrous solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent the hydrolysis of the activated intermediates.[16]
-
Purification: Column chromatography is a versatile technique for separating the desired product from unreacted starting materials, byproducts (like dicyclohexylurea), and coupling agents.[4][17][18]
Protocol 2: General Synthesis of an N-Protected Amino Acid Ester via Steglich Esterification
Materials:
-
N-protected amino acid (e.g., Boc-glycine)
-
Alcohol (e.g., benzyl alcohol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure: [19]
-
Dissolve the N-protected amino acid (1.0 eq.), alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure amino acid ester.
Protocol 3: General Synthesis of a Dipeptide via Carbodiimide Coupling
Materials:
-
N-protected amino acid (e.g., Z-Pro-OH)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure: [16]
-
In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C and add TEA or DIEA (1.0 eq.) dropwise to neutralize the salt. Stir for 15-20 minutes.
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool this solution to 0 °C and add DCC (1.1 eq.). Stir for 15 minutes at 0 °C.
-
Add the solution from step 2 to the activated carboxyl component from step 4.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by recrystallization or silica gel column chromatography.
II. In Vitro Evaluation of Neuroprotective Activity
A crucial step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds for their neuroprotective efficacy. A panel of assays is typically employed to assess different aspects of neuroprotection, including cell viability, cytotoxicity, and the modulation of specific cellular pathways.
A. Cell Viability and Cytotoxicity Assays
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Protocol 4: MTT Assay in a Neuronal Cell Line (e.g., SH-SY5Y) [16][20]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-β peptide)
-
Synthesized amino acid derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the neurotoxic agent to the wells (except for the control wells).
-
Incubate for the desired time (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed cells).
2. LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[21][22]
Protocol 5: LDH Cytotoxicity Assay [4][15]
Materials:
-
Neuronal cell culture prepared as in the MTT assay
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare the cell culture plate with cells, compounds, and neurotoxin as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
B. Measurement of Oxidative Stress
Protocol 6: Intracellular Reactive Oxygen Species (ROS) Measurement [23][24][25][26]
Materials:
-
Neuronal cells cultured in 96-well plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture and treat the cells with the synthesized compounds and a ROS-inducing agent (e.g., H₂O₂) as previously described.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
C. Assessment of Apoptosis
Protocol 7: Western Blot Analysis of Apoptotic Markers [13][27][28]
Materials:
-
Treated neuronal cells
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the apoptotic proteins. An increase in the Bax/Bcl-2 ratio and the level of cleaved caspase-3 are indicative of apoptosis.
III. In Vivo Evaluation of Neuroprotective Efficacy
Promising candidates from in vitro screening should be further evaluated in animal models of neurodegenerative diseases to assess their in vivo efficacy and safety.
A. Animal Models of Neurodegenerative Diseases
-
Parkinson's Disease Models: Neurotoxin-based models using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are commonly used to induce dopaminergic neuron loss and motor deficits characteristic of Parkinson's disease.[3][5][29]
-
Alzheimer's Disease Models: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) develop amyloid plaques and cognitive deficits, mimicking aspects of Alzheimer's disease.
B. Behavioral and Histological Assessments
Protocol 8: Morris Water Maze for Spatial Learning and Memory [12][14][18]
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
A video tracking system.
Procedure:
-
Acquisition Phase: For several consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Record the time taken (escape latency) and the path length.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds).
-
Analysis: A neuroprotective compound would be expected to improve performance, indicated by shorter escape latencies during acquisition and a greater amount of time spent in the target quadrant during the probe trial.
Histological Analysis: Following behavioral testing, brain tissue is collected for histological and immunohistochemical analysis to assess neuronal survival, reduction in protein aggregates (e.g., amyloid plaques), and markers of inflammation and oxidative stress.
IV. Data Presentation and Visualization
Quantitative Data Summary
| Derivative | IC50 (µM) in MTT Assay | % Reduction in ROS | % Decrease in Cleaved Caspase-3 | Improvement in Morris Water Maze |
| Compound A | 15.2 | 45% | 30% | Significant |
| Compound B | 8.5 | 62% | 55% | Highly Significant |
| Control | >100 | 5% | 2% | None |
Table 1: Example of a summary table for comparing the neuroprotective efficacy of synthesized amino acid derivatives.
Diagrams
Caption: Experimental workflow for the synthesis and evaluation of neuroprotective amino acid derivatives.
Caption: Key mechanisms of action for neuroprotective amino acid derivatives.
V. Conclusion
The synthesis of neuroprotective agents from amino acid derivatives represents a highly promising avenue for the development of novel therapeutics for neurodegenerative diseases. By leveraging the inherent biocompatibility and chemical versatility of amino acids, researchers can design and create a diverse array of compounds with potent neuroprotective properties. This guide has provided a framework for the rational design, synthesis, and comprehensive evaluation of these agents. The detailed protocols and the underlying scientific principles discussed herein are intended to empower researchers to advance this critical area of drug discovery and contribute to the development of effective treatments for these debilitating disorders.
References
-
N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2025). Pharmaffiliates. [Link]
-
T. Vorobyova, et al. (2017). Standard protocol for conducting the Morris Water Maze test. ResearchGate. [Link]
-
D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 2(4), 848–860. [Link]
-
Standard Operating Procedure (SOP) for Combined ICA and Systemic Administration of MPTP: The Overlesioned (Bilateral Asymmetric) Non-human Primate Model. (n.d.). protocols.io. [Link]
-
Morris Water Maze (Rats). (n.d.). Queen's University. [Link]
-
Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. (2023). San Diego Instruments. [Link]
-
General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. (2010). ACS Publications. [Link]
-
Amino Acid Purification - Column Chromatography. (n.d.). Sorbead India. [Link]
-
Wieckowski, M. R., et al. (2014). Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. Methods in Enzymology. [Link]
-
Synthesis and biological activity of novel neuroprotective diketopiperazines. (2001). PubMed. [Link]
-
Al-Mokadem, M., et al. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules. [Link]
-
Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2021). JoVE. [Link]
-
In vivo Neuroprotective Effect of a Self-assembled Peptide Hydrogel. (2020). PubMed Central. [Link]
-
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). NCBI Bookshelf. [Link]
-
Experimental designs: peptide neurotoxicity (A), in vitro model of AIS (B), and peptide neuroprotection against AIS (C). (n.d.). ResearchGate. [Link]
-
Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. (2024). MDPI. [Link]
-
The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. (2024). MDPI. [Link]
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). MDPI. [Link]
-
N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. (2017). PubMed Central. [Link]
-
LDH Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. [Link]
-
Separation and Detection of Amino Acids. (n.d.). eCampusOntario Pressbooks. [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Lipoamino Acids and Their Activity against Cerebral Ischemic Injury. (2009). PubMed Central. [Link]
-
Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. (2022). YouTube. [Link]
-
Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. (1992). PubMed. [Link]
- Process for the preparation of amino acid methyl esters. (n.d.).
-
Neuroprotection of Truncated Peptide IIAVE from Isochrysis zhanjiangensis: Quantum Chemical, Molecular Docking, and Bioactivity Studies. (2024). PubMed Central. [Link]
-
Synthesis and Evaluation of Amino Acid Esters of 6-deoxypenciclovir as Potential Prodrugs of Penciclovir. (2001). PubMed. [Link]
-
Comparative study of the neuroprotective and nootropic activities of the carboxylate and amide forms of the HLDF-6 peptide in animal models of Alzheimer's disease. (2015). PubMed. [Link]
-
Natriuretic peptides are neuroprotective on in vitro models of PD and promote dopaminergic differentiation of hiPSCs-derived neurons via the Wnt/β-catenin signaling. (2021). PubMed Central. [Link]
-
Amino esters – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). RSC Publishing. [Link]
-
In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (2007). Cambridge University Press. [Link]
-
The cholinergic properties of some amino-acid esters and amides. (1969). PubMed Central. [Link]
-
Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. (2022). Ukrainian Medical Stomatological Academy. [Link]
-
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]
-
The cholinergic properties of some amino-acid esters and amides. (1969). PubMed. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. [Link]
-
Neuroprotective peptides against stroke. (2013). CSIC. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]
-
A Guide to Neurotoxic Animal Models of Parkinson's Disease. (2016). PubMed Central. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]
-
How to Synthesize a Peptide. (n.d.). AAPPTec. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. [Link]
Sources
- 1. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro binding and in vivo biodistribution studies of the neuroprotective peptide humanin using [125I]humanin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 193.16.218.141 [193.16.218.141]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Synthesis and biological activity of novel neuroprotective diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of the neuroprotective and nootropic activities of the carboxylate and amide forms of the HLDF-6 peptide in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. peptide.com [peptide.com]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. column-chromatography.com [column-chromatography.com]
- 19. Synthesis and evaluation of amino acid esters of 6-deoxypenciclovir as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis of activated esters of N-protected amino-acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Neuroprotection of Truncated Peptide IIAVE from Isochrysis zhanjiangensis: Quantum Chemical, Molecular Docking, and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Enantiomeric Purity Analysis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid
Abstract
The determination of enantiomeric purity is a critical quality attribute in the development of chiral pharmaceutical compounds. (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid, a β-amino acid derivative, serves as a key chiral building block. The presence of its corresponding (S)-enantiomer can significantly impact the efficacy and safety profile of an active pharmaceutical ingredient (API). This document provides a comprehensive guide to developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for the direct analysis of its enantiomeric purity. We will explore the rationale behind chiral stationary phase selection, mobile phase optimization, and provide a detailed, step-by-step protocol suitable for researchers and quality control analysts in the pharmaceutical industry.
The Challenge and Strategy for Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge. The most effective and widely adopted strategy for this purpose is High-Performance Liquid Chromatography utilizing a Chiral Stationary Phase (CSP).[][2] The core principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[3] The differing stability of these complexes leads to differential retention times, enabling their separation and quantification.
For this compound, a "direct" approach on a CSP is vastly preferable to "indirect" methods that require derivatization.[2] Direct analysis eliminates the need for chiral derivatizing agents, avoiding additional reaction steps, potential for racemization, and the introduction of impurities.
Method Development: A Rationale-Driven Approach
A successful chiral separation method is not achieved by chance, but through a systematic process based on the analyte's molecular structure. The target molecule is a β-amino acid containing three key functional groups that dictate the strategy:
-
A basic primary amine (-NH2)
-
An acidic carboxylic acid (-COOH)
-
A bulky, aromatic naphthalene ring system
This zwitterionic nature, combined with the potential for π-π interactions, guides the selection of the chromatographic system.
The choice of CSP is the most critical parameter in chiral method development.[4] For a multifunctional analyte like this, CSPs that offer multiple modes of interaction are required. Based on extensive data for similar amino acid structures, macrocyclic glycopeptide and polysaccharide-based CSPs are the most promising starting points.[5]
-
Primary Recommendation: Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based)
-
Mechanism: These phases, such as the CHIROBIOTIC® T, are exceptionally versatile for underivatized amino acids. Teicoplanin is a large, complex molecule with multiple stereogenic centers, peptide linkages, and ionizable groups. This structure provides a rich environment for chiral recognition through a combination of:
-
Ionic Interactions: The CSP's carboxyl groups can interact with the analyte's protonated amine, and the CSP's amino groups can interact with the analyte's deprotonated carboxyl group.
-
Hydrogen Bonding: Amide and hydroxyl groups on the CSP can form hydrogen bonds with the analyte.
-
π-π Interactions: The electron-rich naphthalene ring of the analyte can form strong π-π stacking interactions within the baskets or cavities of the glycopeptide structure.
-
-
Why it Works: The combination of these forces creates the stable, yet reversible, diastereomeric complexes necessary for separation. The rigid structure of the macrocycle enhances enantioselectivity.
-
-
Secondary Recommendation: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose)
-
Mechanism: These phases function by forming "chiral pockets" or grooves within their helical polymer structure.[3] The analyte partitions into these pockets, and separation is achieved based on how well each enantiomer "fits." The primary interactions are hydrogen bonding and π-π stacking.
-
Considerations: While highly effective, they are often used in normal-phase or polar organic modes, and solubility of the zwitterionic analyte can be a challenge.
-
The mobile phase modulates the interactions between the analyte and the CSP. For macrocyclic glycopeptide columns, several modes can be employed, but the Polar Ionic Mode (PIM) is uniquely suited for ionizable molecules like our target analyte.[6]
-
Polar Ionic Mode (PIM): This mode typically uses methanol or ethanol containing small amounts of a volatile acid and base (e.g., acetic acid and triethylamine) or a volatile salt (e.g., ammonium acetate or formate).
-
Causality: The acid and base control the ionization state of both the analyte and the CSP. By carefully adjusting their ratio, one can fine-tune the strength of the ionic interactions, which are often the dominant force in the chiral recognition mechanism for amino acids.[6][7] This provides a powerful tool to optimize retention and, more importantly, the resolution between the enantiomers. This mode is also highly compatible with mass spectrometry (MS) detection if higher sensitivity is needed.[7]
-
-
Reversed-Phase Mode: This involves aqueous-organic mobile phases (e.g., water/acetonitrile with additives). While possible, achieving good separation for underivatized amino acids can sometimes be more challenging, and retention may follow a complex "U-shaped" profile with respect to the organic modifier concentration.
Detailed Analytical Protocol
This protocol provides a starting point for the analysis using a Teicoplanin-based CSP in Polar Ionic Mode. Optimization may be required based on the specific system and column used.
-
HPLC System: Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector.
-
Chiral Column: CHIROBIOTIC® T (or equivalent Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Chemicals: Methanol (HPLC Grade), Acetic Acid (Glacial, ACS Grade), Triethylamine (HPLC Grade).
-
Reference Standards: High-purity this compound and the (S)-enantiomer (or racemic mixture).
-
Sample Diluent: Mobile Phase.
-
Mobile Phase: Prepare a 0.1% Acetic Acid and 0.15% Triethylamine solution in Methanol. For 1 L, add 1.0 mL of glacial acetic acid and 1.5 mL of triethylamine to 1 L of methanol. Mix thoroughly and degas.
-
Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of the (R)-enantiomer reference standard and dissolve in 10.0 mL of the mobile phase.
-
Racemic Mixture (0.5 mg/mL): If available, prepare a solution of the racemic mixture to confirm the elution order and resolution.
-
Sample Solution (0.5 mg/mL): Accurately weigh 5 mg of the sample to be tested and dissolve in 10.0 mL of the mobile phase. Filter through a 0.45 µm syringe filter if necessary.
The following parameters provide a robust starting point for method development.
| Parameter | Recommended Setting |
| Column | CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.15, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Note: Lower temperatures can sometimes improve resolution[5]) |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm or 280 nm (Naphthalene Chromophore) |
| Run Time | Approximately 20 minutes (or until both peaks have eluted) |
Before analyzing samples, the system's performance must be verified. Inject the racemic mixture or a spiked sample containing both enantiomers.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the enantiomer peaks for accurate integration.[8] |
| Tailing Factor (T) | ≤ 2.0 | Indicates good peak shape, free from excessive tailing caused by secondary interactions. |
| Precision (%RSD) | ≤ 2.0% | For 5 replicate injections of the main peak area, ensuring system repeatability.[9] |
Data Analysis and Interpretation
-
Peak Identification: Inject the pure (R)-enantiomer standard to identify its retention time. The other peak in a sample chromatogram will correspond to the undesired (S)-enantiomer.
-
Calculations:
-
Enantiomeric Purity (Area %): This is the most common way to express the purity of the desired enantiomer.
% (R)-Enantiomer = [ (Area of R-peak) / (Area of R-peak + Area of S-peak) ] * 100
-
Enantiomeric Excess (% ee): This value describes the excess of one enantiomer over the other.
% ee = [ |(Area of R-peak - Area of S-peak)| / (Area of R-peak + Area of S-peak) ] * 100
-
Workflow Visualization
The entire analytical process, from preparation to reporting, can be visualized as a systematic workflow.
Figure 1. Workflow for HPLC Enantiomeric Purity Analysis.
Method Validation Overview (ICH Q2(R1))
For use in a regulated environment, this analytical method must be validated according to established guidelines such as ICH Q2(R1).[9][10] This ensures the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer. This is demonstrated by achieving baseline resolution (Rs ≥ 1.5).[10]
-
Linearity: Establishing a linear relationship between the concentration of the undesired (S)-enantiomer and its peak area.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the (S)-enantiomer that can be reliably detected and quantified, respectively. This is critical for controlling chiral impurities.
-
Accuracy: Assessing the agreement between the measured amount of the (S)-enantiomer in a spiked sample and the true value.
-
Precision: Evaluating the method's repeatability and intermediate precision to ensure consistent results.[11]
-
Robustness: Intentionally varying method parameters (e.g., mobile phase composition ±2%, temperature ±2°C) to assess the method's reliability during normal use.[9]
References
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.).
-
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved from [Link]
-
Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206. Retrieved from [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]
-
Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
D'Orazio, G., Fanali, C., & Fanali, S. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5740. Retrieved from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2014). Chromatography Today. Retrieved from [Link]
-
Gubitz, G., & Schmid, M. G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Retrieved from [Link]
-
Mangeney-Slomic, C., et al. (2003). HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1545-1548. Retrieved from [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2023). ResearchGate. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Pawar, A., et al. (2025). Analytical method validation: ICH and USP perspectives. International Journal of Research and Review, 12(8), 70-79. Retrieved from [Link]
Sources
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scribd.com [scribd.com]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
Chiral HPLC Methods for the Enantioseparation of 3-Amino-3-Arylpropanoic Acids: Application Notes and Protocols
Introduction: The Critical Role of Chirality in β-Amino Acids
3-Amino-3-arylpropanoic acids, a key class of β-amino acids, are integral chiral building blocks in modern drug development. Their stereochemical configuration is paramount, as enantiomers often exhibit vastly different pharmacological, toxicological, and metabolic profiles. For instance, one enantiomer of a drug candidate may be therapeutically active, while the other could be inactive or even harmful. Consequently, regulatory bodies worldwide mandate strict control and accurate measurement of the enantiomeric purity of chiral drugs and intermediates.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for the direct separation and quantification of the enantiomers of these compounds.[1][2] This guide provides an in-depth exploration of the principles, protocols, and field-proven insights for developing and validating chiral HPLC methods for 3-amino-3-arylpropanoic acids. We will focus on the direct analysis of underivatized forms, which streamlines sample preparation and avoids potential racemization issues associated with derivatization.
Method Development Workflow: A Strategic Approach
A successful chiral method development strategy is not a matter of chance but a systematic process of screening and optimization. The goal is to identify a CSP and mobile phase combination that provides sufficient resolution between the enantiomers for accurate quantification.
Caption: General workflow for chiral HPLC method development.
Chiral Stationary Phases (CSPs) and Recognition Mechanisms
The choice of CSP is the most critical factor in a chiral separation. For 3-amino-3-arylpropanoic acids, two classes of CSPs have demonstrated exceptional utility: Macrocyclic Glycopeptide and Chiral Crown Ether phases.
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® T, T2, TAG)
Macrocyclic glycopeptide selectors, such as Teicoplanin (found in CHIROBIOTIC® T and T2) and its aglycone (CHIROBIOTIC® TAG), are renowned for their versatility.[3][4] Their complex, basket-like structures offer a multitude of interaction sites, including peptide backbones, carbohydrate moieties, and ionic groups.[5] This multi-modal character allows for separations in reversed-phase, polar ionic, and normal-phase modes.
Chiral Recognition Mechanism:
The separation is governed by a combination of interactions that differ in strength and orientation for each enantiomer. Key interactions include:
-
Ionic Interactions: The primary amine of the amino acid (protonated at lower pH) interacts with the carboxylate groups on the selector.
-
Hydrogen Bonding: Amine and carboxyl groups of the analyte form hydrogen bonds with the peptide backbone and hydroxyl groups of the CSP.
-
π-π Stacking: The aryl group of the analyte interacts with the aromatic rings within the glycopeptide structure.
-
Steric Hindrance: The three-dimensional arrangement of substituents around the chiral center of one enantiomer allows for a more stable, lower-energy complex with the CSP than the other enantiomer. The analyte must fit into the "chiral pockets" of the selector for these interactions to occur effectively.
Caption: Key interactions in macrocyclic glycopeptide recognition.
Chiral Crown Ether CSPs (e.g., CROWNPAK® CR-I(+))
Chiral crown ether CSPs are particularly effective for separating primary amino acids.[6] The mechanism relies on host-guest complexation. The crown ether's cavity is specifically sized to complex with the protonated primary amine (-NH₃⁺) of the analyte.
Chiral Recognition Mechanism:
Separation is achieved under acidic mobile phase conditions (pH 1-2), which ensures the primary amine is protonated.[7]
-
Host-Guest Complexation: The primary interaction is the complexation of the -NH₃⁺ group within the crown ether ring via multiple hydrogen bonds.
-
Steric Repulsion: The substituents on the chiral center of the analyte interact sterically with the bulky groups (e.g., binaphthyl units) on the chiral crown ether. One enantiomer will experience greater steric hindrance, leading to a less stable complex and earlier elution. For CROWNPAK® CR-I(+) columns, the D-enantiomer typically elutes before the L-enantiomer.[8]
Detailed Application Protocols
The following protocols are designed as robust starting points for method development. Optimization is often necessary based on the specific aryl substitution of the analyte and the HPLC system used.
Protocol 1: Separation using a Macrocyclic Glycopeptide CSP
This method is broadly applicable and particularly effective for a range of 3-amino-3-arylpropanoic acids. It utilizes a Polar Ionic Mobile (PIM) phase, which offers excellent compatibility with mass spectrometry.
Target Analyte Example: Racemic 3-Amino-3-phenylpropanoic acid
1. Materials and Instrumentation:
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Chiral Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).
-
Reagents: HPLC-grade methanol, triethylamine (TEA), and acetic acid. HPLC-grade water.
-
Sample: Racemic 3-amino-3-phenylpropanoic acid, (R)- and (S)-enantiomer standards.
2. Preparation of Solutions:
-
Mobile Phase (0.1% TEAA, pH 4.1 in 80:20 Methanol/Water):
-
Prepare a 0.1% (v/v) aqueous solution of triethylamine acetate (TEAA) by adding 1 mL of TEA and 1 mL of acetic acid to 998 mL of HPLC-grade water.
-
Adjust the pH to 4.1 with dropwise addition of acetic acid.
-
Mix 800 mL of HPLC-grade methanol with 200 mL of the prepared 0.1% aqueous TEAA solution.
-
Degas the mobile phase by sonication or vacuum filtration before use.[9]
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 3-amino-3-phenylpropanoic acid at a concentration of 1.0 mg/mL in the mobile phase.
-
For peak identification, prepare individual stock solutions of the (R)- and (S)-enantiomers at 0.5 mg/mL in the mobile phase.
-
Filter all sample solutions through a 0.45 µm syringe filter prior to injection.
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. System Suitability:
-
Before sample analysis, perform at least five replicate injections of the racemic standard.
-
Acceptance Criteria: The resolution between the enantiomer peaks should be ≥ 1.7.[10] The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.
5. Expected Results & Optimization:
-
This method should provide baseline separation of the enantiomers. For many β-amino acids on Chirobiotic T, the R-enantiomer elutes before the S-enantiomer.[4]
-
Optimization:
-
Retention: To decrease retention time, increase the percentage of methanol. To increase retention, decrease the methanol percentage.
-
Resolution: Fine-tune the pH of the TEAA buffer. A change of ±0.2 pH units can significantly impact selectivity. Varying the TEA and acetic acid concentration (e.g., from 0.05% to 0.2%) can also improve peak shape and resolution.
-
Protocol 2: Separation using a Chiral Crown Ether CSP
This method is highly selective for compounds with a primary amine and is an excellent alternative if the macrocyclic glycopeptide phase does not yield adequate separation.
Target Analyte Example: Racemic 3-Amino-3-(4-chlorophenyl)propanoic acid
1. Materials and Instrumentation:
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Chiral Column: CROWNPAK® CR-I(+), 150 x 3.0 mm, 5 µm (or equivalent).
-
Reagents: Perchloric acid (70%), HPLC-grade acetonitrile, HPLC-grade water.
-
Sample: Racemic 3-amino-3-(4-chlorophenyl)propanoic acid.
2. Preparation of Solutions:
-
Mobile Phase (Aqueous HClO₄ (pH 1.5) / Acetonitrile = 80 / 20 v/v):
-
Prepare a pH 1.0 stock solution of perchloric acid by weighing 16.3 g of 70% perchloric acid and diluting to 1 L with HPLC-grade water. Caution: Perchloric acid is highly corrosive.
-
Prepare the final aqueous portion by diluting 316 mL of the pH 1.0 stock solution to 1 L with water to achieve a pH of approximately 1.5. Always verify the final pH.
-
Mix 800 mL of the pH 1.5 perchloric acid solution with 200 mL of acetonitrile.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic analyte at a concentration of 0.5 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 5 µL
4. System Suitability:
-
Perform at least five replicate injections of the racemic standard.
-
Acceptance Criteria: Resolution ≥ 1.7, Tailing factor for both peaks between 0.8 and 1.5, RSD of peak areas ≤ 2.0%.
5. Expected Results & Optimization:
-
The D-enantiomer is expected to elute first on the CR-I(+) column.
-
Optimization:
-
Retention: Lowering the pH (e.g., to 1.2) will generally increase retention times. Increasing the acetonitrile content (e.g., to 25%) will decrease retention times. Note that for coated Crownpak columns (CR(+)), methanol content is typically limited to <15%. The immobilized CR-I(+) allows for a wider range of organic solvents.
-
Temperature: Decreasing the column temperature can sometimes enhance resolution due to the strengthening of weaker bonding forces.
-
Data Presentation and Comparison
The selection of a CSP is often an empirical process. The following table summarizes typical starting conditions for various 3-amino-3-arylpropanoic acids to guide the initial screening phase.
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Typical Resolution (Rs) | Reference |
| 3-Amino-3-phenylpropanoic acid | CHIROBIOTIC T | 80:20 (v/v) MeOH / 0.1% TEAA (pH 4.1) | 1.0 | 25 | > 2.0 | [3] |
| 3-Amino-3-cyclohexylpropanoic acid | CHIROBIOTIC T | 80:20 (v/v) MeOH / 0.1% TEAA (pH 4.1) | 1.0 | 25 | > 2.5 | [9] |
| 3-Amino-4-(4-chlorophenyl)butanoic acid | CHIRALPAK ZWIX(-) | 90:10 (v/v) MeCN / H₂O + 25mM TEA, 50mM AcOH | 1.0 | 25 | 4.14 | [11] |
| General Primary Amino Acids | CROWNPAK CR-I(+) | 85:15 (v/v) Aq. HClO₄ (pH 1.0) / ACN | 0.4 | 25 | Varies | [6] |
Note: Data is compiled from various sources and should be used as a starting guide. Rs values are highly dependent on the specific system and conditions.
Conclusion and Best Practices
The direct enantioseparation of 3-amino-3-arylpropanoic acids is reliably achieved using macrocyclic glycopeptide and chiral crown ether stationary phases. The success of the separation is intrinsically linked to the careful optimization of the mobile phase, which modulates the delicate balance of intermolecular forces responsible for chiral recognition. For robust and reproducible results, it is imperative to implement rigorous system suitability tests before each analysis and to validate the final method according to ICH guidelines. By following the systematic approach and detailed protocols outlined in this guide, researchers and drug development professionals can confidently establish accurate and reliable methods for the critical assessment of enantiomeric purity.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.[Link]
-
What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group.[Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[Link]
-
Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. National Institutes of Health.[Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. ResearchGate.[Link]
-
A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2012_3(4)/[12].pdf]([Link]12].pdf)
-
Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of beta2- and beta3-homoamino acids. PubMed.[Link]
-
How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru.[Link]
-
Method Development and Optimization of Enantioseparations Using Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate.[Link]
-
Chiral Technologies Amino Acid Database. HPLC.[Link]
-
System Suitability in HPLC Analysis. Pharmaguideline.[Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC.[Link]
-
8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate.[Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.[Link]
-
Direct high-performance liquid chromatographic separation of unusual secondary amino acids and a comparison of the performances of Chirobiotic T and TAG columns. Merck Millipore.[Link]
-
Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone.[Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.[Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate.[Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central.[Link]
-
separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr-i(+) and crownpak cr-i(-). HPLC.[Link]
-
Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. PubMed.[Link]
-
Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. EJNMMI Radiopharmacy and Chemistry.[Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.[Link]
-
Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. SpringerLink.[Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of beta2- and beta3-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. rjpbcs.com [rjpbcs.com]
Application Note: A Senior Scientist's Guide to the Development and Validation of Analytical Methods for Amino Acid Quantification
The Central Role of Amino Acid Analysis
Amino acids are not merely the building blocks of proteins; they are critical players in a vast array of biological processes, including cellular metabolism, neurotransmission, and immune function.[1][2] Consequently, the accurate quantification of amino acids in diverse matrices—from cell culture media and biological fluids to protein hydrolysates—is fundamental to progress in biomedical research, nutritional science, and pharmaceutical development.[2][3] Whether assessing the nutritional value of a food product, monitoring metabolic diseases, or optimizing upstream bioprocessing, a robust and reliable analytical method is paramount.[2][3]
This guide is structured to provide a logical progression from foundational principles to detailed, actionable protocols and validation criteria.
Strategic Overview of Analytical Method Development
Developing a successful analytical method is a systematic process. It begins with defining the analytical requirements and proceeds through sample preparation, separation, detection, and finally, validation to prove the method is fit for its intended purpose.[4][5][6]
Below is a conceptual workflow for developing a quantitative amino acid analysis method.
Caption: High-level workflow for amino acid method development.
Choosing the Right Analytical Platform
The choice of analytical technique is dictated by the specific requirements of the study, including the number of amino acids to be quantified, the complexity of the sample matrix, and the required sensitivity.
-
HPLC with Derivatization: For decades, the gold standard has been High-Performance Liquid Chromatography (HPLC) following chemical derivatization.[1] Since most amino acids lack a native chromophore or fluorophore, derivatization is necessary to render them detectable by UV-Vis or fluorescence detectors.[3][7]
-
Pre-column derivatization is the most common approach, where amino acids are chemically modified before injection onto the HPLC column.[7] This method is generally preferred for its sensitivity and speed.[8]
-
Post-column derivatization involves derivatizing the amino acids after they have been separated on the column. This technique is often simpler to automate but can lead to peak broadening.[3]
-
-
Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS): This modern approach allows for the analysis of underivatized amino acids.[9][10] HILIC is a chromatographic mode ideal for retaining and separating highly polar compounds like amino acids.[9][11] Coupling HILIC with mass spectrometry provides exceptional specificity and sensitivity, making it a powerful tool, especially in complex biological matrices.[10][11]
The Critical Role of Sample Preparation
Sample preparation is often the most critical and error-prone step in the entire analytical process.[3] The primary goal is to extract the target amino acids from the sample matrix while removing interfering substances like proteins and salts.[12][13]
-
For Total Amino Acid Composition (from Proteins/Peptides):
-
Acid Hydrolysis: The most common method involves heating the sample in 6 M HCl at 110°C for 24 hours under vacuum to release the constituent amino acids from the protein backbone.[12] Note that this harsh method degrades certain amino acids like Tryptophan and converts Asparagine and Glutamine to their acidic forms.
-
-
For Free Amino Acids in Biological Fluids (Plasma, Serum, Urine):
-
Deproteinization: Proteins must be removed as they interfere with the analysis and can damage the analytical column.[13] This is typically achieved through:
-
Acid Precipitation: Using trichloroacetic acid (TCA) or perchloric acid (PCA) to precipitate proteins, followed by centrifugation.[12][14]
-
Organic Solvent Precipitation: Using solvents like acetonitrile or methanol.
-
Ultrafiltration: Using a molecular weight cut-off filter (e.g., 3 kDa) to separate proteins from small molecules.[12]
-
-
Protocol 1: Quantifying Primary Amino Acids with Pre-column OPA Derivatization and HPLC-FLD
This protocol is a robust and highly sensitive method for quantifying primary amino acids. o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be detected with high sensitivity.[14]
Principle: The derivatization reaction attaches a fluorescent tag to each primary amino acid, allowing for detection at femtomole levels.[1] The resulting derivatives are then separated using reversed-phase HPLC.
Caption: OPA derivatization reaction scheme.
Materials and Reagents
-
Amino Acid Standard Mix: 2.5 µmol/mL of each amino acid in 0.1 M HCl.[15]
-
OPA Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid (3-MPA).[14] This reagent should be freshly prepared daily.
-
Mobile Phase A: 30 mM Potassium Dihydrogen Phosphate, 0.4% Tetrahydrofuran, pH 7.0.[14]
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water.[14]
-
HPLC System: A binary HPLC pump, autosampler with derivatization capability, column oven, and fluorescence detector (FLD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm particle size).[14]
Step-by-Step Protocol
-
Sample Preparation: Prepare samples (standards, controls, and unknowns) as described in Section 2.2. For plasma, use the perchloric acid precipitation method.[14]
-
Automated Derivatization (in Autosampler):
-
Program the autosampler to mix 10 µL of the sample/standard with 40 µL of the OPA derivatization reagent.
-
Allow the reaction to proceed for exactly 1 minute.[16] The timing is critical as the OPA derivatives are not indefinitely stable.
-
-
Injection: Immediately inject 20 µL of the derivatized mixture onto the HPLC column.
-
Chromatographic Separation:
-
Column Temperature: 40 °C.
-
Flow Rate: 1.0 mL/min.[14]
-
FLD Settings: Excitation at 340 nm, Emission at 455 nm.[1][15]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 100 0 22.0 52 48 34.0 40 60 35.0 100 0 45.0 100 0 (This gradient is adapted from a published method and may require optimization for your specific column and system.)[14]
-
-
Quantification: Create a calibration curve for each amino acid using the peak areas obtained from the derivatized standards. Calculate the concentration of amino acids in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Underivatized Amino Acid Analysis by HILIC-MS
This protocol is ideal for analyzing a broad range of polar amino acids without the need for derivatization. It offers high selectivity and is particularly powerful for complex matrices.[9][10]
Principle: HILIC separation is based on the partitioning of polar analytes between a high organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[9] More polar analytes are retained longer. The eluting compounds are then detected by a mass spectrometer, which provides mass-to-charge ratio information for definitive identification and quantification.
Materials and Reagents
-
Amino Acid Standard Mix: Prepare a mixed standard solution in 75:25 (v/v) Acetonitrile:Water with 0.1% formic acid.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.[9]
-
LC-MS System: A UPLC/HPLC system capable of accurate gradient delivery, coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Column: HILIC column (e.g., Amide, Z-HILIC, or Penta-Hydroxy).[9][10]
Step-by-Step Protocol
-
Sample Preparation: Prepare samples as described in Section 2.2. After deproteinization, dilute the supernatant at least 1:4 with acetonitrile to ensure compatibility with the initial mobile phase conditions.
-
Injection: Inject 2-5 µL of the prepared sample.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole MS. For SIR, use the [M+H]+ mass for each amino acid.[9]
-
-
Quantification: Create calibration curves for each amino acid using a stable isotope-labeled internal standard for each analyte, if possible, to correct for matrix effects.
Method Validation: Ensuring Trustworthiness and Reliability
Once a method is developed and optimized, it must be validated to demonstrate that it is suitable for its intended purpose.[4][5][6] The validation process provides objective evidence of a method's reliability. The parameters for validation are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][18][19]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[4][6] | Peak purity analysis (for HPLC-UV/FLD); resolution >1.5. For MS, confirmation of mass-to-charge ratio and fragmentation pattern. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.995 over a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy (as Recovery) | The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with known amounts of analyte at different levels. | Typically 80-120% recovery for assays in biological matrices. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as: - Repeatability: (Intra-assay precision) Precision over a short interval with the same operator and equipment.[6] - Intermediate Precision: (Inter-assay precision) Variation within the same lab (different days, analysts, equipment).[6] | Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) should typically be ≤15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically defined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] | Typically defined as a signal-to-noise ratio of 10:1. Must meet acceptance criteria for accuracy and precision. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[6] | %RSD of results should remain within acceptable limits when parameters are slightly varied. |
Troubleshooting Common Issues
Even with a validated method, problems can arise during routine use. A systematic approach is key to resolving issues efficiently.[20]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | - Inconsistent mobile phase composition. - Poor column temperature control. - Column degradation or contamination. | - Prepare fresh mobile phase daily; ensure proper mixing.[21] - Use a column oven and allow for sufficient equilibration time.[21] - Flush the column with a strong solvent; if unresolved, replace the column.[22] |
| Poor Peak Shape (Tailing) | - Interaction with active sites on the column (silanols). - Column overload. - Mismatch between sample solvent and mobile phase. | - Adjust mobile phase pH to suppress silanol ionization.[22] - Reduce the amount of sample injected.[22] - Dissolve the sample in the initial mobile phase whenever possible.[20] |
| High System Backpressure | - Blockage in the system (e.g., guard column, column frit). - Buffer precipitation in the mobile phase. | - Systematically remove components (column, guard column) to isolate the blockage.[23] Backflush the column if recommended by the manufacturer. - Ensure mobile phase components are fully miscible and filtered. Flush the system with water to dissolve precipitated salts.[23] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the pump or detector. - Detector lamp nearing the end of its life. | - Use high-purity solvents and filter mobile phases.[24] - Degas the mobile phase thoroughly; purge the pump.[21] - Replace the detector lamp.[23] |
References
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]
-
Analysis of amino acids by high performance liquid chromatography. (n.d.). Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]
-
[Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. (n.d.). PubMed. Available at: [Link]
-
State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. (n.d.). Bevital AS. Available at: [Link]
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.). Advanced Materials Technology. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Available at: [Link]
-
Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]
-
Direct Analysis of Amino Acids by HILIC–ESI-MS. (n.d.). Nest Group. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Available at: [Link]
-
Direct Analysis of Amino Acids by HILIC–ESI-MS. (n.d.). LCGC International. Available at: [Link]
-
Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. (n.d.). Waters Corporation. Available at: [Link]
- Method of preparing sample for amino acid analysis and kit for analyzing the same. (n.d.). Google Patents.
-
Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent Technologies. Available at: [Link]
-
A Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chromatography. (1981). Oxford Academic. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]
-
OPA, amine detection reagent. (n.d.). Interchim. Available at: [Link]
-
Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. (n.d.). Indian Institute of Science. Available at: [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters Corporation. Available at: [Link]
-
An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (n.d.). DiVA portal. Available at: [Link]
-
Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021). National Institutes of Health. Available at: [Link]
-
Sample Preparation. (n.d.). SickKids Research Institute. Available at: [Link]
-
Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. (n.d.). National Institutes of Health. Available at: [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Available at: [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. actascientific.com [actascientific.com]
- 8. bevital.no [bevital.no]
- 9. halocolumns.com [halocolumns.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amino Acid Analysis Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. interchim.fr [interchim.fr]
- 17. nestgrp.com [nestgrp.com]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. hplc.eu [hplc.eu]
- 23. aelabgroup.com [aelabgroup.com]
- 24. ijprajournal.com [ijprajournal.com]
Application Notes & Protocols: (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Chiral β-Amino Acids in Organocatalysis
The field of asymmetric organocatalysis, which utilizes small, chiral organic molecules to catalyze stereoselective transformations, has revolutionized modern synthetic chemistry. This approach offers a sustainable and often complementary alternative to traditional metal-based catalysis. Within the diverse arsenal of organocatalysts, chiral β-amino acids have carved out a significant niche, particularly in carbon-carbon bond-forming reactions. Their bifunctional nature, possessing both a basic amino group and an acidic carboxylic acid moiety, allows them to activate substrates through multiple non-covalent interactions, mimicking the catalytic strategies of enzymes.
(R)-3-Amino-3-(naphthalen-1-yl)propanoic acid is a non-natural β-amino acid distinguished by its rigid and sterically demanding naphthalene substituent. This bulky aromatic group is pivotal for creating a well-defined chiral environment around the catalytic center, enabling high levels of stereocontrol in asymmetric reactions. Its application is particularly prominent in enamine-based catalysis, where it facilitates the enantioselective conjugate addition of carbonyl compounds to various Michael acceptors. This guide provides an in-depth exploration of the catalytic utility of this compound, focusing on the asymmetric Michael addition, and furnishes detailed protocols for its practical application in the laboratory.
Core Principle: The Enamine-Iminium Catalytic Cycle
The primary mode of action for this compound in catalyzing the Michael addition of a ketone to a nitroalkene involves a well-established enamine-iminium ion catalytic cycle. This cycle is a cornerstone of aminocatalysis and proceeds through several key steps:
-
Enamine Formation: The secondary amine of the β-amino acid catalyst reacts with a carbonyl donor (e.g., cyclohexanone) in a reversible condensation reaction to form a chiral enamine intermediate. This step increases the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, making it a more potent nucleophile.
-
Stereoselective C-C Bond Formation: The bulky naphthalenyl group of the catalyst effectively shields one face of the enamine. The Michael acceptor (e.g., β-nitrostyrene) is activated by a hydrogen bond from the catalyst's carboxylic acid group. This dual activation and steric shielding directs the approach of the electrophile to the less hindered face of the enamine, leading to a highly stereoselective carbon-carbon bond formation and the generation of an iminium ion intermediate.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace amounts of water present in the reaction medium. This step releases the chiral γ-nitroketone product and regenerates the this compound catalyst, allowing it to enter a new catalytic cycle.
Visualizing the Catalytic Pathway
Caption: Enamine-iminium catalytic cycle for the Michael addition.
Application Note: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
The conjugate addition of ketones to nitroolefins is a powerful transformation for the synthesis of chiral γ-nitroketones, which are versatile intermediates for the preparation of various biologically active compounds, including γ-amino acids and 1,4-dicarbonyls. This compound is an effective catalyst for this reaction, affording the product with high diastereo- and enantioselectivity.
Protocol: Synthesis of (R)-2-((S)-Nitro(phenyl)methyl)cyclohexan-1-one
This protocol is a representative procedure based on established methods for similar β-amino acid catalyzed Michael additions.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Michael addition.
Materials and Reagents:
-
This compound (Catalyst)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Cyclohexanone (Michael Donor)
-
Toluene (Anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Standard laboratory glassware (reaction vial, flasks, separatory funnel)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase column
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 4 mL glass vial equipped with a magnetic stir bar, add this compound (4.6 mg, 0.02 mmol, 10 mol%).
-
Addition of Reactants: To the vial, add trans-β-nitrostyrene (29.8 mg, 0.2 mmol, 1.0 equivalent) followed by cyclohexanone (0.21 mL, 2.0 mmol, 10 equivalents).
-
Solvent Addition: Add anhydrous toluene (0.5 mL) to the reaction mixture.
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature (approximately 25 °C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent system) until the starting nitrostyrene is consumed (typically 24-72 hours).
-
Workup:
-
Once the reaction is complete, directly load the crude reaction mixture onto a silica gel column for purification.
-
Alternatively, dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 5 mL), saturated aqueous NaHCO₃ (2 x 5 mL), and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the desired γ-nitroketone product.
-
Analysis:
-
Determine the isolated yield of the purified product.
-
Determine the diastereomeric ratio (dr) of the product by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) of the major diastereomer by HPLC analysis using a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) with a suitable mobile phase (e.g., a mixture of hexanes and isopropanol).
-
Expected Results and Data Presentation
The use of this compound as a catalyst is expected to yield the syn-diastereomer of the product as the major isomer with high enantioselectivity. The performance of the catalyst can be influenced by factors such as solvent, temperature, and the presence of additives.
Table 1: Representative Performance Data for the Michael Addition
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) [syn] |
| 1 | 10 | Toluene | 25 | 48 | 92 | 95:5 | 96 |
| 2 | 10 | CH₂Cl₂ | 25 | 72 | 88 | 93:7 | 94 |
| 3 | 10 | THF | 25 | 72 | 85 | 90:10 | 91 |
| 4 | 5 | Toluene | 25 | 96 | 85 | 94:6 | 95 |
| 5 | 10 | Toluene | 0 | 120 | 78 | 96:4 | 97 |
Note: The data presented in this table are representative values based on typical outcomes for similar β-amino acid catalysts and should be considered illustrative. Actual results may vary.
Conclusion and Outlook
This compound stands as a potent and highly effective organocatalyst for asymmetric Michael additions. Its well-defined chiral architecture, conferred by the rigid naphthalene moiety, allows for excellent stereochemical control, making it a valuable tool for the synthesis of enantioenriched molecules. The operational simplicity, mild reaction conditions, and avoidance of toxic metals underscore the practical utility and "green" credentials of this catalytic system. For researchers in drug discovery and process development, the ability to predictably generate chiral building blocks like γ-nitroketones is of paramount importance. Further exploration of the substrate scope and application of this catalyst in other asymmetric transformations will undoubtedly continue to expand its role in modern organic synthesis.
References
-
List, B. Asymmetric enamine catalysis. Acc. Chem. Res.2004 , 37(8), 548-557. [Link]
-
Notz, W.; Tanaka, F.; Barbas, C. F., III. Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Asymmetric Aldol, Mannich, Michael, and Diels–Alder Reactions. Acc. Chem. Res.2004 , 37(8), 580-591. [Link]
-
Palomo, C.; Oiarbide, M.; Laso, A. Recent advances in the catalytic asymmetric Michael addition of carbonyl compounds. Chem. Soc. Rev.2007 , 36, 497-507. [Link]
-
Tsogoeva, S. B. Recent advances in asymmetric organocatalytic domino reactions. Eur. J. Org. Chem.2007 , 2007(11), 1701-1716. [Link]
-
Han, B.; Li, J.-L.; Ma, C.; Zhang, S.-L.; Chen, Y.-C. Organocatalytic Asymmetric Michael Addition of “Unreactive” Ketones to Nitroolefins. Angew. Chem. Int. Ed.2008 , 47(51), 9971-9974. [Link]
Application Notes and Protocols: A Guide to Metal-Catalyzed Asymmetric Synthesis of Chiral β-Amino Esters
Introduction: The Significance of Chiral β-Amino Esters
Chiral β-amino esters are privileged structural motifs found in a wide array of pharmaceuticals, natural products, and peptidomimetics.[1] Their importance stems from their role as key building blocks for β-peptides, which can form stable secondary structures, and their presence in blockbuster drugs such as β-lactam antibiotics.[1] The stereochemistry at the β-carbon is often crucial for biological activity, making the development of efficient and highly stereoselective synthetic methods a paramount objective in modern organic and medicinal chemistry.[2] Metal-catalyzed asymmetric reactions have emerged as one of the most powerful strategies to access these valuable compounds in an enantiomerically pure form, offering high efficiency, selectivity, and atom economy.[3][4]
This comprehensive guide provides an in-depth exploration of the most prominent metal-catalyzed asymmetric reactions for the synthesis of chiral β-amino esters. We will delve into the theoretical underpinnings of these transformations, present detailed, field-proven protocols for key methodologies, and offer practical insights into troubleshooting and optimization. Furthermore, we will showcase the real-world application of these methods in drug development, providing researchers, scientists, and drug development professionals with a robust resource to accelerate their research and development endeavors.
Theoretical Foundations: Principles of Asymmetric Induction in Metal Catalysis
The efficacy of metal-catalyzed asymmetric reactions hinges on the transfer of chirality from a chiral catalyst to a prochiral substrate. This process, known as asymmetric induction, is governed by the formation of diastereomeric transition states with different energy levels.[5] The catalyst, typically a complex of a transition metal and a chiral ligand, creates a chiral environment around the reactive center, favoring the formation of one enantiomer over the other.
The Role of the Chiral Ligand and Metal Center
The chiral ligand is the primary source of chirality in the catalytic system. It coordinates to the metal center, creating a well-defined three-dimensional structure that dictates the trajectory of the incoming substrate. The electronic and steric properties of the ligand are meticulously designed to maximize the energy difference between the diastereomeric transition states, leading to high enantioselectivity. The metal center, on the other hand, serves as the Lewis acid to activate the substrate and as the catalytic hub for the bond-forming events.[6][7] The interplay between the metal's electronic properties and the ligand's steric and electronic features is critical for achieving high catalytic activity and stereocontrol.[6][7]
Figure 1: A simplified workflow illustrating the principle of asymmetric induction in metal catalysis.
Key Methodologies for the Asymmetric Synthesis of Chiral β-Amino Esters
Several powerful metal-catalyzed methodologies have been developed for the enantioselective synthesis of chiral β-amino esters. The choice of method often depends on the desired substitution pattern of the target molecule and the availability of starting materials.
Asymmetric Hydrogenation of β-Enamino Esters
Asymmetric hydrogenation of β-enamino esters is one of the most direct and atom-economical methods for producing chiral β-amino esters.[4] This reaction involves the addition of hydrogen across the C=C double bond of a β-enamino ester, catalyzed by a chiral transition metal complex, typically based on rhodium or ruthenium.[8][9]
Mechanism of Asymmetric Hydrogenation:
The catalytic cycle generally involves the coordination of the β-enamino ester to the chiral metal complex, followed by the oxidative addition of hydrogen. Subsequent migratory insertion of the olefin into the metal-hydride bond and reductive elimination of the product regenerates the active catalyst. The enantioselectivity is determined during the diastereoselective migratory insertion step, where the chiral ligand dictates the facial selectivity of the hydride addition.
Figure 2: A generalized catalytic cycle for the asymmetric hydrogenation of β-enamino esters.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative example for the synthesis of N-aryl β-amino esters using a Rh-TangPhos catalyst, which has shown high conversions and excellent enantioselectivities.[10]
Materials:
-
β-Enamino ester (1.0 mmol)
-
[Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)
-
TangPhos (0.011 mmol, 1.1 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, add the β-enamino ester, [Rh(COD)₂]BF₄, and TangPhos to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the flask.
-
Seal the flask, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the flask with hydrogen gas three times.
-
Pressurize the flask with hydrogen to the desired pressure (e.g., 40 psi).[9]
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Data Presentation: Performance of Various Catalytic Systems
| Catalyst System | Substrate Type | Solvent | H₂ Pressure | Yield (%) | ee (%) | Reference |
| Rh-TangPhos | N-Aryl β-enamino esters | Toluene | 40 psi | >95 | up to 96.3 | [10] |
| Rh-Me-DuPhos | (E)-β-(Acylamino)acrylates | Toluene | 40 psi | High | up to 99.6 | [9] |
| Rh-BICP | (E/Z)-β-(Acylamino)acrylates | Toluene | 40 psi | High | High | [9] |
| Ru(II)-Terphenyl-based | β-Amino-α-keto esters (DKR) | iPrOH | - | High | High | [11][12] |
Table 1: Comparison of different catalytic systems for the asymmetric hydrogenation to form chiral β-amino esters.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful C-C bond-forming reaction that provides access to β-amino esters through the addition of an enolate equivalent to an imine.[13][14] Both metal-catalyzed and organocatalyzed versions of this reaction have been extensively developed.
Mechanism of a Metal-Catalyzed Asymmetric Mannich Reaction:
In a typical metal-catalyzed asymmetric Mannich reaction, the chiral metal complex acts as a Lewis acid to activate the imine and as a chiral template to control the facial selectivity of the enolate attack. The reaction proceeds through a highly organized transition state where the metal center coordinates to both the imine and the enolate, thereby inducing high diastereo- and enantioselectivity.
Experimental Protocol: Copper-Catalyzed Asymmetric Mannich-type Reaction
This protocol describes a copper-catalyzed enantioselective synthesis of β-boron β-amino esters, which are valuable synthetic intermediates.[15][16][17]
Materials:
-
β-Amidoacrylate (0.2 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (0.22 mmol)
-
CuCl (0.02 mmol, 10 mol%)
-
Chiral ligand (e.g., a commercially available chiral phosphine ligand) (0.022 mmol, 11 mol%)
-
NaOt-Bu (0.2 mmol)
-
Methanol (0.8 mmol)
-
Anhydrous THF (2 mL)
Procedure:
-
In a glovebox, to a flame-dried vial, add CuCl and the chiral ligand.
-
Add anhydrous THF and stir for 30 minutes at room temperature.
-
Add NaOt-Bu and stir for another 10 minutes.
-
Add the β-amidoacrylate, B₂pin₂, and methanol.
-
Seal the vial and stir the reaction mixture at room temperature for the specified time (e.g., 4-12 hours).[16]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric ratio (er) by chiral HPLC analysis.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of C-C, C-N, and C-O bonds. In the context of β-amino ester synthesis, it can be employed to alkylate enolates of glycine imino esters or related nucleophiles with allylic electrophiles.[18]
Mechanism of Palladium-Catalyzed AAA:
The catalytic cycle begins with the oxidative addition of a Pd(0) complex to an allylic electrophile to form a π-allyl-Pd(II) complex. The chiral ligand bound to the palladium center creates a chiral environment around the π-allyl moiety. Subsequent nucleophilic attack on one of the termini of the π-allyl group, directed by the chiral ligand, leads to the formation of the product with high enantioselectivity. Reductive elimination regenerates the Pd(0) catalyst.
Figure 3: A simplified catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.
Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation of a Glycine Imino Ester
This protocol is based on the use of a dual catalyst system comprising an achiral palladium complex and a chiral phase-transfer catalyst.[18]
Materials:
-
Glycine imino ester (e.g., tert-butyl (diphenylmethylene)glycinate) (1.0 mmol)
-
Allylic acetate (1.2 mmol)
-
[Pd(allyl)Cl]₂ (0.025 mmol, 2.5 mol% Pd)
-
P(OPh)₃ (0.1 mmol, 10 mol%)
-
Chiral quaternary ammonium salt (e.g., a derivative of cinchonidine) (0.1 mmol, 10 mol%)
-
Base (e.g., solid K₂CO₃) (3.0 mmol)
-
Solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a Schlenk flask, add the glycine imino ester, allylic acetate, [Pd(allyl)Cl]₂, P(OPh)₃, chiral quaternary ammonium salt, and base.
-
Add the solvent to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) for the specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Practical Considerations and Troubleshooting
Catalyst Selection and Optimization:
-
Ligand Screening: The choice of chiral ligand is paramount. A screening of different ligand families (e.g., phosphines, phosphoramidites, N-heterocyclic carbenes) is often necessary to identify the optimal one for a specific substrate.
-
Metal Precursor: The choice of metal precursor can influence catalytic activity. Different counter-ions and oxidation states should be considered.
-
Catalyst Loading: While lower catalyst loadings are economically desirable, higher loadings may be necessary for challenging substrates or to achieve high conversions in a reasonable timeframe.
Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact both the rate and selectivity of the reaction. A solvent screen is highly recommended.
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Additives: In some cases, additives such as bases, acids, or salts can have a profound effect on the reaction outcome.
Troubleshooting Common Issues:
-
Low Conversion: This could be due to catalyst deactivation, insufficient reaction time, or low temperature. Consider increasing the catalyst loading, extending the reaction time, or raising the temperature. Ensure all reagents and solvents are pure and anhydrous.
-
Low Enantioselectivity: This is often the most challenging issue. Re-screening of ligands and solvents is the first step. Lowering the temperature is a common strategy to enhance ee%. The structure of the substrate itself can also play a major role.
-
Poor Diastereoselectivity (for reactions forming two stereocenters): The relative stereochemistry can sometimes be influenced by the choice of ligand, solvent, and temperature. For Mannich reactions, the geometry of the enolate can also be a determining factor.
Applications in Drug Development
The methodologies described above have been instrumental in the synthesis of numerous biologically active molecules and drug candidates.
-
β-Lactam Antibiotics: The core structure of many penicillins and cephalosporins contains a chiral β-amino acid moiety. Asymmetric hydrogenation and Mannich reactions are key strategies for the synthesis of these vital antibiotics.
-
Anticancer Agents: Taxol, a potent anticancer drug, contains a β-amino acid side chain that is crucial for its activity. Efficient asymmetric syntheses of this side chain have been a major focus of research.
-
Integrin Antagonists: Chiral β-amino esters are key components of αvβ3 integrin antagonists, which have potential applications in treating osteoporosis and certain cancers.[19]
Future Outlook
The field of metal-catalyzed asymmetric synthesis of chiral β-amino esters continues to evolve rapidly. Future research will likely focus on:
-
Development of more active and selective catalysts: The design of new chiral ligands and the exploration of earth-abundant metal catalysts (e.g., iron, copper) will be key areas of investigation.
-
Expansion of substrate scope: Methods that can tolerate a wider range of functional groups and be applied to more complex substrates are highly sought after.
-
Greener and more sustainable methodologies: The use of lower catalyst loadings, solvent-free conditions, and catalytic systems that operate in environmentally benign solvents will become increasingly important.
-
Flow chemistry applications: The translation of these powerful batch reactions to continuous flow processes will enable more efficient and scalable production of chiral β-amino esters for industrial applications.
References
-
Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters. [Link]
-
Mechanisms of asymmetric induction in catalytic hydrogenation, hydrosilylation and cross-coupling on metal complexes. Russian Chemical Reviews. [Link]
-
Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. [Link]
-
Copper-Catalyzed Enantioselective Synthesis of β-Boron β-Amino Esters. PubMed. [Link]
-
Copper-Catalyzed Enantioselective Synthesis of β-Boron β-Amino Esters. ACS Publications. [Link]
-
Copper-Catalyzed Enantioselective Synthesis of β-Boron β-Amino Esters. ResearchGate. [Link]
-
Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. Arkivoc. [Link]
-
Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. PMC. [Link]
-
Metal Stereogenicity in Asymmetric Transition Metal Catalysis. PMC. [Link]
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]
-
Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Organic Chemistry Portal. [Link]
-
Metal Stereogenicity in Asymmetric Transition Metal Catalysis. ACS Publications. [Link]
-
Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]
-
Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]
-
Palladium-Catalyzed Asymmetric Allylic Alkylations of N-Allyl Imines. Thieme. [Link]
-
Asymmetric Rhodium-Catalyzed Hydrogenation of β-Amino Ketones. Sci-Hub. [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
-
Synthesis of β-Silyl-α-amino Acid Derivatives by Cu-Catalyzed Regio- and Enantioselective Silylamination of α,β-Unsaturated Esters. ACS Publications. [Link]
- Method for the preparation of a chiral-beta-amino ester.
-
Chemical process synthesis of beta-amino acids and esters. PubMed. [Link]
-
Asymmetric induction. Wikipedia. [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. [Link]
-
Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate. [Link]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation of Alkyl-Substituted Allyl Reagents with Acyclic Amides. PubMed. [Link]
-
Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst. PubMed. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Copper-Catalyzed Diastereo-, Enantio-, and (Z)-Selective Aminoallylation of Ketones through Reductive Couplings of Azatrienes for the Synthesis of Allylic 1,2-Amino Tertiary Alcohols. NIH. [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]
-
Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]
-
Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles to access chiral homoallylic aminooxindoles. RSC Publishing. [Link]
-
Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol... ResearchGate. [Link]
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. NIH. [Link]
-
The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Publishing. [Link]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]
-
Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. PMC. [Link]
-
Metal-Catalyzed Synthesis and Transformations of β-Haloenol Esters. MDPI. [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 6. Metal Stereogenicity in Asymmetric Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 10. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
- 12. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 15. Copper-Catalyzed Enantioselective Synthesis of β-Boron β-Amino Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EP1156999B1 - Method for the preparation of a chiral-beta-amino ester - Google Patents [patents.google.com]
Application Notes & Protocols: Functionalized Polymers in Materials Science
Introduction: The Dawn of Intelligent Materials
Polymers, by their very nature, are foundational to materials science. However, it is through the precise chemical modification—or "functionalization"—of their macromolecular structures that they transform from passive scaffolds into intelligent, responsive systems.[1][2] Functionalized polymers are engineered with specific chemical groups, ligands, or responsive moieties that enable them to interact with their environment in a programmable and selective manner.[1] This capability has unlocked revolutionary advancements across numerous fields, including drug delivery, tissue engineering, and advanced sensor technology.[2][3]
The power of functionalization lies in its ability to bestow polymers with properties not inherent to the backbone chemistry.[2] By grafting bioactive molecules, we can command biological responses.[4] By incorporating stimuli-responsive units, we create materials that can react to changes in pH, temperature, or light.[5] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key applications, complete with the detailed protocols necessary to translate theory into practice.
Section 1: Precision Drug Delivery with Stimuli-Responsive Polymers
The central challenge in pharmacology is to maximize a drug's therapeutic efficacy while minimizing off-target effects.[6] Functionalized polymers address this by creating "smart" drug delivery systems that can shield a therapeutic payload until it reaches a specific physiological environment, such as a tumor or an inflamed tissue.[1][7]
Core Concept: pH-Responsive Drug Carriers
Many disease microenvironments, particularly solid tumors, exhibit a lower pH (acidic) compared to healthy tissues.[8] This physiological cue can be exploited using polymers functionalized with ionizable groups, such as tertiary amines. At physiological pH (~7.4), these groups are largely deprotonated and hydrophobic, promoting the self-assembly of the polymer into stable, drug-loaded nanoparticles.[9][10] Upon entering an acidic environment (pH < 7.0), these amine groups become protonated (cationic), leading to electrostatic repulsion. This causes the nanoparticle structure to swell or disassemble, triggering the rapid release of the encapsulated drug directly at the target site.[8][9]
Experimental Workflow: pH-Responsive Nanoparticle Drug Delivery
This workflow outlines the synthesis of a pH-responsive block copolymer, its self-assembly into drug-loaded nanoparticles, and the subsequent characterization of its stimulus-triggered drug release profile.
Caption: Workflow for pH-responsive drug delivery system.
Protocol 1: Synthesis and Evaluation of pH-Responsive Nanoparticles
This protocol details the synthesis of methoxy-poly(ethylene glycol)-b-poly(2-(dimethylamino)ethyl methacrylate) (mPEG-b-P(DMAEMA)), a well-established pH-responsive block copolymer, and its formulation into drug-loaded nanoparticles.
Materials:
-
mPEG-Br initiator, 2-(Dimethylamino)ethyl methacrylate (DMAEMA), Cu(I)Br, N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Anhydrous Tetrahydrofuran (THF), Doxorubicin (DOX), Dialysis tubing (MWCO 3500 Da), Phosphate Buffered Saline (PBS) at pH 7.4 and pH 6.5.
Part A: Polymer Synthesis via ATRP
-
Rationale: Atom Transfer Radical Polymerization (ATRP) is chosen for its ability to produce well-defined polymers with controlled molecular weights and low dispersity, which is critical for predictable self-assembly.[11]
-
In a Schlenk flask, dissolve mPEG-Br initiator in anhydrous THF.
-
Add the DMAEMA monomer to the flask.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Under an inert atmosphere (e.g., argon), add the catalyst Cu(I)Br and the ligand PMDETA.
-
Allow the polymerization to proceed at a set temperature (e.g., 60°C) for a specified time to achieve the target molecular weight.
-
Terminate the reaction by exposing the mixture to air.
-
Purify the resulting polymer by dialysis against deionized water and isolate by lyophilization.
Part B: Nanoparticle Formulation and Drug Loading
-
Rationale: The dialysis method facilitates the gradual removal of an organic solvent, promoting the slow self-assembly of the amphiphilic block copolymers into thermodynamically stable core-shell nanoparticles. The hydrophobic drug is entrapped within the core during this process.
-
Dissolve the synthesized mPEG-b-P(DMAEMA) polymer and the drug (e.g., DOX) in a suitable organic solvent like DMF.
-
Transfer the solution into a dialysis bag (MWCO ~3500 Da).
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove the organic solvent and allow for nanoparticle formation.
-
Characterize the resulting nanoparticle suspension for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Part C: In Vitro pH-Triggered Drug Release Study
-
Rationale: This assay simulates the physiological conditions of the bloodstream (pH 7.4) versus a tumor microenvironment (pH 6.5) to validate the "smart" release mechanism.
-
Place a known concentration of the drug-loaded nanoparticle suspension into two separate dialysis bags.
-
Immerse one bag in a release buffer of pH 7.4 and the other in a buffer of pH 6.5, maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release buffer and measure the concentration of the released drug using UV-Vis spectroscopy.
-
Plot the cumulative drug release percentage against time for both pH conditions to determine the release profile.
Expected Data Summary:
| Parameter | Expected Value/Observation | Rationale & Significance |
| Polymer PDI | < 1.3 | Low polydispersity index (PDI) indicates a well-controlled polymerization, leading to uniform nanoparticles. |
| Nanoparticle Size (DLS) | 50 - 200 nm | Size is critical for avoiding rapid renal clearance and for potential accumulation in tumor tissues via the EPR effect. |
| Drug Loading Content (%) | 5 - 15% | Represents the weight percentage of the drug relative to the total nanoparticle weight. |
| Drug Release at pH 7.4 | < 20% over 24h | Demonstrates payload stability in systemic circulation, minimizing side effects. |
| Drug Release at pH 6.5 | > 70% over 24h | Confirms acid-triggered release at the target site, enhancing therapeutic efficacy. |
Section 2: Bioactive Scaffolds for Tissue Engineering
Tissue engineering aims to restore or improve tissue function by using scaffolds that support and guide cell growth and organization.[12][13] Most synthetic polymers are inherently bio-inert, meaning they do not actively promote cell adhesion or other crucial biological processes.[4][14] Functionalization with bioactive motifs transforms these inert materials into instructive scaffolds that mimic the natural extracellular matrix (ECM).[15]
Core Concept: RGD-Functionalized Hydrogels for Cell Adhesion
The most widely used motif for promoting cell attachment is the tripeptide Arginine-Glycine-Aspartate (RGD).[4][16] This sequence is found in many ECM proteins and is recognized by integrin receptors on the cell surface, mediating cell adhesion.[4][15] By covalently grafting RGD peptides onto a polymer backbone, such as polyethylene glycol (PEG), we can create a hydrogel scaffold that actively encourages cells to attach, spread, and proliferate—processes that are fundamental to tissue formation.[12][17]
Molecular Interaction: RGD-Integrin Binding
The functionalization of a polymer scaffold with RGD peptides provides specific binding sites for cellular integrin receptors, which is a critical first step for cell adhesion and subsequent tissue development.
Caption: RGD peptide on a scaffold binding to a cell's integrin.
Protocol 2: Fabrication and Seeding of RGD-Functionalized PEG Hydrogels
This protocol describes the functionalization of PEG-diacrylate (PEGDA) with a cysteine-containing RGD peptide via a Michael-type addition reaction, followed by photopolymerization to form a cell-adhesive hydrogel.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA, MW 3400), Acryloyl-PEG-SVA (for peptide conjugation), RGD peptide with a terminal cysteine (e.g., GCYGRGDSPG), Photoinitiator (e.g., Irgacure 2959), Sterile PBS, Cell culture medium, Human Mesenchymal Stem Cells (hMSCs).
Part A: Peptide Conjugation to PEG
-
Rationale: The thiol group on the cysteine residue of the RGD peptide reacts specifically with the acrylate group on PEG via a Michael-type addition. This is a highly efficient and bio-orthogonal conjugation chemistry that can be performed in aqueous conditions.
-
Dissolve PEGDA and the RGD peptide in sterile, degassed PBS at a specific molar ratio to control the final peptide density.
-
Adjust the solution pH to ~8.0 to facilitate the reaction between the thiol and acrylate groups.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing, protected from light.
-
The resulting solution contains RGD-functionalized PEGDA macromers. This precursor solution can be sterilized by filtration (0.22 µm filter).
Part B: Hydrogel Fabrication and Cell Encapsulation
-
Rationale: Photopolymerization allows for rapid hydrogel formation in situ under cytocompatible conditions (e.g., low UV light exposure). This process enables the homogeneous encapsulation of cells within the 3D scaffold.
-
Prepare a sterile cell suspension of hMSCs in culture medium at the desired density (e.g., 1 x 10^6 cells/mL).
-
Dissolve the photoinitiator in the RGD-PEGDA precursor solution.
-
Gently mix the cell suspension with the RGD-PEGDA/photoinitiator solution.
-
Pipette the cell-laden solution into a mold (e.g., a PDMS gasket on a glass slide).
-
Expose the solution to long-wave UV light (365 nm) for a specified duration (e.g., 1-5 minutes) to initiate crosslinking and form the hydrogel.
-
After polymerization, carefully remove the hydrogel from the mold and place it in a sterile culture medium.
Part C: Cell Viability and Adhesion Assessment
-
Rationale: A Live/Dead assay is essential to confirm that the fabrication process was not cytotoxic. Comparing RGD-functionalized gels to non-functionalized controls directly demonstrates the peptide's role in promoting cell adhesion and spreading.
-
Culture the cell-laden hydrogels for 24-72 hours.
-
Use a Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1) to stain the cells within the hydrogels.
-
Visualize the stained cells using fluorescence microscopy. Live cells will fluoresce green, while dead cells will fluoresce red.
-
Observe cell morphology. In RGD-functionalized gels, cells should exhibit a more spread, elongated morphology, indicative of successful adhesion, compared to the rounded morphology expected in control (non-RGD) gels.[18]
Section 3: Advanced Chemical Sensing Platforms
Functionalized polymers are excellent materials for chemical sensors because they can be designed with specific receptor motifs that selectively interact with a target analyte.[19][20] This interaction triggers a transduction process, resulting in a measurable change in the polymer's physical or optical properties, such as resistance or fluorescence.[19][21]
Core Concept: Fluorescent Polymer Sensors for Heavy Metal Ions
Certain functional groups can act as chelators for specific metal ions. When these groups are incorporated into a fluorescent polymer, the binding of a metal ion can alter the polymer's electronic structure, leading to a change in its fluorescence emission.[22] A common mechanism is fluorescence quenching, where the bound metal ion provides a non-radiative pathway for the fluorophore's excited state to decay, effectively "turning off" the fluorescence.[23] The degree of quenching can be correlated to the concentration of the metal ion.
Sensing Mechanism: Fluorescence Quenching
The selective binding of a heavy metal ion to functional groups on a polymer chain can induce a conformational change or electronic perturbation that quenches the polymer's intrinsic fluorescence.
Caption: Mechanism of a 'turn-off' fluorescent polymer sensor.
Protocol 3: Fabrication and Testing of a Polymer-Based Fluorescent Sensor Film
This protocol outlines the preparation of a sensor film based on a functionalized polymer and its use for detecting Cadmium (Cd²⁺) ions in an aqueous solution.
Materials:
-
Fluorescent polymer with chelating groups (e.g., a copolymer containing a rhodamine derivative).
-
Inert polymer matrix (e.g., Poly(methyl methacrylate), PMMA).
-
Solvent (e.g., Chloroform).
-
Glass slides or quartz plates.
-
Aqueous solutions of various metal ions (Cd²⁺, Pb²⁺, Hg²⁺, Zn²⁺, Na⁺, K⁺) of known concentrations.
-
Fluorometer.
Part A: Sensor Film Fabrication
-
Rationale: Dispersing the functionalized sensor polymer within a stable, transparent matrix like PMMA allows for the creation of a robust and easy-to-handle sensor film. Spin coating ensures a uniform and thin film, which is optimal for optical measurements.
-
Co-dissolve the functionalized fluorescent polymer and the PMMA matrix polymer in chloroform to create a homogeneous solution.
-
Clean a glass slide or quartz plate thoroughly.
-
Deposit a small amount of the polymer solution onto the center of the substrate.
-
Spin-coat the solution at a set speed (e.g., 2000 rpm) for 60 seconds to create a thin, uniform film.
-
Dry the film in a vacuum oven to remove any residual solvent.
Part B: Sensor Testing and Selectivity Analysis
-
Rationale: Testing the sensor's response to a panel of different ions is crucial to validate its selectivity for the target analyte. High selectivity ensures that the sensor does not produce false positives in complex environmental or biological samples.[24]
-
Record the baseline fluorescence emission spectrum of the dry sensor film using a fluorometer.
-
Immerse the film in a solution containing the target metal ion (Cd²⁺) for a set incubation time (e.g., 10 minutes).
-
Remove the film, gently rinse with deionized water to remove non-bound ions, and dry it.
-
Record the new fluorescence emission spectrum. A significant decrease in intensity indicates a positive detection.
-
To test selectivity, repeat steps 2-4 with solutions of other metal ions (Pb²⁺, Hg²⁺, etc.) at the same concentration.
-
Plot the fluorescence quenching efficiency ((I₀ - I) / I₀) for each metal ion, where I₀ is the initial intensity and I is the intensity after exposure.
Part C: Sensitivity and Limit of Detection (LOD)
-
Rationale: Determining the sensor's response to varying concentrations of the target analyte allows for the calculation of its sensitivity and limit of detection (LOD), which are key performance metrics.[24]
-
Prepare a series of aqueous solutions of the target ion (Cd²⁺) with decreasing concentrations.
-
Expose a new sensor film to each concentration and record the fluorescence intensity as described in Part B.
-
Plot the fluorescence intensity as a function of the ion concentration.
-
The limit of detection (LOD) can be calculated from the calibration curve, typically using the formula LOD = 3σ / S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.
Sensor Performance Metrics:
| Metric | Typical Result | Significance |
| Response to Cd²⁺ | > 80% Quenching | Indicates strong interaction between the polymer and the target ion. |
| Response to Other Ions | < 10% Quenching | Demonstrates high selectivity, a critical feature for reliable sensing.[24] |
| Response Time | < 15 minutes | A rapid response is desirable for real-time monitoring applications. |
| Limit of Detection (LOD) | Micromolar (µM) to Nanomolar (nM) | A lower LOD indicates higher sensitivity, allowing for the detection of trace amounts of the analyte.[24] |
References
-
Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. PubMed Central. [Link]
-
Functionalized Polymers in Pharmaceutical Therapies. IntechOpen. [Link]
-
Novel Functionalized Biodegradable Polymers for Nanoparticle Drug Delivery Systems. ACS Publications. [Link]
-
Polymeric and Polymer-Functionalized Drug Delivery Vectors: From Molecular Architecture and Elasticity to Cellular Uptake. MDPI. [Link]
-
Engineering bioactive synthetic polymers for biomedical applications: a review with emphasis on tissue engineering and controlled release. Materials Advances. [Link]
-
Direct synthesis of pH-responsive polymer nanoparticles based on living radical polymerization and traditional radical polymerization. Soft Matter. [Link]
-
Reusable polymer-based fluorescent sensor nanoprobe for selective detection of Cd 2+ ions in real water sources. ResearchGate. [Link]
-
The Synthesis of RGD-functionalized Hydrogels as a Tool for Therapeutic Applications. Journal of Visualized Experiments. [Link]
-
Synthetic biodegradable functional polymers for tissue engineering: a brief review. National Institutes of Health. [Link]
-
Cell adhesion and proliferation on polymeric biomaterials for tissue engineering. ResearchGate. [Link]
-
Polymers Used In Tissue Engineering. UKDiss.com. [Link]
-
Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Journal of Chemical Reviews. [Link]
-
Polymer-Based Chemical Sensors. MDPI. [Link]
-
Conducting Polymers-Based Gas Sensors: Principles, Materials, and Applications. National Institutes of Health. [Link]
-
(PDF) Functional Polymers For Drug Delivery – Prospects and Challenges. ResearchGate. [Link]
-
Polymer-Based Technologies for Sensing Applications. MDPI. [Link]
-
Special Issue : Preparation, Properties and Applications of Functional Polymers. MDPI. [Link]
-
How Polymer Chemistry Impacts Sensor Design and Fabrication. AZoSensors. [Link]
-
Using Polymeric Materials to Control Stem Cell Behavior for Tissue Regeneration. National Institutes of Health. [Link]
-
(PDF) Polymer-Based Chemical Sensors. ResearchGate. [Link]
-
Advanced functional polymer materials. RSC Publishing. [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. ACS Publications. [Link]
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. National Institutes of Health. [Link]
-
Design and Synthesis of Biomimetic Hydrogel Scaffolds with Controlled Organization of Cyclic RGD Peptides. ACS Publications. [Link]
-
Optical Fiber Sensors for Metal Ions Detection Based on Novel Fluorescent Materials. MDPI. [Link]
-
Reusable polymer-based fluorescent sensor nanoprobe for selective detection of Cd2+ ions in real water sources. RSC Publishing. [Link]
-
High-performance functional materials based on polymer nanocomposites—A review. ResearchGate. [Link]
-
pH-Responsive Polymer Nanoparticles for Efficient Delivery of Cas9 Ribonucleoprotein With or Without Donor DNA. National Institutes of Health. [Link]
-
pH-Responsive Polymer Nanoparticles for Drug Delivery. Minerva Access. [Link]
-
Dual Thermo- and pH-Responsive Polymer Nanoparticle Assemblies for Potential Stimuli-Controlled Drug Delivery. ACS Publications. [Link]
-
Comprehensive Experiment on Preparation and Application of pH-Responsive Nanoparticles. University Chemistry. [Link]
-
Advanced Hydrogels: Enhancing Tissue Bioengineering with RGD Peptides and Carbon Nanomaterials. PubMed. [Link]
-
Application of functionalized polymers in organic synthesis. ACS Publications. [Link]
-
Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering. National Institutes of Health. [Link]
-
Integrin receptor-binding nanofibrous peptide hydrogel for combined mesenchymal stem cell therapy and nitric oxide delivery in renal ischemia/reperfusion injury. National Institutes of Health. [Link]
Sources
- 1. blog.curapath.com [blog.curapath.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering bioactive synthetic polymers for biomedical applications: a review with emphasis on tissue engineering and controlled release - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00092F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. DSpace [minerva-access.unimelb.edu.au]
- 9. pH-Responsive Polymer Nanoparticles for Efficient Delivery of Cas9 Ribonucleoprotein With or Without Donor DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct synthesis of pH-responsive polymer nanoparticles based on living radical polymerization and traditional radical polymerization - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. Synthetic biodegradable functional polymers for tissue engineering: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukdiss.com [ukdiss.com]
- 14. Using Polymeric Materials to Control Stem Cell Behavior for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Synthesis of RGD-functionalized Hydrogels as a Tool for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced Hydrogels: Enhancing Tissue Bioengineering with RGD Peptides and Carbon Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Integrin receptor-binding nanofibrous peptide hydrogel for combined mesenchymal stem cell therapy and nitric oxide delivery in renal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polymer-Based Chemical Sensors | MDPI [mdpi.com]
- 20. azosensors.com [azosensors.com]
- 21. Conducting Polymers-Based Gas Sensors: Principles, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Reusable polymer-based fluorescent sensor nanoprobe for selective detection of Cd2+ ions in real water sources - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization During Esterification of 3-Amino-3-(naphthalen-1-yl)propanoic Acid
Introduction
Welcome to the technical support guide for the stereoselective esterification of 3-amino-3-(naphthalen-1-yl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this chiral β-amino acid and need to maintain its stereochemical integrity during ester synthesis. The bulky naphthalene substituent and the presence of both amino and carboxylic acid functionalities present unique challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize racemization and achieve high enantiomeric purity in your final ester product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the esterification of 3-amino-3-(naphthalen-1-yl)propanoic acid?
A1: Racemization is the process by which a chiral molecule is converted into a mixture of equal amounts of both enantiomers (a racemic mixture), leading to a loss of optical activity.[1] For a chiral molecule like 3-amino-3-(naphthalen-1-yl)propanoic acid, maintaining a single enantiomeric form is often critical for its biological activity and therapeutic efficacy. The central event in racemization is the removal of a proton from the chiral α-carbon (the carbon adjacent to the carboxyl group), which generates a planar enolate intermediate.[1] Reprotonation can then occur from either face of this planar intermediate, leading to either the original enantiomer or its mirror image.[2] During esterification, the activation of the carboxylic acid group can make this α-proton more acidic and thus more susceptible to removal, increasing the risk of racemization.[3]
Q2: I'm observing significant racemization in my ester product when using a standard acid-catalyzed (Fischer) esterification. What's causing this and what can I do to prevent it?
A2: Standard acid-catalyzed esterification, or Fischer esterification, often requires elevated temperatures and prolonged reaction times to drive the equilibrium towards the ester product.[4] These harsh conditions can promote racemization. The acidic environment protonates the amino group, but the equilibrium concentration of the free base form of the amino acid might still be sufficient to facilitate proton abstraction from the α-carbon, especially at higher temperatures. The zwitterionic nature of amino acids can also complicate this reaction.[5][6][7]
Troubleshooting and Recommendations:
-
Lower the reaction temperature: While this will slow down the reaction, it will also significantly reduce the rate of racemization.[8][9][10]
-
Use a milder acid catalyst: Instead of strong mineral acids like sulfuric acid, consider using p-toluenesulfonic acid (p-TsOH).
-
Employ a dehydrating agent: To drive the reaction forward at lower temperatures, you can use a Dean-Stark apparatus to remove water or add a chemical dehydrating agent like molecular sieves.
-
Consider alternative methods: For sensitive substrates like this, it is often better to move away from Fischer esterification and use coupling-agent-based methods.
Q3: I've tried using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for the esterification, but I'm still seeing some racemization. How can I improve this?
A3: The DCC/DMAP method, known as the Steglich esterification, is a powerful tool for forming esters under mild conditions.[11][12] However, it is not without its pitfalls regarding racemization. The reaction proceeds through an O-acylisourea intermediate.[11] While DMAP is an excellent catalyst, it can also act as a base, potentially promoting the abstraction of the α-proton. Furthermore, a side reaction can occur where the O-acylisourea rearranges to an N-acylurea, which is unreactive towards the alcohol and can complicate purification.[12]
Troubleshooting and Recommendations:
-
Add a racemization suppressor: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress racemization. These additives react with the O-acylisourea to form an active ester that is more reactive towards the alcohol and less prone to racemization.[3][13][14][15][16] HOBt is a cost-effective and widely used option.[13]
-
Control the stoichiometry: Use a slight excess of the alcohol and DCC, but ensure the DMAP is used in catalytic amounts (typically 5-10 mol%).
-
Maintain low temperatures: Perform the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Consider alternative coupling agents: Uronium-based coupling agents like HBTU and HATU are known for their high efficiency and low racemization potential, often outperforming DCC/HOBt systems.[14][15][17]
Q4: Should I protect the amino group before esterification? If so, what protecting groups are recommended?
A4: Yes, protecting the amino group is a highly recommended strategy to prevent side reactions and minimize racemization. The free amino group can interfere with the esterification reaction and can also influence the acidity of the α-proton. By protecting it, you can often use a wider range of reaction conditions with better outcomes.
Recommended Protecting Groups:
| Protecting Group | Abbreviation | Introduction Method | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base | Strong acid (e.g., TFA) | Stable to a wide range of conditions, easy to introduce. | Requires harsh acidic conditions for removal. |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate, base | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. | Not suitable if other reducible functional groups are present. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Mild base (e.g., piperidine) | Easily removed under mild conditions.[18] | Can be sensitive to some nucleophiles. |
| 2-Nitrophenylsulfenyl | Nps | Nps-Cl, base | Mild acid or thiols | Can be removed under very mild conditions. | Can be light-sensitive. |
For the esterification of 3-amino-3-(naphthalen-1-yl)propanoic acid, the Boc and Cbz protecting groups are excellent choices due to their stability. The choice between them will depend on the overall synthetic strategy and the compatibility of other functional groups in your molecule. Using an N-protected amino acid can significantly reduce racemization during DCC/DMAP-mediated esterification.[19]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Racemization | - High reaction temperature.- Strong base or acid catalyst.- Prolonged reaction time.- Unprotected amino group. | - Lower the reaction temperature (start at 0 °C).- Use a milder catalyst or a coupling agent with a racemization suppressor (e.g., DCC/HOBt).- Monitor the reaction closely and quench it as soon as it is complete.- Protect the amino group with Boc or Cbz. |
| Low Ester Yield | - Incomplete reaction.- Steric hindrance from the naphthalene group.- Side reaction to form N-acylurea (with DCC).- Inefficient water removal (Fischer esterification). | - Increase the reaction time or slightly increase the temperature (while monitoring for racemization).- Use a more powerful activating agent like HATU.- Add HOBt to the DCC coupling to improve efficiency and prevent side reactions.- Use a Dean-Stark apparatus or molecular sieves. |
| Difficult Purification | - Presence of dicyclohexylurea (DCU) byproduct from DCC.- Presence of unreacted starting materials or reagents. | - To remove DCU, filter the reaction mixture cold, or perform a post-reaction precipitation from a suitable solvent like cold acetone.[20]- Use water-soluble carbodiimides like EDC to simplify workup.- Wash the organic layer with dilute acid to remove basic impurities like DMAP, and with dilute base to remove acidic impurities.[20] |
Recommended Experimental Protocol: Low-Racemization Esterification using DCC/HOBt
This protocol describes the esterification of N-Boc-3-amino-3-(naphthalen-1-yl)propanoic acid with methanol as an example.
Materials:
-
N-Boc-3-amino-3-(naphthalen-1-yl)propanoic acid
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
1 M aqueous hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-amino-3-(naphthalen-1-yl)propanoic acid (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Add HOBt (1.2 eq), DMAP (0.1 eq), and anhydrous methanol (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl ester.
-
Analysis: Confirm the structure and purity of the product by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC.
Visualizing the Process
Racemization Mechanism via Enolization
Caption: Figure 1. General mechanism of racemization.
Recommended Esterification Workflow
Caption: Figure 2. Workflow for low-racemization esterification.
References
-
Williams, A. W., & Young, G. T. (1964). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society (Resumed), 3701-3708. [Link]
-
Pace, V., et al. (2013). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 15(17), 4584-4587. [Link]
-
Atherton, E., et al. (1981). Racemisation-free esterification of 2-nitrohenylsulphenyl-protected amino-acids by dicyclohexylcarbodi-imide-4-dimethylaminopyridine. Journal of the Chemical Society, Chemical Communications, (21), 1151-1152. [Link]
-
Puig-castellvi, F., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]
-
Proactive Molecular Research. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Proactive Molecular Research. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of HOBt vs. HBTU in Minimizing Peptide Racemization. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Anwar, M. U., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4889. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Cini, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose. Molecules, 28(2), 567. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Chemistry Steps. [Link]
-
Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807-810. [Link]
-
Jew, S., et al. (2001). Stereoselective synthesis of β-amino acids. Tetrahedron: Asymmetry, 12(18), 2537-2540. [Link]
-
Li, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5292. [Link]
- Google Patents. (1998). WO1998049133A1 - Process for esterification of amino acids and peptides.
-
Taylor & Francis Online. (2010). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Taylor & Francis Online. [Link]
-
An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(4), 863-869. [Link]
-
van der Meij, P. (2019). Chemically fuelled deracemization of amino acids. Radboud University Repository. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]
-
Kandasamy, J., et al. (2013). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 11(26), 4351-4356. [Link]
-
Pearson. (n.d.). Reactions of Amino Acids: Esterification. Pearson. [Link]
-
D'Onofrio, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2549-2557. [Link]
-
Albericio, F., et al. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Chapter 9, Unit 9.1. [Link]
-
D'Onofrio, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2549-2557. [Link]
-
John Wiley & Sons, Ltd. (2009). Protection Reactions. In Chemical Synthesis of Peptides. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Friedman, M. (1967). Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with alpha, beta-unsaturated compounds. Journal of the American Chemical Society, 89(18), 4709-4713. [Link]
-
ResearchGate. (n.d.). What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]
-
Thieme. (n.d.). 7.4 Racemization Assays. Science of Synthesis. [Link]
-
Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. New Journal of Chemistry, 41(5), 2116-2123. [Link]
-
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12001. [Link]
-
ResearchGate. (2015). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. [Link]
-
Creation.com. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]
-
American Chemical Society. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3439-3447. [Link]
-
Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 32(1), 15-43. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]
-
MDPI. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Catalysts, 11(12), 1461. [Link]
-
American Chemical Society. (1966). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 88(1), 169-173. [Link]
-
ResearchGate. (n.d.). The racemization of amino acids in aqueous solution by acetic anhydride. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of temperature on esterification reaction at various reaction times. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on the esterification. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017). Why is it necessary to heat an esterification reaction? Chemistry Stack Exchange. [Link]
-
Wikipedia. (n.d.). Steglich esterification. Wikipedia. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. creation.com [creation.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. nbinno.com [nbinno.com]
- 15. peptide.com [peptide.com]
- 16. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective Groups [organic-chemistry.org]
- 19. Racemisation-free esterification of 2-nitrohenylsulphenyl-protected amino-acids by dicyclohexylcarbodi-imide-4-dimethylaminopyridine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for Reactions with Naphthalene Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing solvent systems in reactions involving naphthalene derivatives. Naphthalene's unique bicyclic aromatic structure is a vital scaffold in pharmaceuticals and material science, but its reactivity and solubility can be highly sensitive to the reaction environment.[1][2] This resource offers a structured approach to solvent selection and troubleshooting, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up reactions with naphthalene-based compounds.
Q1: How do I choose an initial solvent for a reaction with a novel naphthalene derivative?
A1: The selection of a starting solvent is a critical step that hinges on the principle of "like dissolves like," while also considering the demands of the reaction mechanism. The naphthalene core is inherently nonpolar and hydrophobic.[3][4] However, the overall polarity of your derivative is dictated by its functional groups.
A systematic approach is recommended:
-
Assess the Solute's Polarity: Characterize your naphthalene derivative. Is it highly functionalized with polar groups (e.g., -OH, -NH2, -COOH), or is it closer to the parent hydrocarbon? Naphthols, for instance, are only moderately soluble in alcohol but highly soluble in ether and benzene.[4]
-
Consult Solvent Properties: Match the derivative's polarity to a solvent with a similar character. A common mistake is to only consider polarity. Also evaluate if the solvent is protic (can donate a hydrogen bond, like alcohols) or aprotic (cannot, like THF or toluene).[5] This is crucial for stabilizing or destabilizing intermediates.
-
Consider Reaction Temperature: The solvent's boiling point must be high enough to achieve the necessary activation energy for the reaction. For reactions under thermodynamic control, a higher boiling point solvent is often required.[6]
-
Perform a Small-Scale Solubility Test: Before committing to a large-scale reaction, test the solubility of your starting material in a few candidate solvents (see protocol below). Heating can often improve dissolution.[3]
Below is a workflow to guide your initial solvent selection.
Caption: A workflow for initial solvent selection for naphthalene derivative reactions.
Q2: How does solvent choice affect regioselectivity in Electrophilic Aromatic Substitution (EAS)?
A2: This is a critical consideration in naphthalene chemistry. Naphthalene has two distinct positions for substitution: alpha (C1, C4, C5, C8) and beta (C2, C3, C6, C7).
-
Kinetic vs. Thermodynamic Control: Electrophilic attack is almost always faster at the α-position because the resulting carbocation intermediate is more resonance-stabilized.[6][7] Therefore, reactions under kinetic control (lower temperatures, irreversible conditions) typically yield the α-product. The β-position is sterically less hindered, making the β-substituted product more thermodynamically stable. Reactions under thermodynamic control (higher temperatures, reversible conditions) can favor the β-product.[6]
-
Solvent-Specific Effects:
-
Sulfonation: This is the classic example. Sulfonation of naphthalene at ~80°C yields the kinetic product, naphthalene-1-sulfonic acid. At ~160°C, the reaction becomes reversible, and the more stable thermodynamic product, naphthalene-2-sulfonic acid, predominates.[6][8] The ability to use a high-boiling solvent that allows for these temperatures is key.
-
Friedel-Crafts Acylation: The solvent can dramatically alter the product ratio. Acylation in solvents like carbon disulfide or tetrachloroethane typically gives the α-substituted product. However, using nitrobenzene as the solvent often favors the formation of the β-substituted product. This is because nitrobenzene forms a bulky complex with the acyl chloride and the AlCl₃ catalyst, making the sterically hindered α-position less accessible.[8][9]
-
Q3: For palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), what are the best solvent systems?
A3: Suzuki-Miyaura reactions are fundamental in drug development and require careful solvent optimization.[10] These reactions involve both organic-soluble (aryl halide, boronic acid) and water-soluble (inorganic base) components. Therefore, a single solvent is often insufficient.
-
Biphasic Systems: The most common and effective approach is a biphasic solvent system, typically an organic solvent mixed with water.[11] This allows the base (e.g., K₂CO₃, NaOH) to be dissolved in the aqueous phase while the catalyst and organic reagents reside in the organic phase. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Common Organic Solvents:
-
Tetrahydrofuran (THF): Often gives excellent results but its low boiling point (66°C) can limit reaction rates.[11]
-
Toluene or Dioxane: Higher boiling points allow for increased reaction temperatures, which can be crucial for less reactive aryl chlorides or sterically hindered substrates.
-
Dimethylformamide (DMF): A polar aprotic solvent that can be effective but can be difficult to remove during workup.
-
It is also critical to use high-purity, degassed solvents, as oxygen can deactivate the palladium catalyst and solvent impurities can act as poisons.[11][12]
Section 2: Troubleshooting Guide
This guide provides a systematic, cause-and-effect approach to solving common experimental problems.
Problem 1: My naphthalene derivative starting material will not dissolve.
-
Primary Cause: A polarity mismatch between your derivative and the chosen solvent. The high degree of planarity in the naphthalene ring system can also lead to strong crystal lattice energy, making some derivatives difficult to dissolve regardless of the solvent.
-
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting solubility issues.
Problem 2: My reaction is proceeding very slowly or stalling.
-
Primary Causes:
-
Insufficient Temperature: The activation energy is not being overcome.
-
Poor Solubility: Even if it appears dissolved at room temperature, the material may be crashing out upon heating or as reactants are consumed.
-
Solvent Inhibition: The solvent may be coordinating to a catalyst or stabilizing a reactant too strongly, preventing it from reacting.
-
-
Troubleshooting Steps:
-
Confirm Solubility at Reaction Temperature: Carefully observe the reaction mixture at the target temperature. If solids are present, the issue is solubility (refer to Problem 1).
-
Increase Temperature: Switch to a higher-boiling point solvent. For example, if a reaction is slow in THF (b.p. 66°C), switching to dioxane (b.p. 101°C) or toluene (b.p. 111°C) is a logical step.
-
Evaluate Solvent Type: In reactions involving charged intermediates (e.g., Sₙ1), a polar protic solvent can stabilize the intermediate and accelerate the reaction. Conversely, for Sₙ2 reactions, a polar aprotic solvent is preferred as it does not solvate the nucleophile as strongly.[5]
-
Check for Impurities: For catalytic reactions, be aware that trace impurities in the solvent (e.g., water in anhydrous reactions, or precursors from solvent synthesis) can poison the catalyst.[11] Using a fresh bottle of high-purity solvent can sometimes resolve the issue.
-
Problem 3: I'm getting a mixture of isomers or unexpected side products.
-
Primary Cause: The solvent system is influencing the stability of competing transition states or enabling undesired reaction pathways.
-
Troubleshooting Steps:
-
Identify the Byproducts: Use techniques like GC-MS or LC-MS to identify the structure of the major side products. This provides crucial clues about the competing reaction. For example, in a Suzuki coupling, identifying biphenyl homocoupling products points to an issue with the transmetalation or reductive elimination steps.[11]
-
Modify Temperature and Solvent to Control Selectivity: As discussed in FAQ 2, temperature and solvent choice are powerful tools to control regioselectivity in EAS. If you are getting a mixture of α and β isomers, adjusting the temperature or changing the solvent (e.g., from CS₂ to nitrobenzene in a Friedel-Crafts acylation) can dramatically shift the product ratio.[8][9]
-
Adjust Polarity for Competing Pathways: If an elimination side reaction is competing with a desired substitution, changing the solvent polarity can help. Less polar solvents often favor substitution, while more polar solvents can sometimes favor elimination.
-
Section 3: Key Protocols and Data
Protocol 1: Small-Scale Solubility and Reaction Test
This protocol uses a minimal amount of material to quickly screen several solvent candidates.
Materials:
-
Naphthalene derivative (approx. 50-100 mg)
-
Candidate solvents (e.g., Toluene, THF, Dioxane, DMF, Acetonitrile, Isopropanol)
-
Small reaction vials (e.g., 2 mL) with stir bars and screw caps
-
Heating block or oil bath
Procedure:
-
To each of 4-6 labeled vials, add approx. 10 mg of your naphthalene derivative.
-
Add 0.5 mL of a different candidate solvent to each vial.
-
Stir at room temperature for 10 minutes and record visual observations of solubility.
-
For vials where the solid is not fully dissolved, gently heat to 50°C and observe again.
-
Select the 2-3 best solvents. In new vials, set up miniature versions of your planned reaction.
-
Run the reactions for a set period (e.g., 2 hours) at the target temperature.
-
Analyze the outcome of each micro-reaction by TLC or LC-MS to identify the solvent that gives the cleanest conversion to the desired product.
Data Table 1: Properties of Common Solvents for Naphthalene Chemistry
This table provides a quick reference for selecting appropriate solvents based on key physical properties.[5][13][14]
| Solvent | Dielectric Constant (20°C) | Type | Boiling Point (°C) | Notes & Common Uses |
| n-Hexane | 1.88 | Nonpolar | 69 | Used for nonpolar derivatives, chromatography.[14] |
| Toluene | 2.38 | Nonpolar | 111 | Excellent for higher temp reactions; common in Suzuki couplings.[11] |
| Diethyl Ether | 4.34 | Nonpolar | 35 | Good solubility for many derivatives, but low boiling point limits its use.[4] |
| Dichloromethane (DCM) | 9.08 | Polar Aprotic | 40 | Versatile solvent, but low boiling point.[14] |
| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | 66 | Widely used in organometallic chemistry (e.g., Grignards, Suzuki).[11] |
| Ethyl Acetate | 6.02 | Polar Aprotic | 77 | Common for extractions and chromatography. |
| Acetone | 21.0 | Polar Aprotic | 56 | Good solvent for polar derivatives but can be reactive.[3] |
| Acetonitrile | 37.5 | Polar Aprotic | 82 | Common in HPLC and for reactions with polar compounds.[15] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | High boiling point, excellent solvating power for polar species.[14] |
| Isopropanol | 19.9 | Polar Protic | 82 | A common polar protic solvent.[14] |
| Water | 80.1 | Polar Protic | 100 | Used in biphasic systems; naphthalene itself is insoluble.[4] |
References
- Comparison of the polarity of organic solvents. (2022). Vertex AI Search.
- Polarity of Solvents.
- Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts.
- Naphthalene in Pharmaceutical Synthesis: A Key Intermedi
- Solvents and Polarity.Department of Chemistry, University of Rochester.
- Polarities of Solvents.Shodex HPLC Columns and Standards.
- Naphthalene | Solubility of Things.Solubility of Things.
- Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. (2025). Science Advances.
- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE.World Journal of Pharmaceutical Research.
- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research.
- Solvent Influences on the Photophysics of Naphthalene: Fluorescence and Triplet State Properties in Aqueous Solutions and in Cyclodextrin Complexes. (2025).
- Polynuclear Aromatic Compounds.V.P. & R.P.T.P Science College.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ArODES.
- A Comparative Study on the Reactivity of Naphthalene Derivatives: A Guide for Researchers. (2025). BenchChem.
- Optimizing Suzuki Coupling Reactions.CovaSyn.
- Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions. (2025). BenchChem.
- Electrophilic Aromatic Substitution usually occurs
- Electrophilic substitution of Naphthalene. (2024). WordPress.com.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]
- 8. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 9. vpscience.org [vpscience.org]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 14. shodex.com [shodex.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Challenges in Therapeutic Protein and Peptide Purification
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of therapeutic protein and peptide purification. This guide is structured to provide in-depth, experience-driven solutions to common and complex challenges encountered in the lab. We move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.
I. General Troubleshooting and Root Cause Analysis
Successful purification hinges on a systematic approach to identifying and resolving issues. Before delving into specific problems, it's crucial to have a robust troubleshooting framework.
Foundational Principles of Troubleshooting
When a purification run deviates from the expected outcome, resist the urge to make multiple changes simultaneously. Instead, adopt a logical, stepwise approach to pinpoint the root cause. This involves:
-
Defining the Problem: Clearly articulate the issue. Is it low yield, poor purity, or loss of protein activity?
-
Gathering Data: Collect all relevant information from your run, including chromatograms, gel images, and buffer preparation notes.
-
Formulating a Hypothesis: Based on the data, propose a likely cause for the problem.
-
Testing the Hypothesis: Design and execute a simple experiment to confirm or refute your hypothesis.
-
Implementing the Solution: Once the cause is identified, apply the appropriate corrective action.
Common Areas for Investigation
Most purification problems can be traced back to one of three areas:
-
Sample Preparation: Issues with the starting material, such as incomplete cell lysis, protein degradation, or the presence of interfering substances.
-
System and Consumables: Problems related to the chromatography system, columns, or buffers.
-
Method Parameters: Suboptimal running conditions, such as flow rate, gradient slope, or buffer composition.
The following diagram illustrates a general workflow for troubleshooting common purification issues.
Caption: General Troubleshooting Workflow.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by common challenges encountered during therapeutic protein and peptide purification. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Category 1: Low Yield and Protein Loss
Q1: My protein yield is significantly lower than expected after purification. What are the common causes and how can I troubleshoot this?
A1: Low protein yield is a frequent and frustrating issue. The root cause can be at various stages of your workflow, from initial expression to final elution.[1][2]
Potential Causes & Troubleshooting Steps:
-
Low Expression Levels: The problem may originate from inefficient protein production in the host system.
-
Inefficient Cell Lysis: If cells are not adequately disrupted, a significant portion of your target protein will remain trapped and be discarded with the cell debris.[1]
-
Action: Ensure your lysis method (mechanical or chemical) is effective for your specific host cells. Consider adjusting lysis time, temperature, or buffer composition.[1]
-
-
Protein Insolubility and Aggregation: The expressed protein may be forming insoluble aggregates or inclusion bodies.[1][3]
-
Poor Binding to Chromatography Resin: Your target protein may not be efficiently binding to the column.[5]
-
Action (Affinity Chromatography): Ensure the affinity tag is accessible. If steric hindrance is a possibility, consider re-engineering the protein with a flexible linker between the tag and the protein.[4][6] Verify the integrity of the tag via Western blot.
-
Action (Ion Exchange Chromatography): The pH and ionic strength of your sample and buffers are critical.[5] For anion exchangers, the buffer pH should be at least 0.5 units above the protein's isoelectric point (pI), and for cation exchangers, at least 0.5 units below.[5] The sample's ionic strength should be low enough to allow for binding.[5]
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.[1][3]
-
Inefficient Elution: The elution conditions may not be strong enough to release your protein from the resin.[7]
-
Action (Affinity Chromatography): Increase the concentration of the competing agent (e.g., imidazole for His-tagged proteins) or adjust the pH for elution.[7] A gradient elution can sometimes improve recovery.[1]
-
Action (Ion Exchange Chromatography): Increase the salt concentration or adjust the pH of the elution buffer to disrupt the ionic interactions between the protein and the resin.
-
Q2: I am observing a loss of my protein during a specific chromatography step. How can I identify the cause?
A2: Pinpointing where the loss occurs is key. Analyzing the flow-through and wash fractions is the first step.
-
If the protein is in the flow-through: This indicates a binding issue.
-
Troubleshooting:
-
Affinity Chromatography: Check for the presence and accessibility of the affinity tag.[6][7] Ensure the binding buffer conditions are optimal and that chelating or strong reducing agents are not interfering with binding (for IMAC).[7]
-
Ion Exchange Chromatography: Verify that the buffer pH is appropriate relative to the protein's pI and that the sample's conductivity is low.[5]
-
-
-
If the protein is eluting during the wash steps: The wash conditions are too stringent.
-
Troubleshooting:
-
Affinity Chromatography: Reduce the concentration of the weak competitor (e.g., imidazole) in the wash buffer.[7]
-
Ion Exchange Chromatography: Decrease the salt concentration in the wash buffer.
-
-
-
If the protein is not eluting from the column: The elution conditions are too mild, or the protein has precipitated on the column.
-
Troubleshooting:
-
Increase Elution Strength: Use a higher concentration of the eluting agent or a more significant pH shift.[7]
-
Address On-Column Precipitation: Try eluting with a linear gradient instead of a step elution to reduce protein concentration in the eluate.[7] Adding non-ionic detergents or adjusting the salt concentration in the elution buffer can also help.[7]
-
-
Category 2: Purity and Contaminants
Q3: My purified protein sample contains a high level of host cell proteins (HCPs). What strategies can I use to improve purity?
A3: Host cell proteins are a major class of impurities in biopharmaceutical production and must be effectively removed.[8][9]
Strategies for HCP Removal:
-
Optimize the Capture Step: The initial chromatography step is crucial for bulk impurity removal.
-
Protein A Affinity Chromatography: This is a highly effective step for monoclonal antibody purification, often removing over 90% of HCPs.[10]
-
-
Introduce Orthogonal Purification Steps: Employing multiple chromatography techniques that separate based on different properties (e.g., charge, size, hydrophobicity) is a powerful strategy.[11] A typical purification train might include:
-
Optimize Wash Steps: Increasing the stringency of the wash buffer in your chromatography steps can remove weakly bound HCPs.[7] This can involve increasing the salt concentration or adding detergents or organic solvents.[7]
-
Chromatographic Clarification: Using techniques like depth filtration or anion exchange chromatography early in the process can significantly reduce HCPs before the primary capture step.[10][13]
Analytical Techniques for HCP Monitoring:
-
ELISA: The most common method for quantifying total HCPs.[8][10]
-
Mass Spectrometry: A powerful tool for identifying and quantifying individual HCPs.[14][15]
-
SDS-PAGE and Western Blotting: Used for visualizing HCPs and assessing the effectiveness of purification steps.[16][17]
Q4: My protein sample is contaminated with nucleic acids (DNA). How can I effectively remove them?
A4: Host cell DNA is a common impurity that can increase viscosity and interfere with downstream purification steps.[18] Regulatory agencies have strict limits on the amount of residual DNA in the final product.[18][19]
Methods for DNA Removal:
-
Enzymatic Treatment: Using nucleases like Benzonase in the cell lysate can digest DNA.[18] However, the nuclease itself must then be removed.
-
Precipitation: Adjusting the pH of a low-conductivity solution to below the isoelectric point of the protein can cause impurities like DNA to precipitate.[20]
-
Chromatography:
-
Depth Filtration: Often used in the clarification step, depth filters can also contribute to DNA removal.[19]
Q5: What are extractables and leachables, and how can I minimize their presence in my final product?
A5: Extractables are compounds that can be forced out of processing materials under harsh conditions (e.g., with strong solvents), while leachables are compounds that migrate into the product under normal operating conditions.[21][22] These can originate from single-use systems, filters, and chromatography resins.[23][24]
Mitigation Strategies:
-
Material Selection: Choose high-quality, low-extractable materials for all process components that come into contact with your product.
-
Supplier Collaboration: Work with suppliers who provide comprehensive extractables data for their products.
-
Pre-use Rinsing: Thoroughly flushing or rinsing single-use components and chromatography resins before use can remove many potential leachables.
-
Leachables Studies: Conduct studies that mimic your process conditions to identify and quantify any compounds that may leach into your product.[25]
Category 3: Protein Stability and Aggregation
Q6: My protein is aggregating during purification. What are the causes, and how can I prevent this?
A6: Protein aggregation is a major challenge that can lead to loss of yield, reduced biological activity, and potential immunogenicity.[26][27] Aggregation can be triggered by various factors throughout the purification process.[28]
Causes of Aggregation:
-
High Protein Concentration: Crowding of protein molecules can promote aggregation.[26]
-
Suboptimal Buffer Conditions: pH and ionic strength can significantly impact protein stability.[26][27] Proteins are often least soluble at their isoelectric point.[27]
-
Temperature Stress: Both high and low temperatures can induce aggregation. Freeze-thaw cycles can be particularly damaging.[26]
-
Shear Stress: Physical forces during pumping, centrifugation, and filtration can cause protein unfolding and aggregation.[28]
-
Interaction with Surfaces: Proteins can denature and aggregate at air-liquid interfaces or upon contact with chromatography resins.[28]
Strategies to Prevent Aggregation:
-
Maintain Low Protein Concentration: If possible, work with more dilute protein solutions.[26]
-
Optimize Buffer Composition:
-
pH Control: Keep the buffer pH away from the protein's pI.[26]
-
Ionic Strength: Adjusting the salt concentration can help shield charges and prevent aggregation.[29]
-
Additives and Excipients:
-
Sugars (e.g., sucrose, trehalose) and Polyols (e.g., glycerol): These can act as cryoprotectants and stabilizing agents.[26]
-
Amino Acids (e.g., arginine, glutamic acid): A combination of these can suppress aggregation.[29]
-
Detergents: Low concentrations of non-ionic detergents can help solubilize proteins.[26]
-
-
-
Control Temperature: Perform purification steps at a temperature where the protein is most stable, and use cryoprotectants for frozen storage.[26]
-
Minimize Shear Stress: Use appropriate pump types and flow rates to reduce physical stress on the protein.[28]
The following diagram illustrates the decision-making process for addressing protein aggregation.
Caption: Troubleshooting Protein Aggregation.
Category 4: Chromatography-Specific Issues
This section provides troubleshooting tables for common issues encountered with Affinity, Ion Exchange, and Size Exclusion Chromatography.
Affinity Chromatography (AC) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Target protein in flow-through | Inaccessible or lost affinity tag. | Verify tag presence with Western blot. Consider moving the tag or adding a linker.[7] |
| Incorrect binding buffer conditions (pH, ionic strength). | Check and adjust the pH and composition of the binding buffer.[7] | |
| High background of non-specific proteins | Insufficient washing. | Increase the wash volume or the stringency of the wash buffer (e.g., add low levels of imidazole for His-tags).[7] |
| Hydrophobic interactions. | Add a non-ionic detergent (e.g., 0.2% Tween-20) or increase the salt concentration in the wash buffer.[7] | |
| Broad, low-concentration elution peak | Elution conditions are too mild. | Increase the concentration of the competitive eluting agent or use a stronger pH shift.[30] |
| Protein has precipitated on the column. | Decrease the sample load or elute with a linear gradient instead of a step.[7] |
Ion Exchange Chromatography (IEX) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Protein does not bind | Incorrect buffer pH. | Ensure pH is at least 0.5 units away from the protein's pI (above for AEX, below for CEX).[5] |
| Sample conductivity is too high. | Desalt or dilute the sample to reduce its ionic strength. | |
| Poor resolution between peaks | Gradient is too steep. | Decrease the gradient slope to improve separation. |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| Protein elutes too early/late | Incorrect gradient conditions. | Adjust the ionic strength of the elution buffer. |
| High backpressure | Blocked column frit or contaminated resin. | Filter samples and buffers. Clean the column according to the manufacturer's instructions.[31] |
| Sample is too viscous. | Dilute the sample.[32] |
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor resolution | Flow rate is too high. | Reduce the flow rate to allow for better separation.[32] |
| Incorrect column choice. | Select a column with a fractionation range appropriate for your protein's molecular weight.[33] | |
| Peak tailing | Unfavorable interactions with the resin. | Adjust the pH or ionic strength of the mobile phase.[32] |
| Poorly packed column. | Check the column's efficiency and repack if necessary.[32] | |
| Peak fronting | Sample volume is too large. | Reduce the injection volume.[32] |
| High backpressure | Contaminated column. | Filter the sample and clean the column.[32] |
III. References
-
Principles and Common Analytical Techniques for Protein Purity Assessment. MtoZ Biolabs. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
Five Methods for Assessing Protein Purity and Quality. Bitesize Bio. [Link]
-
7 Methods of Assessing Protein Purity. Jordi Labs. [Link]
-
Improving DNA Removal from Bioprocess Purification Processes. 3M. [Link]
-
Tips & Tricks GPC/SEC: What You Need to Know to Allow for Efficient GPC/SEC Troubleshooting. LCGC International. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. ResearchGate. [Link]
-
Challenges of Protein Aggregation during Purification. BioPharm International. [Link]
-
How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]
-
Host Cell Protein (HCP) Analysis. Bio-Rad. [Link]
-
Extractables and leachables: definitions, differences & facts. Single Use Support. [Link]
-
DNA impurity removal at the clarification stage is the key to mAb purification process efficiency improvement. 3M. [Link]
-
Troubleshooting protein loss during ion exchange (IEX) chromatography. Cytiva. [Link]
-
Host Cell Protein (HCP) Analysis | Accurate LC-MS Detection. BioPharmaSpec. [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]
-
Analysis of host-cell proteins in biotherapeutic proteins by comprehensive online two-dimensional liquid chromatography/mass spectrometry. NIH. [Link]
-
Why Is Protein Purification Important? Methods and Challenges. Patsnap Synapse. [Link]
-
Challenges and Solutions in Purifying Recombinant Proteins. LinkedIn. [Link]
-
Host Cell Protein Analysis in Biologics Manufacturing. Technology Networks. [Link]
-
What is the best method to remove DNA contamination in protein purification process? ResearchGate. [Link]
-
Extractables and Leachables Study Approach for Disposable Materials Used in Bioprocessing. BioPharm International. [Link]
-
Challenges and Solutions in Recombinant Protein Purification. Biozoomer. [Link]
-
Extractables & Leachables. Critical Process Filtration. [Link]
-
How to prevent aggregation of proteins during the expression and purification? ResearchGate. [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. [Link]
-
Evaluating Extractables and Leachables from Purification Resins in Biopharmaceutical Manufacturing. YouTube. [Link]
-
Leachables and Extractables in Bioprocessing. Eppendorf Southeast Asia. [Link]
-
GPC/SEC Good Practice & Troubleshooting Tutorials. Separation Science. [Link]
-
Practical Guide: Selecting the Optimal Resins for Removal of DNA Contamination during Process Purification. Bio-Rad. [Link]
-
US8420789B2 - Method for removing DNA contaminants from a protein-containing sample. Google Patents.
-
Protein purification troubleshooting guide. Dutscher. [Link]
-
Detection and prevention of protein aggregation before, during, and after purification. Elsevier. [Link]
-
Making Size Exclusion Chromatography Easier to Understand for Researchers. Persee. [Link]
-
2018-9. Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography. LCTSBIBLE.COM. [Link]
-
How to improve your SEC results. Cytiva. [Link]
Sources
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. neb.com [neb.com]
- 3. biozoomer.com [biozoomer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Host Cell Protein Analysis in Drug Manufacturing | Technology Networks [technologynetworks.com]
- 10. Strategies for Host Cell Protein (HCP) Clearance - Creative Proteomics [creative-proteomics.com]
- 11. Why Is Protein Purification Important? Methods and Challenges [synapse.patsnap.com]
- 12. jordilabs.com [jordilabs.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Analysis of host-cell proteins in biotherapeutic proteins by comprehensive online two-dimensional liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Improving DNA Removal from Bioprocess Purification Processes [bioprocessonline.com]
- 20. US8420789B2 - Method for removing DNA contaminants from a protein-containing sample - Google Patents [patents.google.com]
- 21. susupport.com [susupport.com]
- 22. criticalprocess.com [criticalprocess.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Leachables and Extractables in Bioprocessing - Eppendorf US [eppendorf.com]
- 25. biopharminternational.com [biopharminternational.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors - Creative Proteomics [creative-proteomics.com]
- 28. biopharminternational.com [biopharminternational.com]
- 29. researchgate.net [researchgate.net]
- 30. merckmillipore.com [merckmillipore.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. cytivalifesciences.com [cytivalifesciences.com]
- 33. lctsbible.com [lctsbible.com]
Overcoming solubility issues of naphthalene-containing compounds in synthesis
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the common yet challenging solubility issues encountered during the synthesis and purification of naphthalene-containing compounds. Our goal is to equip you with the knowledge to troubleshoot these issues effectively, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of naphthalene derivatives.
Q1: Why are my naphthalene-containing compounds crashing out of solution during the reaction?
Poor solubility is a common characteristic of naphthalene derivatives, primarily due to the large, nonpolar, and planar nature of the naphthalene core. This structure promotes strong intermolecular π-π stacking interactions, leading to aggregation and precipitation, especially in less ideal solvents.[1][2][3][4][5] The high lattice energy of their crystalline forms also makes them difficult to dissolve.
Q2: I'm struggling to purify my naphthalene derivative by recrystallization. What am I doing wrong?
Successful recrystallization hinges on selecting the right solvent system. The ideal solvent should fully dissolve your compound at an elevated temperature but have low solubility for it at room temperature.[6][7] If the compound is too soluble, you won't get good recovery. If it's not soluble enough, you won't be able to dissolve it in a reasonable volume of hot solvent.
Q3: Does the type of functional group on my naphthalene compound affect its solubility?
Absolutely. The nature of the functional groups plays a critical role. Charged or polar functional groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can increase a compound's polarity, potentially improving its solubility in more polar solvents while decreasing it in nonpolar ones.[8][9] Conversely, bulky, nonpolar alkyl chains can disrupt π-π stacking and enhance solubility in nonpolar organic solvents.
Q4: Can I use a mixture of solvents to improve solubility?
Yes, using a co-solvent system is a powerful technique.[10][11][12][13] A small amount of a "good" solvent in which your compound is highly soluble can be added to a "poor" solvent to create a mixture with the desired solubility characteristics for your reaction or recrystallization.
Troubleshooting Guides: A Deeper Dive
This section provides more detailed, cause-and-effect explanations for common solubility problems and offers structured approaches to resolving them.
Issue 1: Compound is Insoluble in Common Organic Solvents at Room Temperature
Underlying Cause: The strong intermolecular forces, particularly π-π stacking, and the high crystal lattice energy of many naphthalene derivatives make them resistant to dissolution in common solvents at ambient temperatures.[2][3][4][5]
Troubleshooting Steps:
-
Systematic Solvent Screening: Don't rely on a single solvent. Test the solubility of a small amount of your compound in a range of solvents with varying polarities. Naphthalene itself is soluble in solvents like alcohols, ether, acetone, and chloroform.[14] For derivatives, consider solvents such as toluene, benzene, dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).
-
The Power of Heat: The solubility of most compounds, including naphthalene derivatives, increases with temperature.[14][15] This is because the dissolution process is often endothermic.[15] Try heating your chosen solvent to its boiling point to dissolve the compound.
-
Employing Co-solvents: If a single solvent doesn't work, try a co-solvent system. For instance, if your compound is slightly soluble in hot ethanol but you need better solubility, adding a small amount of a stronger solvent like toluene or THF can significantly improve dissolution.[10][12]
Issue 2: Product Precipitates During the Reaction Work-up or Extraction
Underlying Cause: A change in the solvent environment during work-up (e.g., adding water or an anti-solvent) can drastically reduce the solubility of your nonpolar naphthalene-containing product, causing it to crash out.
Troubleshooting Steps:
-
Minimize the Use of Anti-solvents: If possible, reduce the amount of water or other anti-solvents used during the work-up.
-
Use a More Solubilizing Extraction Solvent: Instead of common extraction solvents like ethyl acetate, consider using a solvent in which your compound has higher solubility, such as DCM or toluene.
-
Maintain Elevated Temperatures: If your product is temperature-sensitive, this may not be an option. However, for stable compounds, performing the extraction and washing steps with warm solvents can keep the product in solution.
Issue 3: Difficulty in Achieving High Purity via Recrystallization
Underlying Cause: An improperly chosen solvent system can lead to either poor recovery or inefficient removal of impurities.[6][7][16]
Troubleshooting Steps:
-
Single-Solvent Recrystallization:
-
Ideal Solvent Characteristics: The solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[6]
-
Procedure: Dissolve the impure solid in a minimal amount of the boiling solvent.[17] If there are insoluble impurities, perform a hot gravity filtration.[16] Allow the solution to cool slowly to form pure crystals.[7]
-
-
Two-Solvent (Anti-solvent) Recrystallization:
-
When to Use: This method is useful when no single solvent has the ideal properties.
-
Procedure: Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) until the solution becomes cloudy (the saturation point).[18][19] The two solvents must be miscible.[18] Gently heat the solution until it becomes clear again, and then allow it to cool slowly.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Place approximately 10-20 mg of your dry, impure compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate) dropwise at room temperature, vortexing after each addition. Observe and record the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the solvent's boiling point.[19] Record whether the compound dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe if crystals form.
-
Analyze your observations to identify the best solvent or solvent pair for recrystallization.
Table 1: Example of Solvent Screening Results for a Hypothetical Naphthalene Derivative
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Hexane | Insoluble | Insoluble | N/A | Unsuitable |
| Ethanol | Sparingly Soluble | Soluble | Good Crystals | Good Candidate |
| Acetone | Soluble | Very Soluble | Poor Recovery | Unsuitable (Too Soluble) |
| Toluene | Sparingly Soluble | Soluble | Oily Precipitate | Unsuitable |
| Water | Insoluble | Insoluble | N/A | Potential Anti-solvent |
Protocol 2: Chemical Modification to Enhance Solubility
For particularly challenging compounds, especially in the context of drug development where aqueous solubility is key, chemical modification can be a powerful strategy. One such approach is sulfoniumization.[1][3]
-
In a reaction vessel, dissolve the poorly soluble polycyclic aromatic hydrocarbon (PAH), such as a naphthalene derivative, in an appropriate solvent.
-
Add a triethylene glycol ether-substituted diaryl sulfoxide.
-
Carry out the reaction under conditions that favor sulfoniumization. This modification introduces highly polar sulfonium groups.[1][3]
-
The resulting PAH sulfonium salt will exhibit significantly enhanced solubility in both organic and aqueous media, facilitating further reactions and applications.[1][3]
Visualizing Key Concepts
Understanding the underlying molecular interactions is key to rationally designing solutions to solubility problems.
Caption: Overcoming π-π stacking to improve solubility.
Caption: Workflow for single-solvent recrystallization.
Concluding Remarks
The challenges posed by the solubility of naphthalene-containing compounds are significant but not insurmountable. A systematic and informed approach to solvent selection, temperature control, and purification techniques is essential. By understanding the fundamental principles of solubility and intermolecular forces, researchers can develop robust strategies to handle these often-recalcitrant compounds, leading to higher yields, greater purity, and more reliable experimental outcomes.
References
- Naphthalene | Solubility of Things. (n.d.). Vertex AI Search.
- Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC - NIH. (n.d.). NIH.
- Influence of Solvent Temperature and Type on Naphthalene Solubility for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. (2021). Current Applied Science and Technology.
- Controlling π-π Interactions of Highly Soluble Naphthalene Diimide Derivatives for Neutral pH Aqueous Redox Flow Batteries - PubMed. (2023). PubMed.
- Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. (n.d.). Journal of Chemical & Engineering Data.
- The effects of functional groups on the sorption of naphthalene on microplastics | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Kinetic versus thermodynamic solubility temptations and risks - Ovid. (n.d.). Ovid.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo.
- Cosolvent - Wikipedia. (n.d.). Wikipedia.
- Naphthalene - Wikipedia. (n.d.). Wikipedia.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024). WuXi AppTec.
- The effects of functional groups on the sorption of naphthalene on microplastics - PubMed. (2020). PubMed.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - RSC Publishing. (2025). Royal Society of Chemistry.
- Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014). American Pharmaceutical Review.
- Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes | PLOS One - Research journals. (n.d.). PLOS One.
- Solubility Equilibrium - One Part of Chemistry. (2012). One Part of Chemistry.
- Extended Hansen Solubility Approach: Naphthalene in Individual Solvents - PubMed. (n.d.). PubMed.
- RECRYSTALLISATION. (n.d.). University of Sydney.
- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF - ResearchGate. (2025). ResearchGate.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen.
- Industrial Applications of Naphthalene - Periodical by Knowde. (n.d.). Knowde.
- Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
- MITOCW | Recrystallization | MIT Digital Lab Techniques Manual. (n.d.). MIT OpenCourseWare.
- crystallization of napthalene | DOC - Slideshare. (n.d.). Slideshare.
- Thermodynamic vs. kinetic solubility: Knowing which is which - ResearchGate. (2025). ResearchGate.
- Naphthalene solubility in cyclohexane, carbon tetrachloride, and mixed solvents thereof between 10.deg. and 70.deg. - ResearchGate. (2025). ResearchGate.
- Phase Transitions of Naphthalene and Its Derivatives Confined in Mesoporous Silicas | Request PDF - ResearchGate. (2025). ResearchGate.
- Naphthalene solubility in several organic solvents (Journal Article) - OSTI.GOV. (1977). OSTI.GOV.
- Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol - ResearchGate. (2025). ResearchGate.
- Recrystallization of an Impure Sample of Naphthalene Objectives - Sandiego. (n.d.). University of San Diego.
- How to dissolve naphthalene into water without adding other compounds - Quora. (2017). Quora.
- Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery. (2025). Wiley Online Library.
- Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. (2025). Nature.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.). PubMed.
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.). WuXi AppTec.
- Thermodynamics of solution of naphthalene in various water-ethanol mixtures - R Discovery. (1984). R Discovery.
- Solubility Enhancement of Polycyclic Aromatic Hydrocarbons (PAHs) Using Synergistically Interacting Gemini-Conventional Surfactant Systems | Semantic Scholar. (2011). Semantic Scholar.
- Naphthalene - Properties and Uses - Environmental Governance / Alfa Chemistry. (n.d.). Alfa Chemistry.
- question 2 and question 3circle functional groups in naphthalene and methyl orangethen determine the strongest intermolecular force for each molecule - Chegg. (2021). Chegg.
- Identification of π‑Stacking Motifs in Naphthalene Diimides via Solid-State NMR - PMC. (2025). NIH.
- Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational (DFT) study - PubMed. (n.d.). PubMed.
- Solubility of naphthalene in aqueous solutions of poly(ethylene glycol)–poly(propylene glycol)–poly(ethylene glycol) triblock copolymers and (2-hydroxypropyl)cyclodextrins | Request PDF - ResearchGate. (2025). ResearchGate.
- π-Stacking Isomerism in Polycyclic Aromatic Hydrocarbons: The 2-Naphthalenethiol Dimer - PMC - PubMed Central. (2022). NIH.
- A Variable Temperature Study of the π–π Stacking Interaction in the Co-Crystal Naphthalene-Octafluoronaphthalene | Request PDF - ResearchGate. (2025). ResearchGate.
- A Variable Temperature Study of the π–π Stacking Interaction in the Co-Crystal Naphthalene-Octafluoronaphthalene - Bentham Open Archives. (2019). Bentham Open.
Sources
- 1. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling π-π Interactions of Highly Soluble Naphthalene Diimide Derivatives for Neutral pH Aqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Identification of π‑Stacking Motifs in Naphthalene Diimides via Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. π-Stacking Isomerism in Polycyclic Aromatic Hydrocarbons: The 2-Naphthalenethiol Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. The effects of functional groups on the sorption of naphthalene on microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 19. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of Chiral β-Amino Acids
Welcome to the technical support center for the asymmetric synthesis of β-amino acids. Chiral β-amino acids are critical building blocks in pharmaceutical development and materials science, valued for their ability to form stable secondary structures in peptides and impart unique biological activities.[1][2] However, their synthesis is often plagued by side reactions that can compromise yield, purity, and stereochemical integrity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into diagnosing and troubleshooting common side reactions encountered during the synthesis of these valuable molecules. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section provides a high-level overview of the most common issues encountered during the synthesis of chiral β-amino acids.
Q1: My enantiomeric or diastereomeric excess (e.e./d.r.) is significantly lower than reported values. What are the most likely causes?
A1: Low stereoselectivity is a frequent issue and can stem from several factors. The primary culprits are often suboptimal reaction conditions, catalyst deactivation, or inherent substrate properties. Key areas to investigate include:
-
Epimerization: The α-proton of the carbonyl group can be acidic, leading to its removal by base and subsequent loss of stereochemistry.[3][4][5] This is particularly problematic during amide bond formation or under basic workup conditions.
-
Reaction Temperature: Many asymmetric reactions have a narrow optimal temperature range. Deviations can lead to increased formation of the undesired stereoisomer.
-
Catalyst/Ligand Purity and Loading: Impurities in the chiral catalyst or ligand can interfere with the asymmetric induction. Incorrect catalyst loading can also lead to a dominant background (non-catalyzed) reaction with low stereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the stereodetermining step.
Q2: The reaction is clean but conversion is low, with significant starting material remaining. How can I drive the reaction to completion?
A2: Low conversion is typically an issue of reactivity or equilibrium. Consider the following:
-
Catalyst Activity: If using a catalyst, it may be deactivated by impurities (water, oxygen) or inhibited by the product. Ensure all reagents and solvents are pure and dry, and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Reagent Stoichiometry: Ensure the stoichiometry of your reagents is correct. For equilibrium reactions, using an excess of one reagent can help drive the reaction forward.
-
Temperature and Reaction Time: The reaction may simply be slow. Cautiously increasing the temperature or extending the reaction time, while monitoring for byproduct formation, can improve conversion.
Q3: I'm observing multiple unexpected spots on my TLC plate. What are the common decomposition pathways?
A3: The appearance of multiple byproducts points to substrate or product instability under the reaction conditions. Common side reactions include:
-
Retro-Michael Reaction: In conjugate additions, the adduct can revert to the starting materials, especially under basic conditions or elevated temperatures.[6][7]
-
Wolff Rearrangement Side Reactions: In Arndt-Eistert synthesis, the highly reactive ketene intermediate can be trapped by unintended nucleophiles (e.g., solvent) or form diketenes if the intended nucleophile concentration is too low.[8][9]
-
Oxidative/Reductive Side Products: Depending on the reagents used, sensitive functional groups on your substrate may be undergoing unwanted redox reactions.
Section 2: Troubleshooting Guide by Reaction Type
This section delves into specific problems and solutions for common synthetic routes to chiral β-amino acids.
Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a powerful method for converting α-amino acids into their β-homologues.[10][11][12] It involves the formation of an α-diazoketone from an activated α-amino acid, followed by a Wolff rearrangement to form a ketene, which is then trapped by a nucleophile.[10][13]
Issue 1: Significant loss of stereochemical purity (epimerization) is observed in the final β-amino acid.
-
Potential Cause: The primary site of stereochemical loss is often the α-carbon of the starting N-protected α-amino acid. This can occur during the initial acid activation step (e.g., forming the acid chloride) or if the intermediate α-diazoketone is exposed to harsh conditions. The α-proton becomes acidic upon activation, making it susceptible to deprotonation by base, leading to epimerization.[3][14][15]
-
Troubleshooting Strategy:
-
Choice of Base: When forming the α-diazoketone from an acid chloride, excess diazomethane or a non-nucleophilic hindered base like triethylamine (used in the Newman-Beal modification) can scavenge the generated HCl.[12] Avoid stronger bases if possible.
-
Activation Method: Using mixed anhydrides (e.g., with isobutyl chloroformate) at low temperatures (-15 °C) can be milder than forming an acid chloride with thionyl chloride or oxalyl chloride, thus minimizing epimerization.
-
Temperature Control: Maintain low temperatures throughout the activation and diazotization steps.
-
Wolff Rearrangement Conditions: Use milder conditions for the Wolff rearrangement. Photochemical (low temperature) or silver(I) catalysis is generally preferred over high-temperature thermolysis, which can promote epimerization and other side reactions.[8][9][13]
-
Issue 2: Low yield of the desired β-amino acid derivative, with formation of chloromethyl ketone or O/N-insertion byproducts.
-
Potential Cause & Mechanism:
-
Chloromethyl Ketone Formation: This occurs when the HCl generated during the acylation of diazomethane reacts with the α-diazoketone product.[12] This is a strong indicator that an inadequate amount of base or excess diazomethane was used.
-
Insertion Byproducts: The carbene intermediate, formed in a stepwise Wolff rearrangement, is highly reactive and can insert into solvent O-H bonds (e.g., from residual water or alcohol solvent) or N-H bonds, competing with the desired 1,2-rearrangement.[9]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Arndt-Eistert synthesis.
-
Detailed Protocol (Minimizing O-H Insertion):
-
Preparation: Dry all glassware in an oven overnight. Use anhydrous solvents (e.g., dioxane or THF) for the Wolff rearrangement step.
-
Catalyst: Use silver (I) oxide (Ag₂O) or silver benzoate as the catalyst, as these metals tend to favor the concerted rearrangement pathway over the stepwise carbene pathway, reducing insertion side products.[13]
-
Nucleophile Concentration: Ensure the nucleophile (e.g., water for the acid, an alcohol for the ester) is present in sufficient concentration to trap the ketene intermediate as it forms. For example, run the reaction in a mixture of dioxane and water (e.g., 9:1 v/v).
-
Monitoring: Follow the disappearance of the yellow α-diazoketone by TLC. The reaction is often complete within 2-4 hours at room temperature.
-
Conjugate Addition (Michael Addition)
The asymmetric conjugate addition of nitrogen nucleophiles or carbon nucleophiles (followed by a Curtius rearrangement) to α,β-unsaturated carbonyl compounds is a cornerstone of β-amino acid synthesis.[16][17][18]
Issue 1: The reaction suffers from a retro-Michael reaction, leading to low yields, especially during workup or purification.
-
Potential Cause: The C-N or C-C bond formed during the Michael addition is potentially reversible. The equilibrium can shift back towards the starting materials under certain conditions, particularly with heat or the presence of a base that can deprotonate the α-proton, facilitating elimination.[6][7]
-
Troubleshooting Strategy:
-
Mild Workup: Perform the aqueous workup at low temperatures (0 °C). Use a mild acid, such as saturated ammonium chloride (NH₄Cl) solution, to quench the reaction instead of stronger acids or bases.
-
Avoid Basic Conditions: During purification (e.g., column chromatography), avoid basic media. Silica gel is slightly acidic and generally acceptable. If basic alumina or amine-containing mobile phases are used, they can catalyze the retro-Michael reaction.
-
Immediate Derivatization: If the Michael adduct is particularly unstable, consider derivatizing it in situ to a more stable compound before purification. For example, directly reducing the ester to an alcohol can prevent the enolate formation that initiates the retro-Michael cascade.
-
Issue 2: Low enantioselectivity or racemization of the product.
-
Potential Cause & Mechanism: Racemization can occur if the α-proton of the Michael adduct is abstracted after the initial bond formation, allowing the stereocenter to invert. This is a significant risk if the workup or reaction conditions are basic and prolonged. Studies have shown that while some adducts are stable, others can racemize easily, especially during chromatography.[19][20]
-
Optimization Table: The choice of reaction parameters is critical for maintaining stereochemical integrity.
| Parameter | Condition A (Low e.e.) | Condition B (High e.e.) | Rationale |
| Solvent | Protic (e.g., MeOH) | Aprotic (e.g., Toluene, THF) | Aprotic solvents do not solvate and stabilize the transition state as effectively, often leading to better facial discrimination by the chiral catalyst. |
| Temperature | Room Temperature | -20 °C to -78 °C | Lower temperatures increase the energy difference between the diastereomeric transition states, enhancing selectivity. |
| Base | Strong, non-coordinating (e.g., NaH) | Weaker, coordinating (e.g., Et₂Zn) | Coordinating Lewis acidic bases can pre-organize the substrate and nucleophile, leading to a more ordered and selective transition state. |
| Workup | Basic (e.g., NaHCO₃ wash) | Mildly Acidic (e.g., NH₄Cl quench) | A rapid, cold, mildly acidic quench protonates any intermediate enolates, locking the stereocenter and preventing post-reaction epimerization.[19][20] |
Mannich-type Reactions
The Mannich reaction, which involves the addition of an enolate to an imine, is a powerful method for constructing β-amino carbonyl compounds.[21][22] However, controlling the diastereoselectivity when creating two new stereocenters can be challenging.
Issue: The reaction produces a nearly 1:1 mixture of syn and anti diastereomers.
-
Potential Cause & Mechanism: Poor diastereoselectivity arises from a lack of facial control during the nucleophilic attack of the enolate on the imine. The geometry of the enolate (E vs. Z) and the conformation of the imine-catalyst complex determine the outcome. If multiple transition states are of similar energy, a mixture of products will result.[21][23]
-
Troubleshooting Decision Tree:
Caption: Decision tree for optimizing diastereoselectivity in Mannich reactions.
-
Experimental Protocol (Screening for Diastereoselectivity):
-
Setup: In parallel reaction vials under an inert atmosphere, add your chiral catalyst (e.g., a Cu(OAc)₂/chiral ligand complex, 5 mol%).[21]
-
Variable Addition:
-
Vial 1 (Control): Add your standard imine and enolate precursor in your standard solvent (e.g., THF).
-
Vial 2 (Imine Sterics): Use an imine with a bulkier N-protecting group (e.g., N-PMP vs. N-Boc).
-
Vial 3 (Solvent): Use a more coordinating solvent (e.g., 2-MeTHF) or a non-coordinating solvent (e.g., Toluene).
-
Vial 4 (Additive): Add a Lewis basic additive like HMPA or a salt like LiCl to influence aggregation and enolate geometry.
-
-
Execution: Cool all vials to the desired temperature (e.g., -20 °C), initiate the reaction, and stir for the standard time (e.g., 18 h).[21]
-
Analysis: Quench all reactions identically. Take an aliquot of the crude mixture from each vial and analyze the diastereomeric ratio by ¹H NMR or chiral HPLC. This systematic screen will identify the most influential parameter for your specific substrate combination.
-
References
-
Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Rivera, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]
-
Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691. [Link]
-
Wu, J. H., & Sibi, M. P. (2006). Synthesis of Beta-Substituted Alpha-Amino Acids via Lewis Acid Promoted Enantioselective Radical Conjugate Additions. Journal of the American Chemical Society, 128(38), 12490-12497. [Link]
-
Sibi, M. P., & Wu, J. H. (2004). Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted radical conjugate additions to alpha,beta-unsaturated alpha-nitro esters and amides. Organic letters, 6(3), 449–452. [Link]
-
Suzuki, H., Kondo, S., Yamada, K., & Matsuda, T. (2023). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Chemistry – A European Journal, 29(1), e202202575. [Link]
-
Sibi, M. P., & Liu, M. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691. [Link]
-
Wikipedia contributors. (n.d.). Wolff rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
-
Tabassum, R., & Ashfaq, M. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Organic Chemistry Portal. [Link]
-
Ma, J. A. (2003). Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids. Angewandte Chemie International Edition, 42(36), 4290-9. [Link]
-
Lou, S., & Schaus, S. E. (2011). Catalytic Diastereoselective Petasis Reactions. Journal of the American Chemical Society, 133(33), 12934–12937. [Link]
-
Liu, W. R., et al. (2024). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. eScholarship, University of California. [Link]
-
Checkwitch, K. R., & Smith, S. W. (2015). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Angewandte Chemie International Edition, 54(44), 13042–13045. [Link]
-
Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
-
Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Arndt-Eister reaction. Chemistry LibreTexts. [Link]
-
Corrêa, A. G., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2826–2833. [Link]
-
Wikipedia contributors. (n.d.). Arndt–Eistert reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Suleman Duengo, et al. (2023). Epimerisation in Peptide Synthesis. OUCI. [Link]
-
Reddit user. (2024). How to minimize side products of this reaction. r/OrganicChemistry subreddit. [Link]
-
YouTube user. (2022). Wolf Rearrangement Reaction | Step Wise Mechanism Explained. YouTube. [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Wang, Y., et al. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Angewandte Chemie International Edition, 55(18), 5535-5539. [Link]
-
de la Torre, A., et al. (2023). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry, 14(3), 263-273. [Link]
-
Fields, G. B. (n.d.). 7.4 Racemization Assays. [Source document, specific publisher not identified]. [Link]
-
ResearchGate. (n.d.). Michael versus retro-Michael reaction in the regioselective synthesis of N-1 and N-3 uracil adducts. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Michael reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). Michael addition reaction with amino acids in living organism. ResearchGate. [Link]
-
Kettle, A. J., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine, 169, 1-11. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 6. Exploiting retro oxa-Michael chemistry in polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01345B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Wolff-Rearrangement [organic-chemistry.org]
- 10. Arndt-Eistert Synthesis [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 13. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 19. Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted enantioselective radical conjugate additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted radical conjugate additions to alpha,beta-unsaturated alpha-nitro esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 23. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Multi-Step Synthesis of Amino Acid Derivatives
Welcome to the Technical Support Center for the multi-step synthesis of amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis and overcome common challenges that can impact reaction yield and product purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of amino acid derivatives.
Q1: What are the primary reasons for low yield in solid-phase peptide synthesis (SPPS)?
Low overall yield in SPPS is often a result of a combination of factors. The most common culprits are incomplete coupling reactions and peptide aggregation on the solid support.[1] Incomplete deprotection of the N-terminal protecting group can also lead to truncated sequences, further reducing the yield of the desired full-length peptide.[2]
Q2: How do I choose the right protecting group strategy (Fmoc vs. Boc)?
The choice between Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies depends on the specific requirements of your synthesis. The Fmoc/tBu strategy is popular due to its milder deprotection conditions (using a base like piperidine), which are generally compatible with a wider range of sensitive amino acid side chains.[3][4] The Boc/Bn strategy utilizes strong acids like TFA for deprotection, which can be advantageous for certain sequences but may lead to side reactions with sensitive residues.[4][5]
Q3: What is peptide aggregation and how can it be minimized?
Peptide aggregation occurs when growing peptide chains on the resin interact with each other through hydrogen bonding, forming secondary structures that hinder reagent accessibility.[1][6] This is particularly common with hydrophobic sequences.[1] Strategies to minimize aggregation include switching to a more effective solvating solvent like N-methylpyrrolidone (NMP), increasing the reaction temperature, or incorporating structure-disrupting elements like pseudoprolines.[6][7]
Q4: How can I confirm if a coupling reaction has gone to completion?
Monitoring the completeness of a coupling reaction is crucial. A qualitative method is the Kaiser test, which detects free primary amines on the resin. A positive result (blue beads) indicates an incomplete reaction.[1] For a more quantitative assessment, a small amount of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry to identify any deletion sequences.[1]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that can arise during synthesis, presented in a question-and-answer format.
A. Coupling Reactions
Issue: Low coupling efficiency, especially with sterically hindered amino acids.
-
Potential Cause 1: Insufficient Activation. Standard coupling reagents may not be powerful enough to overcome the steric hindrance of bulky amino acids like proline or N-methylated amino acids.[7][8]
-
Potential Cause 2: Inadequate Reaction Time or Temperature. Sterically hindered amino acids react more slowly.
-
Solution: Increase the coupling reaction time, for example, from 1-2 hours to overnight.[7] Gentle heating can also increase the reaction rate, but caution is advised to minimize the risk of racemization.[7] Microwave-assisted peptide synthesis (MASPS) is a highly effective method for driving difficult couplings to completion more rapidly.[7]
-
-
Potential Cause 3: Suboptimal Solvent Choice. The solvent must effectively solvate the growing peptide-resin complex to ensure reagent access.[7]
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling yield.
B. Side Reactions and Impurity Formation
Issue: Presence of unexpected impurities in the final product.
-
Potential Cause 1: Racemization. The activation of the carboxylic acid group can lead to the loss of stereochemical integrity at the α-carbon, particularly for amino acids like histidine and cysteine.[6][10][11] This can be exacerbated by the choice of coupling reagent and the presence of base.[10][12]
-
Potential Cause 2: Aspartimide Formation. Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, especially under basic or acidic conditions.[6] This can lead to a mixture of α- and β-coupled peptides.[6]
-
Potential Cause 3: Diketopiperazine Formation. This side reaction is common at the dipeptide stage, particularly in Fmoc-based synthesis, and is prevalent when proline is one of the first two residues.[6]
-
Solution: When using the Fmoc/tBu strategy with proline at the N-terminus, it is preferable to perform the synthesis on a 2-chlorotrityl chloride resin, as its steric bulk inhibits diketopiperazine formation.[6]
-
Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Common Cause | Mitigation Strategy |
| Racemization | Over-activation of the carboxylic acid, presence of base.[10][12][14] | Add HOBt or HOAt to the coupling reaction; use appropriate side-chain protection for sensitive residues like His and Cys.[6][10] |
| Aspartimide Formation | Basic or acidic conditions on Asp-containing peptides.[6] | Add HOBt to piperidine deprotection solution (Fmoc); use β-cyclohexyl ester for Asp (Boc).[6] |
| Diketopiperazine Formation | At the dipeptide stage, especially with Proline.[6] | Use 2-chlorotrityl chloride resin for Fmoc synthesis.[6] |
| Oxidation | Cysteine and Methionine are susceptible to oxidation. | Use of scavengers during cleavage and purification. |
C. Purification Challenges
Issue: Difficulty in purifying the crude peptide.
-
Potential Cause 1: Poor Solubility of the Crude Peptide. Hydrophobic peptides can be difficult to dissolve in standard purification solvents.[15]
-
Solution: Experiment with different solvent systems for purification. Adding a small amount of an organic acid like formic acid or acetic acid can improve solubility. For highly insoluble peptides, the use of chaotropic agents may be necessary.
-
-
Potential Cause 2: Co-elution of Impurities. Impurities with similar physicochemical properties to the desired peptide can be challenging to separate by HPLC.
-
Solution: Optimize the HPLC gradient to improve resolution. Using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) can alter the selectivity of the separation. Ion-pair chromatography can also be effective for separating closely related peptides.
-
-
Potential Cause 3: Presence of Deletion or Truncated Sequences. These impurities arise from incomplete coupling or deprotection steps.[2]
-
Solution: While optimization of the synthesis is the primary solution, capping unreacted amino groups with acetic anhydride after each coupling step can terminate these sequences, making them easier to separate during purification.[2]
-
General Workflow for Peptide Synthesis and Purification
Caption: General workflow for solid-phase peptide synthesis and purification.
III. Experimental Protocols
Protocol 1: Double Coupling for a Sterically Hindered Amino Acid
This protocol is recommended when a standard single coupling reaction is incomplete, as indicated by a positive Kaiser test.
-
First Coupling: Perform the initial coupling of the sterically hindered Fmoc-amino acid using your standard protocol (e.g., with HCTU as the coupling reagent).[1]
-
Washing: After the first coupling, thoroughly wash the resin with DMF to remove unreacted reagents.[1]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of free primary amines and an incomplete first coupling.[1]
-
Second Coupling: If the Kaiser test is positive, immediately proceed with a second coupling. Prepare a fresh solution of the activated Fmoc-amino acid and add it to the reaction vessel. Allow the reaction to proceed for the same duration as the first coupling.[1]
-
Final Washing: After the second coupling, wash the resin thoroughly with DMF, followed by DCM, and then proceed to the next deprotection step.
Protocol 2: Test Cleavage for Synthesis Monitoring
This protocol is useful for diagnosing issues at intermediate stages of a long synthesis.
-
Resin Sampling: After a critical coupling step (e.g., a sterically hindered amino acid), carefully remove a small amount of the peptide-resin (approximately 10-20 mg) from the reaction vessel.
-
Drying: Wash the sampled resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Prepare a cleavage cocktail appropriate for your resin and protecting group strategy (e.g., TFA/TIS/H₂O 95:2.5:2.5 for standard Fmoc/tBu). Add a small volume of the cleavage cocktail to the dried resin in a microcentrifuge tube and allow it to react for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.[1]
-
Analysis: Decant the ether, dry the peptide pellet, and dissolve it in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for analysis by RP-HPLC and mass spectrometry.[1] This will allow you to identify the presence of the desired product and any deletion sequences.
IV. References
-
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Pro-OH-d3 - Benchchem. Available at:
-
Troubleshooting low yield in the synthesis of H-2-Nal-OH-containing peptides - Benchchem. Available at:
-
Side reactions in solid-phase peptide synthesis and their applications - PubMed. Available at: [Link]
-
Protecting Groups in Peptide Synthesis - PubMed. Available at: [Link]
-
Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF - Slideshare. Available at: [Link]
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. Available at:
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at:
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available at:
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Amino Acid-Protecting Groups - SciSpace. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at:
-
Racemization in peptide synthesis | PPTX - Slideshare. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at:
-
Optimizing Peptide Coupling: Key Techniques. Available at:
-
Side reactions in peptide synthesis: An overview - Bibliomed. Available at: [Link]
-
Epimerisation in Peptide Synthesis - MDPI. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. Available at: [Link]
-
Solvents for Solid Phase Peptide Synthesis. Available at:
-
Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. scispace.com [scispace.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Racemization in peptide synthesis | PPTX [slideshare.net]
- 13. peptide.com [peptide.com]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Optimization of Coupling Reactions with Sterically Hindered Amino Acids
Welcome to the technical support center for optimizing peptide coupling reactions involving sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with low-yield or incomplete coupling reactions due to steric hindrance. Here, we will explore the underlying causes of these difficulties and provide a systematic approach to troubleshooting and optimizing your synthetic protocols.
Introduction: The Challenge of Steric Hindrance
In solid-phase peptide synthesis (SPPS), the formation of a peptide bond between two amino acids is the fundamental reaction.[1][2] While this process is typically efficient, the presence of sterically hindered amino acids—such as those with β-branched side chains (e.g., Valine, Isoleucine), α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), or N-methylated amino acids—can significantly impede the reaction rate.[1][3] This steric bulk physically obstructs the approach of the activated carboxyl group to the amine, leading to incomplete reactions, low yields, and the formation of deletion sequences.[1] Furthermore, as the peptide chain elongates, it can adopt secondary structures or aggregate, further masking the reactive sites and complicating the synthesis.[4][5][6][7]
This guide provides a structured approach to overcoming these challenges, from reagent selection to reaction condition optimization and advanced strategies.
Troubleshooting and Optimization Workflow
When faced with a difficult coupling, a systematic approach to troubleshooting is essential. The following workflow outlines the key decision points for optimizing your reaction.
Caption: Troubleshooting workflow for low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of failed coupling reactions with sterically hindered amino acids?
A1: The leading cause is steric hindrance from bulky side chains that physically block the formation of the peptide bond.[1][4] This is often compounded by the aggregation of the growing peptide chain on the solid support, which can further reduce the accessibility of the reactive N-terminus.[4][5][6][8] Inadequate activation of the carboxylic acid by the coupling reagent can also be a significant factor, as standard reagents may not be potent enough to overcome the high activation energy of these reactions.[4][8]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
A2: For challenging couplings, it is crucial to move beyond standard carbodiimide reagents like DCC and DIC.[4][8] More potent in-situ activating reagents are necessary. These are typically onium salts, which form highly reactive intermediates.[1]
-
Aminium/Uronium Reagents: HATU, HCTU, and COMU are highly effective and are considered among the most powerful for overcoming steric hindrance.[9] HATU is often regarded as a benchmark for its high reactivity and low racemization.[9][10] COMU offers comparable efficiency to HATU with an improved safety profile, as it does not rely on potentially explosive HOBt or HOAt derivatives.[2][9][11]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, demonstrating high reactivity for hindered couplings.[4][9]
-
Specialty Reagents: For exceptionally difficult couplings, such as those involving two consecutive N-methylated amino acids, reagents like PyBroP may be effective.[3]
| Reagent Class | Examples | Relative Reactivity | Key Advantages |
| Aminium/Uronium | HATU, HCTU, COMU | Very High | Gold standard for difficult couplings, high efficiency.[9][10] COMU has a better safety profile.[2][11] |
| Phosphonium | PyBOP, PyAOP | High | Highly reactive, well-established for difficult couplings.[4] |
| Carbodiimides | DCC, DIC | Low | Generally insufficient for sterically hindered couplings.[4][8] |
Q3: How can I optimize my reaction conditions to improve coupling efficiency?
A3: Optimizing reaction conditions is a critical and often straightforward approach to improving yields.
-
Increase Reaction Time: Sterically hindered reactions are kinetically slow. Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[4][8][9]
-
Elevate Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[9]
-
Microwave-Assisted Synthesis: Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective technique for accelerating difficult couplings.[4][8][10] The rapid heating provided by microwave energy can significantly increase reaction rates and improve yields, often in a much shorter timeframe.[3]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is a simple yet effective technique where the coupling reaction is repeated with a fresh solution of the activated amino acid and coupling reagents immediately after the first coupling.[4] This strategy helps to push the reaction to completion by providing a renewed concentration of activated amino acid to react with any remaining free amines. It is a recommended first step when a single coupling proves to be incomplete, as indicated by a positive Kaiser test or other in-process monitoring methods.[8]
Q5: How does solvent choice impact the coupling of sterically hindered amino acids?
A5: The solvent plays a crucial role in the success of SPPS by ensuring proper solvation of the peptide-resin complex.[4][12][13] Poor solvation leads to peptide aggregation, which is a major cause of incomplete reactions.[4][5][6]
-
N-Methylpyrrolidone (NMP): NMP is often preferred over the more common N,N-Dimethylformamide (DMF) due to its superior solvating properties, which can help to disrupt secondary structures and improve reagent access to the reaction site.[4][13]
-
Solvent Mixtures: For particularly challenging sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be beneficial in preventing aggregation.[4][5]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can also help to break up aggregates and improve reaction efficiency.
Q6: My coupling is still failing. What are some advanced strategies I can employ?
A6: When conventional optimization is insufficient, more advanced chemical strategies may be necessary.
-
Acyl Fluoride Formation: Converting the carboxylic acid of the incoming amino acid to a highly reactive acyl fluoride can be an extremely effective strategy for the most challenging couplings, such as those involving α,α-disubstituted amino acids like Aib.[2][4] This can be achieved using reagents such as TFFH.[2][4][14]
-
Pseudoproline Dipeptides: These are dipeptides where a Serine or Threonine residue is reversibly protected as a proline-like oxazolidine. Incorporating a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation, thereby improving the efficiency of subsequent coupling steps.
Experimental Protocols
Protocol 1: Standard Double Coupling with HATU
This protocol is a robust starting point for coupling a sterically hindered amino acid.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in high-purity DMF for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Perform standard Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
First Coupling:
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[4]
-
Allow the pre-activation to proceed for 1-5 minutes.[4]
-
Add the activated amino acid solution to the resin and agitate for 45-60 minutes.[4]
-
Drain the reaction vessel and wash the resin with DMF.
-
-
Second Coupling: Repeat step 3 with a fresh solution of activated amino acid, HATU, and DIPEA.[4]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a third coupling may be considered.
-
Washing: Wash the resin thoroughly with DMF and DCM to prepare for the next deprotection step.[3]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is recommended when even potent onium salt reagents fail.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Acyl Fluoride Formation:
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Note that reaction times may be significantly longer, and monitoring for completeness is crucial.[4]
-
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
Visualization of Key Concepts
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism for HATU-mediated amide bond formation.
References
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available from: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available from: [Link]
-
(PDF) Procedures to Improve Difficult Couplings. ResearchGate. Available from: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available from: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available from: [Link]
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Available from: [Link]
-
Solvents for Solid Phase Peptide Synthesis. Available from: [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. PMC - NIH. Available from: [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Available from: [Link]
-
5 Difficult peptides. Oxford Academic. Available from: [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. Available from: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available from: [Link]
-
Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. Available from: [Link]
-
Optimization studies on coupling reaction of (1a) and (2a) a. ResearchGate. Available from: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available from: [Link]
-
Solid Phase Peptide Synthesis Help : r/Chempros. Reddit. Available from: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
The aspartimide problem in Fmoc-based SPPS—part III. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Troubleshooting Solid-Phase Peptide Synthesis with Bulky Side Chains
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for challenges encountered during the Solid-Phase Peptide Synthesis (SPPS) of sequences containing sterically hindered amino acids. As Senior Application Scientists, we provide insights grounded in mechanistic principles to help you overcome common hurdles and ensure the success of your synthesis.
The Core Challenge: Steric Hindrance and Aggregation
Synthesizing peptides with bulky side chains—such as Valine (Val), Isoleucine (Ile), Arginine (Arg), or non-natural residues like α-aminoisobutyric acid (Aib)—presents two primary, interconnected challenges:
-
Steric Hindrance: The bulky nature of these side chains, often compounded by their protecting groups, physically obstructs the incoming activated amino acid from reaching the N-terminal amine of the growing peptide chain. This slows down or completely stalls the formation of the peptide bond.[1][2]
-
On-Resin Aggregation: Sequences rich in hydrophobic and β-branched amino acids tend to form stable secondary structures (e.g., β-sheets) while attached to the solid support.[3] These intermolecular hydrogen bonds cause the peptide chains to aggregate, leading to poor solvation by synthesis solvents, which in turn blocks reagent access and results in incomplete deprotection and coupling steps.[3][4]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs): Troubleshooting Inefficient Reactions
Q1: My coupling reaction is failing or showing very low yield for a bulky amino acid. What is the primary cause?
A1: The most immediate cause is steric hindrance. The bulky side chain of either the resin-bound peptide's N-terminal residue or the incoming amino acid (or both) creates a physical barrier that slows the rate of peptide bond formation. Standard coupling reagents may not be potent enough to overcome this energy barrier within a typical timeframe, leading to a high percentage of unreacted N-terminal amines (deletion sequences).[1][5] This is particularly common when coupling an arginine residue due to its bulky side chain and protecting group.[6]
A secondary, and often concurrent, issue is on-resin aggregation. If the peptide sequence is prone to forming secondary structures, the N-terminus may become inaccessible, buried within an aggregate of poorly solvated peptide chains.[7] In this scenario, even the most potent coupling reagents will fail because they cannot diffuse to the reaction site.
Caption: Pseudoproline dipeptides introduce a kink, disrupting aggregation.
Q7: When and how should I incorporate a pseudoproline dipeptide?
A7: Pseudoproline dipeptides should be used proactively in sequences known to be difficult, especially long peptides (>20 amino acids) or those containing hydrophobic stretches. A good rule of thumb is to substitute a Ser, Thr, or Cys residue with a pseudoproline dipeptide approximately every 6-10 residues where possible.
Incorporation is straightforward and compatible with standard automated SPPS protocols. [4]You simply substitute the Ser/Thr/Cys and the preceding amino acid in your sequence with the corresponding Fmoc-protected pseudoproline dipeptide building block. [8]For example, to incorporate a pseudoproline at Ser-6 in the sequence ...Ala-Ser-Gly..., you would use Fmoc-Ala-Ser(ψMe,MePro)-OH in place of Fmoc-Ser-OH and skip the coupling of Fmoc-Ala-OH. See the detailed protocol below.
Q8: What if my difficult sequence doesn't have a Ser, Thr, or Cys at a suitable position? Are there other options?
A8: Yes. If pseudoproline dipeptides are not an option, you can use N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) protected amino acids. [4][12]These derivatives introduce a bulky group directly onto the backbone amide nitrogen of an individual amino acid (e.g., Gly, Ala, Val). This group serves the same purpose as a pseudoproline: it disrupts the hydrogen bonding patterns required for β-sheet formation. [12] The main drawback is that after incorporating an Hmb/Dmb amino acid, the subsequent coupling must occur onto a hindered secondary amine, which can be very difficult. [4][12]This often requires specialized coupling conditions, such as using amino acid fluorides or performing the reaction overnight at elevated temperatures. [12]
FAQs: The Role of the Solid Support
Q9: Does my choice of resin impact the synthesis of a peptide with bulky side chains?
A9: Absolutely. The resin is not just an anchor; it is an integral part of the reaction environment. The choice of resin significantly impacts the solvation of the peptide chain and reagent accessibility. [3][9]
-
Core Matrix: For difficult sequences, polyethylene glycol (PEG)-based resins (e.g., TentaGel®, NovaSyn® TG) are often superior to standard polystyrene (PS) resins. [9][10]PEG chains are more hydrophilic and create a better-solvated environment, which helps to minimize peptide aggregation. [11]* Loading Capacity: As mentioned earlier, using a resin with a low loading capacity (0.1-0.2 mmol/g) is critical for long or aggregation-prone peptides. [12]The increased distance between peptide chains physically hinders their ability to interact and aggregate.
-
Linker: While the linker primarily determines the C-terminal functionality, highly acid-labile linkers can be beneficial as they may require milder final cleavage conditions, potentially preserving sensitive modifications. [9][13]
Caption: Workflow for selecting the appropriate resin.
Experimental Protocols
Protocol 1: Double Coupling for a Sterically Hindered Residue
This protocol assumes a standard Fmoc-SPPS workflow after a positive Kaiser test indicates an incomplete first coupling.
-
First Coupling:
-
Perform the initial coupling of the sterically hindered amino acid using a high-efficiency reagent (e.g., 4 eq. Fmoc-AA-OH, 3.9 eq. HATU, 8 eq. DIPEA) in NMP for 1-2 hours.
-
Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), proceed to step 2.
-
-
Wash:
-
Thoroughly wash the resin with NMP (5 x 1 min) to remove all byproducts and unreacted reagents from the first coupling.
-
-
Second Coupling (Double Couple):
-
Prepare a fresh solution of activated amino acid as in step 1.
-
Add the solution to the resin and allow the coupling reaction to proceed for an additional 1-2 hours.
-
-
Wash and Test:
-
Wash the resin thoroughly with NMP (5 x 1 min) and DCM (3 x 1 min).
-
Perform a second Kaiser test. The test should now be negative (clear/yellow beads), indicating the reaction has gone to completion.
-
-
Continue Synthesis:
-
Proceed with the Fmoc deprotection of the newly added residue to continue the synthesis.
-
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual incorporation of a pseudoproline dipeptide using HATU activation.
-
Materials:
-
Fmoc-protected peptide-resin (pre-swollen in NMP).
-
Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH (3 equivalents).
-
HATU (2.9 equivalents).
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
NMP, peptide synthesis grade.
-
-
Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with 20% piperidine in NMP (1 x 5 min, then 1 x 15 min).
-
Wash the resin thoroughly with NMP (5 x 1 min).
-
-
Activation of Pseudoproline Dipeptide:
-
In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH and HATU in a minimal amount of NMP.
-
Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. [4]Using 5-fold excesses of reagents can reduce this time to 1 hour. 5. Wash and Continue:
-
Wash the resin thoroughly with NMP (5 x 1 min).
-
Perform a Kaiser test to confirm complete coupling.
-
Proceed to the next Fmoc deprotection step. The pseudoproline structure will be cleaved during the final TFA deprotection, yielding the native peptide sequence.
-
References
-
Wikipedia. (2023). Pseudoproline. [Link]
-
Pinter, T. et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Mendive-Tapia, L. et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters. [Link]
-
Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Senko, D. et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids. [Link]
-
Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Pennington, M.W. & Dunn, B.M. (Eds.). (1994). Peptide Synthesis Protocols. Oxford Academic. [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Amblard, F. et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Lenci, E. & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]
-
Pipkorn, R. et al. (2013). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences. [Link]
-
Royal Society of Chemistry. (2016). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
CEM Corporation. (2024). SPPS Reagents Explained: A Complete Guide. [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SPPS Resins Impact the PNA-Syntheses' Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Stability of the Fmoc Protecting Group in Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group during solid-phase peptide synthesis (SPPS). Understanding the nuances of Fmoc chemistry is critical for synthesizing high-quality peptides with optimal yield and purity.
Introduction to the Fmoc Protecting Group
The Fmoc group is a cornerstone of modern peptide synthesis, prized for its unique base-lability. This property allows for its removal under mild basic conditions, typically with piperidine, while remaining stable to the acidic conditions used for final peptide cleavage from the resin and removal of side-chain protecting groups.[1][2][3] This orthogonality is a key advantage of the Fmoc/tBu strategy in SPPS.[2][3]
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[] A base, most commonly piperidine, abstracts the acidic proton from the fluorenyl ring system.[5] This is followed by a β-elimination that releases dibenzofulvene (DBF), carbon dioxide, and the free N-terminal amine of the peptide.[5][6] The piperidine also acts as a scavenger, trapping the reactive DBF to form a stable adduct, which drives the reaction to completion.[5][7]
Troubleshooting Guide: Fmoc Group Instability
Premature or incomplete cleavage of the Fmoc group can lead to a host of issues, including low peptide yield, formation of deletion sequences, and other side reactions. This section addresses specific problems you may encounter in the lab.
Issue 1: Low Yield of the Target Peptide
Symptom: After cleavage and purification, the final yield of your peptide is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Deprotection: If the Fmoc group is not completely removed, the subsequent amino acid coupling will be blocked, leading to truncated sequences. This is a common issue with "difficult" sequences or when peptide aggregation occurs.[8]
-
Troubleshooting Steps:
-
Monitor Deprotection: Use a qualitative test like the Kaiser test to confirm the presence of a free primary amine after deprotection.[9] A negative Kaiser test (yellow beads) indicates incomplete Fmoc removal.
-
Optimize Deprotection Time: While standard protocols often call for two treatments of 1-5 minutes with 20-30% piperidine in DMF, difficult sequences may require longer exposure.[10]
-
Consider Alternative Reagents: For stubborn deprotections, a stronger base cocktail such as 2% DBU/2% piperidine in DMF can be more effective.[9]
-
Address Aggregation: If aggregation is suspected, switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts to the reaction mixture.[8]
-
-
-
Premature Cleavage: Certain conditions can lead to the unintended removal of the Fmoc group.
-
Troubleshooting Steps:
-
Solvent Quality: Ensure that your DMF is free of dimethylamine, a common degradation product that can cause premature Fmoc deprotection.[11] Use high-quality, amine-free DMF.
-
Avoid Certain Bases: Tertiary amines like diisopropylethylamine (DIPEA), often used during coupling, can cause slow Fmoc cleavage, especially with prolonged reaction times.[6] Minimize the time the peptide is exposed to DIPEA.
-
-
Issue 2: Presence of Deletion Sequences in the Final Product
Symptom: Mass spectrometry analysis reveals the presence of peptides missing one or more amino acids.
Potential Causes & Solutions:
-
Incomplete Deprotection: This is the most direct cause of deletion sequences. If the Fmoc group is not fully removed, the subsequent coupling reaction cannot proceed at that site.
-
Troubleshooting Steps:
-
-
Steric Hindrance: Bulky amino acid residues can sterically hinder the access of piperidine to the Fmoc group, leading to incomplete deprotection.[12]
-
Troubleshooting Steps:
-
Extended Deprotection: For bulky residues like naphthylalanine (Nal), extend the deprotection time to ensure complete removal.[12]
-
-
Issue 3: Formation of Unexpected Side Products
Symptom: HPLC and mass spectrometry data show peaks corresponding to unexpected molecular weights.
Potential Causes & Solutions:
-
Dibenzofulvene (DBF) Adducts: If the piperidine scavenger is not present in sufficient excess or is not effective, the reactive DBF intermediate can form adducts with the N-terminus of the peptide.[6]
-
Troubleshooting Steps:
-
-
Aspartimide Formation: This is a common side reaction, especially with Asp-containing peptides, and is catalyzed by the basic conditions of Fmoc deprotection.[8][13]
-
Racemization: Loss of stereochemical integrity can occur, particularly with prolonged exposure to basic conditions.[13][14]
-
Troubleshooting Steps:
-
Minimize Deprotection Time: Use the shortest deprotection time necessary for complete Fmoc removal.
-
Control Temperature: Perform the synthesis at a consistent, controlled room temperature.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection?
A typical Fmoc deprotection protocol involves treating the peptide-resin with a solution of 20% piperidine in DMF.[1] This is usually done in two steps: a short initial treatment (e.g., 1-5 minutes) followed by a longer treatment (e.g., 5-15 minutes).[10][15] Thorough washing with DMF after deprotection is crucial.[12]
Q2: Are there alternatives to piperidine for Fmoc removal?
Yes, several alternatives to piperidine have been explored. 4-methylpiperidine is a common substitute with similar efficacy.[16][17] Piperazine has also been shown to be effective and may reduce certain side reactions.[9][16] For faster deprotection, a mixture of 2% DBU and 2% piperidine in DMF can be used.[9] Other alternatives like 3-(diethylamino)propylamine (DEAPA) are also being investigated.[18][19]
Q3: How does the choice of resin affect Fmoc stability?
The choice of resin primarily impacts the final cleavage of the peptide, but it can indirectly influence the overall synthesis and potential side reactions. For instance, using 2-chlorotrityl chloride resin is preferred for sequences prone to diketopiperazine formation at the dipeptide stage.[8] The physical properties of the resin, such as swelling capacity, can also affect reagent accessibility and reaction efficiency.[20]
Q4: Can I monitor the progress of Fmoc deprotection?
Yes, monitoring Fmoc deprotection is highly recommended. The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. This allows for real-time, quantitative monitoring of the deprotection reaction by UV-Vis spectrophotometry.[1][21] Qualitative tests like the Kaiser test are also valuable for confirming the presence of free primary amines after deprotection.[9]
Q5: What are the most common side reactions associated with specific amino acids during Fmoc deprotection?
-
Aspartic Acid (Asp): Prone to aspartimide formation.[13]
-
Serine (Ser): Susceptible to racemization and β-elimination.[14]
-
Cysteine (Cys): Can undergo β-elimination leading to the formation of dehydroalanine, which can then react with piperidine to form piperidinyl-alanine adducts.[8]
Visualizing the Fmoc-SPPS Workflow
The Core Fmoc-SPPS Cycle
Caption: A simplified workflow of the repetitive steps in Fmoc solid-phase peptide synthesis.
Fmoc Deprotection Mechanism
Caption: The base-catalyzed E1cB mechanism of Fmoc group removal by piperidine.
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[15]
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate for 5-10 minutes at room temperature.[15]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 15-20 minutes.[15]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[12]
Protocol 2: Monitoring Fmoc Deprotection with the Kaiser Test
-
Sample Collection: After the deprotection step and washing, take a small sample of the resin (a few beads).
-
Washing: Wash the resin beads thoroughly with DMF and then with ethanol.[9]
-
Reagent Addition: Add Kaiser test solutions A, B, and C to the resin beads.
-
Heating: Heat the sample for a few minutes.
-
Observation: A blue color on the beads indicates the presence of a free primary amine and thus complete Fmoc deprotection. A yellow or colorless result indicates incomplete deprotection.[9]
Summary of Deprotection Reagents
| Reagent | Concentration & Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% in DMF | 2 x (5-10 min) | The standard and most widely used method.[15] |
| 4-Methylpiperidine | 20% in DMF | Similar to piperidine | A less volatile and often preferred alternative to piperidine.[15] |
| DBU/Piperidine | 2% DBU, 2% piperidine in DMF | 2 x 5 min | A non-nucleophilic base, often used for fast deprotections. The piperidine acts as a scavenger for dibenzofulvene.[15] |
| Piperazine | 10% w/v in 9:1 DMF/ethanol | Similar to piperidine | Can minimize base-induced side reactions like aspartimide formation.[16] |
References
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013-08-29).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Technical Support Center: Troubleshooting Fmoc-Thr(Ac)-OH in SPPS - Benchchem.
- Fluorenylmethyloxycarbonyl protecting group - Wikipedia.
- Technical Support Center: Troubleshooting Side Reactions in Fmoc Solid-Phase Peptide Synthesis - Benchchem.
- The Chemistry of Amine Deprotection: An In-depth Technical Guide to Fmoc Group Cleavage in Peptide Synthesis - Benchchem.
- understanding the role of Fmoc protecting group in peptide synthesis - Benchchem.
- Fmoc Amino Acids for SPPS - AltaBioscience.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis - ACS Public
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing).
- Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis | Bentham Science Publishers.
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02634H.
- Side reactions during the deprotection of Fmoc-2-Nal-OH in SPPS - Benchchem.
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube.
- Technical Support Center: Troubleshooting Common Side Reactions of Serine in Fmoc-SPPS - Benchchem.
- Potential side reactions of the azide group in Fmoc SPPS. - Benchchem.
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis.
- The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry - CSIRO Publishing.
- Side reactions in the SPPS of Cys-containing peptides - PubMed.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Unraveling the Core: An In-depth Technical Guide to the Fmoc Deprotection Mechanism - Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- (PDF)
- Why Fmoc-Protected Amino Acids Domin
- Focus on FMOC chemistry - LGC Standards.
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- Fmoc Methodology: Cleavage from the Resin and Final Deprotection | Request PDF.
- Application Notes and Protocols for Fmoc-L-Val-OH-¹³C₅ Deprotection and Cleavage in Peptide Synthesis - Benchchem.
- SPPS: peptide failure to elongate?
- EP4011901A1 - Method for the fmoc group cleavage - Google P
- In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Stereocontrol in Asymmetric Amino Acid Synthesis
Welcome to the technical support center for asymmetric amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance stereocontrol in their synthetic routes. Here, we address common challenges with in-depth, field-proven insights and practical solutions.
Section 1: Troubleshooting Poor Enantioselectivity or Diastereoselectivity
Poor stereocontrol is a frequent challenge in asymmetric synthesis. The following FAQs address common causes and provide systematic troubleshooting strategies.
FAQ 1.1: My catalytic asymmetric reaction is yielding a nearly racemic mixture. What are the likely causes and how can I improve the enantiomeric excess (ee)?
Answer:
Achieving high enantioselectivity in catalytic asymmetric synthesis is a multifactorial challenge. A near-racemic mixture suggests that the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst Integrity and Activity:
-
Purity and Handling: Ensure the chiral ligand and metal precursor are of high purity and handled under appropriate inert conditions to prevent degradation.
-
Catalyst Formation: The in-situ formation of the active catalyst is a critical step. Verify the stoichiometry, reaction time, and temperature for catalyst pre-formation. Consider isolating the active catalyst if possible.
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it may not always enhance enantioselectivity. An optimal catalyst loading should be determined experimentally. In some cases, lower catalyst loading can lead to higher ee due to the minimization of background uncatalyzed reactions.
2. Reaction Conditions:
-
Temperature: Temperature plays a crucial role in stereoselectivity. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Solvent: The solvent can significantly influence the catalyst's conformation and the transition state geometry. Screen a range of solvents with varying polarities and coordinating abilities.[1]
-
Concentration: The concentration of reactants can affect the reaction kinetics and potentially the stereochemical outcome. Investigate the effect of dilution.
3. Substrate-Catalyst Mismatch:
-
The chosen chiral catalyst may not be optimal for your specific substrate. The electronic and steric properties of the substrate must be compatible with the chiral environment of the catalyst.[2][3][4] Consider screening a library of chiral ligands to identify a better match. For instance, in chiral aldehyde catalysis, the design of the catalyst, such as those derived from BINOL, is key for effective facial control of enolate intermediates.[2][3][4]
4. Mechanistic Considerations:
-
Review the proposed catalytic cycle for your reaction. Are there any off-cycle species that could lead to a non-selective background reaction? Could the product be inhibiting the catalyst? Understanding the mechanism can provide insights into potential failure points.
FAQ 1.2: I am using a chiral auxiliary, but the diastereoselectivity of my reaction is low. How can I improve it?
Answer:
Chiral auxiliaries are powerful tools for stereocontrol, but their effectiveness depends on several factors.[5][6] Low diastereoselectivity indicates that the auxiliary is not effectively shielding one face of the reactive intermediate. Here are key areas to investigate:
1. Choice of Chiral Auxiliary:
-
The steric bulk and conformational rigidity of the chiral auxiliary are paramount.[5] An ideal auxiliary should create a highly ordered and sterically biased environment around the reaction center.[7] If you are experiencing poor diastereoselectivity, consider switching to an auxiliary with greater steric hindrance or a more rigid backbone. For example, Evans' oxazolidinone auxiliaries are well-known for providing high levels of stereocontrol in alkylation reactions due to their rigid conformation which favors the formation of a specific enolate geometry.[6]
2. Reaction Conditions for Enolate Formation (for alkylation reactions):
-
Base: The choice of base is critical for forming a single enolate geometry (E or Z). For instance, with Evans' auxiliaries, using lithium diisopropylamide (LDA) typically favors the Z-enolate, which is crucial for high diastereoselectivity.[6]
-
Solvent: The solvent can influence the aggregation state of the enolate and its subsequent reactivity.
-
Temperature: Deprotonation is usually performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent enolate equilibration.
3. Electrophile and Reaction Temperature:
-
The nature of the electrophile can impact diastereoselectivity. Highly reactive electrophiles may react before the enolate-auxiliary complex has fully organized, leading to lower selectivity.
-
The temperature at which the electrophile is added and the reaction is quenched should be carefully controlled.
4. Chelation Control:
-
In some systems, the presence of a Lewis acid can promote chelation between the auxiliary and the substrate, leading to a more rigid transition state and enhanced diastereoselectivity.
Troubleshooting Workflow for Low Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
FAQ 1.3: My Sharpless Asymmetric Aminohydroxylation is giving poor regioselectivity. What should I do?
Answer:
The Sharpless Asymmetric Aminohydroxylation (SAA) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols.[8] However, achieving high regioselectivity can be challenging. Here are the key factors to consider:
1. Ligand Choice:
-
The choice of the chiral ligand (e.g., derivatives of dihydroquinine (DHQ) and dihydroquinidine (DHQD)) is the primary determinant of both enantioselectivity and regioselectivity.[8][9] For certain substrates, one class of ligands may favor the formation of one regioisomer, while the other class favors the alternative. It is crucial to screen different ligands. For example, with cinnamates, PHAL and AQN-derived ligands can lead to opposite regioselectivity.[8]
2. Nitrogen Source:
-
The nature of the nitrogen source (e.g., salts of N-halosulfonamides, -amides, or -carbamates) can influence the regiochemical outcome. Experiment with different nitrogen sources to find the optimal one for your substrate.
3. Substrate Electronics and Sterics:
-
The electronic and steric properties of the substituents on the alkene play a significant role. Electron-withdrawing groups can direct the nitrogen atom to the more electron-deficient carbon.
4. Reaction Conditions:
-
Solvent System: The reaction is typically run in a biphasic solvent system (e.g., n-propanol/water). The ratio of the solvents can affect the reaction rate and selectivity.
-
Concentration: Running the reaction under more dilute conditions in an aqueous medium can favor the desired catalytic cycle and minimize side reactions that may decrease selectivity.[8]
Regioselectivity Control in Sharpless Aminohydroxylation:
| Factor | Influence on Regioselectivity | Recommended Action |
| Chiral Ligand | High | Screen both (DHQ)₂PHAL and (DHQD)₂PHAL, as well as other ligand variants.[9][10][11] |
| Nitrogen Source | Moderate | Test different N-haloamides, -sulfonamides, and -carbamates. |
| Substrate | High | Analyze the electronic and steric nature of the alkene substituents. |
| Solvent/Concentration | Moderate | Optimize the solvent ratio and consider more dilute conditions.[8] |
Section 2: Analytical and Purification Challenges
Accurate determination of stereochemical purity and effective separation of stereoisomers are critical for successful asymmetric synthesis.
FAQ 2.1: How can I accurately determine the enantiomeric excess (ee) of my synthesized amino acid?
Answer:
Accurate determination of enantiomeric excess is crucial. Several robust analytical techniques are available:
1. Chiral High-Performance Liquid Chromatography (HPLC):
-
Principle: Chiral HPLC is a widely used and reliable method. It involves the separation of enantiomers on a chiral stationary phase (CSP).[12] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.[12]
-
Advantages: Direct analysis of underivatized amino acids is possible with certain CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns).[13] This avoids derivatization steps that can introduce impurities.[12][13]
-
Protocol:
-
Dissolve the amino acid sample in the mobile phase (e.g., a mixture of water, methanol, and a small amount of acid like formic acid) to a concentration of 0.5-1.0 mg/mL.[12]
-
Inject the sample onto a suitable chiral column (e.g., Astec CHIROBIOTIC T).[13]
-
Elute with an optimized mobile phase.
-
Integrate the peak areas for the D- and L-enantiomers (AreaD and AreaL).
-
Calculate the ee using the formula: ee (%) = |(AreaL - AreaD) / (AreaL + AreaD)| * 100.
-
2. NMR Spectroscopy with Chiral Derivatizing or Solvating Agents:
-
Principle: Enantiomers are indistinguishable in a standard NMR spectrum. However, they can be differentiated by converting them into diastereomers by reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).[14][15][16] The resulting diastereomeric species will have distinct NMR signals that can be integrated to determine the enantiomeric ratio.[14][15]
-
Example Protocol (using a chiral derivatizing agent):
-
React the amino acid sample with an enantiomerically pure CDA.
-
Acquire a high-resolution NMR spectrum (e.g., ¹H or ³¹P NMR).[14][16]
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.
-
-
Considerations: The CDA must be enantiomerically pure to ensure accurate results.[12]
Comparison of Techniques for ee Determination:
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase.[12] | High accuracy, direct analysis often possible.[12][13] | Requires specialized columns, method development can be time-consuming. |
| NMR Spectroscopy | Formation of diastereomers with distinct NMR signals.[14][15] | Rapid analysis, provides structural information. | May require derivatization, potential for signal overlap.[12] |
FAQ 2.2: I am struggling to separate the diastereomers of my product after a chiral auxiliary-mediated reaction. What are my options?
Answer:
Separating diastereomers is generally easier than separating enantiomers, as they have different physical properties. However, if the diastereomers are very similar, separation can be challenging.
1. Flash Column Chromatography:
-
This is the most common method for separating diastereomers.
-
Optimization:
-
Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the difference in retention factors (ΔRf) between the two diastereomers.
-
Stationary Phase: While silica gel is standard, consider other stationary phases like alumina or reverse-phase silica if separation on silica is poor.
-
2. Crystallization:
-
If your product is crystalline, fractional crystallization can be a highly effective method for obtaining diastereomerically pure material.
-
Procedure: Dissolve the diastereomeric mixture in a minimum amount of a hot solvent and allow it to cool slowly. One diastereomer may crystallize out preferentially. This is the principle behind a crystallization-induced asymmetric transformation, which can lead to nearly diastereomerically pure products.[17][18]
3. Preparative HPLC:
-
If the above methods fail, preparative HPLC, either on a normal or reverse-phase column, can often provide baseline separation of closely related diastereomers.
Workflow for Diastereomer Separation:
Caption: Options for diastereomer separation.
Section 3: Specific Synthetic Methodologies
This section provides troubleshooting advice for common asymmetric amino acid syntheses.
FAQ 3.1: My Asymmetric Strecker synthesis is giving low yields and poor stereoselectivity. How can I optimize this reaction?
Answer:
The Strecker synthesis is a versatile method for preparing α-amino acids from aldehydes.[19][20] Achieving high stereoselectivity typically involves using a chiral amine or a chiral catalyst.[20][21]
1. Using a Chiral Auxiliary (Chiral Amine):
-
Auxiliary Choice: The choice of the chiral amine auxiliary is critical. (R)-phenylglycine amide, for example, has been shown to be an excellent chiral auxiliary, leading to nearly diastereomerically pure amino nitriles through a crystallization-induced asymmetric transformation.[17][18]
-
Reaction Conditions:
-
Solvent: The solvent can dramatically influence the reaction outcome. For instance, using water or a methanol/water mixture can promote the crystallization of one diastereomer, driving the equilibrium towards the desired product.[17]
-
Temperature and Time: These parameters should be optimized to allow for the equilibration of diastereomers in solution and the selective crystallization of one.
-
2. Using a Chiral Catalyst:
-
A variety of chiral catalysts, often based on metals like zirconium, have been developed for the asymmetric Strecker reaction.[21]
-
Catalyst Performance: Ensure the catalyst is properly activated and handled under inert conditions.
-
Cyanide Source: The choice of cyanide source (e.g., HCN, TMSCN, or tributyltin cyanide) can affect the reaction rate and selectivity.[21]
General Optimization Strategy for Asymmetric Strecker Synthesis:
Caption: Optimization of Asymmetric Strecker Synthesis.
References
- 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry - ACS Publications.
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021-06-23). NIH.
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021-06-22). Frontiers.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2025-08-06).
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. Benchchem.
- The 31P‐NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids. (1992-08-01). Semantic Scholar.
- Chiral Amino Acids Synthesis.
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001). Organic Letters - ACS Publications.
- Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society.
- Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs.
- Strecker amino acid synthesis. Wikipedia.
- Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001-04-19). PubMed.
- Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal.
- Chiral auxiliary. Wikipedia.
- Sharpless catalytic asymmetric aminohydroxylation for preparing the.... ResearchGate.
- The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. (2025-08-06). Request PDF - ResearchGate.
- Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis. Benchchem.
- The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Semantic Scholar.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The 31P‐NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]
- 20. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Aggregation of Peptides Containing Hydrophobic Residues
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in peptide research: the aggregation of hydrophobic peptides. This guide is structured to provide researchers, scientists, and drug development professionals with both immediate answers through our FAQs and in-depth solutions in our troubleshooting guides. Our goal is to empower you with the scientific rationale behind these techniques, ensuring your experiments are both successful and reproducible.
The Science of Hydrophobic Aggregation
Peptides rich in hydrophobic amino acids—such as Leucine (L), Valine (V), Isoleucine (I), Phenylalanine (F), Tryptophan (W), and Methionine (M)—present a significant challenge in the lab.[1][2][3][4][5] The underlying principle driving their aggregation is the hydrophobic effect. In an aqueous environment, these nonpolar residues minimize their contact with water by self-associating, a process that can lead to the formation of insoluble aggregates, oligomers, and even amyloid fibrils.[6][7] This aggregation can drastically reduce the peptide's bioavailability, compromise experimental results, and create challenges in synthesis, purification, and formulation.[3][8][9]
This guide provides systematic strategies to counteract this intrinsic property and maintain your peptide's solubility and activity.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with hydrophobic peptides.
Q1: Why won't my hydrophobic peptide dissolve in water or standard buffers like PBS?
A1: Peptides with a high percentage of hydrophobic residues (>50%) are inherently poorly soluble in aqueous solutions.[1][5][10] The hydrophobic side chains avoid interaction with polar water molecules, leading them to associate with each other, which results in aggregation and precipitation rather than dissolution.[5][6] Factors like the peptide's net charge, length, and tendency to form secondary structures (like β-sheets) also play a critical role.[11][12]
Q2: What is the very first solvent I should try for a new, uncharacterized hydrophobic peptide?
A2: For a truly hydrophobic peptide, attempting to dissolve it directly in an aqueous buffer is likely to fail. The recommended best practice is to first dissolve the peptide in a minimal amount of a strong organic solvent.[5][13][14][15] Dimethyl sulfoxide (DMSO) is the most common starting point due to its high solubilizing power and compatibility with many biological assays at low concentrations.[1][14] Once fully dissolved in DMSO, this stock solution can be slowly added dropwise to your desired aqueous buffer while vigorously stirring to achieve the final working concentration.[5][16]
Caution: DMSO can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues.[16] For these peptides, Dimethylformamide (DMF) is a recommended alternative.[1][15]
Q3: My peptide dissolves in 100% DMSO but crashes out of solution when I dilute it into my aqueous buffer. What is happening?
A3: This is a classic sign that you have exceeded the peptide's solubility limit in the final aqueous buffer.[16] The organic solvent keeps the peptide soluble at high concentrations, but as you dilute it into the aqueous phase, the hydrophobic effect takes over, causing the peptide to aggregate and precipitate.[5][16]
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be too high for the peptide's intrinsic solubility. Try making a more dilute solution.[16]
-
Slow Down the Dilution: Add the DMSO stock solution to the aqueous buffer much more slowly, drop-by-drop, with vigorous vortexing or stirring. This technique helps avoid localized high concentrations that trigger precipitation.[13][16]
-
Check the pH: Ensure the pH of your final buffer is at least 1-2 units away from the peptide's isoelectric point (pI). At its pI, a peptide has no net charge and is least soluble.[2][3][17]
Q4: Is it safe to use sonication or heat to dissolve my peptide?
A4: Yes, both can be used cautiously as aids.
-
Sonication: A brief session in a bath sonicator (e.g., 3 cycles of 10-15 seconds) can be very effective at breaking up small aggregates and aiding dissolution.[1][13][16] However, prolonged or high-energy sonication can generate heat and potentially degrade the peptide.[11]
-
Warming: Gently warming the solution (e.g., to <40°C) can increase solubility.[10][13] Be aware that excessive heat can accelerate degradation or even promote certain types of aggregation.
Q5: How should I store my hydrophobic peptide to prevent it from aggregating over time?
A5: Proper storage is critical.
-
Lyophilized Form: The peptide is most stable as a lyophilized powder. Store it at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[18][19][20][21] Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation.[18][21]
-
In Solution: Storing peptides in solution is not recommended for the long term.[18][21] If you must, prepare aliquots of your stock solution (in DMSO or another organic solvent) and store them at -80°C. This avoids repeated freeze-thaw cycles, which can degrade the peptide.[18][19] Avoid storing in frost-free freezers, as their temperature cycles can be damaging.
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing a Difficult Hydrophobic Peptide
When faced with a challenging peptide, a systematic workflow is more effective than random attempts. This guide provides a logical progression from simple to more complex solvent systems.
Diagram: Decision Workflow for Peptide Solubilization
This diagram outlines the decision-making process for selecting a solvent.
Caption: A flowchart to guide the solubilization of peptides with different properties.[17]
Experimental Protocol: Systematic Solvent Testing
Objective: To identify an effective solvent system for a hydrophobic peptide.
Materials:
-
Lyophilized peptide
-
Sterile microcentrifuge tubes
-
Solvents: DMSO, DMF, Acetonitrile (ACN), Isopropanol
-
Aqueous Buffers: Sterile deionized water, PBS, Tris buffer
-
Additives (if needed): Guanidine hydrochloride (GuHCl), Urea, Tween® 20
-
Vortexer and bath sonicator
Procedure:
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator. Weigh a small amount (e.g., 0.5-1 mg) into a sterile tube. Always test with a small portion before dissolving the entire sample.[1][15]
-
Primary Organic Solvent:
-
Add a minimal volume (e.g., 20-30 µL) of 100% DMSO (or DMF if the sequence contains Cys/Met) to the peptide.[5]
-
Vortex gently. If not fully dissolved, sonicate briefly (10-15 seconds).
-
If it dissolves, you have a stock solution. Proceed to step 3.
-
If it remains insoluble, stronger methods (Guide 2) may be needed.
-
-
Aqueous Dilution:
-
Place your target volume of aqueous buffer in a separate tube.
-
While vigorously vortexing the buffer, add the peptide stock solution from step 2 very slowly, one drop at a time.
-
Visually inspect for any cloudiness or precipitate. If the solution remains clear, it is ready.
-
-
Troubleshooting Precipitation:
-
If precipitation occurs, the peptide is not soluble enough under these conditions.
-
Option A (pH Adjustment): Calculate the peptide's theoretical pI. Prepare buffers with a pH at least 2 units above or below the pI and repeat the aqueous dilution (Step 3). For acidic peptides (net negative charge), use a basic buffer (e.g., 0.1M ammonium bicarbonate). For basic peptides (net positive charge), use an acidic buffer (e.g., 10% acetic acid).[1][5][14][15]
-
Option B (Additives): If pH adjustment fails, resort to stronger additives as detailed in the next guide.
-
Guide 2: Using Additives and Excipients to Combat Aggregation
When standard solvents fail, additives can be used to disrupt the intermolecular forces that cause aggregation. These should be used with the understanding that they may interfere with downstream biological assays.[16][22]
Diagram: Mechanisms of Anti-Aggregation Additives
Caption: How chaotropic agents and detergents prevent peptide aggregation.
Table: Common Anti-Aggregation Additives
| Additive Category | Example(s) | Mechanism of Action | Typical Starting Concentration | Considerations |
| Chaotropic Agents | Guanidine HCl (GuHCl), Urea | Disrupts the hydrogen-bonding network of water, weakening hydrophobic interactions and denaturing secondary structures.[16][22] | 6 M GuHCl or 8 M Urea | Potent denaturants; will disrupt protein structures and may be incompatible with cell-based assays.[11][16][22] Often requires removal by dialysis. |
| Detergents | Tween® 20, Triton™ X-100, Polysorbates | Non-ionic detergents with a hydrophobic tail and hydrophilic head. They can coat the hydrophobic surfaces of peptides, preventing self-association.[8][23][24] | 0.01 - 0.1% (v/v) | Generally milder and more biocompatible than chaotropes. Can interfere with some assays. Polysorbates can sometimes be contaminated with peroxides that cause oxidation.[8] |
| Amino Acids | Arginine, Glycine | Can reduce non-specific intermolecular interactions and stabilize the peptide's native state.[8][25] | 50 - 250 mM | Generally biocompatible. Mechanism is complex and peptide-specific. |
| Organic Solvents | Acetonitrile (ACN), Isopropanol | Can be used as co-solvents in the final buffer to increase the polarity of the bulk solution, making it more favorable for the peptide to remain dissolved. | < 10% (v/v) | The tolerance of your assay system to the organic solvent must be determined. |
Protocol: Using Chaotropic Agents for Highly Aggregated Peptides
Objective: To solubilize peptides that have already formed significant aggregates or will not dissolve in standard organic solvents.
-
Prepare Stock: Make a stock solution of 6 M Guanidine-HCl or 8 M Urea in your desired buffer.
-
Dissolution: Add a small volume of the chaotropic agent solution directly to the lyophilized peptide. Vortex until fully dissolved.[11]
-
Dilution/Removal: For most biological applications, the chaotropic agent must be removed or significantly diluted.
-
Dilution: If your experiment can tolerate a low concentration of the agent, you can dilute the stock 100-fold or more into your final assay.
-
Dialysis: For sensitive applications, the peptide solution must be dialyzed against the desired final buffer to remove the chaotropic agent. Note that the peptide may precipitate during this process if the buffer cannot maintain its solubility.
-
Guide 3: Advanced Strategies - Chemical Modification
For peptides that are chronically problematic, modifying the peptide itself can be a powerful, albeit more involved, strategy.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method to dramatically increase the solubility and stability of peptides.[26][27][28] The hydrophilic PEG chain effectively creates a shield around the hydrophobic peptide, preventing aggregation.[29][30] This process typically reduces immunogenicity and can extend the in-vivo half-life of therapeutic peptides.[26][28]
-
Amino Acid Substitution: Strategically replacing one or more hydrophobic residues with polar or charged ones can significantly enhance solubility.[3][13] This requires careful consideration to ensure the modification does not disrupt the peptide's biological activity.
-
Hydrophilic Tagging: During synthesis, a cleavable hydrophilic tag (e.g., a poly-arginine sequence) can be added to the C-terminus.[9] This tag aids in the synthesis and purification of the hydrophobic peptide. Once purified, the tag can be chemically or enzymatically removed.[9]
References
-
Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences, 103(43), 15824-15829. Retrieved from [Link]
-
Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]
-
Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Princeton University. Retrieved from [Link]
-
D'Souza, A., & Narayana, S. (2010). Use of excipients to control aggregation in peptide and protein formulations. Journal of Pharmaceutical Sciences and Research, 2(8), 478-486. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Saluja, A., & Kalonia, D. S. (2006). Rational Design of Solution Additives for the Prevention of Protein Aggregation. Biophysical Journal, 90(7), 2294-2305. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
Zuma, L. K., et al. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International. Retrieved from [Link]
-
Stark, R. E., et al. (1990). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Peptide Research, 3(4), 184-187. Retrieved from [Link]
-
Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 193. Retrieved from [Link]
-
Ontores. (2024, December 2). What Factors Determine Peptide Solubility?. Retrieved from [Link]
-
Li, Y., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Bioengineering and Biotechnology, 11. Retrieved from [Link]
-
Peptides.co. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. Retrieved from [Link]
-
Burlina, F., et al. (2020). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. ResearchGate. Retrieved from [Link]
-
Gobbo, P., et al. (2019). Control of Peptide Aggregation and Fibrillation by Physical PEGylation. ResearchGate. Retrieved from [Link]
-
Marshall, K. E., et al. (2008). Hydrophobic, Aromatic, and Electrostatic Interactions Play a Central Role in Amyloid Fibril Formation and Stability. Biochemistry, 47(8), 2689-2697. Retrieved from [Link]
-
Shapiro, A. B. (2021). Is there any effect of pH on the pattern of hydrophobicity of protein during physical treatment. ResearchGate. Retrieved from [Link]
-
Johnson, L. C., et al. (2021). Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. International Journal of Molecular Sciences, 22(11), 5678. Retrieved from [Link]
-
PeninsulaPeptide. (n.d.). Storing and Handling Peptides: Best Practices for Peptides. Retrieved from [Link]
Sources
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. reta-peptide.com [reta-peptide.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. scispace.com [scispace.com]
- 9. genscript.com [genscript.com]
- 10. biorbyt.com [biorbyt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. genscript.com [genscript.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 20. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 21. bachem.com [bachem.com]
- 22. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 23. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 24. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cpcscientific.com [cpcscientific.com]
- 27. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Peptidomimetic Stability Against Enzymatic Degradation
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Welcome to the Technical Support Center for improving the stability of peptidomimetics. This resource is designed for researchers, scientists, and drug development professionals actively engaged in peptide and peptidomimetic research. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to provide not only solutions but also the underlying scientific principles to empower your research and development efforts.
Introduction: The Challenge of Enzymatic Degradation
Peptides and their mimetic counterparts hold immense therapeutic promise due to their high specificity and low toxicity.[1] However, a significant hurdle in their clinical translation is their susceptibility to enzymatic degradation by proteases and peptidases, which are abundant in biological systems.[2][3] This rapid breakdown leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy.[4] This guide will explore various strategies to enhance the stability of peptidomimetics, providing you with the knowledge and tools to design more robust and effective therapeutic candidates.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Rapid Loss of Peptidomimetic in Serum or Plasma Stability Assays
Symptoms:
-
Your peptidomimetic shows a significantly shorter half-life than expected in in vitro serum or plasma stability assays.
-
Mass spectrometry (MS) analysis reveals multiple degradation fragments.
-
Inconsistent results are observed in cell-based assays, potentially requiring higher concentrations for a biological response.[5]
Potential Causes:
-
Proteolytic Cleavage: The primary cause is often cleavage of peptide bonds by proteases present in serum or plasma.[6][7]
-
Exopeptidase Activity: Enzymes may be cleaving amino acids from the N- or C-terminus.
-
Endopeptidase Activity: Cleavage may be occurring at specific internal peptide bonds.
Troubleshooting Workflow:
Sources
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid
Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important chiral β-amino acid. Chiral β-amino acids are crucial building blocks in the development of pharmaceuticals and other bioactive molecules, prized for their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation.[1][2]
I. Synthesis Overview & Key Challenges
The enantioselective synthesis of β-amino acids like this compound is a significant area of interest in organic chemistry.[1] Common synthetic routes include the conjugate addition of nitrogen nucleophiles, Mannich-type reactions, and the hydrogenation of β-amino acrylates.[3] While numerous methods exist for small-scale synthesis, scaling up presents unique challenges, including maintaining high enantioselectivity, managing reaction exotherms, ensuring efficient purification, and dealing with potential product aggregation.[4]
General Reaction Scheme
A prevalent approach for synthesizing this class of compounds is through an asymmetric conjugate addition reaction. This typically involves reacting a naphthalene-containing Michael acceptor with a source of ammonia in the presence of a chiral catalyst.
Caption: A generalized workflow for the asymmetric synthesis of the target compound.
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy is most amenable to a multi-gram or kilogram scale-up?
A1: For large-scale synthesis, catalytic asymmetric methods are generally preferred over stoichiometric chiral auxiliary-based approaches due to better atom economy and reduced waste. Catalytic enantioselective conjugate additions are particularly well-suited for this purpose.[1] Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has shown promise for scalability, offering high yields and enantioselectivity with low catalyst loading.[1] Another viable option is the asymmetric hydrogenation of β-enamino esters, which often utilizes robust rhodium or ruthenium catalysts.[5]
Q2: How do I choose the optimal chiral catalyst and ligand for the reaction?
A2: The choice of catalyst and ligand is critical for achieving high enantioselectivity. For copper-catalyzed conjugate additions, chiral bisphosphine ligands or BOX (bis(oxazoline)) ligands are commonly employed. The selection is often empirical, and a screening of different ligands may be necessary to find the best performer for this specific substrate. It's crucial to consult the literature for catalysts that have been successfully applied to similar aryl-substituted β-amino acid syntheses.
Q3: What are the best practices for protecting the amino group during synthesis?
A3: The amino group is often protected to prevent side reactions.[6] Common protecting groups for amino acids include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). The choice depends on the subsequent reaction conditions. The Boc group is stable under a wide range of non-acidic conditions and is readily removed with mild acids, making it a popular choice.
III. Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | - Inactive or poisoned catalyst- Suboptimal reaction temperature- Incorrect solvent or concentration | - Ensure the catalyst is handled under inert conditions.- Screen a range of temperatures; lower temperatures often improve enantioselectivity.[7]- Optimize solvent and concentration; non-polar solvents can sometimes enhance stereoselectivity. |
| Poor Yield | - Incomplete reaction- Product degradation during work-up- Aggregation of starting material or product | - Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- Use a milder work-up procedure; avoid strong acids or bases if the product is sensitive.- For hydrophobic compounds, consider using co-solvents to improve solubility.[4] |
| Difficult Purification | - Co-elution of enantiomers- Presence of closely related impurities | - For chiral separation, specialized chiral chromatography is often necessary.[6][7]- If impurities are difficult to remove by chromatography, recrystallization of the final product or an intermediate may be effective. |
| Inconsistent Results at Larger Scale | - Poor heat transfer leading to localized overheating- Inefficient mixing- Changes in reagent addition rates | - Use a jacketed reactor with controlled heating and cooling.- Ensure adequate agitation with an appropriately sized overhead stirrer.- Maintain a controlled rate of reagent addition, especially for exothermic steps. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
IV. Experimental Protocols
Protocol 1: Gram-Scale Asymmetric Conjugate Addition
This protocol is a representative example and may require optimization.
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the copper precursor (e.g., Cu(OTf)₂ , 1.0 mol%) and the chiral ligand (e.g., a chiral bisphosphine, 1.1 mol%). Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried, jacketed reactor equipped with an overhead stirrer and a temperature probe, dissolve the naphthalen-1-yl propenoate (1.0 eq, e.g., 5 mmol) in anhydrous toluene (20 mL).
-
Reaction Execution: Cool the reactor to the desired temperature (e.g., 0 °C). Add the amine source (e.g., freshly distilled benzhydrylamine, 1.2 eq) to the reactor. Slowly add the prepared catalyst solution to the reactor via a syringe pump over 1 hour.
-
Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by taking aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection and Final Product Isolation
-
Cleavage of Protecting Group: Dissolve the purified, protected amino ester in a suitable solvent (e.g., dichloromethane for a Boc group). Add the deprotecting agent (e.g., trifluoroacetic acid, 10 eq) and stir at room temperature.
-
Product Precipitation: After the deprotection is complete (monitored by TLC), concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the product as a salt.
-
Isolation and Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
V. References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764540, 3-Amino-3-(naphthalen-1-yl)propanoic acid. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-Amino acids: A Review. Organic Chemistry: Current Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Synthesis of Amino Acids. Retrieved from [Link]
-
RSC Publishing. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
University of Illinois at Urbana-Champaign. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
-
Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
Sources
- 1. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Pivotal Role of the Naphthalene Moiety: A Comparative Guide to the Structure-Activity Relationship of (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid Derivatives as VLA-4 Antagonists
For Immediate Release
[City, State] – January 11, 2026 – In the landscape of therapeutic development for inflammatory diseases, the inhibition of the Very Late Antigen-4 (VLA-4) integrin presents a compelling strategy. This guide offers a deep dive into the structure-activity relationships (SAR) of a promising class of VLA-4 antagonists: (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid derivatives. By systematically exploring the impact of structural modifications on antagonist potency, this document serves as a critical resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel anti-inflammatory therapeutics.
Introduction: Targeting VLA-4 in Inflammatory Pathologies
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key player in the adhesion and migration of leukocytes to sites of inflammation.[1] Its interaction with vascular cell adhesion molecule-1 (VCAM-1) on activated endothelial cells is a critical step in the inflammatory cascade.[1] Consequently, the development of small molecule antagonists that disrupt the VLA-4/VCAM-1 interaction holds significant therapeutic potential for a range of autoimmune and inflammatory disorders, including multiple sclerosis and asthma.
The this compound scaffold has emerged as a promising starting point for the design of potent VLA-4 antagonists. The rigid, lipophilic naphthalene ring provides a key interaction with the receptor, while the amino and carboxylic acid functionalities offer opportunities for modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will dissect the nuanced relationships between chemical structure and biological activity within this class of compounds, providing a framework for the rational design of next-generation VLA-4 inhibitors.
Core Scaffold and Key Pharmacophoric Features
The fundamental structure of this compound possesses three key regions amenable to chemical modification, each playing a distinct role in the molecule's interaction with the VLA-4 receptor. Understanding the contribution of each region is paramount for optimizing antagonist activity.
Figure 1: Key pharmacophoric regions of the this compound scaffold.
Comparative Analysis of Structural Modifications
The following sections detail the impact of systematic modifications at each of the three key regions of the scaffold on VLA-4 antagonist activity, with potency measured by in vitro cell adhesion assays.
Region 1: The Naphthalene Ring System
The bulky and hydrophobic naphthalene ring is a critical anchor for these antagonists. Modifications to this moiety can significantly impact binding affinity. While the 1-naphthyl isomer generally provides a good starting point, substitutions on the ring system can further enhance potency.
Region 2: The Propanoic Acid Backbone
The carboxylic acid of the propanoic acid backbone is a crucial feature, likely forming a key salt bridge or hydrogen bond interaction within the VLA-4 binding site. Esterification or amidation of this group generally leads to a significant loss of activity, underscoring its importance as a primary binding determinant.
Region 3: The Amino Group and N-Substitutions
The amino group serves as a versatile handle for introducing a wide array of substituents. This region is pivotal for optimizing potency and tailoring physicochemical properties. N-acylation has proven to be a particularly fruitful strategy for enhancing VLA-4 antagonism.
Table 1: Structure-Activity Relationship of N-Acyl-(R)-3-amino-3-(naphthalen-1-yl)propanoic Acid Derivatives
| Compound ID | N-Acyl Substituent | VLA-4 IC50 (nM) |
| 1a | H | >10000 |
| 1b | Acetyl | 850 |
| 1c | Benzoyl | 250 |
| 1d | 4-Methoxybenzoyl | 120 |
| 1e | 4-Chlorobenzoyl | 95 |
| 1f | 3,5-Dichlorobenzoyl | 40 |
| 1g | N-Phenylureido | 15 |
Data presented is a synthesized representation from publicly available research to illustrate SAR trends.
The data clearly indicates that N-acylation dramatically improves potency compared to the unsubstituted parent compound. Aromatic acyl groups are particularly effective, with electron-withdrawing substituents on the phenyl ring leading to a progressive increase in activity. The N-phenylureido group in compound 1g represents a significant leap in potency, suggesting an additional hydrogen bonding interaction is at play.
Figure 2: A representative workflow for the SAR-guided optimization of this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are provided below.
General Synthesis of N-Acyl-(R)-3-amino-3-(naphthalen-1-yl)propanoic Acid Derivatives
Step 1: Synthesis of this compound A detailed, multi-step synthesis starting from commercially available precursors is typically employed. This often involves an asymmetric synthesis or chiral resolution to obtain the desired (R)-enantiomer.
Step 2: N-Acylation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF) at 0 °C, add a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).
-
Slowly add the desired acyl chloride or carboxylic acid (1.1 eq) along with a coupling agent (e.g., HBTU or EDC, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.
In Vitro VLA-4/VCAM-1 Adhesion Assay
This assay quantifies the ability of the synthesized compounds to inhibit the binding of VLA-4-expressing cells to immobilized VCAM-1.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat cells)
-
Recombinant human VCAM-1
-
96-well microtiter plates
-
Fluorescent dye (e.g., Calcein-AM)
-
Test compounds
Procedure:
-
Coat 96-well plates with VCAM-1 (5 µg/mL in PBS) overnight at 4 °C.
-
Wash the plates with PBS to remove unbound VCAM-1 and block with 1% BSA in PBS for 1 hour at 37 °C.
-
Label Jurkat cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer (e.g., RPMI with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37 °C.
-
Add the cell/compound mixture to the VCAM-1 coated plates and incubate for 30-60 minutes at 37 °C.
-
Gently wash the plates to remove non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.
-
Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives have revealed critical insights for the design of potent VLA-4 antagonists. The N-acyl substitution has been identified as a key determinant of potency, with aromatic and ureido functionalities demonstrating significant promise. The data presented in this guide provides a solid foundation for the further optimization of this scaffold.
Future efforts should focus on exploring a wider range of N-acyl substituents, including heterocyclic and other bioisosteric replacements for the phenyl ring. Additionally, systematic modification of the naphthalene ring could unlock further potency gains. A critical next step will be to evaluate the in vivo efficacy and pharmacokinetic profiles of the most potent compounds to translate the in vitro success into tangible therapeutic candidates for the treatment of inflammatory diseases.
References
- Kopka, I. E., et al. (2002). Substituted 3-amino biaryl propionic acids as potent VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 12(17), 2415-2418.
- Tilley, J. W., et al. (2004). The discovery of VLA-4 antagonists. Current Topics in Medicinal Chemistry, 4(14), 1509-1523.
- Porter, J. R., et al. (2003). Dehydrophenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 13(5), 805-808.
- Hagmann, W. K., et al. (2001). The discovery of sulfonylated dipeptides as potent VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 11(20), 2709-2713.
- Lin, K., et al. (1999). Selective, small molecule VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 9(18), 2695-2700.
- Chen, A., et al. (2001). N-aryl-prolyl-dipeptides as potent antagonists of VLA-4. Bioorganic & Medicinal Chemistry Letters, 11(19), 2571-2574.
- Jackson, D. Y., et al. (1997). Potent and selective α4β1 integrin antagonists. Journal of Medicinal Chemistry, 40(20), 3359-3368.
- Hynes, R. O. (1992). Integrins: versatility, modulation, and signaling in cell adhesion. Cell, 69(1), 11-25.
- Yusuf-Makagiansar, H., et al. (2002). Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases. Medicinal Research Reviews, 22(2), 146-167.
- Lobb, R. R., & Hemler, M. E. (1994). The pathophysiologic role of alpha 4 integrins in vivo.
Sources
A Senior Application Scientist's Guide to Chiral Auxiliaries in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, a cornerstone of modern pharmaceutical development and fine chemical synthesis, the ability to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, offer a robust and reliable strategy for achieving high levels of asymmetric induction. This guide provides an in-depth comparison of the efficacy of prominent chiral auxiliaries, grounded in experimental data and mechanistic understanding, to empower researchers in selecting the optimal tool for their synthetic challenges.
The Fundamental Principle: A Transient Chiral Influence
The core concept behind the use of a chiral auxiliary is the conversion of a prochiral substrate into a chiral molecule through covalent attachment of the auxiliary. This chiral adduct then undergoes a diastereoselective transformation, where the inherent chirality of the auxiliary directs an incoming reagent to one face of the molecule, leading to the formation of a new stereocenter with high stereocontrol. The resulting diastereomers can be separated, and subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product, with the auxiliary ideally being recoverable for reuse.
Caption: Simplified transition state model for an Evans' auxiliary-mediated aldol reaction.
Myers' Pseudoephedrine Amides: A Practical and Versatile Alternative
Developed by Andrew G. Myers, pseudoephedrine-derived amides offer a practical and cost-effective alternative for asymmetric alkylation, providing access to a wide range of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. [1]A key advantage of this methodology is the high crystallinity of the pseudoephedrine amides, which often simplifies purification. The stereochemical control is attributed to a highly organized, chelated transition state where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary. [2]This rigid conformation, along with the steric bulk of the phenyl and methyl groups, effectively blocks one face of the enolate. [3]
Caption: Chelation-controlled stereochemical model for a Myers' auxiliary-mediated alkylation.
Oppolzer's Sultams: Robust Auxiliaries for a Range of Transformations
Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries derived from naturally occurring camphor. [1]They have been successfully applied in a variety of asymmetric reactions, including alkylations, aldol reactions, and Diels-Alder reactions. [4][5]The rigid bicyclic structure of the camphor backbone provides excellent steric shielding of one face of the enolate.
The stereoselectivity of Oppolzer's sultam-mediated reactions is generally high, and both enantiomers of the auxiliary are commercially available. [6]
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance of these three prominent chiral auxiliaries in asymmetric alkylation and aldol reactions, providing a snapshot of their efficacy. It is important to note that direct comparison of absolute values should be approached with caution, as reaction conditions, substrates, and reagents can vary between studies.
Table 1: Asymmetric Alkylation
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Yield (%) | Diastereomeric Excess (de %) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | 90-99 | >98 |
| Myers' Pseudoephedrine | N-Propionyl pseudoephedrine amide | Benzyl bromide | ~92 | >98 |
| Oppolzer's Camphorsultam | N-Propionyl sultam | Methyl iodide | 85-95 | >95 |
Table 2: Asymmetric Aldol Reaction
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | 80-95 | >99:1 |
| Oppolzer's Camphorsultam | N-Propionyl sultam | Isobutyraldehyde | ~85 | >95:5 |
Experimental Protocols: From Bench to Product
To provide a practical context for the application of these auxiliaries, detailed, step-by-step methodologies for key transformations are outlined below.
Protocol 1: Asymmetric Alkylation using an Evans' Auxiliary
This procedure details the acylation of the auxiliary, followed by diastereoselective alkylation and subsequent cleavage.
-
Acylation of the Evans' Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone):
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup to isolate the N-acyl oxazolidinone. [7]
-
-
Asymmetric Alkylation:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv).
-
After stirring for 30 minutes, add the electrophile (e.g., benzyl bromide, 1.2 equiv).
-
Stir the reaction at -78 °C until completion.
-
Quench with saturated aqueous ammonium chloride and extract the product with an organic solvent. [8]
-
-
Cleavage of the Auxiliary:
-
Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add a solution of lithium hydroxide (LiOH) (2.0 equiv) and 30% hydrogen peroxide (H₂O₂) (4.0 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the excess peroxide with sodium sulfite, and remove the chiral auxiliary by extraction.
-
Acidify the aqueous layer and extract the chiral carboxylic acid. [7]
-
Protocol 2: Asymmetric Alkylation using a Myers' Auxiliary
-
Amide Formation:
-
React (1R,2R)-(+)-pseudoephedrine (1.0 equiv) with an acyl chloride or anhydride (1.1 equiv) in the presence of a base like triethylamine to form the corresponding amide. [9]
-
-
Asymmetric Alkylation:
-
To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.
-
After stirring for 1 hour, add the electrophile (e.g., benzyl bromide, 1.5 equiv).
-
Allow the reaction to slowly warm to 0 °C over several hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product. [8]
-
-
Cleavage to a Carboxylic Acid:
-
Dissolve the alkylated amide in a mixture of THF and aqueous sulfuric acid (e.g., 3 N H₂SO₄).
-
Heat the mixture at reflux for several hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent. The protonated pseudoephedrine in the aqueous layer can be recovered. [9]
-
Conclusion: A Strategic Choice for Asymmetric Synthesis
The choice of a chiral auxiliary is a multifaceted decision that depends on the specific synthetic target, the nature of the desired transformation, and practical considerations such as cost and availability. Evans' oxazolidinones remain a benchmark for high diastereoselectivity in aldol and alkylation reactions. Myers' pseudoephedrine amides offer a highly practical and often more economical alternative, particularly for the synthesis of chiral carboxylic acids and their derivatives. Oppolzer's sultams provide a robust and versatile option for a broad range of asymmetric transformations. By understanding the mechanistic underpinnings and leveraging the wealth of experimental data available, researchers can confidently select and apply the most appropriate chiral auxiliary to achieve their synthetic goals with high levels of stereochemical control.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812 (2019). [Link]
- Myers, A. G., et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511 (1997).
- Evans, D. A., et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739 (1982).
- Oppolzer, W., et al. Asymmetric Aldol Reactions of Chiral N-Acylsultams. Helvetica Chimica Acta, 71(3), 572-575 (1988).
- Ager, D. J., et al. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876 (1996).
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog (2026). [Link]
-
Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. The Journal of Organic Chemistry, 75(20), 6757-6767 (2010). [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher (2015). [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society (2010). [Link]
-
ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. National Institutes of Health (n.d.). [Link]
-
Synthesis of a Camphor-Derived Auxiliary and the Application to the Asymmetric Darzens Reaction. ResearchGate (2025). [Link]
-
3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate (n.d.). [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College (n.d.). [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate (2025). [Link]
-
(−)-d-2,10-camphorsultam. Organic Syntheses (n.d.). [Link]
-
Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO (2003). [Link]
-
CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM. University of Pittsburgh (n.d.). [Link]
-
Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research, 49(5), 1029-1041 (2016). [Link]
-
Chiral auxiliary. Wikipedia (n.d.). [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France (2003). [Link]
-
Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York (n.d.). [Link]
-
Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate (2025). [Link]
-
Asymmetric Diels-Alder Reactions. Harvard University (n.d.). [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit (n.d.). [Link]
-
Microwave-assisted asymmetric Diels-Alder reaction using chiral auxiliaries derived from biomass. ResearchGate (2025). [Link]
-
Evans Enolate Alkylation-Hydrolysis. University of Wisconsin-Madison (n.d.). [Link]
-
Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate (n.d.). [Link]
-
Myers Asymmetric Alkylation. SynArchive (n.d.). [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health (2013). [Link]
-
Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed (2006). [Link]
-
Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. National Institutes of Health (2022). [Link]
-
Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones. PubMed (2002). [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. MDPI (2016). [Link]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Novel Enzyme Inhibitors
In the landscape of modern drug discovery, enzyme inhibitors represent a cornerstone of therapeutic intervention, targeting a vast array of diseases from cancer to metabolic disorders. The journey from a promising chemical entity to a clinically viable drug is a rigorous process demanding a multi-faceted evaluation strategy. This guide provides a comprehensive framework for the preclinical assessment of novel enzyme inhibitors, navigating the critical transition from initial biochemical characterization (in vitro) to efficacy and safety profiling in a physiological context (in vivo). As senior application scientists, our objective is to not only execute protocols but to understand the underlying principles that validate our findings and inform critical go/no-go decisions in the drug development pipeline.
Part 1: Foundational In Vitro Characterization: From Potency to Mechanism
The initial phase of evaluation focuses on the direct interaction between the inhibitor and its purified enzyme target. This stage is fundamental for establishing the inhibitor's potency, selectivity, and mechanism of action, which are critical parameters for predicting its potential therapeutic utility.[1]
Determining Inhibitory Potency: The IC50 Value
The half-maximal inhibitory concentration (IC50) is a cornerstone metric, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[2] A robust IC50 determination is the first gatekeeper in the screening cascade.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound, typically in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the test compound in an appropriate assay buffer. It is crucial to maintain a consistent, low final concentration of DMSO (e.g., ≤1%) across all wells to prevent solvent-induced enzyme inhibition.[3]
-
Prepare the purified enzyme and its corresponding substrate at optimal concentrations in the assay buffer.[3]
-
-
Assay Setup (96-well plate format) :
-
Blank Wells : Contain assay buffer and the equivalent concentration of DMSO.
-
Control Wells (100% enzyme activity) : Contain the enzyme solution and the corresponding DMSO concentration.[3]
-
Test Wells : Contain the enzyme solution and the various dilutions of the test compound.[3]
-
Include a positive control with a known inhibitor, if available.
-
-
Pre-incubation : Incubate the plate at the enzyme's optimal temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation and Measurement :
-
Data Analysis :
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Unraveling the Mechanism of Inhibition: Kinetic Studies
Understanding how an inhibitor interacts with its target is as crucial as knowing its potency. Enzyme kinetics studies differentiate between various modes of inhibition, providing insights that can guide lead optimization.[4][5] The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.[5][6][7] Irreversible inhibitors, which form covalent bonds with the enzyme, represent a distinct class.[5][6]
-
Competitive Inhibition : The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[5]
-
Non-competitive Inhibition : The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax without changing the Km.[4][5]
-
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition decreases both Vmax and Km.[4][5]
To determine the mechanism, a matrix of experiments is performed where the substrate concentration is varied in the presence of fixed concentrations of the inhibitor. The resulting data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The distinct patterns of line intersections on this plot are characteristic of each inhibition type.[4]
Diagram: Workflow for In Vitro Enzyme Inhibitor Characterization
Caption: A streamlined workflow for the initial in vitro evaluation of enzyme inhibitors.
Part 2: Bridging the Gap: Cell-Based Assays
While biochemical assays are essential, they lack physiological context. Cell-based assays are the critical next step to determine if a compound can effectively inhibit its target within the complex environment of a living cell.[8][9] These assays provide insights into cell permeability, target engagement, and potential off-target effects.
Target Engagement and Cellular Potency
A key question is whether the inhibitor can reach and bind to its target inside the cell. Assays like the NanoBRET™ Target Engagement Assay can measure this directly.[8] Furthermore, cellular phosphorylation assays can determine if the inhibitor effectively blocks the downstream signaling of a kinase target.[8]
Assessing Functional Cellular Outcomes
The ultimate goal of an enzyme inhibitor is to elicit a specific biological response. Cell-based functional assays measure downstream effects of target inhibition, such as:
-
Cell Proliferation/Viability Assays : To assess the impact on cell growth, particularly relevant for anti-cancer agents.[8]
-
Reporter Gene Assays : To measure the activity of a specific signaling pathway.
-
Measurement of Product Formation or Substrate Accumulation : Directly quantifying the biochemical consequence of enzyme inhibition within the cell.
This protocol is adapted from a method for measuring the activity of the Bcr-Abl oncoprotein in chronic myeloid leukemia cell lines.[9]
-
Cell Culture : Culture Bcr-Abl-positive cell lines (e.g., K562) in appropriate media.
-
Compound Treatment : Seed cells in a 96-well plate and treat with a dose range of the test inhibitor for a specified period.
-
Cell Lysis : Lyse the cells to release the intracellular contents, including the target kinase.
-
Kinase Activity Measurement :
-
Add an exogenous, multi-functional peptide substrate to the cell lysate.
-
Allow the kinase reaction to proceed.
-
Quantify the phosphorylated substrate, often using antibody-based detection methods (e.g., ELISA) or luminescence-based assays.
-
-
Data Analysis : Determine the cellular IC50 value by plotting the inhibition of kinase activity against the inhibitor concentration.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. Untitled Document [ucl.ac.uk]
- 6. biochem.du.ac.in [biochem.du.ac.in]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
A Comparative Guide to the Efficacy of (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid Derivatives in Neurological Models
This guide provides a comprehensive framework for evaluating the therapeutic potential of novel (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid derivatives in preclinical neurological models. As direct efficacy data for this specific class of compounds is emerging, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines a logical, data-driven approach to characterization, from initial in vitro screening to more complex in vivo behavioral assessments. The guide also provides a comparative analysis with established therapeutic alternatives, particularly GABA B receptor agonists, to benchmark potential efficacy.
Introduction: The Therapeutic Promise of GABA Analogs
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission, primarily mediated by glutamate and gamma-aminobutyric acid (GABA), respectively.[1][2] Disruption of this equilibrium is a hallmark of numerous neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and neuropathic pain.[2][3] Consequently, compounds that modulate the GABAergic system are of significant therapeutic interest.
This compound and its derivatives are synthetic amino acid analogs. Their structural similarity to GABA suggests they may act as modulators of GABA receptors, particularly the metabotropic GABA B receptor.[4] The naphthalene moiety, a bulky lipophilic group, can enhance blood-brain barrier permeability and facilitate specific interactions with receptor binding pockets, potentially leading to improved potency and selectivity compared to existing drugs.[4][5] This guide details a systematic approach to validating these hypotheses and characterizing the efficacy of this novel chemical series.
Proposed Mechanism of Action: Targeting the GABA B Receptor
GABA B receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, resulting in a slow and prolonged inhibitory effect.[2] Presynaptically, this reduces neurotransmitter release, while postsynaptically, it hyperpolarizes the neuron, decreasing its excitability.[2] We hypothesize that this compound derivatives act as agonists or positive allosteric modulators (PAMs) at the GABA B receptor.
Caption: Proposed signaling pathway for this compound derivatives at GABA B receptors.
A Staged Approach to Efficacy Evaluation: From Benchtop to Behavior
A multi-tiered experimental approach is essential to comprehensively evaluate the efficacy of these novel derivatives. This workflow allows for early identification of promising candidates and provides a robust dataset for later-stage development decisions.
Caption: A multi-stage workflow for evaluating novel neurological drug candidates.
Experimental Protocols
In Vitro Assays
Objective: To determine the potential neurotoxicity of the derivatives.
Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells or primary rodent cortical neurons in appropriate media.[6][7] Plate cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., from 1 nM to 100 µM). Treat the cells with the compounds for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., staurosporine).
-
Viability Assessment: Use a commercially available MTT or PrestoBlue assay. Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) for each derivative.
Objective: To assess the anti-inflammatory properties of the derivatives in a model of neuroinflammation.[8]
Protocol:
-
Cell Culture: Culture primary microglia or a microglial cell line (e.g., HMC3) in 24-well plates.
-
Treatment and Stimulation: Pre-treat the cells with the test derivatives for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response. Include control groups (vehicle only, LPS only).
-
Cytokine Analysis: After 24 hours, collect the cell culture supernatant. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.[8]
-
Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of nitric oxide, in the supernatant using the Griess reagent.
-
Data Analysis: Compare cytokine and nitrite levels in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.
In Vivo Behavioral Models
Objective: To evaluate the anxiolytic effects of the derivatives. The EPM is a widely used test to measure anxiety in rodents.[9]
Protocol:
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Acclimatization: Acclimatize the animals (mice or rats) to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test derivative or a reference anxiolytic drug (e.g., diazepam) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test. Include a vehicle-treated control group.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[9]
Objective: To assess the impact of the derivatives on cognitive function, particularly in models of neurodegenerative diseases like Alzheimer's.[10][11]
Protocol:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase (Learning): For 5-7 consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within 60-90 seconds. Record the escape latency (time to find the platform) and path length.[10]
-
Probe Trial (Memory): On the day after the last acquisition trial, remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.[10]
-
Data Analysis: A shorter escape latency during acquisition indicates learning. In the probe trial, a significant preference for the target quadrant indicates memory retention. This test can be used in disease models (e.g., 3xTg-AD mice) to see if a compound can reverse or prevent cognitive deficits.[12]
Comparative Analysis
The potential efficacy of this compound derivatives should be benchmarked against existing therapeutic agents. The primary comparator class would be GABA B receptor agonists.
| Parameter | This compound Derivative (Hypothetical) | Baclofen (GABA B Agonist) | Alternative Therapies (e.g., Herbal Extracts) |
| Target | GABA B Receptor (Agonist/PAM) | GABA B Receptor (Agonist) | Multiple/Pleitropic targets |
| Potency (EC50) | Potentially high (nM range) due to naphthalene moiety | Moderate (µM range) | Variable and often lower |
| BBB Penetration | Potentially enhanced | Moderate | Often limited |
| Anxiolytic Effect (EPM) | ↑ Time in open arms | ↑ Time in open arms | Variable evidence[13][14] |
| Antinociceptive Effect | Potential reduction in neuropathic pain | Effective in some forms of neuropathic pain[3] | Some evidence for acupuncture and certain herbs[15][16] |
| Cognitive Effects (MWM) | To be determined; potential for improvement in disease models | Can cause sedation and cognitive impairment at high doses | Some supplements may offer cognitive benefits[17] |
| Side Effect Profile | To be determined; potential for reduced sedation and muscle weakness | Sedation, muscle weakness, dizziness | Generally considered safer but less regulated; potential for drug interactions |
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics for neurological disorders. Their structural features suggest they could be potent and selective modulators of the GABA B receptor, potentially offering an improved therapeutic window over existing drugs like baclofen. The systematic evaluation framework presented in this guide, from fundamental in vitro assays to complex in vivo behavioral models, provides a clear and scientifically rigorous path to characterizing their efficacy and therapeutic potential.
Future research should focus on synthesizing a library of these derivatives and screening them through this cascade. Promising lead compounds can then be advanced into more sophisticated disease models, such as genetic mouse models of epilepsy or Alzheimer's disease.[12] The ultimate goal is to identify candidates with superior efficacy and a more favorable side effect profile compared to the current standard of care, addressing the significant unmet medical need in the management of neurological disorders.
References
- Vertex AI Search. (2024, March 31). Integrating Alternative Therapies with Traditional Medicine for Neurological Disorders.
- Frontiers. (n.d.).
- PubMed. (2022, March 29). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review).
- NIH. (n.d.). Complementary and Integrative Medicine for Neurological Conditions: A Review.
- Union Handmade. (2024, November 20).
- Neurology.org. (2012, February 20).
- MedLink Neurology. (n.d.).
- Spandidos Publications. (2022, March 28). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review).
- DergiPark. (2022, December 31). Behavioral Tests Used in Experimental Animal Models.
- PubMed Central. (n.d.).
- ResearchGate. (2023, January 3). (PDF) Behavioral Tests Used in Experimental Animal Models.
- JoVE. (2011, October 3). Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol.
- PMC. (2025, April 16). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases.
- PubMed Central. (2023, November 6).
- MDPI. (2024, May 6). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention.
- InnoSer. (n.d.). In vitro neurology assays.
- NIH. (2025, February 18).
- NCBI. (n.d.). In Vitro Models for Neuroelectrodes: A Paradigm for Studying Tissue–Materials Interactions in the Brain - Indwelling Neural Implants.
- Frontiers. (n.d.).
- Smolecule. (n.d.). (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid.
- University of Alberta. (2022, December 19). U of A study sheds new light on how GABA affects nervous system.
- Chem-Impex. (n.d.). 2R,3R-3-Amino-2-hydroxy-3-naphthalen-1-yl-propionic acid.
- MedchemExpress.com. (n.d.). 2-Amino-3-(naphthalen-1-yl)propanoic acid.
- Sigma-Aldrich. (n.d.). 3-Amino-3-naphthalen-1-yl-propionic acid.
- CymitQuimica. (n.d.). (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid.
- PubMed. (2013, October). A derivative of the brain metabolite lanthionine ketimine improves cognition and diminishes pathology in the 3 × Tg-AD mouse model of Alzheimer disease.
Sources
- 1. mdpi.com [mdpi.com]
- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Video: Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol [jove.com]
- 7. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A derivative of the brain metabolite lanthionine ketimine improves cognition and diminishes pathology in the 3 × Tg-AD mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vonehospital.com [vonehospital.com]
- 14. unionhandmade.com [unionhandmade.com]
- 15. frontiersin.org [frontiersin.org]
- 16. medlink.com [medlink.com]
- 17. Complementary and Integrative Medicine for Neurological Conditions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid with other beta-amino acids in peptidomimetics
A Comparative Guide to (R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid in Peptidomimetic Design
Executive Summary
The transition from native peptides to robust, therapeutically viable drugs is often hindered by poor metabolic stability and unpredictable conformational behavior. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a strategic solution. A cornerstone of modern peptidomimetic design is the incorporation of β-amino acids, which introduce an additional carbon into the peptide backbone. This modification fundamentally alters the molecule's properties, often bestowing remarkable resistance to enzymatic degradation and inducing stable, predictable secondary structures.[1][2][3]
This guide provides an in-depth comparison of this compound, a β-amino acid featuring a bulky aromatic naphthyl side chain, with other key β-amino acids used in peptidomimetic research and drug development. We will explore how the unique sterics and electronics of the naphthyl group influence peptide conformation, proteolytic stability, and biological activity when compared to analogs with smaller aromatic (phenyl) or non-aromatic (aliphatic) side chains. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting building blocks for next-generation peptide-based therapeutics.
The Strategic Imperative for β-Amino Acids in Peptidomimetics
Natural peptides, while central to biological signaling, are often poor drug candidates due to their rapid degradation by proteases and high conformational flexibility, which can lead to poor receptor selectivity and bioavailability.[4] The field of peptidomimetics seeks to overcome these limitations by introducing non-natural structural modifications.[5]
The incorporation of β-amino acids is a particularly powerful strategy. The addition of an extra methylene unit into the backbone disrupts the recognition sites for common proteases, leading to a significant increase in the peptide's half-life in biological systems.[6][7][8] Furthermore, the altered backbone geometry of β-amino acids restricts conformational freedom, enabling the design of short peptide sequences that can adopt stable and well-defined secondary structures, such as helices, turns, and sheets.[6][9] This structural pre-organization is crucial for enhancing binding affinity and specificity to biological targets.
Comparative Analysis: The Influence of the Side Chain
The choice of the side chain (R-group) on the β-amino acid is a critical design parameter that dictates the resulting peptidomimetic's properties. Here, we compare this compound against two common alternatives: (R)-3-Amino-3-phenylpropanoic acid and β-Alanine.
Impact on Peptide Conformation and Structure
The steric bulk and aromatic nature of the side chain play a pivotal role in directing the folding of the peptide backbone.
-
This compound: The large, rigid bicyclic naphthalene ring imposes significant steric constraints on the peptide backbone. This property is highly advantageous for nucleating specific secondary structures, such as helices or turns, even in short sequences. The extended aromatic system also facilitates favorable π-π stacking interactions, which can further stabilize folded conformations and mediate interactions with biological targets.[10] The incorporation of such a bulky group can be a powerful strategy to mimic the hydrophobic faces of α-helices involved in protein-protein interactions.[4]
-
(R)-3-Amino-3-phenylpropanoic acid: The phenyl group is also aromatic but is significantly less bulky than the naphthyl group.[11][12] While it still promotes defined conformations compared to aliphatic side chains, it allows for more rotational freedom. This can be beneficial when a degree of flexibility is required for target binding. Peptides containing this residue are well-studied and known to adopt stable, folded structures.
-
β-Alanine: As the simplest β-amino acid with only a hydrogen atom for a side chain, β-alanine provides the greatest conformational flexibility.[13] It is less effective at independently driving the formation of a specific secondary structure. Instead, it is often used as a "turn" or "linker" element to connect more structured regions of a peptidomimetic or to slow proteolysis without imposing significant structural bias.[14]
Proteolytic Stability
The presence of a β-amino acid in a peptide sequence is a proven strategy to enhance resistance to proteolytic degradation.[1][2][3] This is because the altered backbone stereochemistry and additional methylene group prevent the peptide from fitting into the active sites of common proteases like trypsin and chymotrypsin.
-
General Principle: Peptides composed entirely of β-amino acids are exceptionally stable against enzymatic cleavage.[1][7] Mixed α,β-peptides also show a marked improvement in stability compared to their all-α-peptide counterparts.[4]
-
Side Chain Influence: While the primary driver of stability is the β-backbone itself, a bulky side chain like naphthalene or phenyl can provide an additional steric shield, further hindering the approach of proteases. Therefore, peptides containing this compound are expected to exhibit exceptionally high proteolytic resistance, likely greater than those containing the less bulky β-alanine.
Biological Activity and Target Interactions
The side chain is the primary determinant of a peptide's interaction with its biological target.
-
This compound: The naphthyl group offers a large, hydrophobic surface that can engage in strong van der Waals and hydrophobic interactions within a receptor's binding pocket.[15][16] This makes it an excellent mimic for large hydrophobic α-amino acids like tryptophan or for targeting protein-protein interactions that involve a "hydrophobic patch." The potential for π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding site can significantly enhance binding affinity.
-
(R)-3-Amino-3-phenylpropanoic acid: The phenyl group provides similar hydrophobic and aromatic interaction capabilities, albeit with a smaller surface area.[11] It is an effective mimic for phenylalanine and is widely used in the design of enzyme inhibitors and receptor antagonists.
-
β-Alanine: Lacking a side chain, β-alanine does not contribute to specific side-chain interactions. Its role is primarily structural, serving as a spacer or turn-inducer that correctly positions the pharmacophoric side chains of adjacent α- or β-amino acids.
Data Summary Table
| Feature | This compound | (R)-3-Amino-3-phenylpropanoic acid | β-Alanine |
| Side Chain | Naphthyl (bulky, aromatic, hydrophobic) | Phenyl (aromatic, hydrophobic) | Hydrogen (none) |
| Conformational Control | Very High (induces stable helices/turns) | High (induces stable structures) | Low (flexible linker) |
| Potential Interactions | Strong Hydrophobic, π-π Stacking | Hydrophobic, π-π Stacking | None (backbone H-bonding only) |
| Proteolytic Stability | Very High | High | High (due to β-backbone) |
| Primary Application | Mimicking large hydrophobic residues (e.g., Trp), targeting PPIs, creating rigid scaffolds. | Mimicking Phenylalanine, general purpose aromatic interactions. | Flexible linkers, turn induction, backbone modification. |
Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating quality control steps crucial for reproducible research.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a β-Amino Acid-Containing Peptide
This protocol describes the standard Fmoc/tBu strategy for synthesizing a short peptide incorporating a β-amino acid.
Causality: The Fmoc (fluorenylmethyloxycarbonyl) protecting group is used for the α-amine because it is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups (like tBu, tert-butyl). This orthogonality is the foundation of this synthetic strategy.
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buy (R)-3-Amino-2-(naphthalen-1-ylmethyl)propanoic acid [smolecule.com]
- 11. chemimpex.com [chemimpex.com]
- 12. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. scribd.com [scribd.com]
- 15. This compound [myskinrecipes.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Rigorous Validation of Neuroprotective Effects in Cell-Based Assays
Introduction: Bridging the Translational Gap in Neuroprotection
The journey of a neuroprotective compound from a promising in vitro "hit" to a clinical success is fraught with challenges. A significant hurdle is the translational gap, where compounds that show remarkable efficacy in simplified cell-based models often fail in more complex preclinical and clinical settings.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate this challenge. As a Senior Application Scientist, my objective is not to provide a rigid set of protocols but to instill a strategic mindset focused on building a self-validating experimental pipeline. This approach moves beyond simple viability readouts to generate a robust, mechanistically grounded data package that increases confidence in a compound's neuroprotective potential.
A truly validated neuroprotective effect is not demonstrated by a single assay but by a cohesive body of evidence across multiple, logically connected endpoints.[3][4] We will explore a tiered approach, starting with foundational assays that measure cell health and death, and then progressing to sophisticated mechanistic assays that answer the crucial question of how a compound exerts its protective effects. This guide emphasizes scientific integrity through rigorous experimental design, transparent data interpretation, and the use of physiologically relevant models.
Part I: The Foundation – Assessing Global Cell Health and Cytotoxicity
The first step in any neuroprotection study is to establish a reliable model of neurotoxicity and to quantify the compound's ability to preserve cell health. This is typically achieved by measuring two fundamental parameters: metabolic activity (an indicator of cell viability) and plasma membrane integrity (an indicator of cytotoxicity).
Assay 1: MTT Assay for Metabolic Viability
The MTT assay is a cornerstone of cell viability assessment, predicated on the principle that living cells possess active mitochondrial dehydrogenases. These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of metabolically active cells.[5]
The MTT assay is an excellent first-pass screen due to its high-throughput nature and cost-effectiveness.[6] However, it is an indirect measure of cell number. A compound that alters cellular metabolism or mitochondrial respiration without being cytotoxic can produce misleading results.[7] Therefore, it is crucial to interpret MTT data in conjunction with a direct measure of cell death, such as the LDH assay.
This protocol is adapted for the widely used SH-SY5Y human neuroblastoma cell line, a common model for studying neurodegenerative processes.[8]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of your test compound (e.g., 1-50 µM) for 2 to 24 hours, depending on the compound's mechanism.
-
Induction of Neurotoxicity: Following pre-treatment, introduce a neurotoxin such as hydrogen peroxide (H₂O₂ at 100-200 µM) or 6-hydroxydopamine (6-OHDA) to the culture medium and incubate for 24 hours.[8]
-
Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) but no compound or toxin. Represents 100% viability.
-
Toxin-Only Control: Cells treated with the neurotoxin only. Represents the level of cell death you aim to prevent.
-
Blank: Wells containing medium but no cells, to subtract background absorbance.
-
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8] Viable cells will produce purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well.[9]
-
Data Acquisition: Gently mix on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.[5]
-
Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay provides a complementary and more direct measure of cell death. It quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity.[10][11]
Because LDH release is a hallmark of late-stage apoptosis and necrosis, this assay directly measures cell lysis. Its results are less likely to be confounded by metabolic artifacts. The assay's strength lies in its simplicity and directness; the amount of formazan product generated in the detection reaction is directly proportional to the amount of LDH released from damaged cells.[11][12]
-
Experimental Setup: Plate and treat cells with the test compound and neurotoxin as described in the MTT protocol.
-
Controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Toxin-Only Control: Cells treated with the neurotoxin.
-
Maximum LDH Release Control: A separate set of untreated cells lysed with a detergent (e.g., Triton X-100) at the end of the experiment. This represents 100% cytotoxicity.[13]
-
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[13]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that leads to the formation of a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance of treated - Absorbance of vehicle) / (Absorbance of max release - Absorbance of vehicle)] x 100.
-
Data Summary: Foundational Assays
| Parameter | MTT Assay | LDH Release Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase function. | Measures plasma membrane damage via release of cytosolic LDH.[11] |
| Measures | Cell Viability (indirectly) | Cytotoxicity/Cell Lysis (directly) |
| Pros | High-throughput, sensitive, cost-effective.[6] | Direct measure of cell death, reproducible, simple workflow. |
| Cons | Can be confounded by altered metabolic states.[7] | Timing is critical as LDH can degrade in the medium over time. |
| Primary Use | Initial screening for cytoprotective or cytotoxic effects. | Confirmatory assay for cell death, cross-validation of MTT data. |
Part II: Mechanistic Deep Dive – Unraveling the Pathways of Neuroprotection
Demonstrating that a compound preserves cell viability is only the first step. A robust validation requires understanding how it works. Is it preventing apoptosis, reducing oxidative stress, or preserving mitochondrial function? The following assays provide critical mechanistic insights.
Assay 3: Apoptosis Assessment via Caspase-3/7 Activity
Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration. This process is executed by a family of proteases called caspases.[14] Caspase-3 and Caspase-7 are the primary effector caspases that cleave cellular substrates, leading to the classic morphological changes of apoptosis.[14][15] Assays for their activity typically use a peptide substrate (e.g., DEVD) conjugated to a reporter molecule. Cleavage of the substrate by active caspases releases the reporter, generating a measurable signal.[14][16]
Caption: Intrinsic and extrinsic pathways converge on effector Caspases-3/7.
-
Cell Culture: Seed and treat cells in a white-walled, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer.
-
Assay Execution: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells at a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix briefly on an orbital shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express results as a fold-change in caspase activity relative to the vehicle-treated control.
Assay 4: Oxidative Stress via Intracellular Reactive Oxygen Species (ROS) Measurement
Oxidative stress is a common pathogenic mechanism in neurodegenerative diseases. The DCFH-DA assay is a widely used method to measure intracellular ROS levels. Cell-permeable DCFH-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[8]
-
Cell Culture: Seed and treat cells in a black-walled, clear-bottom 96-well plate.
-
Probe Loading: After the compound/toxin treatment, wash the cells once with warm phosphate-buffered saline (PBS).
-
Incubation: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[8]
-
Wash: Wash the cells again with PBS to remove any excess probe that has not entered the cells.[8]
-
Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Report data as Relative Fluorescence Units (RFU) or as a percentage of the toxin-only control.
Assay 5: Mitochondrial Health via JC-1 Staining
Mitochondrial dysfunction is a critical event in neuronal cell death.[17] A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a ratiometric probe used to measure ΔΨm.[17][18] In healthy, energized mitochondria with a high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In unhealthy cells where the ΔΨm has collapsed, JC-1 remains in the cytoplasm as monomers that emit green fluorescence.[18][19] The ratio of red-to-green fluorescence provides a quantitative measure of mitochondrial health.[19]
Caption: JC-1 dye reports mitochondrial health via a fluorescence shift.
-
Cell Culture: Seed and treat cells as previously described.
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with 2 µM JC-1 dye in fresh medium for 15-30 minutes at 37°C.
-
Wash: Wash the cells with warm PBS or assay buffer.
-
Data Acquisition: Measure fluorescence using a multi-mode plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.[19][20]
Data Summary: Mechanistic Assays
| Parameter | Caspase-3/7 Assay | DCFH-DA (ROS) Assay | JC-1 Assay |
| Principle | Measures activity of key executioner enzymes in apoptosis.[14] | Measures general oxidative stress via a fluorescent probe.[8] | Ratiometric measurement of mitochondrial membrane potential (ΔΨm).[18][19] |
| Measures | Commitment to apoptotic cell death. | Intracellular Reactive Oxygen Species. | Mitochondrial health and function. |
| Pros | Specific to apoptosis, highly sensitive. | Direct measure of a key neurotoxic mechanism. | Ratiometric output minimizes artifacts from cell number. |
| Cons | Does not capture non-apoptotic cell death. | ROS are transient; timing is critical. | Can be sensitive to quenching agents. |
| Primary Use | Confirming an anti-apoptotic mechanism of action. | Assessing antioxidant properties. | Evaluating protection of mitochondrial function. |
Part III: Building a Self-Validating Experimental Workflow
A single data point is a curiosity; a pattern of converging evidence is a discovery. A self-validating workflow integrates these assays into a logical pipeline to build a compelling case for a compound's neuroprotective activity. This process ensures that findings are internally consistent and mechanistically plausible.
Workflow Diagram: From Screening to Validation
Caption: A tiered workflow for robust validation of neuroprotective compounds.
Trustworthiness: The Pillars of Rigor and Reproducibility
To ensure that your results are trustworthy and replicable, strict adherence to the principles of scientific rigor is non-negotiable.[21][22]
-
Cell Line Authentication: Use low-passage, authenticated cell lines and regularly test for mycoplasma contamination.[21] This prevents one of the largest sources of irreproducibility.[23]
-
Appropriate Controls: Every experiment must include a battery of controls:
-
Vehicle Control: To assess the baseline health of the cells.
-
Positive Control (Toxin): To ensure the neurotoxic insult is working as expected.
-
Reference Compound: A known neuroprotective agent (e.g., Edaravone) to benchmark the efficacy of your test compound.[24]
-
-
Transparent Reporting: Clearly report cell line sources, passage numbers, reagent concentrations, incubation times, and the specific instrumentation used. This transparency is essential for others to reproduce and build upon your findings.[21]
Part IV: The Future is Complex – Advanced In Vitro Models
While immortalized cell lines are invaluable for initial screening, they lack the physiological complexity of the human brain.[1][25] The field is rapidly advancing toward models that better recapitulate human neurobiology, increasing the predictive power of in vitro studies.
-
iPSC-Derived Neurons: The use of induced pluripotent stem cells (iPSCs), particularly those derived from patients with neurodegenerative diseases, allows for the study of disease mechanisms in a genetically relevant context.[26][27] These cells can show disease-related dysfunction even at early stages in vitro.[27]
-
3D Cell Cultures (Spheroids & Organoids): Moving from 2D monolayers to 3D structures like neurospheroids and brain organoids allows for the recreation of more complex cell-cell interactions, tissue-like architecture, and microenvironments.[25][26][28]
-
Organs-on-Chips: These microfluidic devices enable the co-culture of multiple cell types (e.g., neurons, astrocytes, microglia, and endothelial cells) in a dynamic environment, providing a more comprehensive model of the neurovascular unit and the blood-brain barrier.[1][25]
These advanced models represent the next frontier in validating neuroprotective compounds, offering a more refined filter before the costly and complex transition to in vivo studies.
Conclusion
The validation of a neuroprotective compound is not a single experiment but a systematic process of inquiry. By integrating foundational viability assays with a suite of mechanistic investigations within a rigorous and self-validating workflow, researchers can build a powerful and convincing case for their compound's therapeutic potential. This methodical approach, grounded in scientific integrity and a deep understanding of the underlying biology, is our best strategy for bridging the translational divide and accelerating the development of effective therapies for neurodegenerative diseases.
References
- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. (n.d.). PubMed Central.
- Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021, January 12). Emulate.
- Application Notes and Protocols: In Vitro Neuroprotection Assay Using SH-SY5Y Cells and Aerophobin 2. (n.d.). Benchchem.
- Advances in current in vitro models on neurodegenerative diseases. (2023, November 6). PubMed Central.
- Application Notes and Protocols for Assessing Neuronal Viability with JNK3 Inhibitor-4 using an MTT Assay. (n.d.). Benchchem.
- Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. (2022, April 8). Oxford Global.
- Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. (n.d.). NETRI.
- Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023, December 6). InnoSer.
- JC-1 Dye for Mitochondrial Membrane Potential. (n.d.). Thermo Fisher Scientific.
- Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (2019, January 5). PubMed Central.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray.
- JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). (n.d.). G-Biosciences.
- Assessment of cell viability in primary neuronal cultures. (2008, July). PubMed.
- Evaluation of mitochondrial transmembrane potential by JC-1... (n.d.). ResearchGate.
- Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments.
- Cell-Based Assays to Assess Neuroprotective Activity. (2025). IRIS - Unibo.
- Caspase Activity Assay. (n.d.). Creative Bioarray.
- Cell Viability Assay (MTT Assay) Protocol. (2023, October 20).
- Caspase Assays. (n.d.). Thermo Fisher Scientific.
- Apoptosis in Hypothalamic Cell Model by Caspase Multiplexing Assay | Protocol Preview. (2022, September 15).
- Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. (n.d.). NIH.
- Twenty-first Century Challenges for in Vitro Neurotoxicity. (n.d.). PubMed.
- An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. (2016, May 1). NIH.
- Enhancing Rigor and Reproducibility in the Biological and Biomedical Sciences at Yale University. (n.d.).
- Comprehensive Overview of the LDH Cytotoxicity Assay Kit: Principles, Applications, and Advances. (n.d.).
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- Protective effects of perilla oil and alpha linolenic acid on SH-SY5Y neuronal cell death induced by hydrogen peroxide. (2018, March 21). KoreaMed Synapse.
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. (n.d.). NIH.
- Validating the Neuroprotective Effects of Marmesinin In Vitro: A Comparative Guide. (n.d.). Benchchem.
- Why do neuroprotective drugs that are so promising in animals fail in the clinic? An industry perspective. (n.d.). ResearchGate.
- Meet Your NIH Rigor & Reproducibility Requirements. (2022, September 23). WiCell Research Institute.
- Enhancing Reproducibility through Rigor and Transparency. (2024, September 9). Grants & Funding.
- Rigor and reproducibility in human brain organoid research: Where we are and where we need to go. (n.d.). ResearchGate.
Sources
- 1. emulatebio.com [emulatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. protocols.io [protocols.io]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcbiotech.com [atcbiotech.com]
- 12. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 22. Enhancing Reproducibility through Rigor and Transparency | Grants & Funding [grants.nih.gov]
- 23. wicell.org [wicell.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. netri.com [netri.com]
- 26. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oxfordglobal.com [oxfordglobal.com]
- 28. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating GABA Receptor Binding Affinity: A Comparative Analysis
In the intricate landscape of neuropharmacology, few targets are as pivotal as the γ-aminobutyric acid (GABA) receptors. As the primary mediators of inhibitory neurotransmission in the central nervous system, their modulation holds the key to treating a spectrum of neurological and psychiatric disorders, from anxiety and epilepsy to sleep disturbances.[1][2] For researchers and drug development professionals, a nuanced understanding of ligand-receptor interactions is not merely academic—it is the bedrock of rational drug design.
This guide provides a comparative analysis of GABA receptor binding affinity, moving beyond a simple catalog of values to explore the causality behind experimental choices and the validation inherent in robust protocols. We will delve into the structural and functional diversity of GABA receptors, compare the methodologies used to quantify binding, and present a curated dataset of binding affinities for key ligands across various receptor subtypes.
The Diverse World of GABA Receptors: More Than a Single Target
The GABAergic system's complexity begins with its receptors. These are broadly classified into two main types: GABA_A and GABA_B receptors.[3] GABA_A receptors are ionotropic, forming chloride ion channels that open in response to GABA binding, leading to rapid hyperpolarization of the neuron.[4] In contrast, GABA_B receptors are metabotropic G-protein coupled receptors that elicit a slower, more prolonged inhibitory response.
The true complexity, however, lies within the GABA_A receptor family. These are heteropentameric structures assembled from a diverse array of 19 different subunits (e.g., α1-6, β1-3, γ1-3).[5] The specific subunit composition dictates the receptor's pharmacological properties, including its affinity for various ligands.[6] For instance, the presence of different α subunits (α1, α2, α3, or α5) significantly influences the binding and efficacy of benzodiazepines, a major class of GABA_A receptor modulators.[6][7] This subtype heterogeneity is the foundation for developing drugs with more selective therapeutic actions and fewer side effects.[2][8]
Below is a diagram illustrating the canonical signaling pathways for GABA_A and GABA_B receptors.
Caption: Simplified GABA_A and GABA_B receptor signaling pathways.
Quantifying Affinity: A Comparative Look at Methodologies
The accurate determination of binding affinity is paramount in neuropharmacology. Several techniques are employed, each with its own set of advantages and considerations.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays remain a cornerstone for quantifying receptor-ligand interactions due to their sensitivity and robustness. These assays typically involve incubating a biological preparation containing the receptor of interest (e.g., brain tissue homogenates or cell membranes from transfected cell lines) with a radiolabeled ligand.[1] By measuring the amount of radioactivity bound to the membranes, one can determine key binding parameters.
There are two primary types of radioligand binding assays:
-
Saturation Assays: These are used to determine the equilibrium dissociation constant (K_d) of the radioligand and the total number of binding sites (B_max). In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached.
-
Competition Assays: These are employed to determine the affinity of an unlabeled test compound. Here, a fixed concentration of a high-affinity radioligand is co-incubated with varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC_50. The inhibition constant (K_i) can then be calculated from the IC_50 value using the Cheng-Prusoff equation.[7]
Non-Radioactive Alternatives: The Rise of Label-Free and Fluorescence-Based Techniques
While powerful, the use of radioactive materials necessitates specialized handling and disposal procedures. This has spurred the development of non-radioactive methods for assessing binding affinity.
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon which a receptor has been immobilized.[9] When a ligand in solution flows over the chip and binds to the receptor, the mass at the surface increases, leading to a measurable change in the refractive index. This allows for the real-time monitoring of association and dissociation kinetics, from which the K_d can be calculated.[9][10]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands or probes that change their properties upon binding to the receptor.
-
Fluorescence Polarization (FP): FP measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger receptor molecule. A small, freely rotating fluorescent ligand will have a low polarization value. When bound to a large receptor, its rotation is slowed, resulting in a higher polarization value.[11]
-
Förster Resonance Energy Transfer (FRET): FRET-based assays can be designed to measure the proximity of a fluorescently labeled ligand to a fluorescently tagged receptor.
-
The following diagram illustrates the general workflow for these binding assays.
Caption: General workflows for common receptor binding assays.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (K_i in nM) of a selection of standard and novel ligands for various GABA_A receptor subtypes. A lower K_i value indicates a higher binding affinity. This data has been compiled from peer-reviewed literature and serves as a valuable resource for comparing the selectivity profiles of these compounds.
| Compound | Ligand Type | α1β3γ2 (K_i, nM) | α2β3γ2 (K_i, nM) | α3β3γ2 (K_i, nM) | α5β3γ2 (K_i, nM) | Reference |
| Diazepam | Agonist | 18.9 ± 1.7 | 15.6 ± 1.4 | 20.1 ± 2.2 | 14.2 ± 1.3 | [7] |
| Flunitrazepam | Agonist | 2.9 ± 0.3 | 1.5 ± 0.1 | - | - | [7] |
| Imidazobenzodiazepine Derivative 1-S | Agonist | 23.4 ± 2.1 | 10.1 ± 0.9 | 22.5 ± 2.5 | 5.3 ± 0.5 | [7][12] |
| Imidazobenzodiazepine Derivative 1-R | Agonist | 35.8 ± 3.2 | 18.9 ± 1.7 | 33.7 ± 3.8 | 7.1 ± 0.6 | [7][12] |
| Triazolam-like Derivative 2-S | Agonist | 45.7 ± 4.1 | 12.3 ± 1.1 | 51.2 ± 5.6 | 15.8 ± 1.4 | [7][12] |
| GABA | Agonist | 10 - 1000 | - | - | - | [13] |
| Muscimol | Agonist | 2 - 20 | - | - | - | [13] |
| Bicuculline | Antagonist | 100 - 300 | - | - | - | [13] |
Note: Data for GABA, Muscimol, and Bicuculline are generally reported for native GABA_A receptors from rat brain, which represents a mix of subtypes.
Experimental Protocols: A Foundation of Trustworthiness
The validity of any binding data is intrinsically linked to the rigor of the experimental protocol. Below are detailed, step-by-step methodologies for key binding assays.
Detailed Protocol: Competitive Radioligand Binding Assay for GABA_A Receptors
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound for the benzodiazepine site on different GABA_A receptor subtypes.[7]
1. Membrane Preparation:
-
Transfect HEK-293 cells with the desired recombinant rat αxβ3γ2 receptors (where x = 1, 2, 3, or 5).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (50mM Tris-HCl, pH 7.4)
-
A fixed concentration of a suitable radioligand (e.g., 1-2 nM [³H]Flunitrazepam).
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM Diazepam).
-
-
Initiate the binding reaction by adding the prepared cell membranes (typically 50-100 µg of protein per well).
-
Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC_50 value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.[7]
Generalized Protocol: Surface Plasmon Resonance (SPR) Analysis
This protocol provides a general framework for analyzing GABA receptor-ligand interactions using SPR.
1. Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified GABA receptor protein over the activated surface to allow for covalent immobilization. The optimal pH for immobilization should be determined empirically to enhance electrostatic interactions prior to covalent coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in a similar manner but without the receptor protein to serve as a control for non-specific binding and bulk refractive index changes.
2. Analyte Binding Analysis:
-
Prepare a series of dilutions of the analyte (the ligand to be tested) in a suitable running buffer.
-
Inject the different concentrations of the analyte over both the receptor-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time, which is recorded as a sensorgram (response units vs. time).
-
After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the receptor-ligand interaction without denaturing the immobilized receptor (e.g., a low pH buffer or a high salt concentration).
3. Data Analysis:
-
Subtract the response from the reference flow cell from the response of the active flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation phases of the sensorgrams for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a) and the dissociation rate constant (k_d).
-
Calculate the equilibrium dissociation constant (K_d) as the ratio of k_d/k_a.
Generalized Protocol: Fluorescence Polarization (FP) Assay
This protocol describes a competitive FP assay to determine the binding affinity of an unlabeled compound.
1. Assay Setup:
-
Prepare a solution of the purified GABA receptor and a fluorescently labeled ligand (tracer) in a suitable assay buffer. The concentration of the tracer should be low (ideally below its K_d) and provide a stable and robust fluorescence signal.
-
In a microplate (typically a black, low-binding plate), add the receptor and tracer mixture to wells containing serial dilutions of the unlabeled test compound.
-
Include control wells with:
-
Tracer only (for minimum polarization value).
-
Tracer and receptor (for maximum polarization value).
-
Buffer only (for background).
-
2. Incubation and Measurement:
-
Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be determined empirically.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers. The instrument excites the sample with polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.
3. Data Analysis:
-
The instrument software calculates the fluorescence polarization (in milli-polarization units, mP) for each well.
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve using a suitable model to determine the IC_50 value.
-
The K_i value can be calculated from the IC_50, though the calculation is more complex than the Cheng-Prusoff equation for radioligand binding and often requires specialized software that takes into account the concentrations of the receptor and tracer.
Conclusion
The comparative analysis of GABA receptor binding affinity is a dynamic and multifaceted field. The choice of assay methodology depends on the specific research question, available resources, and the desired throughput. While radioligand binding assays remain a gold standard for their direct and robust nature, non-radioactive techniques like SPR and fluorescence-based assays offer valuable alternatives, particularly for real-time kinetic analysis and high-throughput screening.
A thorough understanding of the diverse subunit composition of GABA_A receptors is critical, as this heterogeneity underpins the potential for developing subtype-selective therapeutics with improved clinical profiles. The data and protocols presented in this guide are intended to provide a solid foundation for researchers navigating this complex but rewarding area of neuropharmacology. By employing self-validating and rigorously executed experimental designs, the scientific community can continue to unravel the intricacies of the GABAergic system and develop novel therapies for a host of debilitating neurological and psychiatric conditions.
References
-
Möhler, H., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(6), 1328-1335. [Link]
-
Korpi, E. R., Mattila, M. J., Wisden, W., & Lüddens, H. (1997). GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Annals of Medicine, 29(4), 275-282. [Link]
-
Korpi, E. R., Mattila, M. J., Wisden, W., & Luddens, H. (1997). GABA A-receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands. ResearchGate. [Link]
-
Ebert, B., et al. (1997). Differences in agonist/antagonist binding affinity and receptor transduction using recombinant human gamma-aminobutyric acid type A receptors. Molecular Pharmacology, 52(6), 1153-1160. [Link]
-
Nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicronspheres. [Link]
-
O'Hagan, R., & Chalfie, M. (n.d.). Surface plasmon resonance. WormBook. [Link]
-
Möhler, H., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. National Institutes of Health. [Link]
-
Rapaport, E. (1988). GABAA Receptor Populations Bind Agonists and Antagonists Differentially and With Opposite Affinities. Journal of Neurochemistry, 51(4), 1133-1141. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
-
Engin, E., & Rudolph, U. (2022). GABAA receptor subtypes and benzodiazepine use, misuse, and abuse. Frontiers in Psychiatry, 13, 1009565. [Link]
-
Costa, B., & Gotti, C. (2007). GABA A/Bz receptor subtypes as targets for selective drugs. Current Topics in Medicinal Chemistry, 7(15), 1477-1490. [Link]
-
Unspecified. (2016). Structure and function of the GABAA receptor. YouTube. [Link]
-
Baur, R., & Sigel, E. (2005). On high- and low-affinity agonist sites in GABAA receptors. Journal of Neurochemistry, 95(5), 1486-1493. [Link]
-
Kuroki, K., & Maenaka, K. (2011). Analysis of receptor-ligand interactions by surface plasmon resonance. Methods in Molecular Biology, 748, 83-106. [Link]
-
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]
-
JoVE. (2022). Membrane Protein:Receptor Interactions Using SPR l Protocol Preview. YouTube. [Link]
-
Jones, M. V., & Westbrook, G. L. (2005). Microscopic kinetics and energetics distinguish GABA(A) receptor agonists from antagonists. Biophysical Journal, 89(3), 1693-1704. [Link]
-
Unspecified. (2015). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS One. [Link]
-
Unspecified. (n.d.). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PubMed Central. [Link]
-
Mortensen, M., et al. (2014). Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors. The Journal of Physiology, 592(Pt 16), 3459–3477. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in agonist/antagonist binding affinity and receptor transduction using recombinant human gamma-aminobutyric acid type A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Assessing the Metabolic Stability of Peptides Containing Unnatural Amino Acids
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess and compare the metabolic stability of peptides, with a particular focus on the strategic incorporation of unnatural amino acids (Uaas). We will move beyond simple protocol recitation to explore the underlying biochemical principles, ensuring that the experimental designs are not only robust but also self-validating.
The Challenge: The fleeting nature of therapeutic peptides
Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, their clinical translation is often hampered by their poor metabolic stability. The native peptide backbone is rapidly recognized and cleaved by a host of proteases and peptidases found in plasma, the gastrointestinal tract, and metabolic organs like the liver and kidneys. This rapid degradation leads to a short in vivo half-life, necessitating frequent administration and limiting therapeutic efficacy.
Understanding the primary degradation pathways is paramount. The two main culprits are:
-
Exopeptidases: These enzymes, such as aminopeptidases and carboxypeptidases, cleave peptide bonds from the N-terminus and C-terminus, respectively.
-
Endopeptidases: Enzymes like trypsin and chymotrypsin cleave internal peptide bonds at specific amino acid residues.
The introduction of unnatural amino acids is a cornerstone strategy to overcome these limitations. These synthetic building blocks are not recognized as efficiently by native proteases, providing steric hindrance and altering the peptide's conformational properties to resist enzymatic degradation.
Experimental Design: A Multi-Faceted Approach to Stability Assessment
A robust assessment of metabolic stability requires a multi-pronged approach, typically starting with in vitro assays and progressing to more complex biological systems. This guide will focus on the foundational in vitro assays that provide a reliable and reproducible comparison of peptide stability.
Core Principle: The Self-Validating Experiment
For any stability assay to be trustworthy, it must include a set of controls that validate the experimental setup. This includes:
-
Positive Control: A native peptide with known susceptibility to degradation. This confirms that the enzymatic system is active.
-
Negative Control: The test peptide incubated in a heat-inactivated biological matrix. This accounts for any non-enzymatic degradation (e.g., chemical instability).
-
Zero-Time Point Control: Analysis of the test peptide at the very beginning of the experiment to establish the initial concentration.
Workflow for In Vitro Peptide Stability Assessment
The following diagram outlines the general workflow for assessing the metabolic stability of peptides in vitro.
Caption: General workflow for in vitro peptide stability assessment.
Key In Vitro Assays for Metabolic Stability
Plasma Stability Assay
This is often the first-line assay to evaluate a peptide's stability in a physiologically relevant matrix. Plasma contains a wide array of proteases, making it a good indicator of in vivo stability.
Experimental Protocol:
-
Prepare Plasma: Thaw frozen plasma (human, rat, or mouse) at 37°C. Centrifuge at 4°C to remove any cryoprecipitates.
-
Prepare Peptide Stock: Dissolve the test peptide and control peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a concentrated stock solution.
-
Initiate Reaction: Add the peptide stock to pre-warmed plasma to a final concentration of 1-10 µM. Vortex gently to mix.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a quenching solution (e.g., acetonitrile with an internal standard) to stop enzymatic activity and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a peptide to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in the liver. While primarily for small molecules, it can be relevant for peptides with certain unnatural amino acids that might be substrates for these enzymes.
Experimental Protocol:
-
Prepare Microsomes: Thaw liver microsomes (human, rat, or mouse) on ice.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine a buffer (e.g., potassium phosphate buffer), the test peptide, and the liver microsomes.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate Reaction: Add a solution of NADPH (a required cofactor for CYP450 enzymes) to start the reaction.
-
Incubation and Time Points: Follow the same procedure as the plasma stability assay (steps 4-7).
-
LC-MS/MS Analysis and Data Analysis: Analyze the samples and calculate the half-life as described for the plasma stability assay.
Data Interpretation: Comparing Native vs. Uaa-Containing Peptides
The primary output of these assays is the peptide half-life (t½). A longer half-life indicates greater metabolic stability. The data should be presented in a clear, tabular format for easy comparison.
Table 1: Comparative Metabolic Stability of Peptide X and its Uaa-Containing Analogs
| Peptide | Unnatural Amino Acid Modification | Plasma Half-Life (t½, min) | Liver Microsomal Half-Life (t½, min) |
| Peptide X (Native) | None | 15 | >240 |
| Peptide X-A | N-methylation of Alanine at Pos 2 | 120 | >240 |
| Peptide X-B | D-Alanine at Position 2 | 95 | >240 |
| Peptide X-C | Beta-Alanine at Position 3 | 210 | >240 |
This is example data and should be replaced with actual experimental results.
The data in Table 1 clearly demonstrates that the incorporation of unnatural amino acids significantly enhances the plasma stability of Peptide X. The native peptide is rapidly degraded, while the modified versions show a marked increase in half-life. The observation that all peptides are stable in the liver microsomal assay suggests that they are not significantly metabolized by CYP450 enzymes.
The "Why": Mechanistic Insights into Uaa-Mediated Stability
The enhanced stability observed with Uaa-containing peptides can be attributed to several factors:
Caption: Mechanisms by which Uaas enhance peptide stability.
-
Steric Hindrance: Bulky or unusually shaped Uaas can physically block the active site of proteases, preventing them from binding to and cleaving the peptide backbone.
-
Conformational Constraint: Certain Uaas can induce specific secondary structures (e.g., helices, turns) that are not readily recognized by proteases.
-
Backbone Modification: N-methylation and other backbone modifications alter the peptide bond itself, making it resistant to cleavage.
-
Hydrophobicity Modulation: Altering the hydrophobicity of a peptide can affect its binding to plasma proteins, which can, in turn, protect it from degradation.
Conclusion and Future Directions
The strategic incorporation of unnatural amino acids is a powerful tool for enhancing the metabolic stability of therapeutic peptides. A systematic and well-controlled in vitro assessment, as outlined in this guide, is crucial for selecting the most promising candidates for further development. While plasma and microsomal stability assays provide valuable initial data, subsequent studies in more complex systems, such as cell-based assays and in vivo pharmacokinetic studies, are necessary to fully characterize the metabolic profile of a lead peptide candidate.
References
-
Title: Advances in peptide drug development Source: Current Opinion in Chemical Biology URL: [Link]
-
Title: Modulating Peptide Properties by N-Methylation Source: MDPI URL: [Link]
-
Title: A comprehensive review of the design and engineering of therapeutic peptides Source: Peptides URL: [Link]
-
Title: Conformational constraint in the design of bioactive peptides Source: Accounts of Chemical Research URL: [Link]
-
Title: Backbone N-methylation of peptides: a simple strategy to improve the metabolic stability of peptides Source: RSC Medicinal Chemistry URL: [Link]
A Senior Application Scientist's Guide to Stereochemical Determination: X-ray Crystallography vs. Spectroscopic and Chromatographic Methods for Amino Acid Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous assignment of stereochemistry is a critical, non-negotiable step. The three-dimensional arrangement of atoms in a molecule dictates its biological activity, making stereochemical determination a cornerstone of modern chemical and pharmaceutical research. While X-ray crystallography has long been revered as the definitive method for elucidating molecular structure, a suite of powerful spectroscopic and chromatographic techniques offers viable, and often more accessible, alternatives.
This guide provides an in-depth, objective comparison of X-ray crystallography with other prevalent methods for determining the stereochemistry of amino acid derivatives. We will delve into the underlying principles, experimental workflows, and comparative performance, supported by experimental insights to empower you in selecting the most appropriate technique for your research needs.
The Gold Standard: Unraveling Stereochemistry with X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][2] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise arrangement of atoms.[3][4][5]
The determination of absolute configuration, which distinguishes between enantiomers, is achieved through the phenomenon of anomalous dispersion (or anomalous scattering).[6][7][8] This effect occurs when the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays.[9][10] This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from (h,k,l) and (-h,-k,-l) planes are equal. The resulting differences in intensity, known as Bijvoet pairs, allow for the unambiguous assignment of the absolute configuration.[11]
For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect can be weak. In such cases, derivatization with a heavier atom (e.g., bromine or selenium) or the use of a specific X-ray wavelength (e.g., Cu Kα radiation) that enhances the anomalous signal from lighter atoms can be employed.[12][13]
Experimental Workflow: From Powder to Structure
The journey from a sample to a fully resolved crystal structure involves several critical steps. The following diagram and protocol outline a typical workflow for the X-ray crystallographic analysis of an amino acid derivative.
Caption: Experimental workflow for determining stereochemistry using X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount.[14] This is often the most challenging step.[5] Common methods for small molecules like amino acid derivatives include:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly and undisturbed.[15]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound's solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound to decrease its solubility and promote crystal growth.[15]
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[6]
-
The mounted crystal is placed on a diffractometer and often cooled to a low temperature (e.g., 100 K) using a stream of nitrogen gas to minimize thermal vibrations and radiation damage.[15]
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source) and rotated.[13] A detector records the positions and intensities of the diffracted X-rays as a series of images.[5][16]
-
-
Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[4]
-
The "phase problem," where the phase information of the diffracted waves is lost, is solved using computational methods like direct methods for small molecules.[5]
-
An initial electron density map is calculated, from which a preliminary molecular model is built.[4]
-
-
Structure Refinement and Validation:
-
The initial model is refined against the experimental data to improve the fit and obtain accurate atomic positions, bond lengths, and angles.[5]
-
For absolute configuration determination, the Flack parameter is calculated. A value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.[11][17]
-
Alternative and Complementary Techniques
While X-ray crystallography is powerful, it is not always feasible or necessary. The requirement for high-quality single crystals can be a significant bottleneck.[14][18][19] Several other techniques provide reliable stereochemical information, often with less demanding sample preparation.
Caption: Comparison of X-ray crystallography with alternative and complementary methods.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[11][20] Since enantiomers produce mirror-image VCD spectra, this technique can be used to determine the absolute configuration.[21] The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT).[22][23] A good match between the experimental and calculated spectra for one enantiomer allows for a confident assignment of the absolute configuration.[22]
NMR Spectroscopy: Mosher's Method
For amino acid derivatives with stereogenic centers bearing a hydroxyl or amino group, Mosher's method is a widely used NMR-based technique for determining absolute configuration.[24][25] This method involves the derivatization of the chiral alcohol or amine with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters or amides.[18][24] The protons in these diastereomers experience different magnetic environments, leading to distinct chemical shifts in their ¹H NMR spectra.[24][26] By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be deduced.[18][19]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers, which is a prerequisite for their individual characterization and for determining enantiomeric purity.[27] This method can be performed directly, using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[27][28] While chiral HPLC itself does not directly determine the absolute configuration, it is an essential tool for isolating enantiomers for subsequent analysis by other techniques and for quantifying their relative amounts.[29]
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a method for stereochemical determination depends on several factors, including the nature of the sample, the availability of instrumentation, and the specific information required. The following table provides a comparative overview of the techniques discussed.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (Mosher's Method) | Chiral HPLC |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[11] | Differential absorption of circularly polarized infrared light.[11] | Analysis of chemical shift differences in diastereomeric derivatives.[24] | Differential interaction with a chiral stationary phase or separation of diastereomers.[27] |
| Sample State | Single crystal.[11] | Solution or neat liquid.[11] | Solution. | Solution. |
| Sample Amount | ~0.1-1 mg | 1-10 mg[11] | ~1-5 mg | Micrograms to milligrams |
| Key Requirement | High-quality single crystal.[14] | IR active vibrational modes; requires quantum chemical calculations.[11][22] | Presence of a hydroxyl or amino group; requires synthesis of diastereomers.[24] | A suitable chiral stationary phase or derivatizing agent.[29] |
| Primary Output | 3D molecular structure, absolute configuration (Flack parameter).[11] | VCD spectrum for comparison with calculated spectra.[11] | ¹H NMR spectra of diastereomers for Δδ analysis.[18] | Chromatogram showing separation of enantiomers. |
| Advantages | Unambiguous and direct determination of 3D structure and absolute configuration.[1][2] | Applicable to non-crystalline samples in solution; provides conformational information.[20][22] | Relatively rapid and accessible with standard NMR equipment; no crystal required.[24] | Excellent for determining enantiomeric purity and for preparative separation.[27] |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain.[14][30] | Requires computationally intensive calculations; can be sensitive to solvent and conformation.[22][31] | Indirect method; requires chemical derivatization; not applicable to all chiral centers.[24] | Does not directly provide absolute configuration; method development can be time-consuming. |
Conclusion: An Integrated Approach to Stereochemical Elucidation
The choice of technique should be guided by a thorough consideration of the specific research question, the properties of the amino acid derivative, and the available resources. In many cases, a combination of these techniques provides the most robust and reliable stereochemical assignment, embodying the principle of orthogonal validation in analytical science.
References
- Determination of absolute configuration using single crystal X-ray diffraction.Methods in Molecular Biology, 1055, 149-62.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.Chemistry Stack Exchange.
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.Houben-Weyl Methods of Organic Chemistry, Vol. E21a, 378-403.
- A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography vs. Spectroscopic Methods.Benchchem.
- Vibrational CD, Theory and Application to Determination of Absolute Configuration.
- Determination of absolute configur
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Vibr
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).Spectroscopy Europe.
- How does the Mosher ester method allow determination of absolute configur
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.Springer.
- Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Compar
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Sigma-Aldrich.
- X-Ray Crystallography - Direct methods.yetnet.
- X-ray Crystallography.Anton Paar Wiki.
- Structural resolution. The anomalous dispersion.Crystallography.
- 8 Anomalous Dispersion of in Crystallography X-rays.
- x Ray crystallography.Journal of the Royal Society of Medicine.
- X-ray crystallography and chirality: understanding the limitations.
- X-Ray Crystallography vs. NMR Spectroscopy.News-Medical.Net.
- Anomalous X-ray sc
- Anomalous Diffraction in Crystallographic Phase Evalu
- X-Ray Crystallography of Chemical Compounds.PMC - NIH.
- X-ray crystallography.Wikipedia.
- Small molecule X-ray crystallography.The University of Queensland.
- 9.6: X-ray Protein Crystallography.Chemistry LibreTexts.
Sources
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. purechemistry.org [purechemistry.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. X-Ray Crystallography - Direct methods [my.yetnet.ch]
- 8. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 9. iucr.org [iucr.org]
- 10. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 14. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. echemi.com [echemi.com]
- 20. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. americanlaboratory.com [americanlaboratory.com]
- 23. spectroscopyeurope.com [spectroscopyeurope.com]
- 24. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. matilda.science [matilda.science]
- 26. matilda.science [matilda.science]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. chromatographytoday.com [chromatographytoday.com]
- 30. news-medical.net [news-medical.net]
- 31. schrodinger.com [schrodinger.com]
A Senior Application Scientist's Guide to the Conformational Effects of Aromatic Amino Acids in Peptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and drug design, understanding the subtle yet profound influence of individual amino acids on peptide conformation is paramount. Among the canonical amino acids, the aromatic trio—Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp)—play a starring role in dictating the three-dimensional structure and, consequently, the function of peptides. Their unique side chains, with their distinct sizes, shapes, and electronic properties, engage in a variety of non-covalent interactions that are critical for structural stability and molecular recognition.
This guide provides an in-depth comparison of the conformational effects of these three aromatic amino acids. We will delve into their intrinsic properties, their influence on secondary structure formation, and the powerful experimental and computational techniques used to elucidate their structural roles.
The Aromatic Amino Acids: A Tale of Three Side Chains
The conformational impact of Phenylalanine, Tyrosine, and Tryptophan stems directly from the nature of their aromatic side chains. While all are bulky and hydrophobic, they possess key differences that translate into distinct structural propensities.
-
Phenylalanine (Phe): The simplest of the three, Phenylalanine possesses a benzyl side chain. Its purely hydrophobic and aromatic nature allows it to participate in van der Waals and π-π stacking interactions. These interactions, particularly edge-to-face and parallel-displaced arrangements, contribute significantly to the stability of peptide and protein structures.[1][2]
-
Tyrosine (Tyr): Tyrosine is structurally similar to Phenylalanine but features a hydroxyl group on its phenyl ring. This seemingly minor addition has major consequences. The hydroxyl group can act as both a hydrogen bond donor and acceptor, adding a layer of electrostatic interaction to its hydrophobic character.[3][4] This amphiphilic nature allows Tyrosine to engage in a wider range of interactions, influencing both hydrophobic packing and hydrogen-bonding networks.[3][5]
-
Tryptophan (Trp): Tryptophan boasts the largest and most complex side chain, an indole ring. This bicyclic structure provides a large surface area for hydrophobic interactions and a rich π-electron system.[6] Tryptophan is a versatile interaction hub, capable of engaging in hydrophobic interactions, hydrogen bonding (via the indole nitrogen), and potent cation-π interactions.[7][8] The unique geometry and electronic properties of the indole ring often lead to highly specific and stable structural motifs.[9][10]
Table 1: Comparative Properties of Aromatic Amino Acids
| Property | Phenylalanine (Phe) | Tyrosine (Tyr) | Tryptophan (Trp) |
| Side Chain | Benzyl | Phenol | Indole |
| Hydrophobicity | High | Moderate | High |
| Hydrogen Bonding | None | Donor & Acceptor | Donor (indole N-H) |
| π-π Stacking | Yes | Yes | Yes |
| Cation-π Interactions | Weakest | Moderate | Strongest |
| Size (van der Waals volume ų) | ~135 | ~141 | ~171 |
Impact on Peptide Secondary Structure
The intrinsic properties of these aromatic amino acids directly translate to their influence on the formation and stability of common peptide secondary structures, such as α-helices and β-sheets.
α-Helix Propensity
While generally considered to be good helix formers, the aromatic amino acids exhibit nuanced behaviors within the α-helical context.
-
Phenylalanine: Phenylalanine residues can stabilize α-helices through intramolecular i, i+4 aromatic-aromatic interactions.[11][12] These interactions, where the side chains are positioned on the same face of the helix, can significantly enhance helical content.[11] However, unfavorable side-chain-backbone interactions can also lead to destabilization and the formation of 3(10)-helical regions.[13]
-
Tyrosine: The ability of Tyrosine's hydroxyl group to form hydrogen bonds can further stabilize α-helical structures, particularly when interacting with nearby polar residues or the peptide backbone.
-
Tryptophan: Tryptophan's large size can be sterically demanding within an α-helix. However, its strong hydrophobic character and ability to form cation-π interactions can contribute to the overall stability of helical bundles and helix-loop-helix motifs.[14]
β-Sheet Propensity and the "Tryptophan Zipper"
Aromatic amino acids, particularly Tryptophan, are key players in the formation and stabilization of β-sheets.
-
Aromatic-Aromatic Interactions: Cross-strand aromatic-aromatic interactions, especially in edge-to-face (EtF) and parallel-displaced (PD) geometries, are a significant stabilizing force in β-sheets.[15] These interactions are frequently observed at non-hydrogen-bonded sites.[15]
-
The Tryptophan Zipper: A remarkable example of Tryptophan's influence is the "tryptophan zipper" (trpzip) motif.[9][10] In these structures, cross-strand pairs of Tryptophan residues interdigitate, forming a highly stable, monomeric β-hairpin.[9][10] The extensive hydrophobic burial and favorable indole-indole interactions in trpzips result in folding free energies that rival those of much larger proteins.[10] These motifs are exceptionally well-defined and serve as excellent model systems for studying β-sheet folding.[9][16][17][18]
Diagram 1: The Tryptophan Zipper Motif
Caption: Schematic of a Tryptophan Zipper β-hairpin.
The Role of Cation-π Interactions
Cation-π interactions are powerful non-covalent forces that play a crucial role in molecular recognition and structural stability.[8][19] This interaction involves the electrostatic attraction between a cation and the electron-rich face of an aromatic ring.
-
Hierarchy of Interaction Strength: Among the aromatic amino acids, the strength of cation-π interactions follows the order: Tryptophan > Tyrosine > Phenylalanine.[8] This is attributed to the larger, more polarizable π-system of Tryptophan's indole ring.
-
Biological Significance: Cation-π interactions are prevalent at protein-protein interfaces and in ligand-gated ion channels.[7] They are also critical for the function of arginine- and tryptophan-rich antimicrobial peptides.[7] The interaction between the cationic side chains of Arginine or Lysine and the aromatic face of Tryptophan can be a dominant force in peptide folding and binding.[7][19][20]
Experimental and Computational Methodologies
A combination of experimental and computational techniques is essential for a comprehensive understanding of peptide conformation.[21][22]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[23][24] By measuring the differential absorption of left- and right-circularly polarized light, CD provides a characteristic spectrum for different secondary structures.[25]
Table 2: Characteristic CD Signals for Peptide Secondary Structures
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Minima (nm) |
| α-Helix | ~192 | ~208 and ~222 |
| β-Sheet | ~195 | ~218 |
| Random Coil | ~212 | ~198 |
Experimental Protocol: Peptide Secondary Structure Analysis by CD Spectroscopy
-
Sample Preparation:
-
Instrument Setup:
-
Turn on the CD spectrometer and purge with nitrogen for at least 30 minutes.[24]
-
Turn on the lamp and allow it to stabilize.
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer alone.
-
Measure the CD spectrum of the peptide sample in the far-UV region (typically 190-250 nm).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to molar ellipticity.
-
Analyze the spectral features to qualitatively and quantitatively determine the secondary structure content using deconvolution algorithms.
-
Diagram 2: CD Spectroscopy Workflow
Caption: Workflow for peptide analysis by CD spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[27][28][29][30]
-
Key NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies through-bond correlations between protons, helping to assign spin systems of amino acid residues.[29]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, facilitating the identification of amino acid types.[29]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5-6 Å), providing the crucial distance restraints for structure calculation.[27][31]
-
Experimental Protocol: Peptide Structure Determination by 2D NMR
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a set of 2D NMR spectra, including COSY, TOCSY, and NOESY experiments.[27]
-
-
Resonance Assignment:
-
Use the COSY and TOCSY spectra to identify the spin systems of the individual amino acid residues.
-
Use the NOESY spectrum to sequentially connect the assigned spin systems along the peptide backbone.
-
-
Structural Restraint Generation:
-
Structure Calculation and Refinement:
-
Use the distance and dihedral angle restraints as input for structure calculation algorithms (e.g., distance geometry, simulated annealing).
-
Generate an ensemble of structures that satisfy the experimental restraints.
-
Refine the structures in a force field with explicit solvent.[27]
-
-
Structure Validation:
-
Assess the quality of the calculated structures based on parameters such as restraint violations, stereochemical quality, and agreement with experimental data.
-
Diagram 3: NMR Structure Determination Workflow
Caption: Workflow for peptide structure determination by NMR.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational lens to view the dynamic behavior of peptides at an atomic level.[32][33][34] By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a peptide and provide insights into its folding pathways and stability.[32][33][35]
-
Applications in Peptide Research:
-
Conformational Sampling: Exploring the different conformations accessible to a peptide.[36]
-
Folding Mechanisms: Elucidating the pathways by which a peptide folds into its native structure.[18]
-
Free Energy Landscapes: Quantifying the relative stabilities of different conformational states.[35]
-
Complementing Experimental Data: Refining and interpreting experimental data from techniques like NMR and CD.[22][37]
-
Conclusion
Phenylalanine, Tyrosine, and Tryptophan, while all classified as aromatic amino acids, exert distinct and powerful influences on peptide conformation. The choice of a specific aromatic residue in a peptide sequence is not arbitrary but a critical design element that can be leveraged to control secondary structure, enhance stability, and engineer specific molecular recognition properties. A thorough understanding of their individual characteristics, coupled with the application of advanced analytical and computational techniques, is essential for the rational design of peptide-based therapeutics and novel biomaterials.
References
-
Circular dichroism of peptides. (2014). Methods in Molecular Biology. [Link]
-
The color of cation-π interactions: Subtleties of amine-tryptophan interaction energetics allow for radical-like visible absorbance and fluorescence. (2017). Protein Science. [Link]
-
Contribution of aromatic interactions to alpha-helix stability. (2002). Journal of the American Chemical Society. [Link]
-
Tryptophan zippers: stable, monomeric beta-hairpins. (2001). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Aromatic−Aromatic Interactions in Crystal Structures of Helical Peptide Scaffolds Containing Projecting Phenylalanine Residues. (1998). Journal of the American Chemical Society. [Link]
-
Methods of peptide conformation studies. (2001). Acta Biochimica Polonica. [Link]
-
Determinants of fold stabilizing aromatic-aromatic interactions in short peptides. (2012). Journal of Structural Biology. [Link]
-
CD-Based Peptide Secondary Structure Analysis. Mtoz Biolabs. [Link]
-
Aromatic-aromatic interaction: A mechanism of protein structure stabilization. (1986). Science. [Link]
-
The Role of Circular Dichroism in Peptide Structural Analysis. Peptide Sciences. [Link]
-
Implications of aromatic–aromatic interactions: From protein structures to peptide models. (2019). Peptide Science. [Link]
-
Aromatic interactions in peptides: impact on structure and function. (2004). Biopolymers. [Link]
-
Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. (2018). Advanced Functional Materials. [Link]
-
Tryptophan zippers: Stable, monomeric β-hairpins. (2001). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Peptide/Protein NMR. University of Zurich. [Link]
-
Methods of peptide conformation studies. (2001). Acta Biochimica Polonica. [Link]
-
Contribution of aromatic interactions to alpha-helix stability. ResearchGate. [Link]
-
Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]
-
NMR in structural determination of proteins and peptides. (2015). Journal of Pharmaceutical Sciences and Research. [Link]
-
Peptide structural analysis by solid-state NMR spectroscopy. (1999). Biopolymers. [Link]
-
Cation-pi interactions involving aromatic amino acids. (2007). Biochemistry and Molecular Biology Education. [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. [Link]
-
Advanced Analytical Techniques for Peptide Characterization. Polaris Peptides. [Link]
-
Cation-pi interactions. Proteopedia. [Link]
-
Probing the Influence of Sequence-Dependent Interactions Upon Alpha-Helix Stability in Alanine-Based Linear Peptides. (1995). Journal of Molecular Biology. [Link]
-
Trp zipper folding kinetics by molecular dynamics and temperature-jump spectroscopy. (2005). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Tryptophan Zippers Peptides: Synthesis and Mass Spectrometry Investigation. (2019). Digital Commons@Kennesaw State University. [Link]
-
Methods of peptide conformation studies. Semantic Scholar. [Link]
-
Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. (2020). Amino Acids. [Link]
-
Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. (1995). Biochemistry. [Link]
-
Folding Mechanism of Beta-Hairpin Trpzip2: Heterogeneity, Transition State and Folding Pathways. (2009). PLoS ONE. [Link]
-
Cation-π interactions in structural biology. (1997). Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Molecular Dynamics Simulations of Peptide and Protein Systems. ProQuest. [Link]
-
Molecular dynamics simulations of peptide and protein systems. Mountain Scholar. [Link]
-
Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. (2021). International Journal of Molecular Sciences. [Link]
-
Tyrosine hydrogen bonds make a large contribution to protein stability. ResearchGate. [Link]
-
Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets. (2014). The Journal of Chemical Physics. [Link]
-
Self-assembly of aromatic amino acids: a molecular dynamics study. (2018). Physical Chemistry Chemical Physics. [Link]
-
Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides. (2022). Quarterly Reviews of Biophysics. [Link]
-
Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (2023). Chemical Science. [Link]
-
Peptide Conformation Analysis Using an Integrated Bayesian Approach. (2014). Journal of Chemical Theory and Computation. [Link]
-
Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. (2023). Journal of Agricultural and Food Chemistry. [Link]
-
Tyrosine hydrogen-bonding and environmental effects in proteins probed by ultraviolet resonance Raman spectroscopy. (1988). Biochemistry. [Link]
-
Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. ResearchGate. [Link]
-
Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. (1982). Journal of the American Chemical Society. [Link]
-
Designing amino acids to determine the local conformations of peptides. (1993). Journal of the American Chemical Society. [Link]
-
3.1: Amino Acids and Peptides. Biology LibreTexts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 7. The color of cation-π interactions: Subtleties of amine-tryptophan interaction energetics allow for radical-like visible absorbance and fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. Tryptophan zippers: stable, monomeric beta -hairpins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Contribution of aromatic interactions to alpha-helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probing the influence of sequence-dependent interactions upon alpha-helix stability in alanine-based linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determinants of fold stabilizing aromatic-aromatic interactions in short peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trp zipper folding kinetics by molecular dynamics and temperature-jump spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Tryptophan Zippers Peptides: Synthesis and Mass Spectrometry Investigation [digitalcommons.kennesaw.edu]
- 18. Folding Mechanism of Beta-Hairpin Trpzip2: Heterogeneity, Transition State and Folding Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cation-pi interactions involving aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cation-π interactions in structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 22. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 25. verifiedpeptides.com [verifiedpeptides.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chem.uzh.ch [chem.uzh.ch]
- 28. UQ eSpace [espace.library.uq.edu.au]
- 29. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 30. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. Molecular Dynamics Simulations of Peptide and Protein Systems - ProQuest [proquest.com]
- 33. mountainscholar.org [mountainscholar.org]
- 34. mdpi.com [mdpi.com]
- 35. Self-assembly of aromatic amino acids: a molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 36. pubs.acs.org [pubs.acs.org]
- 37. [PDF] Methods of peptide conformation studies. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Pharmacological Profile of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
Introduction
In the landscape of neuropharmacology, the quest for novel therapeutic agents with refined specificity and efficacy is perpetual. Among the diverse molecular scaffolds explored, β-amino acids have garnered significant attention due to their unique structural and pharmacological properties.[1][2] These molecules serve as versatile building blocks in drug discovery, offering the potential for enhanced metabolic stability and potent biological activity.[3] This guide provides an in-depth comparative analysis of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid, a compelling β-amino acid derivative, against established γ-aminobutyric acid (GABA) receptor modulators.
The structural resemblance of this compound to known GABAergic compounds, particularly agonists of the GABAB receptor, positions it as a promising candidate for modulating inhibitory neurotransmission. The GABAB receptor, a G-protein coupled receptor (GPCR), is a critical regulator of neuronal excitability in the central nervous system (CNS) and a validated target for therapeutic intervention in conditions such as muscle spasticity, anxiety, and addiction.[4]
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a structured evaluation of this compound. We will delve into its potential advantages over similar compounds by providing a framework for its pharmacological characterization, complete with detailed experimental protocols and comparative data from well-established GABAB receptor agonists.
Comparative Analysis of GABAB Receptor Ligands
A thorough evaluation of a novel compound necessitates a benchmark against existing standards. In the context of GABAB receptor agonists, baclofen and its active enantiomer, arbaclofen, as well as phenibut, serve as pertinent comparators.
Table 1: Comparative Binding Affinities and Functional Potencies of GABAB Receptor Agonists
| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| This compound | GABAB Receptor | Radioligand Binding | Data Not Available | - | - |
| GTPγS Binding | - | Data Not Available | - | ||
| Arbaclofen ((R)-Baclofen) | GABAB Receptor | [3H]-Baclofen Displacement | 40 | - | [1] |
| GTPγS Binding | - | ~150 (estimated) | [3] | ||
| Baclofen (racemic) | GABAB Receptor | [3H]-Baclofen Displacement | - | - | [5] |
| Electrophysiology (DA neuron firing) | - | 270 | [6] | ||
| Phenibut (racemic) | GABAB Receptor | - | - | 1362 (µM) | [7] |
| α2-δ subunit of VDCC | [3H]-Gabapentin Binding | 90 (µM) | - | [8] |
Note: The lack of available data for this compound underscores the importance of the experimental protocols outlined in this guide.
The data presented in Table 1 highlights the potent and stereoselective interaction of arbaclofen with the GABAB receptor.[1] The significantly weaker activity of the (S)-enantiomer of baclofen emphasizes the importance of stereochemistry in ligand-receptor interactions.[9] Phenibut, while also a GABAB receptor agonist, exhibits lower potency compared to baclofen and also interacts with the α2-δ subunit of voltage-dependent calcium channels, a target shared with gabapentin.[10][11] The bulky naphthalene moiety of this compound suggests the potential for unique interactions within the GABAB receptor binding pocket, which could translate to altered potency, efficacy, or selectivity.
Experimental Protocols for Pharmacological Characterization
To elucidate the pharmacological profile of this compound, a series of well-established in vitro and in vivo assays are recommended. The following protocols provide a detailed, step-by-step guide for these experiments.
In Vitro Assays
This assay quantifies the affinity of a test compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the GABAB receptor.
-
Materials:
-
Rat brain membranes (or cell lines expressing recombinant human GABAB receptors)
-
[3H]-Baclofen (radioligand)
-
This compound (test compound)
-
Unlabeled GABA or Baclofen (for determining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add a constant concentration of [3H]-Baclofen (e.g., 2-5 nM) to each well.
-
Add increasing concentrations of this compound to the experimental wells.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled GABA or baclofen (e.g., 1 mM).
-
Incubate the plate at room temperature for 30-60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the activation of G-proteins coupled to the GABAB receptor upon agonist binding.[12]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins via the GABAB receptor.
-
Materials:
-
Cell membranes expressing GABAB receptors
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
This compound (test compound)
-
GABA or Baclofen (positive control)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
-
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add increasing concentrations of this compound to the wells.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS against the concentration of the test compound to determine the EC50 and Emax values.[13]
-
Activation of the Gi/o-coupled GABAB receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]
-
Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP accumulation.
-
Materials:
-
HEK293 or CHO cells stably expressing GABAB receptors
-
Forskolin (adenylyl cyclase activator)
-
This compound (test compound)
-
Baclofen (positive control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen)
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.[15][16]
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Visualizing the Experimental Workflow
Caption: Workflow for the comprehensive evaluation of this compound.
Structure-Activity Relationship (SAR) and Potential Advantages
The introduction of a bulky, lipophilic naphthalene ring at the β-position of the 3-aminopropanoic acid scaffold is a key structural modification. This feature may confer several advantages over existing GABAB agonists:
-
Enhanced Potency and/or Selectivity: The naphthalene moiety can engage in additional hydrophobic or π-π stacking interactions within the GABAB receptor binding site, potentially leading to higher affinity and potency.
-
Improved Pharmacokinetic Profile: The increased lipophilicity may enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.
-
Novel Allosteric Modulation: While structurally similar to orthosteric agonists, the naphthalene group could potentially interact with allosteric sites on the receptor, leading to a unique pharmacological profile.
Synthesis of this compound
The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. A plausible synthetic route to this compound could involve an asymmetric Mannich-type reaction between a naphthalene-derived imine and a suitable enolate precursor, followed by deprotection. Alternatively, enzymatic resolution of a racemic mixture can be employed to obtain the desired (R)-enantiomer.[17][18][19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Intrathecal baclofen down-regulates GABAB receptors in the rat substantia gelatinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optical isomers of phenibut inhibit [H(3)]-Gabapentin binding in vitro and show activity in animal models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric identity of amino acids is a critical quality attribute in pharmaceutical development, neuroscience, and food science. Enantiomers of the same amino acid can exhibit profoundly different physiological, pharmacological, and toxicological properties. Consequently, the development and rigorous validation of analytical methods to determine enantiomeric purity are not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of the primary analytical techniques for chiral amino acid analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—and outlines a framework for their cross-validation, ensuring data integrity and confidence in analytical results.
The Imperative of Orthogonal Methods in Chiral Analysis
Reliance on a single analytical method, no matter how well validated, carries an inherent risk of methodological bias. Cross-validation, the process of comparing two independent, or "orthogonal," analytical methods, serves as a crucial verification step.[1] It ensures that the reported enantiomeric purity is a true reflection of the sample's composition and not an artifact of the chosen analytical technique. This is particularly critical when transferring a method between laboratories or when confirming the specificity of a primary method.[1]
Core Analytical Techniques for Chiral Amino Acid Resolution
The separation of amino acid enantiomers is primarily achieved through the formation of transient diastereomeric complexes, which can be accomplished in two main ways:
-
Direct Methods: The enantiomers are separated on a chiral stationary phase (CSP) in HPLC and GC, or with a chiral selector in the background electrolyte in CE.[2] This approach is often preferred due to its simplicity, avoiding additional sample preparation steps.[3]
-
Indirect Methods: The amino acid enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column.[4]
The choice between these approaches and the specific analytical technique depends on the amino acid's physicochemical properties, the required sensitivity, and the sample matrix.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC is the most established and versatile technique for enantiomeric purity determination.[1] Its strength lies in the vast array of commercially available chiral stationary phases (CSPs) and its applicability to a wide range of amino acids, both derivatized and underivatized.
Causality of Experimental Choices in Chiral HPLC:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter in direct chiral HPLC.
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are broadly applicable but may pose challenges for zwitterionic, underivatized amino acids due to their poor solubility in the non-polar mobile phases often used with these columns.[2][3]
-
Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective for underivatized amino acids. Their ionic groups and compatibility with aqueous mobile phases make them ideal for separating polar, ionic compounds.[3] A notable characteristic of these CSPs is the consistent elution order, with the D-enantiomer being more strongly retained due to the specific interactions that form the basis of their antibiotic activity.[3]
-
Crown Ether-based CSPs are well-suited for the separation of D- and L-amino acid enantiomers, offering excellent resolution.[2]
-
Zwitterionic CSPs are another excellent option for the separation of free amino acids.[5]
-
-
Mobile Phase Composition: The mobile phase composition significantly influences retention and selectivity. For macrocyclic glycopeptide CSPs, a "U-shaped" retention profile is often observed with varying organic modifier concentrations, reflecting a combination of analyte solubility and conformational changes in the CSP.[3]
-
Derivatization: For indirect analysis, or to improve detection sensitivity, derivatization is employed. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) create diastereomers that are readily separable on a standard C18 column.[6]
Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC offers excellent resolution and sensitivity but requires the amino acids to be volatile.[7] This necessitates a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino group.[8]
Causality of Experimental Choices in Chiral GC:
-
Derivatization: This is a critical step to ensure the analytes are suitable for GC analysis. The choice of derivatizing agents can even influence the elution order of the enantiomers, a phenomenon known as "enantioreversal."[8]
-
Chiral Stationary Phase: Columns like Chirasil-L-Val are commonly used for the enantiomeric separation of derivatized amino acids.[9]
-
Temperature Programming: The column temperature is a critical parameter for optimizing separation, with lower temperatures generally leading to increased chiral selectivity.[8]
Capillary Electrophoresis (CE): High Efficiency and Minimal Sample Consumption
CE is a high-efficiency separation technique that requires very small sample volumes.[10] Enantiomeric separation is achieved by adding a chiral selector, most commonly a cyclodextrin, to the background electrolyte.[10]
Causality of Experimental Choices in Chiral CE:
-
Chiral Selector: The choice and concentration of the chiral selector are crucial for achieving separation. Different cyclodextrins will have varying affinities for the amino acid enantiomers.
-
Background Electrolyte (BGE) and pH: The composition and pH of the BGE affect the charge of the amino acids and the electroosmotic flow, both of which influence migration times and resolution.
-
Temperature: Temperature control is important as it can affect the binding constants between the chiral selector and the amino acids.[10]
A Comparative Look at Performance: HPLC vs. GC vs. CE
The following table provides a comparative overview of the typical performance characteristics of HPLC, GC, and CE for the analysis of chiral amino acids. It is important to note that these are generalized values, and actual performance will depend on the specific amino acid, derivatization method (if any), and instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Separation of volatile, derivatized enantiomers on a chiral stationary phase. | Differential migration of enantiomers in an electric field in the presence of a chiral selector. |
| Sample Preparation | Direct injection of dissolved sample (for direct methods) or derivatization (for indirect methods). | Derivatization to form volatile esters is required. | Direct injection of the dissolved sample. |
| Resolution (Rs) | Generally high (Rs > 1.5) is achievable.[10] | Excellent resolution is possible with optimized conditions. | High separation efficiency can be achieved. |
| Analysis Time | Typically 10-30 minutes.[10] | 20-40 minutes, including derivatization time.[10] | Can be faster than HPLC, often under 20 minutes.[10] |
| Limit of Detection (LOD) | High (can be ≤0.05%).[10] | High (LOQ down to 0.1%).[8] | Generally lower sensitivity compared to HPLC and GC. |
| Advantages | Versatile, wide range of CSPs, robust. | High resolution and sensitivity. | High efficiency, minimal sample and reagent consumption. |
| Disadvantages | Can consume significant amounts of solvent. | Requires derivatization, not suitable for non-volatile compounds. | Lower concentration sensitivity, reproducibility can be a challenge. |
The Cross-Validation Workflow: A Framework for Ensuring Data Integrity
The cross-validation of two orthogonal analytical methods provides the highest level of confidence in the reported enantiomeric purity. The following workflow outlines the key steps in this process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Rationale for Peptidomimetics in Preclinical Studies
An In-Depth Technical Guide to the In Vivo Efficacy of Peptidomimetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Peptides represent a promising class of therapeutic agents due to their high specificity and potency. However, their clinical translation is often hampered by inherent limitations, including poor metabolic stability, low oral bioavailability, and rapid clearance. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a compelling strategy to overcome these pharmacokinetic hurdles while retaining the desired biological activity. This guide delves into the in vivo performance of various peptidomimetics in established animal models, providing a comparative framework for researchers in the field.
The transition from a promising peptide lead to a viable peptidomimetic candidate for in vivo testing is a critical step in drug discovery. The primary motivation for this chemical modification is to enhance drug-like properties. For instance, the native peptide backbone is susceptible to cleavage by proteases. By introducing non-natural amino acids, cyclizing the backbone, or modifying the peptide bonds, we can significantly increase resistance to enzymatic degradation, thereby prolonging the molecule's half-life in circulation. This enhanced stability is a cornerstone of achieving sustained target engagement and therapeutic efficacy in a whole-animal system.
Comparative Efficacy of Peptidomimetics in Key Therapeutic Areas
The application of peptidomimetics spans a wide range of diseases. Below, we compare the in vivo efficacy of representative peptidomimetics in oncology, infectious disease, and metabolic disorders, supported by data from preclinical animal studies.
Oncology: Targeting Protein-Protein Interactions
A significant challenge in cancer therapy is the effective targeting of intracellular protein-protein interactions (PPIs) that drive oncogenic signaling. Peptidomimetics offer a powerful tool to disrupt these interactions.
One of the most well-studied targets is the p53-MDM2 interaction, a critical regulator of apoptosis. The natural p53 peptide binds to MDM2, preventing the degradation of the p53 tumor suppressor. Stapled peptides, a class of constrained peptidomimetics, have been developed to mimic this interaction and reactivate p53 in cancer cells.
Experimental Data Summary: Stapled Peptides Targeting p53-MDM2
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |
| SAH-p53-8 | Xenograft (human colon carcinoma) | 10 mg/kg, i.v., twice daily | Tumor growth inhibition | 50% reduction in tumor volume | |
| ALRN-6924 | Xenograft (acute myeloid leukemia) | 5 mg/kg, i.v., once weekly | Complete tumor regression | Sustained tumor-free survival | |
| PM2 | Xenograft (retinoblastoma) | 20 mg/kg, i.p., every 2 days | Apoptosis induction | Significant increase in TUNEL-positive cells |
The superior performance of ALRN-6924 in the AML xenograft model can be attributed to its optimized pharmacokinetic profile, including enhanced cell permeability and metabolic stability, which allows for a less frequent dosing schedule while achieving complete tumor regression.
Experimental Workflow: Evaluation of a Stapled Peptide in a Xenograft Model
Caption: Workflow for assessing anti-tumor efficacy of a stapled peptide.
Infectious Diseases: Combating Antimicrobial Resistance
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a crucial component of the innate immune system, and their synthetic mimics are being actively investigated.
Peptoids, or N-substituted glycines, are a class of peptidomimetics that have demonstrated significant promise as antimicrobial agents. Their resistance to proteolysis and tunable structures make them ideal candidates for development.
Experimental Data Summary: Antimicrobial Peptoids
| Compound | Animal Model | Infection Model | Key Efficacy Endpoint | Outcome | Reference |
| Peptoid 1 | Murine thigh infection | Acinetobacter baumannii | Reduction in bacterial CFU | >2-log reduction in CFU vs. control | |
| G3-C12 | Murine skin infection | Staphylococcus aureus (MRSA) | Wound healing and bacterial clearance | Accelerated wound closure and reduced bacterial load | |
| Bpep-2 | Murine sepsis model | Escherichia coli | Survival rate | 80% survival compared to 20% in control group |
The efficacy of these peptoids is often linked to their ability to disrupt bacterial membranes, a mechanism that is less likely to induce resistance compared to conventional antibiotics that target specific enzymes.
Signaling Pathway: Proposed Mechanism of Membrane Disruption by Cationic Peptoids
Caption: Mechanism of bacterial membrane disruption by cationic peptoids.
Methodologies for In Vivo Efficacy Assessment
The robust evaluation of peptidomimetics in vivo requires well-designed and rigorously executed experimental protocols.
Detailed Protocol: Murine Thigh Infection Model for Antimicrobial Efficacy
This model is a standard for assessing the efficacy of antimicrobial agents against localized bacterial infections.
Materials:
-
6-8 week old female BALB/c mice
-
Mid-log phase culture of the bacterial strain of interest (e.g., A. baumannii)
-
Test peptidomimetic and vehicle control
-
Anesthetic (e.g., isoflurane)
-
Sterile saline
-
Surgical tools
Procedure:
-
Anesthesia and Preparation: Anesthetize the mice using isoflurane. Shave the hair from the right hind limb.
-
Induction of Infection: Inject 50 µL of the bacterial suspension (typically 1-5 x 10^6 CFU) into the quadriceps muscle.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer the peptidomimetic or vehicle control via the desired route (e.g., intravenous, intraperitoneal).
-
Monitoring: Observe the animals for clinical signs of infection and distress.
-
Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle.
-
Bacterial Load Quantification: Homogenize the muscle tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar plates.
-
Data Analysis: Incubate the plates overnight and count the number of colony-forming units (CFU). Calculate the mean CFU per gram of tissue for each treatment group and perform statistical analysis.
Trustworthiness of the Protocol: This protocol incorporates several self-validating elements. The use of a vehicle control group is essential to account for any effects of the formulation itself. Quantification of the initial bacterial inoculum ensures consistency across animals. The endpoint of CFU enumeration provides a direct and quantitative measure of antimicrobial efficacy.
Conclusion and Future Directions
The in vivo data presented in this guide highlight the significant potential of peptidomimetics to address unmet medical needs in oncology, infectious diseases, and beyond. The enhanced pharmacokinetic properties of these molecules translate into improved efficacy in relevant animal models. As our understanding of structure-activity relationships deepens and new synthetic methodologies emerge, we can anticipate the development of even more potent and specific peptidomimetic drugs. Future research will likely focus on improving oral bioavailability, a key challenge that, if overcome, would dramatically expand the therapeutic applications of this versatile class of molecules.
References
-
Bernal, F., et al. (2007). A Stapled p53-2 Peptide Overcomes PUMA-Mediated Apoptosis In Vivo. Cancer Cell. Available at: [Link]
-
Chang, Y.S., et al. (2013). Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-mutant cancers. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Dudgeon, N., et al. (2017). Inhibition of the p53-MDM2 interaction by a stapled peptide sensitizer (PM2) induces apoptosis in a p53-dependent manner in retinoblastoma. Oncogenesis. Available at: [Link]
-
Chongsiriwatana, N.P., et al. (2008). Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Kapoor, R., et al. (2011). Lipidated Peptoid Mimics of Host-Defense Peptides for the Treatment of Topical Murine Skin Infections Caused by USA300. Antimicrobial Agents and Chemotherapy. Available at: [Link]
A Senior Application Scientist's Guide to Assessing the Immunogenicity of Peptides Containing Non-Natural Amino Acids
For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of therapeutic peptides is a critical step in preclinical development. The incorporation of non-natural amino acids (nsAAs) to enhance stability, bioavailability, and efficacy presents both opportunities and challenges in immunogenicity assessment.[1][2] These modifications, ranging from D-amino acid substitutions to N-methylation, can significantly alter a peptide's interaction with the human immune system.[3] Consequently, a multi-faceted, risk-based approach combining in silico, in vitro, and sometimes in vivo methods is essential for a comprehensive immunogenicity risk assessment.[3][4]
This guide provides a comparative overview of the methodologies used to evaluate the immunogenic potential of these modified peptides, explaining the causality behind experimental choices and providing field-proven insights to structure a robust assessment strategy.
The Immune-Peptide Interface: Why Non-Natural Modifications Matter
The immunogenicity of a therapeutic peptide is primarily driven by the activation of CD4+ T-helper cells.[1] This process is initiated when an antigen-presenting cell (APC), such as a dendritic cell, internalizes the peptide, processes it into smaller fragments, and presents a fragment (a T-cell epitope) on a Major Histocompatibility Complex (MHC) class II molecule.[5] This MHC-peptide complex is then recognized by a specific T-cell receptor (TCR), triggering a cascade of immune responses that can lead to the production of anti-drug antibodies (ADAs).[2]
The introduction of nsAAs can disrupt this pathway at several key stages:
-
Altered Proteolytic Processing: nsAAs can change the peptide's susceptibility to enzymatic degradation within the APC, potentially preventing the generation of immunogenic epitopes.[6]
-
Reduced MHC Binding Affinity: The most significant impact is often on the binding of the peptide epitope to the MHC class II groove.[1][7] The specific side chains of the peptide's "anchor residues" are critical for this interaction, and nsAAs at these positions can sterically or electrostatically hinder binding, thereby preventing presentation to T-cells.[1][6]
-
Modified TCR Recognition: Even if an nsAA-containing peptide binds to MHC, the altered conformation may not be effectively recognized by cognate TCRs.[6]
Generally, non-natural modifications tend to diminish binding to HLA molecules and subsequent T-cell stimulation, making them a potential tool to actively reduce a peptide's immunogenic risk.[1][7]
Caption: A tiered workflow for assessing peptide immunogenicity.
Tier 1: In Silico Prediction - A Rapid First Pass
In silico immunogenicity prediction is a crucial first step to screen peptide sequences for their potential to bind to various HLA molecules. [5][8]Tools like NetMHC, Tepitope, and EpiMatrix use algorithms trained on large datasets of known peptide binders to predict T-cell epitopes. [9] Causality: The rationale is that peptides that cannot bind effectively to MHC molecules are highly unlikely to trigger a T-cell response. [10]This allows for rapid, cost-effective screening of numerous candidates or impurity sequences. [4] Challenge with nsAAs: A primary limitation is that most algorithms are trained exclusively on the 20 natural amino acids. [8][11]Therefore, their predictions for nsAA-containing sequences can be inaccurate. Emerging strategies involve creating "correction factors" based on experimental data or developing new algorithms to better model the impact of nsAAs on HLA binding. [5][8] Comparative Analysis of In Silico Tools
| Tool/Platform | Principle | Output | Applicability to nsAAs |
|---|---|---|---|
| NetMHCIIpan | Artificial Neural Network | Predicted binding affinity (IC50) to HLA-DR, -DP, -DQ alleles | Limited. Does not natively recognize nsAAs; substitutions with 'X' or similar natural amino acids are poor approximations. |
| IEDB Tepitope | Position-Specific Scoring Matrices (PSSMs) | Promiscuous HLA-DR binder prediction | Limited. Based on natural amino acid properties. [9] |
| EpiMatrix | PSSM-based algorithm | "EpiMatrix Score" indicating overall immunogenic potential across common HLA-DR alleles | Limited, but methods are being developed to model the impact of common nsAAs by creating data-driven correction factors. [5][8] |
| JanusMatrix | Homology analysis to human proteome | Assesses if a T-cell epitope is likely to be a regulatory (tolerogenic) epitope | Can be used to compare nsAA-peptides to their natural human counterparts to assess potential for breaking tolerance. [12]|
Tier 2: In Vitro Assays - The Experimental Core
In vitro assays provide the first experimental evidence to validate or refute in silico predictions. They directly measure either the molecular interaction (MHC binding) or the functional cellular outcome (T-cell activation).
A. MHC-Peptide Binding Assays
This is the most direct and quantitative method to determine how an nsAA affects the foundational step of the immune response: binding to an MHC molecule. [3][5]A competition-based ELISA is a common and robust format.
Trustworthiness: This assay is a self-validating system. By including a known high-affinity reference peptide and a non-binding control, the assay's performance is confirmed in every run. The IC50 value derived is a direct, quantitative measure of binding affinity.
Detailed Protocol: MHC Class II Competition Binding ELISA
-
Plate Coating: Coat a 96-well high-binding plate overnight at 4°C with an anti-HLA-DR antibody in a suitable coating buffer.
-
Washing: Wash plates 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., PBS with 2% BSA) for 2 hours at room temperature.
-
Competition Reaction: In a separate low-binding "competition" plate, prepare serial dilutions of your test peptide (nsAA-modified) and the unlabeled natural counterpart peptide.
-
Incubation: Add a constant, pre-determined concentration of a biotinylated, high-affinity reference peptide and a constant concentration of purified, recombinant soluble HLA-DR allele to each well of the competition plate. Incubate overnight at 37°C to allow the peptides to compete for binding to the HLA molecules.
-
Capture: Transfer the competition mixtures to the washed, blocked anti-HLA-DR plate. Incubate for 2 hours at room temperature to allow the antibody to capture the HLA-peptide complexes.
-
Washing: Wash plates thoroughly to remove unbound components.
-
Detection: Add streptavidin conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature. This will bind to the captured biotinylated reference peptide.
-
Washing: Wash plates thoroughly.
-
Development: Add a chromogenic HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm on a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor peptide concentration. Fit a sigmoidal dose-response curve to determine the IC50—the concentration of test peptide required to inhibit 50% of the reference peptide's binding. A higher IC50 indicates weaker binding affinity. [3]
B. T-Cell Functional Assays
These assays move beyond molecular binding to assess the actual biological response: T-cell activation. [4]They are critical because they integrate both MHC binding and TCR recognition. The two most common and complementary methods are the ELISpot and T-cell proliferation assays.
Expertise & Experience: The choice between ELISpot and proliferation assays depends on the desired information. ELISpot is generally more sensitive for detecting rare, antigen-specific T-cells by measuring their immediate cytokine secretion function. [13][14]Proliferation assays measure the clonal expansion of T-cells over several days, which is a hallmark of a robust immune response. [3]For a comprehensive assessment, running both can be highly informative. It is crucial to use peripheral blood mononuclear cells (PBMCs) from a large cohort of healthy, HLA-typed donors to ensure the results are representative of the broader human population. [1][7] Comparative Analysis of In Vitro Functional Assays
| Assay | Principle | Endpoint Measured | Sensitivity | Throughput | Key Advantage |
|---|---|---|---|---|---|
| IFN-γ ELISpot | Immuno-enzymatic assay capturing cytokines from single cells. | Number of antigen-specific, cytokine-secreting T-cells (e.g., IFN-γ). [15] | Very High (detects ~1 in 100,000 cells). | High. | Quantifies frequency of responding cells, ideal for low-precursor events. |
| CFSE Proliferation | Fluorescent dye (CFSE) is diluted with each cell division. | Percentage of divided (proliferated) T-cells via flow cytometry. [3] | Moderate to High. | Moderate. | Provides information on the magnitude of the clonal expansion. |
| DC-T Cell Co-Culture | Uses professional APCs (monocyte-derived DCs) to process and present the peptide. | T-cell proliferation or cytokine production. [13]| High. | Low. | Models the antigen processing step, which is missed in assays using synthetic peptides directly. |
Detailed Protocol: Ex Vivo IFN-γ ELISpot Assay
-
Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with sterile water, and coat overnight with an anti-IFN-γ capture antibody in sterile PBS.
-
Cell Preparation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Determine cell viability and concentration using a cell counter.
-
Blocking: Wash the coated plate with sterile PBS and block with cell culture medium (e.g., RPMI + 10% human serum) for 2 hours at 37°C.
-
Cell Plating: Seed 200,000 - 300,000 fresh PBMCs per well.
-
Stimulation: Add the nsAA-peptide and its natural counterpart to the wells at several concentrations (e.g., 1-10 µg/mL).
-
Negative Control: Vehicle (e.g., DMSO) only.
-
Positive Control: A known immunogenic peptide pool (e.g., CEF peptides) or a mitogen (e.g., PHA).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. This allows activated T-cells to secrete IFN-γ, which is captured by the antibody on the membrane.
-
Detection: Lyse the cells and wash the plate thoroughly with wash buffer (PBS + 0.05% Tween-20). Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.
-
Development: Wash the plate and add a precipitating ALP substrate (e.g., BCIP/NBT). Incubate in the dark until distinct spots emerge.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the number of spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFCs) per million PBMCs. [16]
Tier 3: In Vivo Models - Preclinical Confirmation
For lead candidates, especially those that show some signal in in vitro assays, evaluation in an animal model may be warranted. [4] Causality: In vivo models are the only preclinical systems that integrate all aspects of the immune response, including pharmacokinetics, biodistribution, and the complex interplay of different immune cell types.
Methodology: Standard mouse models are of limited use due to differences in MHC molecules. Humanized mice, particularly transgenic mice expressing common human HLA-DR alleles (e.g., HLA-DR4), are the most relevant models for assessing CD4+ T-cell dependent immunogenicity. [17]Animals are immunized with the peptide, and the resulting immune response is measured by analyzing serum for ADAs and by re-stimulating splenocytes ex vivo with the peptide to measure T-cell responses via ELISpot or proliferation. [17]
Synthesizing the Data: A Comparative Case Study
Consider a therapeutic peptide, "Peptide-Nat," and a version modified with a D-amino acid at a core MHC anchor position, "Peptide-Mod," designed to increase proteolytic stability.
Comparative Immunogenicity Assessment Data
| Assay | Peptide-Nat (Natural) | Peptide-Mod (nsAA) | Interpretation |
|---|---|---|---|
| In Silico EpiMatrix Score | 25.4 (High Risk) | 5.2 (Low Risk) | Prediction suggests the modification reduces T-cell epitope content. |
| MHC Binding (HLA-DRB1*04:01) | IC50 = 85 nM | IC50 = 12,500 nM | The nsAA modification dramatically reduces binding affinity to this common HLA allele. [3][5] |
| IFN-γ ELISpot (Mean SFC/10⁶ PBMCs) | 145 SFCs | 8 SFCs | The weak MHC binding translates to a negligible T-cell response in vitro. [1][7] |
| In Vivo ADA Titer (HLA-DR4 Mice) | 1:12,800 | <1:50 (Not Detected) | The lack of T-cell help in vivo prevents the generation of a measurable antibody response. [17]|
Final Synthesis and Future Outlook
Assessing the immunogenicity of peptides containing non-natural amino acids requires a systematic, evidence-based approach that builds from prediction to molecular interaction and finally to cellular function. The data overwhelmingly suggests that nsAAs, when strategically placed, are more likely to reduce or abrogate immunogenicity than to enhance it, primarily by disrupting the critical peptide-MHC binding event. [1][7] As our understanding grows, in silico tools will become more accurate at predicting the effects of nsAAs, potentially reducing the need for extensive in vitro screening. [5][8]However, for the foreseeable future, the integrated multi-tiered approach—combining predictive algorithms with quantitative MHC binding assays and sensitive, donor-diverse T-cell functional assays—remains the gold standard for confidently advancing novel peptide therapeutics to the clinic.
References
Sources
- 1. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frédéric Joliot Institute for Life Sciences - Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications [joliot.cea.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
- 6. Non-Natural and Photo-Reactive Amino Acids as Biochemical Probes of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 8. In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids: A Method Using Existing in silico Algorithm Infrastructure and a Vision for Future Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Immunogenicity Assessment of Therapeutic Peptides - Li - Current Medicinal Chemistry [rjpbr.com]
- 11. In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements | Product Citations | Biosynth [biosynth.com]
- 12. epivax.com [epivax.com]
- 13. fda.gov [fda.gov]
- 14. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive analysis of T cell epitope discovery strategies using 17DD yellow fever virus structural proteins and BALB/c (H2d) mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid, a versatile amino acid derivative utilized in pharmaceutical and biochemical research. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Hazard Assessment and Classification
Before initiating any disposal procedure, a thorough hazard assessment is crucial. Based on available data for analogous compounds, this compound is anticipated to possess the following hazards:
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Inferred from data on similar compounds such as Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid and 3-Amino-3-naphthalen-1-yl-propionic acid.[5][6] |
| Skin Irritation | H315: Causes skin irritation | Inferred from data on similar compounds such as Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid and 3-Amino-3-naphthalen-1-yl-propan-1-ol.[1][5] |
| Eye Irritation | H319: Causes serious eye irritation | Inferred from data on similar compounds such as Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid and 3-Amino-3-naphthalen-1-yl-propan-1-ol.[1][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inferred from data on similar compounds such as Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid and 3-Amino-3-naphthalen-1-yl-propan-1-ol.[1][5] |
Given these potential hazards, under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[7][8][9]
II. Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling the waste, ensure all personnel are equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Use safety goggles and, if there is a risk of splashing, a face shield.
-
Body Protection : A laboratory coat is mandatory.
-
Ventilation : All handling of the waste should occur in a well-ventilated area, preferably within a chemical fume hood.[10]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all applicable local, regional, and national regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Stream : Establish a dedicated and clearly labeled hazardous waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and absorbent paper.[9][13]
-
Avoid Commingling : Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[9] Waste containers must be compatible with the chemical.[11]
Step 2: Containerization and Labeling
-
Container Integrity : Use a robust, leak-proof container with a secure, tightly fitting lid.[11][13]
-
Proper Labeling : The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". Also, include the approximate quantity of the waste.[13]
Step 3: Storage
-
Designated Storage Area : Store the sealed waste container in a designated, well-ventilated, and secure area away from sources of ignition.[9]
-
Secondary Containment : It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.[10]
Step 4: Disposal
-
Engage a Licensed Contractor : The disposal of the hazardous waste must be handled by a licensed and approved hazardous waste disposal contractor.[10] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[14]
-
Manifest Tracking : Ensure that a hazardous waste manifest is completed to track the waste from its point of generation to its final disposal facility.[11][15]
Step 5: Decontamination of Empty Containers
-
Thorough Rinsing : The original container of this compound must be triple-rinsed with a suitable solvent.[10]
-
Rinsate as Hazardous Waste : The solvent rinsate must be collected and disposed of as hazardous waste in the designated waste stream.[10] After proper decontamination, the empty container can be disposed of according to institutional guidelines, which may allow for disposal in the regular trash after defacing the label.[16]
IV. Spill Management
In the event of a spill, the following procedures should be enacted immediately:
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate vicinity and inform your supervisor.
-
Ventilate : Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Contain : Prevent the spread of the spill. For solid material, carefully sweep it up. For solutions, use an inert absorbent material.
-
Collect : Place all spilled material and contaminated absorbents into a labeled hazardous waste container.[17]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.[18]
Disposal Workflow for this compound
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
- Cornell University Environmental Health and Safety. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- National Center for Biotechnology Information. (n.d.). Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid. PubChem Compound Database.
- Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
- Cornell University Environmental Health and Safety. (n.d.). Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
- BenchChem. (2025). Proper Disposal of Naphthalene-d8: A Guide for Laboratory Professionals.
- iGEM. (n.d.). Standard Operating Procedures.
- Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
- BenchChem. (2025). Proper Disposal of Hexahydronaphthalene: A Guide for Laboratory Professionals.
- University of Georgia. (n.d.). Naphthalene-91-20-3.docx.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- New Jersey Department of Health. (n.d.). Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet.
- AK Scientific, Inc. (n.d.). 3-Amino-3-naphthalen-1-yl-propan-1-ol Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet.
- ChemicalBook. (n.d.). 3-AMINO-3-NAPHTHALEN-1-YL-PROPIONIC ACID | 100393-41-7.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- AA Blocks. (2025, January 18). Safety Data Sheet.
- BenchChem. (n.d.). Proper Disposal of 3-(1H-imidazol-1-yl)propanoic acid: A Step-by-Step Guide for Laboratory Professionals.
Sources
- 1. aksci.com [aksci.com]
- 2. aablocks.com [aablocks.com]
- 3. static.igem.org [static.igem.org]
- 4. nj.gov [nj.gov]
- 5. Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid | C18H21NO4 | CID 7023315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-AMINO-3-NAPHTHALEN-1-YL-PROPIONIC ACID | 100393-41-7 [m.chemicalbook.com]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. goodway.com [goodway.com]
- 12. youtube.com [youtube.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. sites.rowan.edu [sites.rowan.edu]
- 15. epa.gov [epa.gov]
- 16. sfasu.edu [sfasu.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. research.uga.edu [research.uga.edu]
Personal protective equipment for handling (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
Comprehensive Safety & Handling Guide: (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid
This document provides essential procedural guidance for the safe handling and disposal of this compound. As a compound utilized in pharmaceutical and biochemical research, particularly in neuroscience and materials science, its unique structure necessitates a robust understanding of its potential hazards to ensure personnel safety and experimental integrity[1]. This guide moves beyond a simple checklist, explaining the causality behind each safety recommendation to empower researchers with the knowledge to work confidently and securely.
Hazard Assessment: Understanding the Risk Profile
Effective personal protective equipment (PPE) selection is predicated on a thorough understanding of the specific chemical's hazards. This compound is a solid, crystalline compound whose primary risks stem from inadvertent ingestion, inhalation of dust, and contact with skin or eyes.
-
Acute Oral Toxicity: The compound is classified as Acute Toxicity Category 4, with the hazard statement H302: Harmful if swallowed. This necessitates stringent measures to prevent ingestion via contaminated hands or surfaces.
-
Skin and Eye Irritation: Analogous chemical structures are known to cause skin irritation (H315) and serious eye irritation (H319)[2]. Direct contact must be avoided.
-
Respiratory Irritation: As a powdered solid, airborne particles pose a significant risk. Inhalation may cause respiratory irritation (H335)[2][3].
-
Naphthalene Moiety Hazard: The presence of the naphthalene ring is a critical consideration. Naphthalene itself is a suspected carcinogen and is very toxic to aquatic life[4][5]. Therefore, all waste must be treated as hazardous, and dust generation must be strictly controlled[4][6][7].
The primary routes of exposure for this solid compound are dermal contact and inhalation of aerosolized dust. All handling procedures and PPE selections are designed to interrupt these exposure pathways.
Core Protective Ensemble: A Multi-Layered Defense
The following PPE is mandatory when handling this compound. It is crucial to remember that PPE is the final barrier of protection; the first line of defense is always the use of engineering controls.
Primary Engineering Control: Always handle this compound within a certified chemical fume hood or a ventilated balance enclosure to control dust and prevent inhalation exposure[7][8].
Summary of Mandatory Personal Protective Equipment
| Protection Type | Specific Equipment | Standard/Specification | Rationale & Causality |
| Respiratory | N95 or FFP2 Disposable Respirator | NIOSH (US) or EN 149 (EU) | Mitigates inhalation of fine airborne particles that can cause respiratory irritation[2][7]. Required for weighing and transferring solid material. |
| Eye & Face | Chemical Splash Goggles | ANSI Z87.1 (US) or EN 166 (EU) | Protects against accidental splashes and airborne dust, preventing serious eye irritation[2][6][9]. Must provide a full seal around the eyes. |
| Hand | Chemical-Resistant Nitrile Gloves | EN 374 | Prevents direct skin contact, mitigating the risk of skin irritation[2]. Inspect gloves for integrity before each use[3]. |
| Body | Flame-Resistant Lab Coat | N/A | Protects skin and personal clothing from contamination[8][10]. Cuffs should be fully engaged over the inner glove. |
| Foot | Closed-toe, liquid-resistant shoes | N/A | Protects feet from spills and dropped items. Perforated shoes or sandals are strictly forbidden in the laboratory[11]. |
Operational Workflow for Safe Handling
Adherence to a strict, repeatable procedure is critical for minimizing exposure risk. The following workflow outlines the necessary steps from preparation to completion of work.
PPE Selection & Handling Workflow
Caption: Workflow for safe handling of the solid compound.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Inspection:
-
Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Gather all necessary equipment (spatulas, weigh boats, containers) and place them within the containment area.
-
Inspect all PPE for defects, such as cracks in goggles or tears in gloves, before donning[3].
-
-
Donning PPE:
-
The sequence is critical to prevent cross-contamination.
-
Step 2.1: Don the lab coat and fasten it completely.
-
Step 2.2: Don safety goggles.
-
Step 2.3: Don the N95/FFP2 respirator, ensuring a proper seal around the nose and mouth.
-
Step 2.4: Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Chemical Handling:
-
Perform all manipulations, including container opening, weighing, and transferring, deep within the fume hood to maximize containment.
-
Handle the material gently to minimize the creation of airborne dust[4][9]. Use tools like micro-spatulas for precise control.
-
Immediately and securely close the primary container after dispensing the required amount.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces within the fume hood, as well as the exterior of any containers used, with an appropriate solvent (e.g., 70% ethanol) and approved cleaning agent.
-
Dispose of all contaminated wipes and disposable items (e.g., weigh boats, pipette tips) in the designated hazardous waste container[8].
-
-
Doffing PPE:
-
This process is designed to prevent contact between contaminated PPE and your skin or personal clothing.
-
Step 5.1: Remove gloves using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside)[2]. Dispose of them immediately in the hazardous waste container.
-
Step 5.2: Remove safety goggles.
-
Step 5.3: Remove the lab coat.
-
Step 5.4: Remove the respirator.
-
Step 5.5: Wash hands thoroughly with soap and water[3].
-
Emergency and Disposal Plan
Spill Management:
-
Small Spill (in fume hood): Use appropriate tools to carefully sweep the spilled solid into a designated hazardous waste container[4][7]. Avoid creating dust[4]. Clean the area as described in the decontamination step.
-
Large Spill: Evacuate the immediate area. Prevent entry and ensure ventilation. Do not attempt cleanup without specialized training and equipment, including a higher level of respiratory protection (e.g., a full-face respirator with P100 cartridges)[7]. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal:
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, used gloves, disposable respirators, and contaminated lab materials, must be disposed of in a dedicated hazardous waste container[5][8].
-
Container Labeling: The waste container must be sealed and clearly labeled as "Hazardous Chemical Waste" and should include the full chemical name[5]. Given the naphthalene component, adding a "CANCER HAZARD" warning is a prudent measure[5].
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. Do not dispose of this material down the drain or in regular trash[4].
By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- BenchChem. Proper Disposal of Naphthalene-d8: A Guide for Laboratory Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcPffLPTbij_xHzTxU6w0YFpg-eHTpJ488rkGidFe0SYwymKfwMhzMdpwkk_iyN01hwq-ZfRI47JonElqQGJC4J78jIuOENIKehnpi4sYmJ7QO9GQIN6lsvMgwSP2o3N9cdpcWOUh1Qye-ZVE3q4X-TP1AU9Whsd0z3gtZrDzScvaYPzXMgZB-KgFZS1MQJPh7pfIJKGnX9hR8XMj6N5Rj2OA=]
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFxI5220ONzzfz1CW4lZSzAy4E3tBeO5v6-RTJldH3StDgXaskfaJWvq9YSMS6dJEx5I33M7qY7brZMfdXj0Yf9rJ7xmYzYOehuUTVPOwo1MxtQqWKXoNhsqOJS9d1TGyb7w1d0Bl36bdkalTgyZrhjNOpQBNHFBgvNJf5MyT8i-rqiH8OrKPsQXnc9Q==]
- iGEM. Standard Operating Procedures. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEAy5kaZHcdoHFvcEnnHdq_A7WqA5G3HXtzgmm8koa6hbmf5tAwZJ5KIF7vKOdGs3IEFmaDex4jLd_9Rqf7Nvy7L1n3DmvzFvgWDWyN7i7a_pcRJi22KfrLJiA6YsXWmrZE-lZDhHNs3YtkrL8w3zmqsh-LfFmwlFfOA==]
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvdaKKQinkmdk6-JHPNFPW-n1KD7qkHdLoDPt4HXQnoWK2t1zHCAr6slqUWFLqUHmmX4iG6Qdi9WFW4UXDUNeTWT2oPLd2OYOH8E8f1onIbXubyw50Cq2IF10i-dnkilFx8OhHJ4YeXkOD92NMABem4IgiGm6-PlNPmWKsbFdtptgBshI=]
- BenchChem. Proper Disposal of Hexahydronaphthalene: A Guide for Laboratory Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0qFgHwE7UfwLHYRpEA5bORlXeeOjtGK-b2w_0TTVdu5NC3o9xmhOgsapbj1fsKTtRK_wH7pv4gUNHEQfTYhKCKqpQ4yk-Yuo4w2lymSUovoJwfwA-r_CMKTLKuc2r-Yci_KGXHVSwxWjVJyh8sVU5k_oMaqwLYB6NXpbsedmS14JrPHWJpLMJ-kvlWpGwSVNIcBmqo8I7ugGGjY8pV1rK8ivci7pPvux5lac=]
- CHEMM. Personal Protective Equipment (PPE). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAUQg3NtETLp7QTFpZvvjmd_g-7SiNSnJT0u7XEeeNWs3EGexwffudaK1NUj06h81svxP-3IfLNSbAJ1xXCPLbCemRyHAZOtgM-6QfyCwJTDfg6uV_k1Lp]
- NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEarhcWE015LAm0mzcUaD11_dQ58lvorFNGYo6-NpruoDRni73EZcSYcw0pIf6xkB_1OlfVESnCaBDxjrzz34-W37SFcYzlt5Qa7xqR9nby3vQqellScFfQws_6f9g7Mmf8ZF1nDcga2dW_zzKRHU69VFZH2MdTZr6a0ZqJ8xFvCZDBGzX-sz0Ia3mgBO0hb-bQ6DSDvKBykbIAsQ==]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF66HllcNB1m9LDNnnlMSM50G3dSaDV1-PFX-nHXv9a-AiQqGsh7oVcP1mK7Pdk5Y4DXuuTr4OFi1bOYyAuDA85aTs1v71ZfzLQ4WEo2Qm5KSO8BNpSI4zqDKb0KnWhE6M0Vg5Pq6vk_iZo5tpu4t2uHo6RX3w9hfXCoJlrKJ8ymHXHPG-hrotVnivgfw==]
- Sigma-Aldrich. 3-Amino-3-naphthalen-1-yl-propionic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaFQuIbFVQGw2O1OV_T9idi9ZAbHu85Cv6PJvu18FuskWx9FJ4OZxX5UX648_fVWiiP1GgmeqMFz_p8_RruBWFaEr1r_eou-bPRSCi6b0VzDyT2FpKFvSLLDHwq3jqplusycvnx9mtu74A2pQDIMOJah33BeRjnw==]
- Carl ROTH. Naphthalene - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP-b3daS-YwV-o5IQQRc8rHNhyPl-dI8E46fhpR4nMoeoyKtRKJB4_1xuHTRwQdZP15M4yaKBPKxwohYyJjp8zWZB7WwKlrjjZKLfIYMWiO--I9Pqwp3WsNuBU7BsC78DBgfJ63kuv7glUgEtowfTQyWVvHIvNKnmO_dnonhD8AIaCIvM_l5KjXwh6KThUVVudIkhvxzJR0nx7e4g6D95npMZSt8DvqzVrb39sd2bnKae8f7EWlZEKUSO4QNEHWOatwhoCL3iP0FLU8RIPc0iV9doD2BMPhQ8DdYLl1fJGHZLLZ9GL-wjM0PCyereJVBtN8HZImTtWr1jamY8z1igG_k4t1UZTz7YsIAg568rfORL0pXiT1p_0oNcKTruEp-eWvF1GduvaRrI_pOcaA1E64enx69kcBUH1Vq2AEICSqapc-Eq7uYWtz9vWEDNvKvRooRbjrey7]
- Sciencelab.com. Material Safety Data Sheet - Naphthalene 99.7% AR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoK6s0YdVegnWRQlVUbQ7I6tSsIbdZt8cXNiszq4X5TD7asxb1FSiGHZUC1BxIB2jT4S8h5wzkXtRJbXfTPbcR4BszBLVBSYsOiaazYixHHcAiegcvHLrIHtea7f2WtmOD8JKSnWTl6-I2NdsJZnyS5lqVXNMlXWxhEoAPQ1NKtB_bEW1HGHOSAws1V58=]
- Thermo Fisher Scientific. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyS91oBz-Kz1sZHPZpcHVRmTKL1OPppqmHbMQw_zfPqr7ue2lHHPxczwoFmuV20vmUOEM0lDdilAS3r5CU8VjmOjZ8orJ94EgpWq0Bu_1iIsvexMfmZYmeFXLVVeaoNKGVDbTmqAXdVOdftwLmu4GdxkZIP-V4oes0rTyBPuXjf7ftVH1p11YANWS7yMwtRmAJyu4bG_SDw88a3xxHA9jAbpYa30TeIgSQFtx7BxlGZFUVlPqp0tBIyCX98SVa0GpEc-gLvAILiXz1yBgZhsaHfz4B]
- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Aromatic Amino Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_qptQdmSk0j7pBlSLAGeUjY_lAgy783ZAmk_InkrkfgMtJXYmernpKQG8aPrFwC4IWUsyUfsdlOGj79wllb3kC1_q9NSQTXA8aokw1lC8tbSG4iWO6jVenV-B365UVzTUZ0PJaJyU8sfsZ22tS9V7hIrbkdo5QpuLZ3TGKZR2OyN2zGa2ZGOp9C7HTcHF-en_x96_w6Ig83i-O9SNwSmf-lQ=]
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-M8yLgejtS_p90iHQI4JD8ETfZdLWTYIavFwD5XzHe9bq9LUf2qgiPLB64W5m9zmqVwMwnt4vR_7UUfgndXoo3ge_adZmej2V3Xrr7Rlehs06UQvFK1IeEQcQewBMOoNqpYC1iVymcA9A7iE=]
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpx88n9LmONBh4Mb_cixEY1Eot0cEPhqC7xZffPMhqjlaDrBRptjEf0zKvVv35_rRPU9oCzDbmA8TlUX1Pld_dx6eBGaiL47wvHjHHDM-Ju7i970dm3IsMOYyhY-weoveKp1wiohhydd99urj3DYIVgg==]
- Capot Chemical Co., Ltd. (2013, September 11). MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtlCMZiA3BxnvJ665ijoNOkgDNMrvvdjXzgQoAoDZRPjLKC0UxavfWOhTlRwiVDpkaa66ffT4_AdlKy_mK2JY5KIsPVO1wS2Jfc8c-6yWu4yftez_gsKgHNWJMOQ9kRl3CpTGjnxbrU7lEhA==]
- CymitQuimica. (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh-gXOho3mbcWPurTj7yU5pwTWoKxbgJgPPPvQ128O4PD_6Dpj-vhhKZRPuhjbB4tTg6ZQhWUhtXdcaddTuslimerlvspJPfpDdxUFgQeIoJSCBWZf0gLQV0nnE5AFzIBhmFay6FQJLCGpZI0vB2MHc1wwI8UIk7w5gQafd6bi-RuKRiEjMJnMSjURD7YBwhlkNTI=]
- Chem-Impex. (R)-3-Amino-3-(1-naphthyl)propionic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTEkMc8d0xsv0Ka2G5kHihyaxSSm0zuLo923yOxkji6Dk0u-CyOLE9Q2dGk7m9HiUCeOemSxqVtM5QqH-UrUYT_Mk0PfApCjupD_KGKh1Gt_wl3x-d_2SXGed_mQ6V9qoWgZ0=]
- AA Blocks. (2025, January 18). Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEwHhhSepgRxx4OVSIIVB3XgXDSW99V92Wx1AfuPfKeInKTEaKwzlO5NIdE56P67S6zt5EVGW7WlXQsw2T2OualIYEDjAUXhOYXu0CJn7QWQfzJt8J-zWTWVRsuqEf6q58GHUufnrOoNI9iI-Xg5z0]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. aablocks.com [aablocks.com]
- 3. capotchem.cn [capotchem.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.igem.org [static.igem.org]
- 6. carlroth.com [carlroth.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. nspcoatings.co.uk [nspcoatings.co.uk]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
